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  • Product: 1-Phenoxy-2-propanol
  • CAS: 41593-38-8

Core Science & Biosynthesis

Foundational

1-phenoxy-2-propanol synthesis from phenol and propylene oxide

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-Propanol from Phenol and Propylene Oxide Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis of 1-phenoxy-2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-Propanol from Phenol and Propylene Oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-phenoxy-2-propanol, a versatile glycol ether, through the reaction of phenol and propylene oxide. Intended for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the underlying reaction mechanisms, catalytic strategies, detailed experimental protocols, and analytical characterization, while emphasizing safety and process optimization.

Introduction: The Significance of 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol (CAS No. 770-35-4), also known as propylene glycol phenyl ether (PPH), is a high-boiling, colorless liquid with a mild odor.[1][2] Its unique combination of properties, including excellent solvency, coalescing ability, and antimicrobial characteristics, makes it a valuable compound across numerous industries.[2][3][4]

Key applications include:

  • Coatings and Inks: It serves as a powerful coalescing agent in water-based paints and a solvent for resins and dyes in inks.[2][3][4]

  • Cosmetics and Personal Care: Used as a preservative and fixative in soaps, perfumes, and other cosmetic formulations.[1][5]

  • Pharmaceuticals: Employed as a stabilizer, preservative, and solvent for active pharmaceutical ingredients.

  • Chemical Synthesis: Acts as a crucial synthetic intermediate for producing more complex molecules, such as plasticizers and non-nucleoside reverse transcriptase inhibitors.[5][6]

The most common and industrially significant method for its production is the base-catalyzed reaction of phenol with propylene oxide.[3][5][7] This guide focuses on the technical intricacies of this specific synthetic route.

Reaction Mechanism and Catalysis

The synthesis of 1-phenoxy-2-propanol is fundamentally a nucleophilic ring-opening reaction of an epoxide. The process can be dissected into three primary steps, driven by the choice of catalyst.

Mechanistic Pathway
  • Activation of Phenol: Phenol is weakly acidic, and its hydroxyl group is not sufficiently nucleophilic to efficiently open the propylene oxide ring on its own.[8][9] A catalyst is required to deprotonate the phenol, forming the highly nucleophilic phenoxide anion. This is typically achieved with a base.

  • Nucleophilic Attack: The phenoxide anion attacks one of the carbon atoms of the propylene oxide ring. This attack is regioselective. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack predominantly occurs at the less substituted carbon atom (C1).[10] This preferential attack leads to the formation of a secondary alkoxide intermediate.

  • Proton Transfer: The resulting alkoxide intermediate is protonated, typically by a protonated catalyst site or another phenol molecule, to yield the final 1-phenoxy-2-propanol product and regenerate the catalyst.[10]

Catalytic Systems

The choice of catalyst is critical as it influences reaction rate, selectivity, and overall process sustainability.

  • Homogeneous Catalysts: Alkali-metal hydroxides (e.g., NaOH) are traditionally used. While effective, they can be difficult to separate from the reaction mixture, leading to purification challenges and potential product contamination.[11]

  • Heterogeneous Catalysts: Modern synthesis increasingly employs solid catalysts, which offer significant advantages in terms of separation, reusability, and reduced waste. A notable example is a mixed metal oxide catalyst, Al2O3-MgO/Fe3O4, which has been specifically identified for this process.[5][10] The basic sites on these catalysts facilitate the deprotonation of phenol.[10]

  • Lewis Base Catalysts: Organophosphorus compounds, such as tri-tert-butylphosphine, can also catalyze the reaction. These Lewis bases form a stable ion pair with phenol, which then reacts with propylene oxide.[12] This method has been shown to produce high-purity product with very low residual phenol.[12]

G cluster_mechanism Reaction Mechanism phenol Phenol phenoxide Phenoxide Anion (Nucleophile) phenol->phenoxide 1. Deprotonation catalyst1 Base Catalyst (e.g., NaOH, Al2O3-MgO) intermediate Alkoxide Intermediate phenoxide->intermediate 2. Nucleophilic Attack (Ring-Opening) po Propylene Oxide (Electrophile) product 1-Phenoxy-2-propanol intermediate->product 3. Protonation catalyst2 Regenerated Catalyst product->catalyst2 Catalyst Regeneration proton_source Proton Source (e.g., Phenol, H2O)

Caption: Base-catalyzed nucleophilic ring-opening of propylene oxide by phenol.

Experimental Protocol: A Laboratory-Scale Synthesis

This section outlines a generalized, self-validating protocol for the synthesis of 1-phenoxy-2-propanol. All operations involving phenol and propylene oxide must be conducted in a certified chemical fume hood.

Materials and Equipment
Reagents Equipment
Phenol (≥99%)Pressure-resistant glass reactor (e.g., 5L)
Propylene Oxide (≥99%)Heating mantle with temperature controller
Catalyst (e.g., Tri-tert-butylphosphine)Overhead mechanical stirrer
Nitrogen Gas (high purity)Metering pump or dropping funnel for propylene oxide
Condenser
Thermocouple
Pressure gauge
Synthesis Procedure

G start Start reactor_prep 1. Charge Reactor Add Phenol and Catalyst to reactor. start->reactor_prep inert 2. Inert Atmosphere Purge with N2. Connect PO feed. reactor_prep->inert heat 3. Heat Mixture Heat to reaction temp (e.g., 100-140°C). inert->heat add_po 4. Add Propylene Oxide Continuously add PO over several hours. heat->add_po react 5. Maintain & Monitor Hold at temp/pressure for 2-10 hours. Monitor via GC for phenol consumption. add_po->react cool 6. Cool & Depressurize Cool to room temperature and safely vent. react->cool end Crude Product Ready for Workup cool->end

Caption: General experimental workflow for 1-phenoxy-2-propanol synthesis.

  • Reactor Charging: In a 5L pressure-resistant glass reactor, add 1888g of phenol and 12.64g of tri-tert-butylphosphine (catalyst).[12]

  • Inerting: Seal the reactor and purge the system with nitrogen gas to create an anaerobic condition.[12] Connect the propylene oxide feed line from a metering tank.

  • Heating: Begin stirring and heat the mixture to the target reaction temperature, typically between 100-140 °C.[12]

  • Propylene Oxide Addition: Once the target temperature is stable, begin the continuous, controlled addition of propylene oxide. A typical molar ratio of phenol to propylene oxide is 1:1.0 to 1:1.1.[12] The addition should be slow enough to control the reaction exotherm and maintain constant pressure.

  • Reaction: After the addition is complete, maintain the reaction at temperature for an additional 2-13 hours to ensure complete conversion of the limiting reagent (phenol).[12]

  • Monitoring: The reaction progress can be monitored by taking aliquots (with extreme care) and analyzing them by Gas Chromatography (GC) to determine the residual phenol content. The reaction is considered complete when the phenol content is ≤ 100 ppm.[12]

  • Cooldown: Once complete, turn off the heating and allow the reactor to cool to room temperature.

Key Reaction Parameters

The following parameters must be carefully controlled to ensure high yield, selectivity, and safety.

Parameter Typical Range Impact on Reaction Reference
Temperature 100 - 140 °CHigher temperatures increase reaction rate but may lead to side reactions if too high.[12]
Pressure AutogenousDictated by the vapor pressure of propylene oxide at the reaction temperature.
Phenol:PO Molar Ratio 1 : 1.0 - 1.1A slight excess of propylene oxide ensures complete conversion of phenol.[12]
Catalyst Loading 1-5 per mille of total reactant massHigher loading increases reaction rate but adds to cost and potential purification load.[12]
Reaction Time 5 - 13 hoursMust be sufficient for the reaction to reach completion, as monitored by GC.[12]

Product Workup and Purification

Proper workup and purification are essential to isolate 1-phenoxy-2-propanol with high purity.

  • Degassing: After cooling, the reaction mixture is degassed under a light vacuum to remove any unreacted propylene oxide.[12]

  • Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration. For soluble catalysts like the one in the protocol above, purification is achieved via distillation.

  • Vacuum Distillation: The crude product is transferred to a distillation apparatus. The system is placed under vacuum to lower the boiling point and prevent thermal degradation. Distillation separates the high-purity 1-phenoxy-2-propanol (boiling point ~243 °C at atmospheric pressure) from lower-boiling impurities and high-boiling residues.[5]

G start Crude Product from Reactor degas 1. Degassing Remove residual propylene oxide. start->degas distill 2. Vacuum Distillation Separate product from impurities. degas->distill collect 3. Collect Fractions Isolate pure product fraction. distill->collect end Pure 1-Phenoxy-2-Propanol (>99% Purity) collect->end

Caption: Post-synthesis workup and purification workflow.

Analytical Characterization

A suite of analytical techniques is used to verify the identity, structure, and purity of the final product.

G cluster_purity Purity & Identity cluster_structure Structure start Purified Product purity Purity Assessment start->purity structure Structural Elucidation start->structure gcms GC-MS purity->gcms hplc HPLC purity->hplc nmr NMR (¹H, ¹³C) structure->nmr ftir FTIR structure->ftir end Product Confirmed

Caption: Analytical workflow for product characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of the product and identifying any byproducts. A successful synthesis will show a major peak corresponding to 1-phenoxy-2-propanol with purity typically >98%.[12][13]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis and quantification.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), C-O-C ether stretches (~1240 cm⁻¹ and ~1040 cm⁻¹), and aromatic C-H and C=C bands.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation, showing the expected signals for the aromatic protons, the methine and methylene protons of the propanol chain, and the methyl group.

Safety and Handling

Rigorous adherence to safety protocols is non-negotiable when working with the chemicals involved in this synthesis.

  • Phenol: Phenol is acutely toxic and corrosive. It can be fatal if ingested, inhaled, or absorbed through the skin, and it can cause severe chemical burns.[16][17][18] Skin contact may not cause immediate pain due to its anesthetic properties.[17][18]

    • Handling: Always handle phenol in a chemical fume hood.[16][17][18]

    • PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (neoprene or butyl rubber are recommended over nitrile for prolonged handling).[16][17][19]

    • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizers, in clearly labeled, leak-proof secondary containment.[16][18]

  • Propylene Oxide: Propylene oxide is a flammable liquid and a potential carcinogen.

    • Handling: Handle in a well-ventilated area, away from heat and ignition sources.

    • Storage: Store in a tightly sealed container in a cool, dry place.

  • Emergency Procedures: Ensure immediate and unobstructed access to an emergency eyewash station and safety shower.[17] In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek urgent medical attention.[19][20] Application of low-molecular-weight polyethylene glycol (PEG) after initial water flushing is often recommended.[18][20]

Conclusion

The synthesis of 1-phenoxy-2-propanol from phenol and propylene oxide is a well-established and efficient industrial process. Success in the laboratory and in production hinges on a thorough understanding of the reaction mechanism, careful selection of a catalytic system, and precise control over reaction parameters. Modern approaches using heterogeneous or highly selective Lewis base catalysts offer significant improvements in product purity and process sustainability. By integrating robust analytical monitoring and adhering strictly to safety protocols, researchers and manufacturers can reliably produce high-quality 1-phenoxy-2-propanol for its wide-ranging applications.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Google Patents. (2021). CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether.
  • Google Patents. (2002). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
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  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • Analytice. (n.d.). 1-Phenoxy-2-propanol - analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

  • Tristar Intermediates. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • LookChem. (2026, January 4). 1-Phenoxy-2-propanol: A Versatile Synthetic Intermediate for Chemical Industries. Retrieved from [Link]

  • UC Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. Retrieved from [Link]

  • UNC Charlotte. (2022, November). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Princeton University. (n.d.). Phenol. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol? Retrieved from [Link]

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Exploratory

Williamson ether synthesis of 1-phenoxy-2-propanol

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxy-2-propanol Executive Summary 1-Phenoxy-2-propanol is a versatile glycol ether utilized as a solvent, coalescing agent, preservative, and key inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxy-2-propanol

Executive Summary

1-Phenoxy-2-propanol is a versatile glycol ether utilized as a solvent, coalescing agent, preservative, and key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its synthesis is a prime example of the Williamson ether synthesis, a robust and widely adopted method for forming the ether linkage. This guide provides a detailed examination of the synthesis of 1-phenoxy-2-propanol, with a specific focus on the mechanistically superior and industrially pertinent pathway involving the nucleophilic ring-opening of propylene oxide by a phenoxide ion. We will dissect the underlying chemical principles, provide a detailed experimental protocol, analyze potential side reactions, and discuss process optimization, offering researchers and drug development professionals a comprehensive resource grounded in established chemical literature.

Foundational Principles: The Williamson Ether Synthesis and Its Variants

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains the most straightforward and popular method for preparing symmetrical and asymmetrical ethers.[3][4] The canonical reaction involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide nucleophile and a primary alkyl halide.[3][5]

The reaction is initiated by deprotonating an alcohol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a potent alkoxide nucleophile.[6][7] This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[3]

Limitations of the Classic Approach

The efficacy of the Williamson synthesis is intrinsically tied to the constraints of the SN2 mechanism. The reaction is most efficient with methyl or primary alkyl halides.[6][8] Secondary alkyl halides often yield a mixture of substitution and E2 elimination products, while tertiary alkyl halides almost exclusively yield alkenes due to the steric hindrance around the reaction center and the strong basicity of the alkoxide.[9][10][11]

An Adapted Strategy: Epoxide Ring-Opening

For the synthesis of 1-phenoxy-2-propanol, a more elegant and regioselective approach involves a variation of the Williamson synthesis logic: the nucleophilic ring-opening of an epoxide. In this pathway, the phenoxide ion acts as the nucleophile, attacking the propylene oxide ring. This method circumvents the need for difunctional starting materials (e.g., 1-chloro-2-propanol) and directly installs the desired connectivity with high fidelity. This route is analogous to the industrial synthesis of related compounds like propranolol precursors, where a naphthoxide ion opens an epoxide ring.[12][13]

The Core Mechanism: Regioselective Attack on Propylene Oxide

The critical determinant of success in this synthesis is controlling the regioselectivity of the nucleophilic attack on the asymmetric propylene oxide molecule. The phenoxide can, in principle, attack either the primary (C1) or the secondary (C2) carbon of the epoxide ring.

Under basic or neutral conditions, as provided by the sodium phenoxide nucleophile, the reaction proceeds via an SN2-like mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom.[14] In the case of propylene oxide, the primary carbon (C1) is significantly more accessible than the secondary carbon (C2), which is encumbered by the methyl group. This steric control dictates that the attack occurs almost exclusively at C1, leading to the formation of the desired 1-phenoxy-2-propanol isomer upon workup.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation (Work-up) phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide water H₂O phenoxide_nuc Phenoxide (Nucleophile) po Propylene Oxide transition_state Transition State (Ring Opening) alkoxide_intermediate Alkoxide Intermediate intermediate_alk Alkoxide Intermediate product 1-Phenoxy-2-propanol intermediate_alk->product h3o H₃O⁺ (acid) h3o->product

Validated Experimental Protocol

This protocol describes the synthesis of 1-phenoxy-2-propanol on a laboratory scale, emphasizing safety and procedural integrity. The method relies on the in situ generation of sodium phenoxide followed by its reaction with propylene oxide.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )Typical Grade
PhenolC₆H₅OH94.11ACS Reagent, ≥99%
Sodium HydroxideNaOH40.00ACS Reagent, ≥97%
Propylene OxideC₃H₆O58.08≥99%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric AcidHCl36.462 M solution
Magnesium SulfateMgSO₄120.37Anhydrous
Equipment
Round-bottom flask250 mL
Reflux condenser
Addition funnel
Magnetic stirrer & stir bar
Heating mantle
Separatory funnel250 mL
Rotary evaporator
Step-by-Step Methodology

G start Start reagents 1. Charge Flask Phenol + Aqueous NaOH start->reagents phenoxide 2. Form Phenoxide Stir at room temp reagents->phenoxide setup 3. Assemble Apparatus Fit with reflux condenser and addition funnel phenoxide->setup heat 4. Heat Reaction Bring to gentle reflux (approx. 60-70°C) setup->heat add_po 5. Add Propylene Oxide Add dropwise via funnel over 30 min heat->add_po react 6. Reaction Period Maintain reflux for 3-4 hours (Monitor by TLC) add_po->react cool 7. Cool Down Cool to room temperature react->cool quench 8. Neutralize Transfer to separatory funnel and neutralize with 2M HCl cool->quench extract 9. Extract Product Extract with diethyl ether (2x) quench->extract wash 10. Wash Organic Layer Wash with water, then brine extract->wash dry 11. Dry Dry over anhydrous MgSO₄ wash->dry filter 12. Filter & Concentrate Filter and remove solvent via rotary evaporation dry->filter purify 13. Purify (Optional) Vacuum distillation filter->purify end End Product: 1-Phenoxy-2-propanol purify->end

  • Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (e.g., 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 0.11 mol in 50 mL of water). Stir at room temperature for 15-20 minutes until the phenol has completely dissolved to form a clear solution of sodium phenoxide.[15][16]

  • Reaction Setup: Fit the flask with a reflux condenser and an addition funnel containing propylene oxide (e.g., 0.12 mol).

  • Epoxide Addition: Heat the phenoxide solution to a gentle reflux (approximately 60-70°C). Slowly add the propylene oxide dropwise from the addition funnel over a period of 30 minutes. The reaction is exothermic; maintain control of the temperature by adjusting the addition rate.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phenol spot.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the solution to a 250 mL separatory funnel. Slowly add 2 M HCl until the solution is neutral to pH paper. This step protonates the product alkoxide and neutralizes any excess NaOH.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-phenoxy-2-propanol can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Process Considerations and Competing Reactions

While the described route is highly efficient, an awareness of potential side reactions is crucial for process optimization and ensuring high product purity.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbons of the aromatic ring (ortho and para positions).[3] While O-alkylation is generally favored, especially in polar aprotic solvents, trace amounts of C-alkylated byproducts can form.[5][17] The choice of solvent and counter-ion can influence this ratio.

  • Polymerization/Oligomerization: The product, 1-phenoxy-2-propanol, contains a free hydroxyl group. This hydroxyl group can be deprotonated and can itself act as a nucleophile, attacking another molecule of propylene oxide. This leads to the formation of dipropylene glycol phenyl ether and higher oligomers.[18] Using a slight excess of phenol relative to propylene oxide can help minimize this side reaction by ensuring the epoxide is consumed by the more reactive phenoxide.

  • Reaction Conditions: The reaction is typically conducted at temperatures between 50 and 100°C.[3][4] Higher temperatures can accelerate the reaction but may also increase the rate of side reactions. The use of a phase-transfer catalyst can be beneficial when using an aqueous base, as it facilitates the transfer of the phenoxide ion into the organic phase where the propylene oxide resides.[5][19]

Analytical Characterization

Confirmation of the final product's structure and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the aromatic protons, the methine (CH), methylene (CH₂), and methyl (CH₃) groups, and the hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C-O stretching bands for the ether linkage.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and quantify any impurities.[20]

Conclusion

The synthesis of 1-phenoxy-2-propanol via the ring-opening of propylene oxide with sodium phenoxide is a robust and highly regioselective application of the Williamson ether synthesis principle. By understanding the SN2 mechanism and the factors governing steric approach, researchers can reliably produce this valuable compound. Careful control of stoichiometry and reaction conditions is paramount to minimizing side reactions such as oligomerization and C-alkylation. The protocol and mechanistic insights provided herein serve as a comprehensive guide for laboratory synthesis and a foundation for process development in scientific and industrial settings.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • The Science Behind Sodium Phenoxide: From Synthesis to Advanced Applications. LinkedIn. [Link]

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  • Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. [Link]

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  • Google Patents. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
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Foundational

A Technical Guide to the Catalytic Synthesis of 1-Phenoxy-2-Propanol Using a Magnetically Recoverable Al2O3-MgO/Fe3O4 Nanocatalyst

Executive Summary 1-Phenoxy-2-propanol is a valuable chemical intermediate, particularly in the pharmaceutical and fragrance industries, and serves as an environmentally benign solvent.[1] Traditional synthesis routes of...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Phenoxy-2-propanol is a valuable chemical intermediate, particularly in the pharmaceutical and fragrance industries, and serves as an environmentally benign solvent.[1] Traditional synthesis routes often rely on homogeneous basic catalysts, which present challenges in catalyst separation and product purification. This guide details a robust and sustainable approach utilizing a heterogeneous Al2O3-MgO/Fe3O4 nanocatalyst for the atom-economic synthesis of 1-phenoxy-2-propanol from phenol and propylene oxide. The catalyst's design incorporates the acidic and basic properties of alumina (Al2O3) and magnesia (MgO) for efficient epoxide ring-opening, while the magnetite (Fe3O4) core imparts superparamagnetic properties, enabling simple and efficient catalyst recovery and reuse.[2][3][4] This document provides a comprehensive overview of the catalyst's synthesis and characterization, a detailed protocol for the catalytic reaction, mechanistic insights, and strategies for process optimization, tailored for researchers and chemical development professionals.

Introduction: Advancing Green Chemistry in Ether Synthesis

The synthesis of β-hydroxy ethers, such as 1-phenoxy-2-propanol, is a significant transformation in organic chemistry. The classical industrial method involves the reaction of phenol with propylene oxide under alkaline conditions, which, despite its effectiveness, suffers from drawbacks including corrosion, difficult catalyst removal, and the generation of salt waste during neutralization. The principles of green chemistry encourage the development of processes that are more efficient and environmentally friendly.[3]

Heterogeneous catalysis offers a compelling solution to these challenges. Solid catalysts can be easily separated from the reaction mixture, minimizing product contamination and allowing for repeated use, which reduces both cost and waste.[2][3] Mixed metal oxides, in particular, have garnered attention due to their tunable acid-base properties and high stability.[5][6] The combination of MgO, a well-known solid base, and Al2O3, which possesses Lewis acidic sites, creates a bifunctional catalyst capable of activating both the phenol and the propylene oxide, thereby promoting the desired reaction.[7][8]

This guide focuses on a third-generation catalyst design, where the active Al2O3-MgO phase is supported on a magnetic Fe3O4 core. This architecture not only retains the high catalytic activity of the mixed oxide but also introduces the significant advantage of magnetic separability.[2][4] This allows for a quasi-homogeneous catalytic system where the catalyst is well-dispersed during the reaction for maximum efficiency but can be recovered with ease using an external magnetic field, streamlining the downstream processing.[3][9]

The Al2O3-MgO/Fe3O4 Catalyst: Synthesis, Characterization, and Rationale

The efficacy of the catalytic process is fundamentally dependent on the physicochemical properties of the catalyst. This section details a reproducible synthesis protocol and the key characterization techniques to validate the catalyst's structure and function.

Catalyst Synthesis Protocol

The synthesis of the Al2O3-MgO/Fe3O4 nanocatalyst is a multi-step process involving the preparation of the magnetic core followed by the deposition of the mixed oxide shell. A co-precipitation method is generally favored for its simplicity and scalability.[10][11]

Step 1: Synthesis of Fe3O4 Nanoparticles (The Magnetic Core)

  • Prepare an aqueous solution of FeCl3·6H2O and FeCl2·4H2O in a 2:1 molar ratio in deionized water under a nitrogen atmosphere to prevent oxidation.[11]

  • Heat the solution to 80°C with vigorous mechanical stirring.

  • Add a solution of 3 M NaOH dropwise to the heated iron salt solution until the pH reaches approximately 10-11. A black precipitate of Fe3O4 will form immediately.

  • Continue stirring for 1-2 hours at 80°C to ensure complete precipitation and particle growth.

  • Cool the mixture to room temperature. Isolate the black Fe3O4 nanoparticles using an external magnet and decant the supernatant.

  • Wash the nanoparticles repeatedly with deionized water until the pH of the washing solution is neutral. Then, wash with ethanol to remove excess water.

  • Dry the Fe3O4 nanoparticles in a vacuum oven at 60°C overnight.

Step 2: Coating Fe3O4 with Al2O3-MgO (The Catalytic Shell)

  • Disperse the dried Fe3O4 nanoparticles in a solution of ethanol and water with the aid of ultrasonication.

  • Prepare an aqueous solution containing stoichiometric amounts of Al(NO3)3·9H2O and Mg(NO3)2·6H2O. The desired Al/Mg molar ratio can be varied to optimize catalytic activity, with ratios around 1.5% Al having shown excellent performance in similar systems.[7]

  • Add the nitrate salt solution to the Fe3O4 dispersion and stir vigorously.

  • Slowly add an aqueous solution of NaOH or NH4OH to co-precipitate Al(OH)3 and Mg(OH)2 onto the surface of the Fe3O4 nanoparticles. Maintain the pH around 10.

  • Age the mixture under stirring for several hours to ensure uniform coating.

  • Recover the coated nanoparticles using an external magnet, and wash them thoroughly with deionized water to remove residual ions, followed by an ethanol wash.

  • Dry the product in an oven at 100°C.

  • Finally, calcine the dried powder in a furnace at a temperature range of 500-600°C for 3-5 hours.[8] This step converts the hydroxides to their corresponding oxides (Al2O3 and MgO) and crystallizes the catalytic shell.

Catalyst Synthesis Workflow

G cluster_core Step 1: Fe3O4 Core Synthesis cluster_shell Step 2: Al2O3-MgO Shell Coating FeCl3_FeCl2 FeCl3 & FeCl2 Solution NaOH_add Add NaOH (pH 10-11) 80°C FeCl3_FeCl2->NaOH_add Precipitation Fe3O4 Precipitation NaOH_add->Precipitation Wash_Dry_Core Magnetic Washing & Drying Precipitation->Wash_Dry_Core Fe3O4_NPs Fe3O4 Nanoparticles Wash_Dry_Core->Fe3O4_NPs Disperse_Fe3O4 Disperse Fe3O4 in Ethanol/Water Fe3O4_NPs->Disperse_Fe3O4 Co_precipitation Co-precipitation with NaOH Disperse_Fe3O4->Co_precipitation Nitrates Al(NO3)3 & Mg(NO3)2 Solution Nitrates->Co_precipitation Wash_Dry_Shell Magnetic Washing & Drying Co_precipitation->Wash_Dry_Shell Calcination Calcination (500-600°C) Wash_Dry_Shell->Calcination Final_Catalyst Al2O3-MgO/Fe3O4 Catalyst Calcination->Final_Catalyst

Caption: Workflow for the synthesis of the Al2O3-MgO/Fe3O4 catalyst.

Essential Characterization

To ensure the successful synthesis of the catalyst with the desired properties, a suite of characterization techniques is employed.

Technique Purpose Expected Outcome
XRD (X-ray Diffraction)To identify the crystalline phases present in the catalyst.Peaks corresponding to the spinel cubic structure of Fe3O4 and the periclase (MgO) and γ-Al2O3 phases.[5][12]
FT-IR (Fourier-Transform Infrared Spectroscopy)To confirm the presence of characteristic functional groups.A strong absorption band around 550-600 cm⁻¹ for the Fe-O bond in Fe3O4.[12] Bands corresponding to Al-O and Mg-O vibrations in the mixed oxide shell.
VSM (Vibrating-Sample Magnetometry)To measure the magnetic properties of the catalyst.A typical hysteresis loop indicating superparamagnetic behavior with high saturation magnetization and low coercivity, confirming easy magnetic separation.[12]
BET (Brunauer-Emmett-Teller) AnalysisTo determine the specific surface area and pore size distribution.A high surface area, which is crucial for providing a large number of active sites for the catalytic reaction.[5][8]
SEM/TEM (Scanning/Transmission Electron Microscopy)To visualize the morphology, particle size, and core-shell structure.SEM images showing spherical agglomerates. TEM images revealing a distinct core-shell structure with a dark Fe3O4 core and a lighter Al2O3-MgO shell.[13]
CO2-TPD (Temperature-Programmed Desorption of CO2)To quantify the basic sites on the catalyst surface.Desorption peaks at different temperatures indicating the presence of weak, medium, and strong basic sites, primarily attributed to MgO.[5]

Catalytic Synthesis of 1-Phenoxy-2-Propanol

This section provides a detailed, step-by-step protocol for the synthesis of 1-phenoxy-2-propanol using the Al2O3-MgO/Fe3O4 catalyst.

Reaction Scheme

The reaction is an atom-economic addition of phenol to propylene oxide, resulting in the formation of 1-phenoxy-2-propanol as the primary product.



Detailed Experimental Protocol

Materials:

  • Phenol (≥99%)

  • Propylene oxide (≥99%)

  • Al2O3-MgO/Fe3O4 catalyst

  • Toluene or another suitable solvent (optional, can be performed solvent-free)

  • Anhydrous sodium sulfate (for drying)

  • Internal standard (e.g., dodecane) for GC analysis

Apparatus:

  • A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

  • A heating mantle with a temperature controller.

  • An external magnet for catalyst separation.

  • Gas chromatograph (GC) for reaction monitoring and yield determination.

Procedure:

  • Add phenol and the Al2O3-MgO/Fe3O4 catalyst to the reaction flask. A typical catalyst loading is 1-5 wt% relative to the reactants.

  • If using a solvent, add it to the flask.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120°C).[7]

  • Once the temperature is stable, add propylene oxide dropwise from the dropping funnel over a period of 30-60 minutes. The molar ratio of phenol to propylene oxide is a key parameter to optimize, typically starting with a slight excess of phenol (e.g., 1.1:1) to minimize side reactions of propylene oxide.[1]

  • After the addition is complete, allow the reaction to proceed for the desired time (e.g., 5 hours), taking aliquots periodically to monitor the progress by GC analysis.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Place a strong external magnet against the side of the flask. The catalyst will be attracted to the magnet, allowing the clear product mixture to be decanted or filtered.

  • Wash the recovered catalyst with a solvent like ethanol or acetone, dry it, and store it for reuse.

  • The crude product can be purified by vacuum distillation if required.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up & Analysis Charge_Reactors Charge Flask with Phenol & Catalyst Heat_Stir Heat to 120°C with Stirring Charge_Reactors->Heat_Stir Add_PO Add Propylene Oxide Dropwise Heat_Stir->Add_PO React React for 5 hours Add_PO->React Cool Cool to RT React->Cool Separate Magnetic Separation of Catalyst Cool->Separate Decant Decant Product Separate->Decant Analyze Analyze by GC Decant->Analyze Purify Purify (Distillation) Analyze->Purify Final_Product 1-Phenoxy-2-propanol Purify->Final_Product

Caption: Experimental workflow for the synthesis of 1-phenoxy-2-propanol.

Process Optimization Parameters

The yield and selectivity of the reaction are influenced by several parameters. The following table summarizes key variables and their typical effects, which should be optimized for any specific system.

Parameter Range Rationale and Expected Effect
Reaction Temperature 80 - 140°CHigher temperatures increase the reaction rate. However, excessively high temperatures may lead to side reactions and reduce selectivity. An optimum is typically found around 120°C.[1][7]
Catalyst Loading 1 - 5 wt%Increasing catalyst loading generally increases the conversion rate by providing more active sites. An economic optimum must be found.
Phenol:PO Molar Ratio 1:1 to 1.2:1A slight excess of phenol can suppress the dimerization of propylene oxide, a common side reaction, thus increasing selectivity towards the desired product.[1]
Reaction Time 2 - 8 hoursThe reaction should be monitored to determine the time required to reach maximum conversion. Prolonged reaction times may lead to byproduct formation. A typical time is 5 hours.[7]

Proposed Reaction Mechanism

The Al2O3-MgO/Fe3O4 catalyst is believed to function through a cooperative acid-base mechanism.

  • Phenol Activation: The weakly acidic phenol molecule interacts with the basic sites (MgO) on the catalyst surface, leading to the formation of a more nucleophilic phenoxide species.[14]

  • Epoxide Activation: Simultaneously, the Lewis acid sites (Al2O3) on the catalyst coordinate with the oxygen atom of the propylene oxide ring. This coordination polarizes the C-O bond, making the epoxide ring more susceptible to nucleophilic attack.[15]

  • Nucleophilic Attack: The activated phenoxide attacks one of the carbon atoms of the activated epoxide ring. The attack preferentially occurs at the less sterically hindered carbon atom, leading to the formation of 1-phenoxy-2-propanol.

  • Product Release: The product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Mechanistic Pathway Diagram

G cluster_activation Activation Catalyst Catalyst Surface (Al2O3-Lewis Acid, MgO-Base) Activated_Phenol Phenoxide Species (on MgO site) Catalyst->Activated_Phenol Activated_PO Activated PO (on Al2O3 site) Catalyst->Activated_PO Phenol Phenol Phenol->Catalyst PO Propylene Oxide PO->Catalyst Attack Nucleophilic Attack Activated_Phenol->Attack Activated_PO->Attack Product 1-Phenoxy-2-propanol Attack->Product Product->Catalyst Regeneration

Caption: Proposed acid-base cooperative mechanism for the synthesis.

Troubleshooting and Field Insights

  • Low Conversion: If the conversion is low, consider increasing the reaction temperature or the catalyst loading. Ensure the catalyst was properly activated during calcination and has not been poisoned.

  • Low Selectivity: The primary byproduct is often from the self-polymerization of propylene oxide. This can be mitigated by ensuring a slow, controlled addition of propylene oxide and by using a slight molar excess of phenol.

  • Catalyst Deactivation: After several cycles, a decrease in activity may be observed due to the adsorption of organic species on the catalyst surface. The catalyst can often be regenerated by washing with a solvent and recalcining at a moderate temperature (e.g., 400-500°C).

  • Poor Magnetic Separation: If the catalyst does not separate well, it may indicate that the Fe3O4 core has been oxidized to a less magnetic phase (e.g., γ-Fe2O3 or α-Fe2O3). This can be checked with XRD and VSM.[16]

Conclusion and Future Outlook

The Al2O3-MgO/Fe3O4 nanocatalyst represents a highly promising system for the synthesis of 1-phenoxy-2-propanol. It combines the benefits of high catalytic activity from the bifunctional mixed oxide shell with the practical advantages of a magnetically recoverable heterogeneous catalyst. This approach aligns with the principles of green chemistry by minimizing waste, allowing for catalyst recycling, and promoting atom economy.

Future research could focus on further optimizing the catalyst composition, exploring the synthesis of a wider range of β-hydroxy ethers using this system, and scaling up the process for industrial application. Investigating the detailed kinetics of the reaction would also provide valuable insights for reactor design and process intensification. The development of such robust and sustainable catalytic systems is crucial for the future of chemical manufacturing.

References

  • Recent Advances of Magnetite (Fe3O4)-Based Magnetic Materials in Catalytic Applications. (n.d.). MDPI. [Link]

  • Gawande, M. B., et al. (2013). Fe3O4 (iron oxide)-supported nanocatalysts: synthesis, characterization and applications in coupling reactions. Green Chemistry, 15(5), 1226-1253. [Link]

  • Fe3O4 (Iron Oxide)-Supported Nanocatalysts: Synthesis, Characterization and Applications in Coupling Reactions | Request PDF. (2013). ResearchGate. [Link]

  • Synthesis of Pd/Fe3O4 Hybrid Nanocatalysts with Controllable Interface and Enhanced Catalytic Activities for CO Oxidation | Request PDF. (2012). ResearchGate. [Link]

  • Reusable Magnetite Nanoparticle (Fe3O4 NP) Catalyst for Selective Oxidation of Alcohols under Microwave Irradiation. (2019). ACS Omega, 4(1), 2206-2214. [Link]

  • An atom-economic reaction for synthesis of 1-phenoxy-2-propanol over Al2O3/MgO. (2019). ResearchGate. [Link]

  • MgO SUPPORTED Al2O3 OXIDE: A NEW, EFFICIENT, AND REUSABLE CATALYST FOR SYNTHESIS OF CHALCONES. (2020). Chemistry & Chemical Technology, 14(2), 169-177. [Link]

  • High-selectivity synthesis method of propylene glycol phenyl ether. (2021).
  • Synthesis and characterization of Fe3O4@Al2O3 nanoparticles and investigation its catalyst application. (2017). Semantic Scholar. [Link]

  • (PDF) Synthesis of solid acid catalysts of MgO–Al2O3 mixed oxide containing oxyanions by thermal decomposition of anion-exchanged hydrotalcites. (2022). ResearchGate. [Link]

  • Synthesis and Characterization Al2O3/Novolac/Fiberglass Nanocomposite: Modification of Thermal Stability and Thermal Insulation Properties. (2022). Mechanics of Advanced Composite Structures, 9(4), 547-556. [Link]

  • What is the mechanism of Phenol? (2024). Patsnap Synapse. [Link]

  • Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. (2023). Catalysts, 13(5), 828. [Link]

  • Preparation and Characterization of MgO/Al2O3 Mixed Oxides Support for Hydrotreating Catalysts. (2002). ResearchGate. [Link]

  • One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis? (2022). Catalysts, 12(11), 1435. [Link]

  • Ethanol Coupling Reactions over MgO–Al 2 O 3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. (2023). MDPI. [Link]

  • Synthesis and characterization of Fe3O4@Al2O3 nanoparticles and investigation its catalyst application | Request PDF. (2017). ResearchGate. [Link]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Magnetic-Fe3O4-Al2O3-MnO2-ternary-nanocomposite-Synthesis-and-characterization-for-phosphorus-desorption-from-acidic-soils-using-dialysis-membrane-tube.pdf. (2024). ResearchGate. [Link]

  • Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids | Request PDF. (2011). ResearchGate. [Link]

  • Chitwood, H. C., & Freure, B. T. (1946). The Reaction of Propylene Oxide with Alcohols. Journal of the American Chemical Society, 68(4), 680-680. [Link]

  • Metal Catalysts and Reaction Mechanisms in Propylene Epoxidation in Gas-Phase by Molecular Oxygen. (2017). Chinese Journal of Catalysis, 38(10), 1615-1626. [Link]

  • Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. (2002).
  • SYNTHESIS AND CHARACTERIZATION OF Fe3O4 NANOPARTICLES FROM IRON SAND WITH SONOCHEMICAL METHOD. (2020). Rasayan Journal of Chemistry, 13(2), 903-911. [Link]

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Exploratory

An In-depth Technical Guide to 1-Phenoxy-2-propanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and diverse applications of 1-phenoxy-2-propanol (CAS RN: 770-35-4). Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and diverse applications of 1-phenoxy-2-propanol (CAS RN: 770-35-4). Designed for researchers, scientists, and professionals in drug development and chemical industries, this document synthesizes technical data with practical insights to serve as an essential resource.

Introduction and Chemical Identity

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, is a versatile synthetic organic compound belonging to the glycol ether family. Its unique chemical structure, featuring both a phenyl ether and a secondary alcohol functional group, imparts a valuable combination of properties, including excellent solvency, antimicrobial activity, and a high boiling point.[1][2] This makes it a widely utilized ingredient in cosmetics, pharmaceuticals, paints, coatings, and more.[1][3]

IdentifierValue
IUPAC Name 1-phenoxypropan-2-ol[4]
CAS Number 770-35-4[5]
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Synonyms Propylene phenoxetol, Propylene glycol phenyl ether, 2-Phenoxy-1-methylethanol[4]
InChI Key IBLKWZIFZMJLFL-UHFFFAOYSA-N[6]
SMILES CC(COC1=CC=CC=C1)O[4]

Physicochemical Properties

1-Phenoxy-2-propanol is a colorless to pale yellow, oily liquid with a mild, pleasant rose-like aroma. Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow, clear liquid[5]
Odor Mild, pleasant[3]
Boiling Point 243 °C[5][7]
Melting Point 11 °C[4][5]
Density 1.064 g/cm³ at 20 °C[5][7]
Solubility in Water 15.1 g/L at 20 °C[4][5][7]
logP (Octanol/Water Partition Coefficient) 1.41[5][7]
Flash Point 113 °C (closed cup)[5]
Autoignition Temperature 480 °C at 1,013 hPa[5]
Vapor Pressure 0.01 hPa at 20 °C[5]
Vapor Density 5.27 (Air = 1)[4]
Refractive Index (n20/D) 1.523[7]
Viscosity 21.4 mm²/s[5]

Synthesis of 1-Phenoxy-2-propanol

The industrial synthesis of 1-phenoxy-2-propanol is primarily achieved through the reaction of phenol with propylene oxide.[7] This reaction is typically catalyzed by a base or a solid catalyst to ensure high yield and purity.[7]

An alternative synthetic route involves the nucleophilic substitution of a halogenated propanol, such as 1-chloro-2-propanol, with phenol in the presence of a base like sodium hydroxide.

Synthesis of 1-Phenoxy-2-propanol phenol Phenol reaction Reaction phenol->reaction Reacts with propylene_oxide Propylene Oxide propylene_oxide->reaction Reacts with catalyst Catalyst (e.g., Al2O3-MgO/Fe3O4) catalyst->reaction Catalyzed by product 1-Phenoxy-2-propanol reaction->product

General workflow for the synthesis of 1-phenoxy-2-propanol.

Chemical Reactivity and Stability

1-Phenoxy-2-propanol is a stable compound under normal storage conditions.[7][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] At elevated temperatures, it can decompose, and the decomposition products may include aldehydes, ketones, and organic acids, depending on the conditions.[4][8]

Spectroscopic Data

The structural characterization of 1-phenoxy-2-propanol is supported by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are characteristic for the structure of 1-phenoxy-2-propanol. The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methyl group protons, the methylene protons, the methine proton, and the hydroxyl proton.[6][9]

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-phenoxy-2-propanol displays a broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group. It also shows characteristic absorptions for the C-O-C ether linkage and the aromatic ring.[4][10]

  • Mass Spectrometry (MS): The mass spectrum of 1-phenoxy-2-propanol provides information about its molecular weight and fragmentation pattern upon ionization.[4][9]

Applications in Research and Industry

The unique properties of 1-phenoxy-2-propanol have led to its widespread use in various sectors:

  • Cosmetics and Personal Care: It serves as a preservative, solvent, and fragrance fixative in a wide range of products including lotions, shampoos, and creams.[1][11] Its antimicrobial properties help prevent the growth of bacteria, yeast, and mold, thus extending the shelf life of these products.[11]

  • Pharmaceuticals: In the pharmaceutical industry, it is used as a preservative in medications and as a solvent for active pharmaceutical ingredients, enhancing the stability and bioavailability of formulations.[1][3]

  • Paints, Coatings, and Inks: Its high boiling point and excellent solvency make it an ideal choice as a solvent in the production of paints, coatings, and inks, where it contributes to good flow and leveling characteristics.[1][3]

  • Agrochemicals: It is utilized as a solvent and emulsifier in the formulation of pesticides and herbicides.[1]

  • Other Industrial Applications: It also finds use in metal cleaning products as a dispersing agent and in the textile and leather industries as a dye carrier.[11]

Applications of 1-Phenoxy-2-propanol main 1-Phenoxy-2-propanol cosmetics Cosmetics & Personal Care main->cosmetics Preservative, Solvent pharma Pharmaceuticals main->pharma Preservative, Solvent paints Paints, Coatings & Inks main->paints Solvent agrochemicals Agrochemicals main->agrochemicals Solvent, Emulsifier industrial Other Industrial Uses main->industrial Dispersing Agent, Dye Carrier

Sources

Foundational

1-phenoxy-2-propanol boiling point and melting point data

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenoxy-2-Propanol: Boiling and Melting Point Data Introduction 1-Phenoxy-2-propanol (CAS: 770-35-4), commonly known as propylene glycol phenyl ether (PP...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenoxy-2-Propanol: Boiling and Melting Point Data

Introduction

1-Phenoxy-2-propanol (CAS: 770-35-4), commonly known as propylene glycol phenyl ether (PPh), is a versatile high-boiling, colorless oily liquid with a mild odor.[1] Its unique chemical structure, incorporating both a glycol ether and a phenol ether, imparts a favorable combination of properties, including excellent solvency for a wide range of substances, antimicrobial activity, and stability.[2] These characteristics make it an indispensable component in numerous applications, serving as a solvent in paints, coatings, and inks; a coalescing agent for latex adhesives; a dye carrier in the textile industry; and a preservative and fixative in cosmetics, soaps, and perfumes.[1][2][3][4][5]

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physical properties of 1-phenoxy-2-propanol is paramount. The melting and boiling points are not merely static data points; they are critical parameters that govern the compound's behavior under various experimental and processing conditions. These values dictate purification strategies such as distillation, inform safe handling and storage protocols, and influence formulation design and stability. This guide provides a comprehensive overview of the boiling and melting point data for 1-phenoxy-2-propanol, the underlying physicochemical principles, and detailed protocols for their experimental verification.

Physicochemical Data of 1-Phenoxy-2-propanol

The physical properties of 1-phenoxy-2-propanol are well-documented across various chemical databases and safety data sheets. The following table summarizes the most critical quantitative data.

PropertyValueSource(s)
Melting Point 11 °C / 11.4 °C[2][5][6][7][8][9]
Boiling Point 241.2 °C to 243 °C (at 760 mmHg)[1][2][4][6][7][8][10][11][12]
Molecular Formula C₉H₁₂O₂[11][13]
Molecular Weight 152.19 g/mol [10][13]
Density 1.064 g/mL at 20 °C[1][7][8][12]
Water Solubility 15.1 g/L at 20 °C[6][8][10][11]
Vapor Pressure <0.01 - 0.02 mmHg at 20-25 °C[2][6][8][11]
Flash Point 113 °C - 115 °C (closed cup)[8][10]

The Causality Behind 1-Phenoxy-2-propanol's Thermal Properties

The relatively high boiling point and the specific melting point of 1-phenoxy-2-propanol are direct consequences of its molecular structure and the resulting intermolecular forces. Understanding these relationships is key to predicting its behavior and interactions.

  • Hydrogen Bonding: The most significant contributor to its high boiling point is the presence of a secondary hydroxyl (-OH) group. This group allows 1-phenoxy-2-propanol molecules to form strong hydrogen bonds with one another, which require substantial thermal energy to overcome during the transition from the liquid to the gaseous phase.[14]

  • Dipole-Dipole Interactions: The ether linkage (C-O-C) and the hydroxyl group create a permanent dipole moment in the molecule. The resulting dipole-dipole attractions further increase the energy required for boiling.[14]

  • Van der Waals Forces: As a molecule with a considerable number of electrons and a significant surface area (including the phenyl ring), 1-phenoxy-2-propanol exhibits substantial London dispersion forces. These forces, while weaker than hydrogen bonds, contribute significantly to the overall intermolecular attraction.[15][16]

  • Molecular Weight and Size: Larger molecules generally have higher boiling points due to increased van der Waals forces.[16][17] With a molecular weight of 152.19 g/mol , 1-phenoxy-2-propanol is significantly less volatile than smaller alcohols or ethers.

The melting point is influenced not only by the strength of these intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.[15] The presence of a chiral center and the flexibility of the propanol chain can influence crystal packing, resulting in its observed melting point of 11 °C.

Experimental Protocols for Verification

The trustworthiness of literature data is confirmed through rigorous, reproducible experimental verification. The following protocols describe standard methodologies for determining the melting and boiling points of 1-phenoxy-2-propanol in a laboratory setting.

Protocol 1: Melting Point Determination via Capillary Method

This method is a cornerstone for assessing the purity of a crystalline solid. A pure compound exhibits a sharp melting point range (typically <1 °C), whereas impurities depress and broaden this range.[18][19]

Methodology:

  • Sample Preparation: Ensure the 1-phenoxy-2-propanol sample is solid by cooling it below its melting point (11 °C). If the sample is pure and dry, it can be used directly. If it contains solvent, it must be thoroughly dried.

  • Capillary Tube Loading: Tap the open end of a capillary tube into a small mound of the solid sample, forcing a small amount (2-3 mm in height) into the tube.

  • Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This saves time and establishes a preliminary range.

    • Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point found in the initial run.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ – T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Solidify Sample (<11°C) B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D E Heat Rapidly (Approx. MP) D->E F Cool and Repeat E->F G Heat Slowly (1-2°C/min) F->G H Observe Melting G->H I Record T1 (First Liquid) H->I J Record T2 (All Liquid) I->J K Report Range: T1 - T2 J->K BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_record Data Recording A Add Liquid to Test Tube B Invert Capillary in Liquid A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently D->E F Observe Rapid Bubbles E->F G Remove Heat F->G H Watch for Liquid Entry into Capillary G->H I Record Temperature H->I J Correct for Pressure (Optional) I->J

Caption: Workflow for Micro-Scale Boiling Point Determination.

Safety and Handling Considerations

When determining these thermal properties, standard laboratory safety protocols must be strictly followed. 1-Phenoxy-2-propanol is known to cause serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory. [20][21]All heating should be performed in a well-ventilated area or a fume hood. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. [8][22]

Conclusion

The boiling and melting points of 1-phenoxy-2-propanol are fundamental physical constants that reflect its distinct molecular structure and strong intermolecular forces. The established values of approximately 242 °C and 11 °C, respectively, provide a baseline for its application in scientific research and industrial processes. By employing standardized and carefully executed experimental protocols, such as the capillary methods detailed herein, researchers can confidently verify the purity and identity of their materials, ensuring the integrity and reproducibility of their work. A thorough grasp of these properties is not merely academic but essential for the safe, effective, and innovative use of this versatile compound.

References

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Menssing Chemiehandel & Consultants GmbH. (n.d.). Propylene glycol phenyl ether. MCC. Retrieved from [Link]

  • South City Petrochem. (n.d.). Propylene glycol phenyl ether (PPH). South City Petrochem – SCP. Retrieved from [Link]

  • Student Academic Success. (n.d.). Properties and Trends of Organic Compounds. University of Sydney. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Ataman Kimya. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyisopropanol, 770-35-4. The Good Scents Company. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether). Ataman Kimya. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: 1-Phenoxy-2-propanol. CPAchem. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. Retrieved from [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. University of Calgary. Retrieved from [Link]

  • ChemBK. (2024). Propylene Glycol Phenyl Ether. ChemBK. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. University of Calgary. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004). PROPYLENE GLYCOL PHENYL ETHER. OECD. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). Boiling & Melting Points. MSU Chemistry. Retrieved from [Link]

  • Stenutz. (n.d.). 1-phenoxy-2-propanol. Stenutz. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. University of Calgary. Retrieved from [Link]

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Exploratory

Solubility of 1-phenoxy-2-propanol in water and organic solvents

An In-depth Technical Guide to the Solubility of 1-Phenoxy-2-Propanol for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1-Phenoxy-2-propanol (CAS:...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Phenoxy-2-Propanol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Phenoxy-2-propanol (CAS: 770-35-4), also known as Propylene Glycol Phenyl Ether (PPh), is a versatile glycol ether with significant utility across the pharmaceutical, cosmetic, and industrial sectors.[1] Its efficacy as a solvent, preservative, and coalescing agent is fundamentally governed by its solubility characteristics.[2] This guide provides a detailed examination of the solubility of 1-phenoxy-2-propanol in aqueous and organic media, grounding the discussion in its physicochemical properties and the principles of intermolecular forces. We further present a robust, field-proven experimental protocol for solubility determination, offering researchers a practical framework for their own investigations.

Introduction: The Molecular Profile of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is an aromatic alcohol and glycol ether characterized by a unique molecular structure that imparts a valuable balance of hydrophilic and lipophilic properties.[1][3] This amphiphilic nature is the cornerstone of its broad utility. In pharmaceutical formulations, it serves as a high-boiling point solvent and stabilizer, capable of dissolving a wide spectrum of active pharmaceutical ingredients (APIs) to enhance the stability and bioavailability of medications.[1][4] Its antimicrobial properties also make it an effective preservative.[5] Understanding its solubility is therefore not an academic exercise, but a critical prerequisite for effective formulation development, ensuring product integrity, performance, and safety.[1]

The molecule consists of a polar hydroxyl group (-OH) and an ether linkage, which are responsible for its interactions with polar solvents like water. These are attached to a non-polar backbone composed of a propylene group and a phenyl ring, which drives its affinity for organic and non-polar solvents.

Physicochemical Properties Governing Solubility

A substance's solubility is a direct consequence of its molecular structure. The key physicochemical properties of 1-phenoxy-2-propanol are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[1][4]
Molecular Weight 152.19 g/mol [4]
Appearance Colorless to pale yellow, oily liquid[6]
Boiling Point 241-243 °C[6][7]
Melting Point 11 °C[5][6]
Density ~1.064 g/mL at 20 °C[5]
log P (o/w) 1.41 - 1.50[5][6][8]
Vapor Pressure 0.01 - 0.02 mmHg at 20-25 °C[6][8][9]

The octanol-water partition coefficient (log P) of ~1.4-1.5 indicates a slight preference for a non-polar environment over water, yet it is low enough to permit significant aqueous solubility. This balance is crucial for its function in formulations that contain both aqueous and lipid phases.

Quantitative Solubility Profile

Aqueous Solubility

1-Phenoxy-2-propanol is moderately soluble in water. The most frequently cited value for its solubility is:

  • 15.1 g/L at 20°C [5][6][8][10]

This solubility is conferred by the molecule's polar functional groups. The hydroxyl (-OH) group is capable of both donating and accepting a hydrogen bond, while the ether oxygen can act as a hydrogen bond acceptor.[11][12] These interactions with water molecules allow 1-phenoxy-2-propanol to integrate into the hydrogen-bonding network of water, overcoming the hydrophobic nature of its phenyl ring and propylene chain to a significant degree.

Solubility in Organic Solvents
Solvent ClassExamplesExpected SolubilityRationale
Alcohols Ethanol, Isopropanol, ButanolMiscibleHydrogen bonding and dipole-dipole interactions with the solvent's -OH group.
Ketones Acetone, Methyl Ethyl KetoneMiscibleDipole-dipole interactions with the solvent's carbonyl group.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighFavorable dipole-dipole and dispersion forces.
Aromatic Hydrocarbons Toluene, XyleneHighStrong van der Waals forces (π-stacking) between phenyl rings.
Aliphatic Hydrocarbons Hexane, HeptaneModerate to HighThe propylene backbone provides lipophilic character for dispersion force interactions.
Chlorinated Solvents Dichloromethane, ChloroformHighStrong dipole-dipole and dispersion force interactions.

This broad solvency makes it an excellent coupling agent to homogenize mixtures of otherwise immiscible components, such as oil and water in cosmetic emulsions or active ingredients and excipients in pharmaceutical preparations.

Experimental Workflow for Solubility Determination

To ensure scientific rigor and reproducibility, determining solubility should follow a standardized protocol. The equilibrium shake-flask method is a gold-standard technique and is the basis for guidelines such as ASTM E1148 for aqueous solubility.[16][17]

Principle of the Method

The core principle is to create a saturated solution by agitating an excess of the solute (1-phenoxy-2-propanol) with the solvent for a sufficient period to reach thermodynamic equilibrium. The liquid phase is then separated from the undissolved solute, and the concentration of the dissolved solute in the clear supernatant is measured using a suitable analytical technique.

Visual Workflow

The following diagram outlines the critical steps in the experimental determination of solubility.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation & Sampling cluster_analysis Phase 3: Analysis & Calculation A 1. Prepare Supersaturated Mixture (Add excess 1-phenoxy-2-propanol to chosen solvent) B 2. Equilibrate System (Agitate at constant temperature, e.g., 24-48h) A->B C 3. Separate Phases (Centrifuge or filter to remove undissolved solute) B->C D 4. Sample Supernatant (Carefully extract a known volume of the clear saturated solution) C->D E 5. Prepare for Analysis (Dilute sample if necessary) D->E F 6. Quantitative Analysis (e.g., HPLC, GC, UV-Vis) Determine concentration vs. standard curve E->F G 7. Calculate Solubility (Report as g/L or mol/L at specified temp.) F->G

Caption: Experimental workflow for determining the solubility of 1-phenoxy-2-propanol.

Detailed Step-by-Step Protocol (Aqueous Solubility Example)
  • Preparation of the Test System:

    • Add an excess amount of 1-phenoxy-2-propanol (e.g., 5-10 g) to a known volume of purified water (e.g., 100 mL) in a sealed, inert container (e.g., a glass flask with a screw cap). The excess is critical to ensure saturation is achieved.

    • Causality Insight: Using a significant excess of solute ensures that the dissolution process reaches its thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Equilibration:

    • Place the sealed container in a constant-temperature water bath or incubator set to the desired temperature (e.g., 20.0 ± 0.5 °C).

    • Agitate the mixture using a magnetic stirrer or orbital shaker for a prolonged period, typically 24 to 48 hours. Preliminary experiments should be run to confirm that equilibrium is reached within this timeframe.

    • Causality Insight: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures the entire solvent volume is exposed to the solute, facilitating the establishment of equilibrium.

  • Phase Separation:

    • Allow the container to rest in the constant-temperature bath for several hours to let undissolved material settle.

    • To ensure complete removal of undissolved micro-droplets, transfer an aliquot of the mixture to a centrifuge tube and centrifuge at high speed (e.g., 5000 x g for 15 minutes). Alternatively, filter the solution through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solute and does not adsorb it.

    • Causality Insight: This is the most critical step for accuracy. Failure to remove all undissolved solute will lead to an overestimation of solubility. Centrifugation is often preferred as filtration media can sometimes adsorb the solute.

  • Sampling and Analysis:

    • Carefully withdraw a precise volume of the clear supernatant.

    • Accurately dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of 1-phenoxy-2-propanol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Causality Insight: A validated, specific analytical method ensures that the measurement is accurate and precise, and that the signal detected corresponds only to the solute of interest.

  • Calculation and Reporting:

    • Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution.

    • Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L) along with the specific temperature at which the measurement was made.

Conclusion

1-Phenoxy-2-propanol possesses a well-balanced solubility profile, making it a highly effective and versatile compound for scientists and formulators. Its moderate aqueous solubility of approximately 15.1 g/L at 20°C, combined with its broad miscibility with organic solvents, is a direct result of its amphiphilic molecular structure. This dual character allows it to function as a powerful solvent, stabilizer, and coupling agent in complex multi-component systems, from pharmaceutical preparations to cosmetic emulsions. The robust experimental protocol detailed herein provides a reliable framework for researchers to verify these properties and explore the solubility of 1-phenoxy-2-propanol in novel solvent systems, enabling more precise and effective formulation design.

References

  • 1-PHENOXY-2-PROPANOL - Ataman Kimya. (n.d.).
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  • ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International.
  • Propylene glycol phenyl ether (PPH) - South City Petrochem – SCP. (n.d.).
  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. (2025).
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  • The usage of 1-Phenoxy-2-Propanol CAS 770-35-4 - Shandong Minglang Chemical Co., Ltd. (n.d.).
  • PHENOXYPROPANOL - Ataman Kimya. (n.d.).
  • 1-Phenoxy-2-propanol | 770-35-4 - ChemicalBook. (n.d.).
  • Safety data sheet - CPAChem. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
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  • 1-Phenoxy-2-propanol: A Versatile Synthetic Intermediate for Chemical Industries. (2026).
  • PPH Propylene glycol phenyl ether CAS 770-35-4 - TRUNNANO. (n.d.).
  • Phenoxy Propanol: Properties, Applications, and Industry Insights. (n.d.).
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Foundational

1H NMR and 13C NMR spectral analysis of 1-phenoxy-2-propanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenoxy-2-propanol Authored by: A Senior Application Scientist Foreword: The Imperative of Structural Elucidation in Modern Chemistry In the landsc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenoxy-2-propanol

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the atomic framework of a molecule. This guide provides a comprehensive analysis of 1-phenoxy-2-propanol (CAS No. 770-35-4), a versatile glycol ether used as a solvent, preservative, and synthetic intermediate.[1] By delving into the nuances of its ¹H and ¹³C NMR spectra, we aim to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for spectral interpretation.

The narrative that follows is not merely a recitation of data. It is a synthesis of foundational principles and field-proven insights, designed to explain the causality behind the observed spectral phenomena and to establish a self-validating system of analysis.

The Subject Molecule: 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is an organic compound featuring a phenyl ether group and a secondary alcohol. This combination of functional groups creates a distinct electronic environment for each nucleus, resulting in a characteristic and interpretable NMR fingerprint. Understanding its structure is critical for its application in various fields, including cosmetics, pharmaceuticals, and industrial coatings.[2]

To facilitate our analysis, we will use the following standardized numbering and lettering scheme for the molecule's carbon and hydrogen atoms, respectively.

Caption: Molecular structure of 1-phenoxy-2-propanol with atom labeling.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a robust methodology for obtaining high-resolution spectra.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-20 mg of 1-phenoxy-2-propanol directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak.

  • Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition
  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying analysis and improving the signal-to-noise ratio.

    • Number of Scans: 1024 to 2048 scans, as ¹³C has a much lower natural abundance than ¹H.

    • Relaxation Delay (d1): 2 seconds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Processing & Analysis weigh Weigh 10-20 mg 1-phenoxy-2-propanol dissolve Dissolve in ~0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acq_1h ¹H NMR Acquisition (16 Scans) transfer->acq_1h acq_13c ¹³C NMR Acquisition (1024 Scans) transfer->acq_13c process Fourier Transform, Phase & Baseline Correction acq_1h->process acq_13c->process interpret Spectral Interpretation (Shifts, Coupling, Integration) process->interpret elucidate Structure Elucidation interpret->elucidate

Caption: Standardized workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity to neighboring protons (spin-spin coupling).

Chemical Shift and Integration

The protons on the carbon adjacent to the ether oxygen (Hₐ) are expected to be significantly deshielded, appearing downfield in the 3.4-4.5 ppm region.[3][4] The aromatic protons (Hₑ, Hբ, Hₔ) will reside in their characteristic region of ~6.8-7.3 ppm. The methyl protons (H꜀) will be the most shielded of the non-aromatic protons, appearing furthest upfield. The hydroxyl proton (H₉) signal is often broad and its chemical shift is highly variable depending on concentration, solvent, and temperature.[5]

Spin-Spin Coupling and Multiplicity

The splitting pattern (multiplicity) of each signal is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons.

  • Methyl Protons (H꜀): These protons are adjacent to the single methine proton (Hᵦ). Therefore, their signal will be split into a doublet (1+1=2).

  • Methine Proton (Hᵦ): This proton is coupled to the two diastereotopic methylene protons (Hₐ) and the three methyl protons (H꜀). This complex coupling will result in a multiplet.

  • Methylene Protons (Hₐ): These two protons are adjacent to the chiral center at C2, making them diastereotopic. They are coupled to the methine proton (Hᵦ) and will likely appear as a complex multiplet, often a doublet of doublets.

  • Aromatic Protons (Hₑ, Hբ, Hₔ): The protons on the phenyl ring will show characteristic coupling patterns. The ortho- and meta-protons often appear as overlapping multiplets, while the para-proton may be resolved as a triplet.

Peak Assignment Summary

The following table summarizes the assigned signals in the ¹H NMR spectrum of 1-phenoxy-2-propanol.

Proton Label Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H꜀-CH₃~1.2Doublet3H
H₉-OHVariable (~2.0-4.0)Broad Singlet1H
Hₐ-O-CH₂-~3.8Doublet of Doublets2H
Hᵦ-CH(OH)-~4.1Multiplet1H
Hₑ, Hբ, HₔAr-H~6.9-7.3Multiplet5H

Note: The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments and valuable information about their electronic state.

Chemical Shift Interpretation

The electronegativity of the oxygen atoms plays a dominant role in determining the chemical shifts of the aliphatic carbons. Carbons directly bonded to an oxygen atom (C1 and C2) are significantly deshielded and appear downfield.[3][6] The aromatic carbons appear in the 110-160 ppm range, with the ipso-carbon (the one attached to the ether oxygen) being the most downfield in this group due to the direct oxygen attachment. The methyl carbon (C3) is the most shielded aliphatic carbon and appears at the highest field (lowest ppm).

Peak Assignment Summary

The following table summarizes the assigned signals in the ¹³C NMR spectrum of 1-phenoxy-2-propanol.[7][8]

Carbon Label Assignment Chemical Shift (δ, ppm)
C3-CH₃~17
C2-CH(OH)-~67
C1-O-CH₂-~73
C_metaAr-C (meta)~121
C_paraAr-C (para)~129
C_orthoAr-C (ortho)~115
C_ipsoAr-C (ipso)~158

Note: These are typical chemical shift values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between CH, CH₂, and CH₃ carbons.

Conclusion: A Synthesized Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of 1-phenoxy-2-propanol. The ¹H NMR spectrum confirms the presence and connectivity of all proton groups through chemical shift, integration, and coupling patterns. The ¹³C NMR spectrum corroborates this structure by identifying the correct number of unique carbon environments. For an even higher level of confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to explicitly map ¹H-¹H and ¹H-¹³C correlations, respectively, providing incontrovertible proof of the atomic connectivity. This rigorous, multi-faceted approach to spectral interpretation exemplifies the power of NMR spectroscopy in modern chemical analysis.

References

  • 1-Phenoxy-2-propanol - SpectraBase. SpectraBase. Available from: [Link]

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Exploratory

Mass spectrometry and IR spectroscopy of 1-phenoxy-2-propanol

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 1-Phenoxy-2-propanol This guide provides a comprehensive analysis of 1-phenoxy-2-propanol (CAS No: 770-35-4), a glycol ether widely used a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 1-Phenoxy-2-propanol

This guide provides a comprehensive analysis of 1-phenoxy-2-propanol (CAS No: 770-35-4), a glycol ether widely used as a solvent, preservative, and stabilizer in pharmaceutical, cosmetic, and industrial applications. A precise understanding of its molecular structure and purity is critical for quality control and regulatory compliance. This document offers an in-depth exploration of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established spectrometric principles and validated through authoritative spectral library data.

Molecular and Physicochemical Overview

1-Phenoxy-2-propanol is a colorless to pale yellow liquid with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1][2][3] Its structure, featuring a hydroxyl group, an ether linkage, and a phenyl ring, dictates its unique spectroscopic signature.

PropertyValueSource
Chemical Formula C₉H₁₂O₂[NIST[1][2]]
Molecular Weight 152.19 g/mol [NIST[1][2], PubChem[3]]
CAS Number 770-35-4[NIST[1][2]]
Appearance Colorless to pale yellow liquid[Ataman Kimya, ChemicalBook[4]]
Boiling Point 243 °C[ChemicalBook[4]]
Flash Point 113 °C[ChemicalBook[4]]
Water Solubility 15.1 g/L at 20 °C[ChemicalBook[4]]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like 1-phenoxy-2-propanol. The process involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation into a predictable pattern of smaller, charged ions.

Interpretation of the Mass Spectrum

The mass spectrum of 1-phenoxy-2-propanol is characterized by several key fragmentation pathways. The molecular ion peak ([M]⁺•) at m/z 152 is often of low intensity or absent, a common trait for alcohols which readily fragment.[5][6] The most diagnostic information is derived from the pattern of fragment ions.

Primary Fragmentation Pathways:

  • McLafferty-type Rearrangement: The most significant fragmentation route involves a rearrangement to form the enol of phenol, which is detected as a radical cation with m/z 94 . This is typically the base peak in the spectrum, providing a strong diagnostic signal for the phenoxy moiety.[3]

  • Alpha (α)-Cleavage: As a secondary alcohol, 1-phenoxy-2-propanol undergoes characteristic α-cleavage. This involves the breaking of the C1-C2 bond, leading to the loss of a phenoxymethyl radical (•CH₂OC₆H₅) and the formation of a stable, resonance-stabilized ion [CH₃CH=OH]⁺ at m/z 45 .[7]

  • Aromatic Fragmentation: The presence of the phenyl group gives rise to the phenyl cation [C₆H₅]⁺ at m/z 77 , a common fragment for aromatic compounds.[3]

  • Ether Bond Cleavage: Cleavage of the ether bond can result in a phenoxy cation [C₆H₅O]⁺ at m/z 93 .

  • Dehydration: A minor fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would yield a fragment at m/z 134 ([M-18]⁺•).[6]

Summary of Key Mass Fragments
m/z ValueProposed Fragment IonFragmentation PathwaySignificance
152[C₉H₁₂O₂]⁺•Molecular IonConfirms molecular weight; often weak or absent.
94 [C₆H₅OH]⁺• McLafferty-type Rearrangement Base Peak; highly diagnostic for phenoxy ethers. [3]
77[C₆H₅]⁺Cleavage of the phenyl groupConfirms aromatic structure.[3]
45[CH₃CHOH]⁺α-CleavageCharacteristic of a 2-propanol moiety.[7]
107[C₇H₇O]⁺Rearrangement and loss of C₂H₅O•Indicates the phenoxy-propane structure.
93[C₆H₅O]⁺Ether bond cleavageIndicates the phenoxy group.
Fragmentation Pathway Diagram

G M 1-Phenoxy-2-propanol [M]+• m/z = 152 F94 Phenol Ion [C₆H₅OH]+• m/z = 94 (Base Peak) M->F94 Rearrangement F45 [CH₃CHOH]+ m/z = 45 M->F45 α-Cleavage F107 [C₇H₇O]+ m/z = 107 M->F107 Rearrangement F77 Phenyl Cation [C₆H₅]+ m/z = 77 F94->F77 Loss of OH

Caption: Primary EI-MS fragmentation pathways of 1-phenoxy-2-propanol.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard approach for analyzing 1-phenoxy-2-propanol. Instrument parameters should be optimized for the specific system in use.

  • Sample Preparation: Prepare a 100 µg/mL solution of 1-phenoxy-2-propanol in a high-purity solvent such as acetonitrile or methanol.

  • GC Configuration:

    • Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Set to 250°C in split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Solvent Delay: Set a delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

  • Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to 1-phenoxy-2-propanol. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[1][2][8][9]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is indispensable for identifying the functional groups within a molecule. It relies on the principle that molecular bonds vibrate at specific frequencies upon absorbing infrared radiation. The IR spectrum of 1-phenoxy-2-propanol provides clear evidence for its key structural features.

Interpretation of the IR Spectrum

The spectrum is dominated by absorptions corresponding to the hydroxyl, aromatic, ether, and alkyl moieties.

Key Absorption Bands:

  • O-H Stretch (Alcohol): A very strong and characteristically broad absorption band appears in the 3600-3300 cm⁻¹ region.[10] This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

  • C-H Stretch (Aromatic & Aliphatic):

    • Aromatic C-H stretches are observed as weaker bands just above 3000 cm⁻¹ (~3100-3000 cm⁻¹ ).

    • Aliphatic C-H stretches from the propyl chain appear as strong bands just below 3000 cm⁻¹ (~2980-2850 cm⁻¹ ).

  • C=C Stretch (Aromatic): Two distinct, medium-to-strong bands appear in the 1610-1580 cm⁻¹ and 1500-1470 cm⁻¹ regions, confirming the presence of the benzene ring.

  • C-O Stretch (Ether & Alcohol): This molecule has two C-O bonds, which are clearly distinguishable.

    • The aryl-alkyl ether exhibits a strong, sharp asymmetric stretch around 1250-1230 cm⁻¹ .

    • The secondary alcohol C-O stretch results in a strong band in the 1130-1085 cm⁻¹ region.

  • C-H Bends (Aromatic Out-of-Plane): Strong absorptions in the 760-740 cm⁻¹ and 700-680 cm⁻¹ regions are highly indicative of a monosubstituted benzene ring.

Summary of Key IR Absorptions
Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
3600-3300O-H StretchStrong, BroadSecondary Alcohol
3100-3000C-H StretchMediumAromatic
2980-2850C-H StretchStrongAliphatic (CH₃, CH₂, CH)
1610-1580C=C StretchMedium-StrongAromatic Ring
1500-1470C=C StretchMedium-StrongAromatic Ring
1250-1230C-O-C Asymmetric StretchStrongAryl-Alkyl Ether
1130-1085C-O StretchStrongSecondary Alcohol
760-740C-H Out-of-Plane BendStrongMonosubstituted Aromatic
700-680C-H Out-of-Plane BendStrongMonosubstituted Aromatic
Molecular Structure and Key Functional Groups

G cluster_0 1-Phenoxy-2-propanol Structure cluster_1 Key Functional Groups for IR mol A O-H (Alcohol) ~3400 cm⁻¹ (broad) B Aromatic C=C ~1600, 1500 cm⁻¹ C Aryl C-O (Ether) ~1240 cm⁻¹ D Alkyl C-H <3000 cm⁻¹

Caption: Structure of 1-phenoxy-2-propanol and its primary IR-active groups.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and efficient method for analyzing liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place one to two drops of neat 1-phenoxy-2-propanol directly onto the center of the ATR crystal, ensuring it is fully covered.

  • Spectrum Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum will be in absorbance units. Use the spectral analysis software to label significant peaks. Compare the peak positions and shapes with the expected values listed in Table 3.2 and reference spectra.[8][9]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Combined Analysis for Unambiguous Identification

The synergistic use of MS and IR spectroscopy provides a robust and self-validating system for the identification of 1-phenoxy-2-propanol.

  • MS confirms the molecular weight (m/z 152) and provides definitive structural fragments, such as the base peak at m/z 94 (phenol ion) and the α-cleavage fragment at m/z 45 , which together map out the molecule's core structure.

  • IR confirms the presence of the essential functional groups : the broad O-H stretch (~3400 cm⁻¹) proves it is an alcohol, while the strong C-O ether stretch (~1240 cm⁻¹) and aromatic C=C bands (~1600, 1500 cm⁻¹) confirm the other key features.

When used in tandem, these techniques leave no ambiguity in the structural elucidation, making them ideal for quality control, stability testing, and impurity profiling in regulated industries.[11][12]

Safety and Handling

1-Phenoxy-2-propanol is classified as a serious eye irritant.[13] Proper personal protective equipment (PPE) is mandatory.

  • Handling: Use in a well-ventilated area to avoid inhaling vapors. Avoid all contact with skin and eyes.[4][14] Wash hands thoroughly after handling.[13]

  • Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and protective clothing.[14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][13][14] If skin contact occurs, wash the area with soap and water.[4] Seek medical attention if irritation persists.[13]

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Phenoxypropan-2-ol - Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Phenoxypropan-2-ol - Coblentz Society, Inc. IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Propanol, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Phenoxypropan-2-ol - Notes. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]

Sources

Foundational

An In-Depth Toxicological Profile of 1-Phenoxy-2-propanol

An Essential Guide for Researchers and Drug Development Professionals Foreword 1-Phenoxy-2-propanol (CAS No. 770-35-4), a propylene glycol ether, is a versatile industrial chemical with widespread applications as a solve...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers and Drug Development Professionals

Foreword

1-Phenoxy-2-propanol (CAS No. 770-35-4), a propylene glycol ether, is a versatile industrial chemical with widespread applications as a solvent, preservative, and coalescing agent in various formulations, including cosmetics, pharmaceuticals, and coatings.[1][2] Its utility necessitates a thorough understanding of its toxicological profile to ensure its safe handling and use. This technical guide provides a comprehensive overview of the current toxicological data on 1-phenoxy-2-propanol, drawing from a range of studies and regulatory assessments. It is designed to be a critical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its potential hazards and the experimental methodologies used for their evaluation.

Section 1: Toxicokinetics - Absorption, Distribution, Metabolism, and Excretion

Understanding the journey of 1-phenoxy-2-propanol through the body is fundamental to interpreting its toxicological effects.

Absorption and Distribution

1-Phenoxy-2-propanol is readily absorbed following oral, dermal, and inhalation exposure. Following absorption, it is distributed throughout the body.[1]

Metabolism

The metabolism of 1-phenoxy-2-propanol is a critical detoxification pathway. The primary metabolic routes involve:

  • O-dealkylation: Cleavage of the ether linkage to yield phenol and propylene glycol. Phenol is then conjugated with sulfate or glutathione for excretion.[3]

  • Direct Conjugation: The parent compound can be directly conjugated with glucuronic acid or sulfate.[3]

  • Ring Hydroxylation: The aromatic ring can be hydroxylated, followed by sulfate conjugation.[3]

The major metabolites are conjugates of the parent compound, as well as conjugates of phenol and propylene glycol.[1]

Excretion

The metabolites of 1-phenoxy-2-propanol are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[1]

Section 2: Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

RouteSpeciesTest GuidelineValueObservation
OralRatOECD 401LD50 > 2000 mg/kg bwLow acute oral toxicity.[4]
DermalRabbit-LD50 > 2000 mg/kg bwLow acute dermal toxicity.[4]
InhalationRat-LC50 > 5.4 mg/L (4-hour exposure)Low acute inhalation toxicity.[4]

Table 1: Summary of Acute Toxicity Data for 1-Phenoxy-2-propanol

Experimental Protocol: Acute Oral Toxicity (Limit Test - OECD 401)

This protocol is a stepwise procedure to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Dosage: A single dose of 2000 mg/kg body weight is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Section 3: Irritation and Sensitization

These studies evaluate the potential of a substance to cause local effects on the skin and eyes, as well as to elicit an allergic response.

EndpointSpeciesTest GuidelineResult
Skin IrritationRabbitOECD 404Not irritating.[4]
Eye IrritationRabbitOECD 405Irritating.[4]
Skin SensitizationGuinea PigOECD 406Not a sensitizer.[4]

Table 2: Summary of Irritation and Sensitization Data for 1-Phenoxy-2-propanol

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This protocol assesses the potential of a substance to cause eye irritation or damage.

  • Animal Selection: A single, healthy adult albino rabbit is used initially.

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The degree of corneal opacity, iritis, and conjunctival redness and chemosis are scored.

  • Confirmation: If an irritant effect is observed, the test is terminated. If the initial test is negative, the response is confirmed in up to two additional animals.

Section 4: Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure.

In a 28-day oral repeated dose toxicity study in rats, no adverse treatment-related changes were observed at dose levels of 30, 75, and 150 mg/kg bw/day. The No Observed Adverse Effect Level (NOAEL) was determined to be 150 mg/kg bw/day.[1]

There is a lack of publicly available data from 90-day subchronic or chronic oral toxicity studies for 1-phenoxy-2-propanol.

Section 5: Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material.

Assay TypeTest SystemTest GuidelineResult
In vitro Chromosomal AberrationHamster Ovary CellsOECD 473Negative
In vivo Mammalian Erythrocyte Micronucleus TestMouse Bone MarrowOECD 474Negative

Table 3: Summary of Genotoxicity Data for 1-Phenoxy-2-propanol

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test assesses the potential of a substance to induce chromosomal damage.

  • Animal Selection: Typically, mice of both sexes are used.

  • Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels.

  • Sample Collection: Bone marrow is collected at appropriate times after treatment.

  • Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic erythrocytes indicates genotoxic potential.

Section 6: Carcinogenicity

Long-term carcinogenicity studies are essential for evaluating the potential of a substance to cause cancer. While the International Agency for Research on Cancer (IARC) has not classified 1-phenoxy-2-propanol as a carcinogen, comprehensive long-term carcinogenicity bioassays in rodents have not been identified in the public domain.[5]

Section 7: Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

In a developmental toxicity study in Himalayan rabbits, the No Observed Adverse Effect Level (NOAEL) for developmental toxicity was 180 mg/kg/day, and the Lowest Observed Adverse Effect Level (LOAEL) was 540 mg/kg/day, based on effects observed at maternally toxic doses.[4][6] For maternal toxicity, the LOAEL was 540 mg/kg/day, based on weight loss and apathy.[4][6] In Wistar rats, the NOAEL for maternal toxicity was reported as 40 mg/kg/day, and the NOAEL for developmental toxicity was 160 mg/kg/day.[6]

Section 8: Neurotoxicity and Immunotoxicity

Neurotoxicity

There is currently a lack of specific data on the neurotoxic potential of 1-phenoxy-2-propanol. Standardized developmental neurotoxicity studies, such as those outlined in OECD Guideline 426, would be necessary to fully assess this endpoint.

Immunotoxicity

No dedicated immunotoxicity studies on 1-phenoxy-2-propanol have been identified. While studies on structurally related compounds may provide some insights, direct testing is required for a definitive assessment of its immunotoxic potential.

Section 9: Mechanistic Insights

The primary mechanism of action for 1-phenoxy-2-propanol's preservative efficacy is through the disruption of microbial cell membranes.[7] Its lipophilic nature allows it to integrate into the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[7] It may also interfere with essential enzymatic processes within the microbial cell.[7]

The mechanisms underlying its other observed toxicological effects, such as eye irritation and developmental toxicity at high doses, are not as well-defined and warrant further investigation.

Section 10: Conclusion and Future Directions

1-Phenoxy-2-propanol exhibits a low order of acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or a skin sensitizer, but it is classified as an eye irritant. Genotoxicity assays have been negative. Developmental toxicity has been observed, but only at doses that also cause maternal toxicity.

Significant data gaps remain, particularly concerning its potential for chronic toxicity, carcinogenicity, neurotoxicity, and immunotoxicity. To provide a more complete and robust safety assessment, further studies in these areas, following internationally recognized guidelines, are warranted. A deeper understanding of the mechanisms underlying its observed toxicities would also be beneficial for refining risk assessments and ensuring its continued safe use in various applications.

References

  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem. (URL: [Link])

  • 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem. (URL: [Link])

  • SIDS INITIAL ASSESSMENT PROFILE. (URL: [Link])

  • SIDS Initial Assessment Report - OECD Existing Chemicals Database. (URL: [Link])

  • 1-PHENOXY-2-PROPANOL - Ataman Kimya. (URL: [Link])

  • 2-Phenoxy-1-propanol | C9H12O2 | CID 20129 - PubChem. (URL: [Link])

  • SIDS INITIAL ASSESSMENT PROFILE - OECD Existing Chemicals Database. (URL: [Link])

  • Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - MDPI. (URL: [Link])

  • 1-phenoxypropan-2-ol - Registration Dossier - ECHA. (URL: [Link])

  • 216-372-4 - Substance Information - ECHA. (URL: [Link])

  • NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI. (URL: [Link])

  • SIDS Initial Assessment Report For SIAM 23 - ALIPA. (URL: [Link])

  • SIDS Initial Assessment Report 3rd SIAM - Toxic Docs. (URL: [Link])

  • (PDF) Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD Rats - ResearchGate. (URL: [Link])

  • Biodegradation in water: screening tests - Registration Dossier - ECHA. (URL: [Link])

  • Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days - PubMed Central. (URL: [Link])

  • Safety data sheet - CPAChem. (URL: [Link])

  • New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project - Frontiers. (URL: [Link])

  • State of the science on assessing developmental neurotoxicity using new approach methods - PubMed. (URL: [Link])

  • New approach methodologies to enhance human health risk assessment of immunotoxic properties of chemicals — a PARC (Partnership for the Assessment of Risk from Chemicals) project - Frontiers. (URL: [Link])

  • Exploratory Developmental Toxicity of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine in Zebrafish Embryos - NCBI. (URL: [Link])

  • Developmental Neurotoxicity and Pharmaceutical Research Using In Vitro Models | TSI Journals. (URL: [Link])

  • Assessment of immunotoxicity in the 21st century: Where we are and what we need to replace animals - AIR Unimi. (URL: [Link])

  • 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6 - OECD Existing Chemicals Database. (URL: [Link])

  • In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs - PMC - NIH. (URL: [Link])

  • Developmental neurotoxicology - PubMed - NIH. (URL: [Link])

  • 90-Day Oral Toxicity Study | PDF | Dose (Biochemistry) - Scribd. (URL: [Link])

  • Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics - PubMed. (URL: [Link])

  • 1-Phenoxypropan-2-ol - the NIST WebBook. (URL: [Link])

  • The acute toxicity and primary irritancy of 1-propoxy-2-propanol - PubMed. (URL: [Link])

  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

  • Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol - OEHHA. (URL: [Link])

  • Chemical toxic exposures and chronic ocular pain - PMC - PubMed Central - NIH. (URL: [Link])

  • 5.30 propylene oxide (250) toxicology. (URL: [Link])

Visualizations

Toxicokinetics_of_1_Phenoxy_2_Propanol cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Oral Systemic Circulation Systemic Circulation Oral->Systemic Circulation Dermal Dermal Dermal->Systemic Circulation Inhalation Inhalation Inhalation->Systemic Circulation 1-Phenoxy-2-propanol 1-Phenoxy-2-propanol Systemic Circulation->1-Phenoxy-2-propanol Phenol + Propylene Glycol Phenol + Propylene Glycol 1-Phenoxy-2-propanol->Phenol + Propylene Glycol O-dealkylation Conjugates Conjugates 1-Phenoxy-2-propanol->Conjugates Direct Conjugation Phenol + Propylene Glycol->Conjugates Urine Urine Conjugates->Urine Feces Feces Conjugates->Feces

Caption: Metabolic pathway of 1-phenoxy-2-propanol.

Acute_Toxicity_Testing_Workflow start Start: Acute Toxicity Test animal_selection Animal Selection (e.g., Rats, Rabbits) start->animal_selection dose_administration Single Dose Administration (Oral, Dermal, or Inhalation) animal_selection->dose_administration observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dose_administration->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis - LD50/LC50 Calculation - Hazard Classification necropsy->data_analysis end End: Toxicity Report data_analysis->end

Caption: General workflow for acute toxicity testing.

Caption: Summary of irritation and sensitization potential.

Sources

Exploratory

An In-depth Technical Guide to the Biodegradation Pathways of 1-Phenoxy-2-Propanol in Soil

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenoxy-2-propanol (propylene glycol phenyl ether, PPh), a widely used glycol ether in industrial and pharmaceutical applications,...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol (propylene glycol phenyl ether, PPh), a widely used glycol ether in industrial and pharmaceutical applications, is known for its preservative and solvent properties.[1] Its introduction into the environment, particularly soil ecosystems, necessitates a thorough understanding of its fate and biodegradation. This technical guide provides a comprehensive overview of the microbial degradation pathways of 1-phenoxy-2-propanol in soil. We will delve into the key enzymatic reactions, metabolic intermediates, and the influence of environmental factors on its degradation. Furthermore, this guide furnishes detailed, field-proven experimental protocols for studying its biodegradation, designed to ensure scientific integrity and reproducibility.

Introduction: Environmental Relevance of 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol is a synthetic chemical produced by reacting propylene oxide with phenol. Its utility as a solvent, coalescing agent, and antimicrobial preservative leads to its presence in a variety of formulations, including paints, coatings, cosmetics, and pharmaceuticals.[1] Consequently, its potential for environmental release through industrial wastewater, landfill leachate, and product disposal is significant.

Studies have shown that 1-phenoxy-2-propanol is readily biodegradable under aerobic conditions in soil and aquatic systems, with reported half-lives of less than five days in certain soil types.[2] However, its degradation is considerably slower under anaerobic conditions.[3] Understanding the microbial mechanisms that govern its breakdown is crucial for environmental risk assessment and the development of bioremediation strategies for contaminated sites.

Proposed Biodegradation Pathways of 1-Phenoxy-2-Propanol

The complete biodegradation of 1-phenoxy-2-propanol in soil is a multi-step process orchestrated by a consortium of microorganisms. While the exact pathway can vary depending on the microbial species and environmental conditions, based on metabolic studies in mammals and the degradation of analogous aromatic compounds, we can propose a series of core reactions.[2][4] The degradation process involves two main stages: the initial transformation of the parent molecule and the subsequent catabolism of the resulting intermediates.

There are three primary initial points of enzymatic attack on the 1-phenoxy-2-propanol molecule:

  • Pathway A: O-dealkylation (Ether Cleavage)

  • Pathway B: Side-Chain Oxidation

  • Pathway C: Aromatic Ring Hydroxylation

These initial steps converge on the production of central metabolites, such as phenol and propylene glycol, which are then funneled into common bacterial metabolic pathways.

Initial Enzymatic Attacks

Pathway A: O-dealkylation (Ether Cleavage)

This pathway involves the cleavage of the ether linkage, a common strategy for degrading aryl-O-alkyl compounds. This reaction is catalyzed by etherase or monooxygenase enzymes, yielding phenol and propylene glycol.[2]

  • 1-Phenoxy-2-propanol → Phenol + Propylene Glycol

This is considered a major metabolic route.[2] Both resulting products are readily biodegradable.[4][5]

Pathway B: Side-Chain Oxidation

The secondary alcohol group on the propylene side chain can be oxidized by alcohol dehydrogenases to form a ketone.[2][6]

  • 1-Phenoxy-2-propanol → 1-Phenoxy-2-propanone

This ketone can then undergo further degradation, potentially through ether cleavage or ring hydroxylation.

Pathway C: Aromatic Ring Hydroxylation

Monooxygenase enzymes can directly hydroxylate the aromatic ring, typically at the ortho or para position, to form a hydroxylated derivative.[2]

  • 1-Phenoxy-2-propanol → Hydroxylated 1-Phenoxy-2-propanol Intermediate

This step activates the aromatic ring for subsequent cleavage.

Degradation of Key Intermediates

Phenol Catabolism:

Phenol, a potential key intermediate from Pathway A, is a well-known substrate for many soil microorganisms. Its degradation typically proceeds as follows:

  • Hydroxylation: Phenol is hydroxylated by a phenol monooxygenase to form catechol.[4]

  • Ring Cleavage: The catechol ring is then cleaved by dioxygenase enzymes. This can occur via two main routes:

    • Ortho (intradiol) cleavage: Catalyzed by catechol 1,2-dioxygenase.[4][7]

    • Meta (extradiol) cleavage: Catalyzed by catechol 2,3-dioxygenase.[4][7]

  • Funneling into Central Metabolism: The resulting aliphatic acids are further metabolized and enter the Krebs cycle.[7]

Interestingly, one study on the microbial degradation of phenoxypropanols did not detect extracellular phenol, suggesting that in some organisms, the phenol intermediate may be rapidly processed within the cell or that alternative pathways dominate.[8]

Propylene Glycol Catabolism:

Propylene glycol is a readily biodegradable alcohol. Under aerobic conditions, it is typically oxidized to pyruvate, which then enters the Krebs cycle. Under anaerobic conditions, it can be fermented to products like propionic acid.[5]

The following diagram illustrates the proposed initial biodegradation pathways.

Biodegradation_Pathways cluster_initial Initial Enzymatic Attack cluster_pathways Primary Intermediates cluster_final Central Metabolism 1-Phenoxy-2-propanol 1-Phenoxy-2-propanol Phenol Phenol 1-Phenoxy-2-propanol->Phenol Pathway A: O-dealkylation (Etherase/Monooxygenase) Propylene_Glycol Propylene_Glycol 1-Phenoxy-2-propanol->Propylene_Glycol Propanone_Intermediate 1-Phenoxy-2-propanone 1-Phenoxy-2-propanol->Propanone_Intermediate Pathway B: Side-Chain Oxidation (Alcohol Dehydrogenase) Hydroxylated_Intermediate Hydroxylated PPh 1-Phenoxy-2-propanol->Hydroxylated_Intermediate Pathway C: Ring Hydroxylation (Monooxygenase) Catechol Catechol Phenol->Catechol Phenol Monooxygenase Krebs_Cycle Krebs Cycle Intermediates Propylene_Glycol->Krebs_Cycle Oxidation Propanone_Intermediate->Krebs_Cycle Further Degradation Hydroxylated_Intermediate->Krebs_Cycle Further Degradation Catechol->Krebs_Cycle Dioxygenase (Ring Cleavage)

Figure 1: Proposed initial biodegradation pathways of 1-phenoxy-2-propanol in soil.

Influence of Environmental Factors

The rate and extent of 1-phenoxy-2-propanol biodegradation are significantly influenced by soil physicochemical properties and environmental conditions.

  • pH: Soil pH affects both the chemical stability of the compound and the activity of microbial enzymes. The enzymatic degradation of similar xenobiotics is generally favored in neutral to slightly alkaline conditions (pH 6.5-8.6).[9][10] In highly acidic soils (pH < 4.6), abiotic hydrolysis of the ether linkage can occur, competing with microbial degradation.[10]

  • Temperature: Biodegradation rates typically increase with temperature within a certain range. Optimal temperatures for the degradation of related phenolic compounds by mesophilic soil bacteria are often observed between 25°C and 35°C.[9][11]

  • Oxygen Availability: Aerobic conditions are crucial for the rapid degradation of 1-phenoxy-2-propanol. Oxygen is a required co-substrate for the monooxygenase and dioxygenase enzymes that are key to the degradation of the aromatic ring.[3][7]

  • Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, can enhance microbial growth and, consequently, the degradation of 1-phenoxy-2-propanol.[5]

  • Soil Type and Organic Matter: Soil texture and organic matter content can influence the bioavailability of 1-phenoxy-2-propanol through adsorption, potentially affecting its accessibility to microorganisms.[12]

Experimental Protocols for Biodegradation Studies

To ensure trustworthy and reproducible results, well-designed experiments with proper controls are essential. Here, we provide a step-by-step methodology for a soil microcosm study to assess the biodegradation of 1-phenoxy-2-propanol.

Soil Microcosm Setup

This protocol is designed to monitor the disappearance of the parent compound and the formation of metabolites over time.

Materials:

  • Fresh soil samples from the site of interest.

  • 1-Phenoxy-2-propanol (analytical grade).

  • Acetone or other suitable volatile solvent.

  • Sterile deionized water.

  • Glass jars or flasks (e.g., 250 mL Mason jars) with lids.

  • Sodium azide (NaN₃) for sterile controls.

  • Mineral salt medium (optional, for biostimulation studies).

Procedure:

  • Soil Preparation:

    • Collect soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Determine the soil's water holding capacity (WHC). Adjust the soil moisture to 60-80% of its WHC with sterile deionized water.

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.

  • Spiking the Soil:

    • Prepare a stock solution of 1-phenoxy-2-propanol in a volatile solvent like acetone.

    • Add the stock solution to the soil to achieve the desired final concentration (e.g., 50-100 mg/kg). Ensure the volume of the solvent is minimal to avoid inhibitory effects and allow it to evaporate completely in a fume hood.

  • Microcosm Assembly:

    • Distribute the spiked soil into replicate microcosm jars (e.g., 50 g of soil per jar).

    • Prepare the following sets of microcosms (in triplicate):

      • Active Microcosms: Spiked soil with its native microbial population.

      • Sterile Controls: Spiked soil that has been sterilized (e.g., by autoclaving or gamma irradiation) or treated with a microbial inhibitor like sodium azide (0.05% w/w) to account for abiotic degradation.[13]

      • No-Substrate Controls: Un-spiked soil to monitor background microbial activity.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature.

    • Periodically open the jars in a sterile environment to ensure gas exchange and prevent the buildup of anaerobic conditions.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 60 days), sacrifice triplicate microcosms from each treatment group for analysis.

Metabolite Extraction and Analysis

Extraction:

  • Take a subsample of soil (e.g., 10 g) from each microcosm.

  • Add an appropriate extraction solvent (e.g., a mixture of acetone and hexane, or ethyl acetate).

  • Shake or sonicate the mixture to ensure efficient extraction.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process two more times and pool the supernatants.

  • Concentrate the extract under a gentle stream of nitrogen.

Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector is suitable for quantifying the parent compound and non-volatile metabolites. A reverse-phase C18 column is commonly used.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, GC-MS provides excellent separation and identification capabilities. Derivatization may be necessary for polar metabolites to increase their volatility.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying a wide range of metabolites without the need for derivatization.[15]

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Microcosm Setup cluster_run Phase 3: Incubation & Sampling cluster_analysis Phase 4: Analysis A Soil Collection & Sieving B Moisture Adjustment & Pre-incubation A->B C Spiking with 1-Phenoxy-2-propanol B->C D Active Microcosms C->D E Sterile Controls (Abiotic Loss) C->E F No-Substrate Controls (Background) C->F G Incubation in the Dark (Controlled Temperature) D->G E->G F->G H Sacrificial Sampling Over Time G->H I Solvent Extraction of Soil Samples H->I J Extract Concentration I->J K Instrumental Analysis (HPLC, GC-MS, LC-MS) J->K L Data Interpretation (Degradation Kinetics & Metabolite ID) K->L

Figure 2: Experimental workflow for a soil microcosm biodegradation study.

Quantitative Data Summary

The following table summarizes available data on the degradation of 1-phenoxy-2-propanol and related compounds.

CompoundSystemConditionsHalf-life (t₁/₂)Reference
1-Phenoxy-2-propanolAerobic Soil MicrocosmSandy Loam Soil< 5 days[2]
1-Phenoxy-2-propanolAnaerobic Soil MicrocosmSandy Loam SoilVery slow degradation[3]
1-Methoxy-2-propanolAerobic Soil MicrocosmSandy Loam Soil< 7 days[16]
PhenolBacterial CulturepH 7.5, 30°CRapid[9][11]

Conclusion

1-phenoxy-2-propanol is susceptible to microbial degradation in soil, primarily under aerobic conditions. The degradation is initiated through several potential enzymatic attacks, including ether cleavage, side-chain oxidation, and ring hydroxylation. These initial steps lead to the formation of more easily metabolized intermediates like phenol and propylene glycol, which are subsequently funneled into central metabolic pathways. The efficiency of this biodegradation process is highly dependent on environmental factors such as pH, temperature, and oxygen availability. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the biodegradation of this and other xenobiotic compounds, ensuring the generation of high-quality, reliable data. A deeper understanding of these pathways is essential for predicting the environmental fate of 1-phenoxy-2-propanol and for designing effective bioremediation strategies for contaminated sites.

References

  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839. Available from: [Link]

  • PubChem. 1-Methoxy-2-propanol | C4H10O2 | CID 7900. Available from: [Link]

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available from: [Link]

  • PubMed. [Biologic degradation of phenoxypropanolene. Biodegradability of phenoxypropanols]. Available from: [Link]

  • Open Journals Nigeria. EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5. Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. Available from: [Link]

  • NIH. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available from: [Link]

  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available from: [Link]

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  • PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Available from: [Link]

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Foundational

Mechanism of action of 1-phenoxy-2-propanol as an antimicrobial agent

An In-Depth Technical Guide to the Antimicrobial Mechanism of 1-Phenoxy-2-Propanol Authored by: Gemini, Senior Application Scientist Abstract 1-Phenoxy-2-propanol (CAS No. 770-35-4), a glycol ether, is a versatile chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial Mechanism of 1-Phenoxy-2-Propanol

Authored by: Gemini, Senior Application Scientist

Abstract

1-Phenoxy-2-propanol (CAS No. 770-35-4), a glycol ether, is a versatile chemical agent utilized across various industries, notably as a solvent and a potent bactericidal agent.[1][2] Its efficacy as an antimicrobial is critical in cosmetic, pharmaceutical, and industrial formulations where microbial control is paramount.[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning the antimicrobial action of 1-phenoxy-2-propanol. We will explore its primary interactions with the microbial cell membrane, its effects on essential cellular proteins and enzyme systems, and the experimental methodologies used to validate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

Introduction to 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, belongs to the family of glycol ethers and possesses a unique chemical structure combining a phenyl ether group with a propanol backbone.[5] This amphipathic nature—having both hydrophilic (-OH group) and lipophilic (phenyl ring) properties—is central to its function as both a solvent and an antimicrobial agent.[6]

While extensive research is available for its close isomer, 2-phenoxyethanol (CAS No. 122-99-6), the fundamental mechanisms of antimicrobial action are largely translatable to 1-phenoxy-2-propanol due to their structural and chemical similarities.[7][8] These compounds are valued for their broad-spectrum activity against bacteria (particularly Gram-negative), yeast, and mold, and their stability over a wide pH range.[7][8][9]

Core Mechanism of Action: A Multi-Pronged Attack

The antimicrobial efficacy of 1-phenoxy-2-propanol is not attributed to a single, specific target but rather to a cascade of disruptive events initiated at the cell surface and propagating inward. The primary modes of action are the disruption of the cell membrane and the subsequent denaturation of intracellular proteins and enzymes.

Primary Target: Disruption of the Microbial Cell Membrane

The cell membrane is the first point of contact for 1-phenoxy-2-propanol and its most critical target. The compound's mechanism is analogous to that of other phenolic compounds, which exert their effects at the membrane level.[10]

  • Intercalation into the Lipid Bilayer : The lipophilic phenyl ring of 1-phenoxy-2-propanol facilitates its partitioning into the phospholipid bilayer of the microbial cell membrane.[10] This insertion disrupts the ordered structure of the membrane lipids.

  • Increased Membrane Permeability and Fluidity : The accumulation of these molecules within the membrane leads to a non-specific increase in membrane fluidity.[10] This disorganization compromises the membrane's integrity, making it "leaky."

  • Leakage of Intracellular Components : The compromised membrane can no longer maintain essential electrochemical gradients. This results in the uncontrolled efflux of vital intracellular components, such as potassium ions (K+), ATP, and nucleic acids.[10][11]

  • Inhibition of Membrane-Bound Enzymes : Many critical enzymes, particularly those involved in respiration and energy production, are embedded within the cell membrane. Disruption of the lipid environment can inhibit the function of these proteins. Phenoxyethanol, for example, has been reported to uncouple oxidative phosphorylation from the respiratory chain by translocating protons across the membrane.[12]

This process of extensive membrane damage is a hallmark of related propanol-amine derivatives, which have been shown to rapidly impair both the inner and outer membranes of bacteria like Pseudomonas aeruginosa.[13][14]

Caption: Core antimicrobial mechanism of 1-phenoxy-2-propanol.

Secondary Effects: Protein Denaturation and Enzyme Inhibition

Following membrane disruption or by direct entry into the cell, 1-phenoxy-2-propanol acts as a protein denaturant.[15]

  • Disruption of Non-Covalent Bonds : The native, functional conformation of a protein is maintained by a delicate balance of weak interactions, including hydrogen bonds and hydrophobic interactions.[15][16] Phenolic compounds can disrupt these bonds, causing the protein to unfold (denature) from its specific three-dimensional structure into a non-functional state.[15]

  • Enzyme Inhibition : When enzymes are denatured, their active sites are distorted, leading to a loss of catalytic activity.[17] This inhibits essential metabolic pathways, contributing to cell death. Studies have shown that phenolic compounds can covalently attach to reactive nucleophilic sites (amino, thiol groups) on enzymes, leading to irreversible inhibition.[17] For instance, phenoxyethanol is known to inhibit malate dehydrogenase in microorganisms.[12]

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

Below is a table showing illustrative MIC values for novel derivatives of 1-phenoxy-2-propanol against various pathogens, demonstrating the potent activity of this class of compounds.[19][20]

Compound DerivativeS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (NTCC 885/653)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
KVM-2190.7812.5>20.01.56
KVM-3271.56>20.0>20.06.25
KVM-3181.56>20.0>20.05.0
KVM-2513.12>20.0>20.012.5

Data adapted from studies on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives to illustrate typical efficacy ranges.[19][20]

Experimental Protocols for Mechanistic Studies

To validate the proposed mechanisms of action, specific, reproducible experiments are required. The following protocols are foundational for investigating the antimicrobial properties of compounds like 1-phenoxy-2-propanol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[21][22]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1-phenoxy-2-propanol in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of desired concentrations.[19][20]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 30-32°C for 24-48 hours for yeast.[20]

  • Reading Results: The MIC is determined as the lowest concentration of 1-phenoxy-2-propanol in which no visible turbidity (growth) is observed.

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Inner Membrane Permeability Assay (SYTOX™ Green)

Principle: SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. If the membrane is compromised, the dye enters the cell, binds to DNA, and fluoresces brightly. The intensity of fluorescence is directly proportional to the degree of membrane damage.[14]

Methodology:

  • Cell Preparation: Grow a microbial culture to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Assay Setup: In a black, clear-bottom 96-well plate, add the cell suspension to each well.

  • Compound Addition: Add varying concentrations of 1-phenoxy-2-propanol to the wells. Include a positive control (a known membrane-disrupting agent like melittin) and a negative control (solvent vehicle).[14]

  • Dye Addition: Add SYTOX™ Green to each well to a final concentration of ~2 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., for 30-60 minutes) using a microplate reader with excitation/emission wavelengths appropriate for the dye (e.g., 485 nm/520 nm).

  • Data Analysis: An increase in fluorescence intensity over time, relative to the negative control, indicates membrane permeabilization.

cluster_0 Cell State cluster_1 Mechanism live_cell Live Cell (Intact Membrane) no_fluor No Fluorescence live_cell->no_fluor Membrane is impermeable to SYTOX Green dead_cell Damaged Cell (Compromised Membrane) sytox_in SYTOX Green Dye (Intracellular) dead_cell->sytox_in Dye enters cell sytox_out SYTOX Green Dye (Extracellular) sytox_out->dead_cell 1-Phenoxy-2-Propanol creates pores dna Cellular DNA sytox_in->dna Binds to DNA fluor Strong Green Fluorescence dna->fluor

Caption: Principle of the SYTOX™ Green membrane damage assay.

Conclusion

The antimicrobial action of 1-phenoxy-2-propanol is a robust, multi-targeted process, making it an effective agent against a broad spectrum of microorganisms.[8] Its primary mechanism involves the rapid disruption of the microbial cell membrane's structural and functional integrity, leading to the leakage of essential cellular contents.[7][14] This is complemented by secondary effects, including the denaturation of critical intracellular proteins and enzymes, which collectively ensure microbial death.[12][17] Understanding these core mechanisms allows for the strategic formulation of products and provides a foundation for the development of novel antimicrobial therapies that leverage similar modes of action.

References

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Exploratory

In Vitro Cytotoxicity Assays for 1-Phenoxy-2-Propanol: An In-Depth Technical Guide

Introduction: Understanding 1-Phenoxy-2-Propanol and the Imperative for Cytotoxicity Assessment 1-Phenoxy-2-propanol (CAS No. 770-35-4), a member of the propylene glycol ether (P-series) family, is a versatile solvent an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 1-Phenoxy-2-Propanol and the Imperative for Cytotoxicity Assessment

1-Phenoxy-2-propanol (CAS No. 770-35-4), a member of the propylene glycol ether (P-series) family, is a versatile solvent and preservative utilized in a wide array of industrial and consumer products, including cosmetics, pharmaceuticals, inks, and coatings.[1][2] Its favorable properties, such as high boiling point, low volatility, and excellent solvency, make it a valuable component in many formulations.[3][4] As with any chemical compound intended for applications that may lead to human exposure, a thorough evaluation of its potential toxicity is paramount. In vitro cytotoxicity assays serve as a critical first-tier screening tool in the safety assessment of substances like 1-phenoxy-2-propanol, providing essential data on their potential to cause cellular damage.

This technical guide offers a comprehensive overview of the core in vitro cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—as they apply to the evaluation of 1-phenoxy-2-propanol. Moving beyond mere procedural descriptions, this document delves into the mechanistic underpinnings of each assay, the rationale behind experimental design choices, and the interpretation of data within the context of the compound's known properties. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust and reliable in vitro cytotoxicity studies.

Physicochemical Properties and Biological Fate of 1-Phenoxy-2-Propanol: Key Considerations for In Vitro Testing

A foundational understanding of the test article's properties is crucial for the design and interpretation of in vitro assays. 1-Phenoxy-2-propanol is a colorless to pale yellow liquid with a mild odor and is soluble in water, alcohol, and many organic solvents.[2] Its stability under normal storage conditions is a key advantage for experimental reproducibility.[5]

For in vitro studies, the solubility and stability of 1-phenoxy-2-propanol in cell culture media are of particular importance. Given its water solubility, preparing stock solutions and dilutions in aqueous-based media is generally straightforward. However, it is always best practice to visually inspect for any precipitation upon addition to the final culture medium, especially at higher concentrations.

From a toxicological standpoint, it is noteworthy that P-series glycol ethers, such as 1-phenoxy-2-propanol, are generally considered to have a lower toxicity profile compared to their E-series counterparts.[6] This is primarily due to differences in their metabolic pathways. 1-Phenoxy-2-propanol is metabolized to propylene glycol and phenol, which are then conjugated and excreted.[7] This contrasts with the metabolism of some E-series glycol ethers to more toxic alkoxyacetic acids.[6] In vivo studies have indicated that 1-phenoxy-2-propanol exhibits low acute toxicity.[4] This background information suggests that in vitro cytotoxicity might be expected only at relatively high concentrations.

Core In Vitro Cytotoxicity Assays: Principles and Methodologies

The selection of an appropriate cytotoxicity assay depends on the specific cellular process being investigated. The three assays detailed below—MTT, LDH, and Neutral Red Uptake—provide complementary information on cell health by assessing different cellular functions: metabolic activity, membrane integrity, and lysosomal function, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

This assay interrogates the health of the mitochondrial respiratory chain. A reduction in the ability of cells to reduce MTT can indicate mitochondrial dysfunction, a common hallmark of cytotoxicity. For a compound like 1-phenoxy-2-propanol, which is a solvent, assessing its impact on fundamental cellular metabolic processes is a logical starting point.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout start Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 prepare_compound Prepare serial dilutions of 1-phenoxy-2-propanol incubate1->prepare_compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate2 Incubate for desired exposure time (e.g., 24h, 48h) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h for formazan formation add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate % cell viability and IC50 read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a suitable cell line (e.g., HaCaT, HepG2, or 3T3) in a 96-well plate at an appropriate density to ensure logarithmic growth during the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-phenoxy-2-propanol in a suitable vehicle (e.g., cell culture medium or a low concentration of DMSO). Perform serial dilutions to obtain the desired test concentrations. Based on the low expected toxicity, a starting concentration in the millimolar range (e.g., 1-10 mM) is advisable.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of 1-phenoxy-2-propanol. Include vehicle controls (medium with the same concentration of solvent used to dissolve the test compound) and untreated controls.

  • Exposure: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the exposure period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[9] LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage.

This assay provides a direct measure of cell lysis. It is particularly useful for detecting necrosis or late-stage apoptosis. For a compound that may act as a solvent, assessing its potential to disrupt cell membranes is a key aspect of its cytotoxicity profile.

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Seed cells and treat with 1-phenoxy-2-propanol (as in MTT) prepare_controls Prepare controls: Spontaneous release, Maximum release start->prepare_controls collect_supernatant Collect supernatant from each well prepare_controls->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate Incubate at room temperature add_reagent->incubate read_absorbance Measure absorbance at ~490 nm incubate->read_absorbance analyze Calculate % cytotoxicity read_absorbance->analyze

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-5 of the MTT protocol.

  • Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.

  • Supernatant Collection: After the exposure period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Neutral Red Uptake (NRU) Assay: Evaluating Lysosomal Integrity

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][11]

This assay assesses the integrity and function of lysosomes, which are important for cellular homeostasis. Damage to lysosomes can be an early indicator of cellular stress. The NRU assay is recognized by regulatory bodies such as the OECD for in vitro toxicity testing.[6]

NRU_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Seed cells and treat with 1-phenoxy-2-propanol (as in MTT) add_nr Incubate with Neutral Red solution start->add_nr wash_cells Wash cells to remove excess dye add_nr->wash_cells extract_dye Extract the dye from lysosomes wash_cells->extract_dye read_absorbance Measure absorbance at ~540 nm extract_dye->read_absorbance analyze Calculate % cell viability and IC50 read_absorbance->analyze

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-5 of the MTT protocol.

  • Neutral Red Incubation: After the exposure period, remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Agitate the plate to ensure complete solubilization of the dye and measure the absorbance at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Interpretation and Expected Outcomes for 1-Phenoxy-2-Propanol

Based on the available literature for P-series glycol ethers, it is anticipated that 1-phenoxy-2-propanol will exhibit low in vitro cytotoxicity.[12] Effects on cell viability are likely to be observed only at high concentrations, potentially in the millimolar range. A study on a mixture containing propylene glycol phenyl ether showed no effect on the viability of several cell lines at concentrations up to 1000 µM, except when in co-exposure with another chemical.[10]

AssayEndpoint MeasuredExpected Outcome for 1-Phenoxy-2-Propanol
MTT Metabolic ActivityA dose-dependent decrease in cell viability is expected, with a relatively high IC50 value (likely > 1 mM).
LDH Membrane IntegritySignificant LDH release is anticipated only at high concentrations that induce cell lysis.
Neutral Red Uptake Lysosomal IntegrityA decrease in Neutral Red uptake is expected at cytotoxic concentrations, with a high IC50 value.

Note: The exact IC50 values will be dependent on the cell line used and the exposure duration. It is recommended to test a broad range of concentrations in initial experiments to determine the appropriate dose range for definitive studies.

Expert Insights and Best Practices

As a Senior Application Scientist, I offer the following field-proven insights for robust and reliable cytotoxicity testing of 1-phenoxy-2-propanol:

  • Cell Line Selection: The choice of cell line should be guided by the intended application of the compound. For cosmetic ingredients, human keratinocytes (e.g., HaCaT) are relevant.[13] For assessing general systemic toxicity, a liver cell line (e.g., HepG2) or a fibroblast cell line (e.g., 3T3) are commonly used.[5][14]

  • Vehicle Controls are Critical: Due to its solvent properties, it is essential to include appropriate vehicle controls. If a solvent like DMSO is used to prepare the stock solution, the final concentration of the solvent in the culture medium should be kept constant across all treatment groups and should be at a non-toxic level (typically ≤ 0.5%).[15]

  • Exposure Duration: A 24-hour exposure is a standard starting point. However, longer exposure times (48 or 72 hours) may reveal delayed cytotoxic effects.

  • Confirmation with Multiple Assays: Relying on a single cytotoxicity assay can be misleading. Utilizing assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, and lysosomal function) provides a more comprehensive and reliable assessment of cytotoxicity.

  • Adherence to International Standards: For regulatory submissions, it is crucial to follow established guidelines such as ISO 10993-5 for medical devices and OECD test guidelines for chemicals.[6][12] These standards provide a framework for ensuring the quality and consistency of the data.

Conclusion

The in vitro cytotoxicity assessment of 1-phenoxy-2-propanol is a critical step in its safety evaluation. The MTT, LDH, and Neutral Red Uptake assays provide a robust and multi-faceted approach to understanding its potential effects on cell viability. While 1-phenoxy-2-propanol is expected to have a low cytotoxicity profile, rigorous and well-controlled in vitro studies are essential to confirm this and to establish safe exposure levels. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to support the safe use of this important industrial chemical.

References

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  • Jäckh R, Gelbke HP, Helmstädter G. In vitro cytotoxicity of glycol ethers and oxidation products in CHO cells. Toxicol Lett. 1985;26(1):73-7.
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  • Boyd WA, et al. In vitro cytotoxicity assessment of a West Virginia chemical spill mixture involving 4-methylcyclohexanemethanol and propylene glycol phenyl ether. Environ Sci Pollut Res Int. 2017;24(16):14368-14378.
  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available from: [Link]

  • MDPI. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. 2017. Available from: [Link]

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  • PubMed. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. 2005. Available from: [Link]

  • ChemBK. 1-phenoxy-2-propano. 2024. Available from: [Link]

  • OECD Existing Chemicals Database. PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4. 2004. Available from: [Link]

  • PubMed. In vitro cytotoxicity of glycol ethers and oxidation products in CHO cells. 1985. Available from: [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. 2004. Available from: [Link]

  • Iwata Y, et al. TOXICOLOGICAL CATEGORIZATION OF P- AND E-SERIES GLYCOL ETHERS USING HIGH-CONTENT SCREENING OF HUMAN INDUCED PLURIPOTENT STEM CELL (iPSC)-DERIVED CELLS. Available from: [Link]

  • ECETOC. The Toxicology of Glycol Ethers and its Relevance to Man. 1995. Available from: [Link]

  • PubMed Central. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. 2005. Available from: [Link]

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  • PubMed. Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. 1993. Available from: [Link]

  • PubMed Central. Cytotoxic effect against 3T3 fibroblasts cells of saffron floral bio-residues extracts. 2014. Available from: [Link]

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  • PubMed. In vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. 2023. Available from: [Link]

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  • PubMed Central. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. 2022. Available from: [Link]

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  • PubMed Central. Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes. 2019. Available from: [Link]

  • PubMed Central. Cytotoxicity of Alpinia galanga Rhizome Crude Extract on NIH-3T3 Cells. 2017. Available from: [Link]

  • MDPI. In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. 2018. Available from: [Link]

  • PubMed Central. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. 2018. Available from: [Link]

  • PubMed Central. Triggering Apoptotic Death of Human Epidermal Keratinocytes by Malic Acid: Involvement of Endoplasmic Reticulum Stress- and Mitochondria-Dependent Signaling Pathways. 2015. Available from: [Link]

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  • PubMed. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. 1996. Available from: [Link]

  • PubMed Central. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. 2013. Available from: [Link]

  • PubMed Central. E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. 2020. Available from: [Link]

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  • PubMed Central. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. 2022. Available from: [Link]

  • PubMed. Effects of oxysterols on cell viability, inflammatory cytokines, VEGF, and reactive oxygen species production on human retinal cells: cytoprotective effects and prevention of VEGF secretion by resveratrol. 2011. Available from: [Link]

  • PubMed. The Effects of Exogenous H2O2 on Cell Death, Reactive Oxygen Species and Glutathione Levels in Calf Pulmonary Artery and Human Umbilical Vein Endothelial Cells. 2013. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-Phenoxy-2-propanol as a High-Boiling Point Solvent in Organic Synthesis

Introduction: The Strategic Role of High-Boiling Point Solvents In modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, yield, and selectivity. While many transformatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of High-Boiling Point Solvents

In modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, yield, and selectivity. While many transformations proceed efficiently at or below room temperature, a significant number of reactions, particularly in cross-coupling, condensation, and rearrangement chemistries, require elevated temperatures to overcome activation energy barriers. High-boiling point solvents (b.p. > 150 °C) are indispensable tools in this context, enabling chemists to access higher reaction temperatures safely and effectively.[1][2]

1-Phenoxy-2-propanol (also known as Propylene Glycol Phenyl Ether, PPh) emerges as a highly versatile and effective high-boiling point solvent.[3] With a boiling point of approximately 243 °C, it offers a wide operational temperature range, allowing for significant acceleration of sluggish reactions.[4][5] Its unique structure, featuring both an ether linkage and a secondary alcohol, imparts a favorable balance of polarity and hydrophobicity, rendering it an excellent solubilizing agent for a wide array of organic substrates, reagents, and catalysts.[6][7] This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties of 1-Phenoxy-2-propanol

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of 1-phenoxy-2-propanol are summarized below, providing a data-driven basis for its selection in experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[8]
Molecular Weight 152.19 g/mol [4][8]
Appearance Colorless to pale yellow oily liquid[4]
Boiling Point 241-243 °C[5][8]
Melting Point 11 °C[4][8]
Density 1.064 g/mL at 20 °C[5][8]
Flash Point ~113 °C (closed cup)[5][8]
Vapor Pressure 0.01 - 0.02 mmHg at 20 °C[4][8]
Water Solubility ~15.1 g/L at 20 °C[4][8]
log Kow (Octanol/Water) 1.41 - 1.50[4][8]
Refractive Index (n20/D) ~1.523[5][9]
Chemical Stability Stable under normal conditions; incompatible with strong oxidizing agents.[9][10]

Core Advantages in Synthetic Chemistry

The selection of 1-phenoxy-2-propanol is justified by several key advantages:

  • Broad Thermal Operating Range: Its high boiling point allows reactions to be conducted at temperatures well above those achievable with common solvents like toluene (111 °C) or DMF (153 °C), often leading to dramatically reduced reaction times.[4][11]

  • Excellent Solubilizing Power: The combination of an aromatic ring, an ether, and a hydroxyl group allows it to dissolve a wide spectrum of nonpolar, polar, and ionic compounds, including organic substrates, metallic catalysts, and inorganic bases.[3][12]

  • Enhanced Reaction Rates: By enabling higher reaction temperatures, it directly increases the rate constant according to the Arrhenius equation, which is crucial for reactions with high activation energies.

  • Chemical Inertness: It is generally stable and unreactive under many common reaction conditions, including palladium-catalyzed cross-couplings and base-mediated condensations.[9][10]

Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial chemistry, particularly for the synthesis of biaryls.[13][14] While often run in solvents like toluene or THF, using 1-phenoxy-2-propanol can accelerate the reaction and improve the solubility of complex substrates.[15]

Rationale for Solvent Choice: The high boiling point of 1-phenoxy-2-propanol allows the reaction to be heated to >120 °C, which can significantly speed up the rate-limiting transmetalation and reductive elimination steps in the catalytic cycle, especially for challenging or sterically hindered substrates. Its polarity also aids in the dissolution of the inorganic base (e.g., K₂CO₃) and the boronic acid species.

Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the coupling of 4-iodoanisole with phenylboronic acid.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1-Phenoxy-2-propanol, anhydrous (5 mL)

  • Schlenk flask (25 mL) with magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the 4-iodoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the palladium(0) active catalyst and the phosphine ligand.

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous 1-phenoxy-2-propanol via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 120 °C and stir vigorously. The mixture will typically become a dark, homogeneous solution.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base B Add 1-Phenoxy-2-propanol A->B C Purge with N2/Ar B->C D Heat to 120 °C with Stirring C->D E Monitor by TLC / GC-MS D->E F Quench & Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds, particularly for the synthesis of diaryl ethers.[16] The reaction traditionally requires harsh conditions, including very high temperatures (often >200 °C) and polar aprotic solvents.[17]

Rationale for Solvent Choice: 1-Phenoxy-2-propanol is an ideal solvent for Ullmann-type reactions. Its extremely high boiling point (243 °C) allows the necessary thermal conditions to be met, while its polar nature helps to solubilize the phenoxide nucleophile and the copper catalyst.

Detailed Experimental Protocol: Synthesis of p-Nitrophenyl Phenyl Ether

Materials:

  • 4-Chloronitrobenzene (1.0 mmol, 157.6 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1-Phenoxy-2-propanol (4 mL)

  • Reaction vial with screw cap and PTFE septum

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vial, add 4-chloronitrobenzene, phenol, CuI, and K₂CO₃.

  • Solvent Addition: Add 4 mL of 1-phenoxy-2-propanol and the magnetic stir bar.

  • Reaction Execution: Seal the vial tightly and place it in a pre-heated aluminum block or oil bath at 180-200 °C. Stir the mixture vigorously. Caution: The reaction is performed under pressure in a sealed vial. Ensure appropriate safety shields are in use.

  • Monitoring: Monitor the reaction by TLC. The reaction may require 12-24 hours for completion.

  • Work-up & Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol (Section 4), adjusting chromatography conditions as needed for the target product.

Post-Reaction Work-up: Managing a High-Boiling Point Solvent

The primary challenge of using high-boiling point solvents is their removal from the reaction mixture. Standard rotary evaporation at atmospheric or water-aspirator pressure is often ineffective.

Recommended Removal Techniques:

  • High-Vacuum Rotary Evaporation: The most common method is to use a rotary evaporator connected to a high-vacuum pump (e.g., a diaphragm or rotary vane pump) capable of reaching pressures below 10 torr.[18] Gentle heating of the water bath (40-60 °C) will facilitate evaporation.

  • Liquid-Liquid Extraction: If the desired product has significantly different polarity from 1-phenoxy-2-propanol, the solvent can often be removed by thorough washing during aqueous work-up. Given its moderate water solubility (15.1 g/L), repeated extractions can effectively transfer it to the aqueous phase.[4][8]

  • Kugelrohr or Short-Path Distillation: For thermally stable products, distillation under high vacuum can be used to separate the product from the solvent.

General Workflow for Solvent Removal

Removal_Workflow Start Crude Reaction Mixture in 1-Phenoxy-2-propanol A Aqueous Work-up (Water/Brine Wash) Start->A B Concentrate Organic Layer (Standard Rotovap) A->B C High-Vacuum Evaporation (<10 torr, 40-60 °C) B->C D Crude Product Residue C->D E Purification (Chromatography/Crystallization) D->E F Final Product E->F

Caption: General workflow for product isolation and solvent removal.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-phenoxy-2-propanol.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][19]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10] The substance is classified as causing serious eye irritation.[5][19]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Phenoxy-2-propanol is a powerful, versatile, and often overlooked high-boiling point solvent for organic synthesis. Its excellent thermal stability, broad solubilizing power, and relative inertness make it a superior choice for challenging reactions that require high temperatures, such as Suzuki-Miyaura couplings and Ullmann condensations. While its high boiling point necessitates specialized techniques for removal, the benefits of accelerated reaction times and improved yields in difficult transformations make it an invaluable addition to the synthetic chemist's toolkit.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Menssing Chemiehandel & Consultants GmbH. (n.d.). Propylene glycol phenyl ether. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). 1-Phenoxy-2-propanol: A Versatile Synthetic Intermediate for Chemical Industries. Retrieved from [Link]

  • Tradeasia. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • ResearchGate. (2011). High boiling point solvents. Retrieved from [Link]

  • LookChem. (n.d.). Propylene Glycol Phenyl Ether PPH Uses. Retrieved from [Link]

  • Qingdao Create Chemical Co., Ltd. (n.d.). (PPH) Propylene Glycol Phenyl Ether (PPH). Retrieved from [Link]

  • Shandong Xuchen Chemical Technology Co., Ltd. (2025). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Retrieved from [Link]

  • Boxa Solvents. (n.d.). Propylene Glycol Phenyl Ether With Competitive Price. Retrieved from [Link]

  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]

  • Reddit. (2023). Which of the following Solvent classes are most viable to use for organic synthesis?. Retrieved from [Link]

  • Google Patents. (2002). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Princeton University. (n.d.). Handling and Removing Peroxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Reddit. (2022). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • Semantic Scholar. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

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Application

The Versatile Solvent: A Guide to 1-Phenoxy-2-Propanol in Paints, Coatings, and Inks

This document provides an in-depth technical guide for researchers, scientists, and formulation chemists on the effective utilization of 1-phenoxy-2-propanol as a high-performance solvent and coalescing agent in the form...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and formulation chemists on the effective utilization of 1-phenoxy-2-propanol as a high-performance solvent and coalescing agent in the formulation of paints, coatings, and inks. With full editorial control, this guide is structured to deliver not just procedural steps, but a foundational understanding of the causality behind its application, ensuring scientifically sound and reproducible outcomes.

Introduction: Understanding the Utility of 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether or PPh) is a slow-evaporating, hydrophobic glycol ether with a mild odor, making it a valuable component in a wide array of industrial and commercial applications.[1] Its unique chemical structure, featuring a phenoxy group attached to a propanol backbone, imparts remarkable solubility characteristics and compatibility with diverse formulations.[2] This versatile aromatic alcohol is particularly esteemed in the paints, coatings, and inks industries for its exceptional performance as a solvent and coalescing agent.

The primary function of 1-phenoxy-2-propanol in these systems is to facilitate the formation of a continuous, uniform film, particularly in water-based latex or emulsion coatings.[3] It temporarily plasticizes the polymer particles, allowing them to fuse together as the coating dries.[4] Its high boiling point and slow evaporation rate are critical attributes that contribute to improved flow and leveling, preventing common coating defects.[2]

Core Properties and Rationale for Use

A comprehensive understanding of the physicochemical properties of 1-phenoxy-2-propanol is paramount to its effective application. These properties directly influence its behavior in a formulation and the final characteristics of the dried film.

PropertyValueSignificance in Formulation
Molecular Formula C9H12O2Influences its solvency and compatibility with various resins.
Molecular Weight 152.19 g/mol Affects its evaporation rate and viscosity.
Boiling Point 241.2 - 243 °CA high boiling point ensures a slow evaporation rate, which is crucial for achieving good flow, leveling, and a defect-free film.[5]
Flash Point 113 °C (closed cup)Indicates its relative safety in handling and storage, being a combustible liquid rather than highly flammable.[6][7]
Density 1.0622 - 1.064 g/mL at 20 °CImportant for accurate formulation calculations by weight and volume.[5]
Water Solubility 15.1 g/L at 20 °CIts limited water solubility is advantageous in latex paints, as it preferentially partitions into the polymer phase to act as a coalescent.[5][7]
Vapor Pressure 0.02 mmHg at 20 °CA low vapor pressure confirms its slow evaporation profile.[5]
Hansen Solubility Parameters δd: 8.5, δp: 2.6, δh: 5.6 (cal/mL)½These parameters are critical for predicting its compatibility with different polymers and resins.[8]

The decision to incorporate 1-phenoxy-2-propanol into a formulation is guided by its ability to address several key performance requirements:

  • Effective Coalescence: It is an excellent coalescing agent for acrylic, styrene-acrylic, and other latex-based systems, reducing the minimum film formation temperature (MFFT) and ensuring proper film integrity.[3]

  • Enhanced Film Properties: By promoting uniform film formation, it contributes to improved gloss, scrub resistance, and overall durability of the coating.

  • Superior Flow and Leveling: Its slow evaporation rate allows the coating more time to level out, minimizing brush marks and other application defects.[2]

  • Low Volatile Organic Compound (VOC) Contribution: Due to its high boiling point and low vapor pressure, it is considered a low-VOC solvent, aiding in the formulation of environmentally compliant coatings.

  • Broad Resin Compatibility: It exhibits good solvency for a wide range of resins, including alkyd, epoxy, acrylic, and phenolic resins, making it suitable for both water-based and solvent-based systems.[1]

Application Protocols and Methodologies

The following protocols are designed to be self-validating, providing a systematic approach to incorporating 1-phenoxy-2-propanol into various coating and ink formulations. It is crucial to conduct ladder studies to determine the optimal concentration for each specific system, as this will depend on the polymer type, solids content, and desired application properties.

Protocol for Evaluating Coalescing Efficiency in a Water-Based Latex Paint

This protocol outlines the steps to determine the optimal level of 1-phenoxy-2-propanol required to effectively coalesce a latex polymer and determine the Minimum Film Formation Temperature (MFFT).

Materials and Equipment:

  • Latex emulsion

  • 1-Phenoxy-2-propanol

  • Deionized water

  • Variable temperature MFFT bar

  • Drawdown bar (e.g., 3 mil or 75 µm wet film thickness)

  • Glass panels

  • Laboratory mixer

Procedure:

  • Baseline MFFT Determination:

    • Determine the MFFT of the neat latex emulsion without any coalescent. This provides a baseline for evaluating the efficiency of the solvent.

  • Preparation of Test Formulations (Ladder Study):

    • Prepare a series of small-batch paint formulations. A typical starting point is to add 1-phenoxy-2-propanol at varying concentrations based on the polymer solids content (e.g., 2%, 4%, 6%, 8% by weight).

    • For each formulation, slowly add the pre-weighed amount of 1-phenoxy-2-propanol to the latex emulsion under gentle agitation.

    • Allow the mixtures to equilibrate for at least one hour before testing.

  • MFFT Measurement:

    • Apply a drawdown of each formulation onto the MFFT bar.

    • Allow the films to dry.

    • Observe the temperature at which the film transitions from a cracked, non-continuous film to a clear, continuous film. This temperature is the MFFT.

  • Analysis and Optimization:

    • Plot the MFFT as a function of the 1-phenoxy-2-propanol concentration.

    • The optimal concentration will be the level that reduces the MFFT to the desired application temperature with a slight safety margin, while minimizing the overall VOC content and cost.

G cluster_prep Formulation Preparation cluster_test MFFT Testing cluster_analysis Data Analysis A Neat Latex Emulsion C Mix and Equilibrate A->C B 1-Phenoxy-2-propanol (Ladder Study Concentrations) B->C D Apply Drawdown on MFFT Bar C->D Test Formulations E Dry and Observe D->E F Identify MFFT Transition Point E->F G Plot MFFT vs. Concentration F->G Record MFFT H Determine Optimal Concentration G->H

Caption: Workflow for MFFT Determination.

Protocol for Formulating a High-Gloss Acrylic Enamel

This protocol provides a general framework for incorporating 1-phenoxy-2-propanol into a solvent-based high-gloss acrylic enamel to improve flow and leveling.

Materials and Equipment:

  • Acrylic resin solution

  • Pigments (e.g., Titanium Dioxide)

  • Dispersant

  • 1-Phenoxy-2-propanol

  • Other co-solvents (e.g., xylene, butyl acetate)

  • High-speed disperser

  • Laboratory scale

  • Viscometer

  • Gloss meter

Procedure:

  • Pigment Dispersion (Grind Stage):

    • In a suitable vessel, combine the acrylic resin, dispersant, and a portion of the solvent blend (including 1-phenoxy-2-propanol).

    • Gradually add the pigments while mixing at low speed.

    • Increase the speed of the high-speed disperser to achieve a fine dispersion (typically Hegman gauge reading of 7+).

  • Letdown Stage:

    • Reduce the mixer speed and add the remaining acrylic resin and solvents.

    • 1-Phenoxy-2-propanol is often added during the letdown stage to fine-tune the viscosity and evaporation profile.

  • Quality Control and Adjustments:

    • Measure the viscosity and adjust with the solvent blend as needed to meet the target specification.

    • Apply the paint to a test panel and allow it to dry.

    • Measure the gloss at 20° and 60° angles.

    • Observe the film for any defects such as orange peel or pinholing. Adjust the level of 1-phenoxy-2-propanol in subsequent formulations to optimize leveling. A higher concentration will generally lead to a longer open time and better leveling, but excessive amounts can prolong the drying time.

G cluster_grind Grind Stage cluster_letdown Letdown Stage cluster_qc Quality Control A Combine Resin, Dispersant, and Solvents B Add Pigments A->B C High-Speed Dispersion B->C D Add Remaining Resin C->D Dispersion Complete E Add 1-Phenoxy-2-propanol and Co-solvents D->E F Measure Viscosity E->F Final Formulation G Apply Test Coating F->G H Evaluate Gloss and Film Defects G->H I Adjust Formulation H->I

Caption: High-Gloss Enamel Formulation Workflow.

Protocol for Developing a Water-Based Inkjet Ink

This protocol details the use of 1-phenoxy-2-propanol as a co-solvent and humectant in a water-based inkjet ink formulation to prevent nozzle clogging and improve print quality.

Materials and Equipment:

  • Pigment dispersion or water-soluble dye

  • Deionized water

  • 1-Phenoxy-2-propanol

  • Other co-solvents/humectants (e.g., glycerol, diethylene glycol)

  • Surfactant (for substrate wetting)

  • Biocide

  • Magnetic stirrer

  • pH meter

  • Surface tensiometer

  • Viscometer

  • Inkjet printer for testing

Procedure:

  • Ink Formulation:

    • In a clean beaker, combine the deionized water, 1-phenoxy-2-propanol, and any other co-solvents.

    • Under gentle stirring, add the pigment dispersion or dye.

    • Add the surfactant and biocide.

    • Continue stirring until the mixture is homogeneous.

  • Property Measurement and Optimization:

    • Measure the pH, surface tension, and viscosity of the ink. These are critical parameters for inkjet performance.

    • 1-Phenoxy-2-propanol will influence all three properties. Adjust its concentration to achieve the desired balance. A typical starting concentration is between 2% and 10% by weight. Its role is to act as a humectant to prevent drying in the printhead nozzles and as a penetrant to control dot gain on the substrate.

  • Print Testing:

    • Fill a clean ink cartridge with the formulated ink.

    • Perform a series of print tests on various substrates.

    • Evaluate print quality, paying attention to color density, edge acuity, and bleed.

    • Assess the long-term performance by checking for nozzle clogging after periods of printer inactivity.

Safety and Handling

When handling 1-phenoxy-2-propanol, it is essential to follow proper safety protocols.[2] Always refer to the Material Safety Data Sheet (MSDS) for detailed information regarding hazards, handling, storage, and emergency measures.[7][9] Personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin and eye contact.[2]

Conclusion

1-Phenoxy-2-propanol is a highly effective and versatile solvent that offers significant performance advantages in the formulation of paints, coatings, and inks. Its slow evaporation rate, excellent coalescing properties, and broad compatibility make it an invaluable tool for formulators seeking to develop high-quality, compliant products.[2] By understanding its fundamental properties and applying systematic formulation protocols, researchers and scientists can harness the full potential of this exceptional solvent.

References

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet - 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Stenutz. (n.d.). 1-phenoxy-2-propanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether). Retrieved from [Link]

  • Google Patents. (n.d.). WO2006122887A2 - 1-phenoxy-2-propanol as a formulating aid for dyes.
  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether). Retrieved from [Link]

  • Saiper Chemicals. (n.d.). Methoxy Propanol / Propylene Glycol Methyl Ether / 1-Methoxy-2-Propanol. Retrieved from [Link]

  • Hoy, K. L. (n.d.). Coalescence and Film Formation from Latexes.
  • samMorell.com. (n.d.). Low-VOC Coalescents. Retrieved from [Link]

  • Flack, K., et al. (n.d.). Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints.
  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • Evonik. (n.d.). Film coalescence & coalescing surfactants. Retrieved from [Link]

  • PCI Magazine. (2000, February 29). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to 1-Phenoxy-2-Propanol in Cosmetic Preservation

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Foreword: The Modern Imperative for Robust and Refined Preservation In the landscape of cosmetic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Modern Imperative for Robust and Refined Preservation

In the landscape of cosmetic science, the preservation of a formulation is not merely a matter of extending shelf life, but a cornerstone of consumer safety and product integrity. The demand for preservatives that are both effective and mild has led to the prominence of molecules like 1-phenoxy-2-propanol. This glycol ether, a clear, colorless liquid with a faint characteristic odor, has distinguished itself through its broad-spectrum antimicrobial efficacy, excellent compatibility with a wide array of cosmetic ingredients, and a favorable safety profile.[1][2] This document serves as a detailed technical guide for the proficient application of 1-phenoxy-2-propanol in cosmetic formulations. We will delve into its molecular mechanism of action, explore strategic formulation considerations, and provide detailed, field-proven protocols for the rigorous evaluation of its performance.

Part 1: Foundational Principles of 1-Phenoxy-2-Propanol

Unraveling the Antimicrobial Mechanism of Action

The efficacy of 1-phenoxy-2-propanol as a preservative is rooted in its multifaceted disruption of microbial viability.[3] Its mechanism is not one of brute force, but rather a targeted interference with essential cellular structures and processes.

  • Cell Membrane Disruption: The molecular structure of 1-phenoxy-2-propanol, possessing both a lipophilic (fat-loving) phenoxy group and a hydrophilic (water-loving) propanol moiety, is key to its action.[3] This amphiphilic nature allows it to readily integrate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity, leading to an increase in permeability. The consequence of this compromised barrier is the leakage of vital intracellular components, such as ions and small organic molecules, ultimately leading to cell death.[3]

  • Enzymatic Inhibition: Beyond compromising the physical barrier of the cell, 1-phenoxy-2-propanol is also understood to interfere with critical enzymatic processes within the microbial cell.[3] Enzymes are the catalysts for a vast array of metabolic reactions essential for life, from energy production to DNA replication. By inhibiting these crucial enzymes, 1-phenoxy-2-propanol effectively grinds the microbe's internal machinery to a halt, preventing its growth and reproduction.[3]

This dual-pronged attack on both the external and internal workings of microorganisms provides a robust defense against a wide spectrum of bacteria, yeasts, and molds, making 1-phenoxy-2-propanol a highly reliable broad-spectrum preservative.[1]

Strategic Formulation and Regulatory Compliance

The successful integration of 1-phenoxy-2-propanol into a cosmetic formulation is a balance of scientific principles and regulatory awareness.

  • pH and Temperature Stability: 1-phenoxy-2-propanol exhibits excellent stability and efficacy across a broad pH range, typically from 3 to 10, making it suitable for a diverse array of cosmetic products, from acidic skin toners to alkaline cleansers. It can also tolerate working temperatures up to 80°C, although prolonged heating at elevated temperatures is not recommended.[4]

  • Solubility and Compatibility: Its solubility in both water and many organic solvents facilitates its incorporation into various cosmetic systems, including oil-in-water and water-in-oil emulsions, aqueous serums, and surfactant-based cleansers.[5]

  • Synergistic Blends for Enhanced Efficacy: A key strategy in modern preservative systems is the use of synergistic blends to enhance antimicrobial activity while minimizing the concentration of individual preservatives. 1-phenoxy-2-propanol is often blended with other ingredients, such as caprylyl glycol.[6][7] Caprylyl glycol, a 1,2-alkanediol, acts as a "preservative booster."[8] This combination demonstrates a synergistic effect, where the total antimicrobial activity is greater than the sum of the individual components.[9] This allows for a reduction in the overall preservative load, which can be beneficial in formulations intended for sensitive skin.[6][9] The blend of phenoxyethanol (a close relative of 1-phenoxy-2-propanol) and caprylyl glycol is a well-known example of such a synergistic pairing.[4][7]

  • Regulatory Landscape: The use of 1-phenoxy-2-propanol in cosmetics is subject to regulatory oversight. In the European Union and Japan, for instance, its concentration in cosmetic formulations is restricted to a maximum of 1.0%.[10][11] It is imperative for formulators to be cognizant of and compliant with the specific regulations of the target market.

Part 2: Rigorous Evaluation Protocols

The following protocols are designed to be self-validating systems, providing a robust framework for assessing the efficacy and stability of formulations preserved with 1-phenoxy-2-propanol.

Preservative Efficacy Testing (Challenge Test) - ISO 11930

The challenge test is the gold standard for evaluating the antimicrobial protection of a cosmetic product.[12] It is a direct measure of the preservative system's ability to withstand microbial contamination that may occur during manufacturing and consumer use.[13] The following protocol is aligned with the principles of the ISO 11930 standard.

Objective: To determine if the preservative system in a cosmetic formulation provides adequate protection against the proliferation of microorganisms.

Causality of Experimental Choices:

  • Choice of Microorganisms: The specified strains (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are not arbitrary.[13][14][15] They are chosen to represent a broad spectrum of potential contaminants: Gram-positive bacteria (S. aureus), Gram-negative bacteria (P. aeruginosa, E. coli), yeast (C. albicans), and mold (A. brasiliensis). These are common culprits in cosmetic contamination and represent a significant challenge to the preservative system.

  • Inoculum Level: The product is challenged with a high concentration of microorganisms (typically 10^5 to 10^6 CFU/g or ml) to simulate a significant contamination event.

  • Sampling Intervals: The sampling at 7, 14, and 28 days is designed to track the rate and extent of microbial reduction over time, reflecting the product's ability to self-sterilize and remain protected throughout its shelf life and period of use.[14][16]

Experimental Protocol:

  • Preparation:

    • Prepare a sufficient quantity of the final cosmetic formulation containing 1-phenoxy-2-propanol.

    • Aseptically divide the product into five sterile containers, one for each test microorganism.

    • Prepare standardized inocula of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Inoculation:

    • Inoculate each container of the product with one of the prepared microbial suspensions to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or ml.

    • Thoroughly mix the inoculated product to ensure uniform distribution of the microorganisms.

  • Incubation:

    • Store the inoculated containers at a controlled ambient temperature (20-25°C) for 28 days.[17]

  • Sampling and Enumeration:

    • At time intervals of 7, 14, and 28 days, aseptically remove a sample from each container.

    • Perform serial dilutions and use standard plating techniques to determine the number of viable microorganisms (CFU/g or ml).

Data Interpretation and Acceptance Criteria (based on ISO 11930 Criteria A):

Microorganism7 Days14 Days28 Days
Bacteria (S. aureus, P. aeruginosa, E. coli)≥ 3 log reductionNo increase from 14 daysNo increase from 14 days
Yeast (C. albicans)≥ 1 log reductionNo increase from 14 daysNo increase from 14 days
Mold (A. brasiliensis)No increase≥ 1 log reduction from 14 daysNo increase from 14 days

A log reduction of 3 corresponds to a 99.9% reduction in the microbial population.

Preservative Efficacy Testing Workflow:

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Test Formulation with 1-Phenoxy-2-propanol C Inoculation (10^5-10^6 CFU/g) A->C B Standardized Microbial Inocula (5 strains) B->C D Incubation (28 days at 20-25°C) C->D E Sampling & Plating (Days 7, 14, 28) D->E F Microbial Enumeration E->F G Log Reduction Calculation F->G H Comparison to ISO 11930 Criteria G->H

Figure 1: Workflow for Preservative Efficacy Testing (Challenge Test).

Stability Testing

Stability testing is crucial to ensure that the cosmetic product maintains its intended physical, chemical, and microbiological properties, as well as its functionality and aesthetics, under appropriate conditions of storage and use.[18]

Objective: To evaluate the long-term stability of the cosmetic formulation containing 1-phenoxy-2-propanol.

Causality of Experimental Choices:

  • Accelerated vs. Real-Time Testing: Accelerated testing at elevated temperatures (e.g., 40°C) is used to predict long-term stability in a shorter timeframe.[19][20] Real-time testing at ambient conditions (e.g., 25°C) confirms the predicted shelf life.[19]

  • Freeze-Thaw Cycling: This subjects the product to stress from temperature fluctuations that it might encounter during shipping and storage, which is particularly important for emulsions.[18]

  • Packaging: Testing in the final consumer packaging is essential to assess any potential interactions between the product and the container.[19][21]

Experimental Protocol:

  • Sample Preparation:

    • Package the final formulation in its intended consumer packaging.

    • Prepare a sufficient number of samples for testing at all time points and conditions.

  • Storage Conditions and Duration:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.[19][20]

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a period equivalent to the desired shelf life (e.g., 24 months).

    • Freeze-Thaw Cycling: Typically 3-5 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[18]

  • Evaluation Parameters and Schedule:

    • Evaluate the following parameters at initial (time 0) and subsequent time points (e.g., 1, 3, 6 months for accelerated; 6, 12, 18, 24 months for real-time).[21][22]

      • Physical/Chemical Properties: Appearance, color, odor, pH, viscosity, and signs of phase separation.

      • Microbiological Quality: Perform a microbial count to ensure the preservative system remains effective.

      • Packaging Compatibility: Observe for any changes to the packaging, such as discoloration, deformation, or leakage.

Data Presentation:

Time PointStorage ConditionpHViscosity (cP)Organoleptic PropertiesMicrobiological Count (CFU/g)Packaging Integrity
Initial-6.28500White, smooth cream, characteristic odor<10Intact
3 Months40°C/75% RH6.18450No significant change<10Intact
12 Months25°C/60% RH6.28510No significant change<10Intact

Logical Flow of Stability Assessment:

G formulation Final Formulation in Consumer Packaging storage_conditions Storage Conditions Accelerated Real-Time Freeze-Thaw formulation->storage_conditions parameter_evaluation Parameter Evaluation at Scheduled Intervals Physical/Chemical Microbiological Packaging storage_conditions->parameter_evaluation shelf_life Shelf-Life Determination parameter_evaluation->shelf_life

Figure 2: Logical flow of cosmetic stability testing.

Part 3: Safety Profile

1-phenoxy-2-propanol is generally considered a safe and well-tolerated cosmetic ingredient when used within the recommended concentration of up to 1%. It has a low potential for skin irritation and sensitization.[8] However, as with any cosmetic ingredient, a thorough safety assessment of the final formulation is essential to ensure consumer safety. The Cosmetic Ingredient Review (CIR) has also assessed the safety of related ingredients, and it is crucial to stay updated with their findings.

Conclusion

1-phenoxy-2-propanol stands as a robust and versatile preservative for the modern cosmetic formulator. Its efficacy is grounded in a well-understood mechanism of action, and its application is supported by standardized, rigorous testing protocols. By leveraging the information and methodologies outlined in this guide, researchers and scientists can confidently employ 1-phenoxy-2-propanol to develop safe, stable, and high-quality cosmetic products that meet both regulatory standards and consumer expectations.

References

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Caprylyl Glycol: The Multifunctional Marvel in Your Cosmetic Formulation. [Link]

  • The Science Behind 1-Phenoxy-2-Propanol: A Deep Dive into its Preservative Power. [Link]

  • Microbe Investigations. ISO 11930 Preservative Effectiveness Test. [Link]

  • Microchem Laboratory. ISO 11930 - Preservative Effectiveness Test. [Link]

  • Why Preservative Efficacy Testing Is Crucial for Cosmetic Products? [Link]

  • Google Patents.
  • INCIDecoder. Caprylyl Glycol. [Link]

  • Shapypro.com. Challenge Test in Cosmetics – ISO 11930 Explained. [Link]

  • 1-Phenoxy-2-Propanol in Cosmetics: Preservative & Solvent Benefits. [Link]

  • Intertek. Cosmetics Preservative Efficacy Challenge Testing. [Link]

  • Krishana Enterprises. Phenoxyethanol & Caprylyl Glycol Suppliers in India & Delhi. [Link]

  • Phenoxy Propanol: Benefits and Safety Information. [Link]

  • PubMed. Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics. [Link]

  • Tristar Intermediates. Phenoxy Propanol: Applications and Benefits in Various Industries. [Link]

  • DTIC. Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. [Link]

  • Semantic Scholar. The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. [Link]

  • Parameter Generation & Control. Cosmetic Shelf Life: Stability Testing Insights. [Link]

  • Minimalist. Caprylyl Glycol : The Ultimate Skincare Ingredient You Should Definitely Know About!. [Link]

  • Google Patents.
  • Stability Testing of Cosmetics. [Link]

  • Ashland. our preservatives are the safety belt for your cosmetics. [Link]

  • Alliance. SAFETY ASSESSMENT. [Link]

  • EMA. note for guidance on in-use stability testing of human medicinal products. [Link]

  • MakingCosmetics. Stability Testing of Cosmetics. [Link]

  • Cosmetic Ingredient Review. [Link]

  • EWG Skin Deep®. What is PHENOXYISOPROPANOL. [Link]

  • ResearchGate. Antimicrobial action of short chain alcohols and glycols. [Link]

  • Shapypro.com. Challenge Test: Strengthening Preservative Efficacy. [Link]

  • Chemleg. Protective Efficacy Testing | Cosmetic Products. [Link]

  • Certified Laboratories. Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet]. [Link]

  • ADSL Laboratories. What is Stability Testing a Crucial Process for Cosmetic Products?. [Link]

  • Ceway Blog. Stability and Compatibility Testing of Cosmetic Products. [Link]

  • CE.way. Cosmetics challenge test. [Link]

  • Asean. PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. [Link]

  • -ORCA - Cardiff University. Reviewing the evidence of antimicrobial activity of glycols. [Link]

  • PubMed. Reviewing the evidence of antimicrobial activity of glycols. [Link]

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Application

Application Notes and Protocols: The Multifunctional Role of 1-Phenoxy-2-Propanol as a Stabilizer in Pharmaceutical Preparations

Abstract The stability of pharmaceutical preparations is a cornerstone of drug development, ensuring safety, efficacy, and shelf-life. Instability can manifest as microbial contamination, physical separation of phases, o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stability of pharmaceutical preparations is a cornerstone of drug development, ensuring safety, efficacy, and shelf-life. Instability can manifest as microbial contamination, physical separation of phases, or chemical degradation of the active pharmaceutical ingredient (API). This guide provides an in-depth analysis of 1-phenoxy-2-propanol (PPH), a versatile glycol ether excipient, and its role as a multifunctional stabilizer. We will explore its mechanistic actions as an antimicrobial preservative, a solubilizing agent, and a coalescing agent, supported by detailed experimental protocols for its evaluation and quantification. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage the unique properties of 1-phenoxy-2-propanol to enhance the robustness and performance of their pharmaceutical formulations.

Core Attributes and Physicochemical Profile

1-Phenoxy-2-propanol (CAS 770-35-4) is a high-boiling point, colorless to pale yellow oily liquid with a faint, pleasant odor.[1][2] Its chemical structure, featuring a phenyl ether group and a secondary alcohol, imparts a unique balance of hydrophobic and hydrophilic properties. This amphiphilicity is central to its versatility as a pharmaceutical excipient, allowing it to function effectively in a wide range of aqueous and non-aqueous systems.[3] Its excellent solubility in water, alcohols, and various organic solvents makes it a highly compatible ingredient in complex formulations.

Table 1: Key Physicochemical Properties of 1-Phenoxy-2-Propanol

PropertyValueReference
Chemical Name 1-Phenoxy-2-propanol[4]
Synonyms Propylene glycol phenyl ether, Propylene phenoxytol[5]
CAS Number 770-35-4[4]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Boiling Point 241.2 - 243 °C[2][4]
Density 1.062 - 1.064 g/mL at 20 °C[2][4]
Solubility in Water 15.1 - 198 g/L at 20 °C[2][4]
log Kow (LogP) 1.50[2]

Its use in pharmaceutical products is governed by regulatory bodies, and formulators must adhere to specified concentration limits, which are often informed by guidelines for similar compounds in other industries, such as the 1% restriction in cosmetic products in the European Union and Japan.[6]

Mechanistic Pathways of Stabilization

The term "stabilizer" for 1-phenoxy-2-propanol encompasses several distinct, yet complementary, functions. Understanding these mechanisms is crucial for its rational application in formulation development.

Antimicrobial Preservation

The primary role of 1-phenoxy-2-propanol in many multi-dose pharmaceutical preparations is as a preservative. It exhibits broad-spectrum antimicrobial activity against bacteria, yeast, and mold, thereby preventing spoilage and protecting patients from microbial contamination.[7]

The mechanism of action is multifaceted and robust[8]:

  • Membrane Disruption: Due to its lipophilic nature, 1-phenoxy-2-propanol integrates into the lipid bilayer of microbial cell membranes. This disrupts the membrane's structural integrity, increasing its permeability.

  • Cellular Leakage: The compromised membrane allows essential cellular components, such as ions and metabolites, to leak out, leading to a loss of viability.

  • Enzyme Inhibition & Protein Synthesis Disruption: Beyond membrane damage, it interferes with vital enzymatic processes and may inhibit protein synthesis within the microbial cell, effectively halting growth and replication cycles.

This comprehensive mode of action makes it a highly effective preservative for protecting product integrity.[8]

cluster_0 1-Phenoxy-2-Propanol (PPH) Action cluster_1 Microbial Cell PPH 1-Phenoxy-2-Propanol Membrane Cell Membrane (Lipid Bilayer) PPH->Membrane Integrates into & disrupts integrity Enzymes Vital Cellular Enzymes PPH->Enzymes Inhibits activity Protein Protein Synthesis Machinery PPH->Protein Disrupts process Death Microbial Cell Death / Growth Inhibition Membrane->Death Leads to cellular content leakage Enzymes->Death Halts metabolic functions Protein->Death Prevents replication & repair

Caption: Mechanism of 1-Phenoxy-2-Propanol as an antimicrobial agent.

Solubilization and Bioavailability Enhancement

Many APIs exhibit poor water solubility, which can limit their formulation options and therapeutic efficacy. 1-Phenoxy-2-propanol serves as a powerful solvent, capable of dissolving a broad spectrum of active ingredients.[1][9] This property is invaluable in the formulation of various injectable and topical medications.[1] By improving the solubility of an API, it can enhance its bioavailability, ensuring a more effective and consistent therapeutic outcome.[9]

Coalescence in Film Coatings

In aqueous-based film coatings for solid dosage forms (e.g., tablets), polymer particles are dispersed in water. For a continuous, non-brittle film to form upon drying, these particles must fuse together in a process called coalescence.[10][11] This process is dependent on the glass transition temperature (Tg) of the polymer and the application temperature. If the drying temperature is below the polymer's Minimum Film Formation Temperature (MFFT), a cracked and ineffective film will result.[12]

1-Phenoxy-2-propanol acts as a highly efficient coalescing agent.[13] It functions as a temporary plasticizer, partitioning into the polymer particles and lowering their Tg.[14] This softening allows the particles to deform and fuse into a coherent, uniform film even at ambient temperatures, after which the coalescent gradually evaporates.[11]

Applications Across Pharmaceutical Dosage Forms

The versatility of 1-phenoxy-2-propanol allows for its incorporation into a wide array of pharmaceutical products. Its function is tailored to the specific requirements of the dosage form.

Table 2: Applications of 1-Phenoxy-2-Propanol in Pharmaceutical Formulations

Dosage FormPrimary Function(s)Typical Concentration RangeRationale
Topical Preparations (Creams, Lotions, Gels)Preservative, Solvent, Stabilizer0.5% - 1.0%Prevents microbial contamination in multi-use containers; dissolves APIs and enhances skin penetration.[7]
Parenteral Products (Vaccines, Injections)Preservative, Solvent0.25% - 0.5%Maintains sterility in multi-dose vials; acts as a solvent for certain active ingredients.[1][15]
Oral Liquids (Syrups, Suspensions)Preservative, Solvent0.5% - 1.0%Ensures microbial stability after opening; improves solubility of poorly soluble drugs.
Otic/Nasal Sprays Preservative0.3% - 1.0%Protects against contamination from repeated use.
Tablet Film Coatings Coalescing Agent1% - 8% (relative to polymer weight)Ensures the formation of a smooth, continuous, and durable film on the tablet surface.[11]

Experimental Protocols for Evaluation and Validation

To ensure the efficacy and quality of a pharmaceutical preparation containing 1-phenoxy-2-propanol, rigorous testing is required. The following protocols provide a framework for assessing its key functions.

Protocol: Antimicrobial Effectiveness Testing (AET)

This protocol is designed to verify the preservative efficacy of 1-phenoxy-2-propanol in a given formulation, based on the principles outlined in USP General Chapter <51> "Antimicrobial Effectiveness Testing".

Objective: To challenge the formulation with a panel of microorganisms and measure the rate and extent of microbial reduction over time.

Methodology:

  • Prepare Microbial Inocula: Culture the specified USP challenge organisms (e.g., Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) to achieve a concentration of 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculate Product: Inoculate separate containers of the test product with each challenge organism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. Ensure the volume of the inoculum is between 0.5% and 1.0% of the product volume.

  • Incubation: Store the inoculated containers at a specified temperature, typically 22.5 ± 2.5 °C, protected from light.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the CFU/mL using standard plate count methods.

  • Data Analysis: Calculate the log₁₀ reduction in viable microorganisms from the initial inoculated count at each time point. Compare these values against the acceptance criteria for the specific product category.

cluster_sampling Sampling & Enumeration start Start: Product with 1-Phenoxy-2-Propanol prep Prepare Inocula (Bacteria, Yeast, Mold) ~10^8 CFU/mL start->prep inoculate Inoculate Product (Final Conc. 10^5-10^6 CFU/mL) prep->inoculate incubate Incubate at 22.5 ± 2.5 °C inoculate->incubate s7 Day 7 incubate->s7 s14 Day 14 incubate->s14 s28 Day 28 incubate->s28 calc Calculate Log Reduction from Initial Count s7->calc s14->calc s28->calc compare Compare Results to USP <51> Acceptance Criteria calc->compare pass Pass compare->pass Criteria Met fail Fail compare->fail Criteria Not Met

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reliable method for quantifying the concentration of 1-phenoxy-2-propanol in a finished product, ensuring it meets manufacturing specifications.[16]

Objective: To accurately determine the percentage of 1-phenoxy-2-propanol in a pharmaceutical sample.

Methodology:

  • Standard Preparation: Prepare a stock solution of 1-phenoxy-2-propanol reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Create a series of calibration standards by diluting the stock solution to concentrations bracketing the expected sample concentration.

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical product. Disperse or dissolve the sample in the mobile phase or a suitable solvent, followed by sonication and/or centrifugation to extract the 1-phenoxy-2-propanol and remove excipients. Filter the final solution through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 1-phenoxy-2-propanol in the sample by interpolating its peak area from the calibration curve.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 270 nm
Column Temperature 30 °C

Note: This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Concluding Remarks

1-Phenoxy-2-propanol is a highly versatile and effective excipient that addresses multiple stability challenges in pharmaceutical formulations.[1] Its functions as a broad-spectrum antimicrobial preservative, a potent solubilizing agent, and an efficient coalescing agent make it a valuable tool for drug development professionals. By understanding its underlying mechanisms of action and applying robust analytical and microbiological testing protocols, scientists can confidently incorporate 1-phenoxy-2-propanol to develop safe, stable, and efficacious pharmaceutical products. The protocols provided herein serve as a foundational guide, which should be adapted and validated for each unique formulation to ensure regulatory compliance and product quality.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (n.d.). 1-Phenoxy-2-Propanol in Cosmetics: Preservative & Solvent Benefits. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (n.d.). The Science Behind 1-Phenoxy-2-Propanol: A Deep Dive into its Preservative Power. Retrieved from [Link]

  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • LookChem. (2025, June 4). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (2026, January 4). 1-Phenoxy-2-propanol: A Versatile Synthetic Intermediate for Chemical Industries. Retrieved from [Link]

  • Tristar Intermediates. (n.d.). Phenoxy Propanol: Benefits and Safety Information. Retrieved from [Link]

  • Tristar Intermediates. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Geier, M. R., & Geier, D. A. (2010). The relative toxicity of compounds used as preservatives in vaccines and biologics. Medical Science Monitor, 16(5), SR21-27. Retrieved from [Link]

  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Retrieved from [Link]

  • Cinquanta, L., et al. (2016). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. Journal of Pharmaceutical and Biomedical Analysis, 128, 16-21. Retrieved from [Link]

  • Google Patents. (n.d.). GB1579672A - Coalescing agents for dispersion paints and coating compositions.

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Method

Technical Guide: 1-Phenoxy-2-Propanol as a Fixative in Soap and Perfume Formulations

An Application Note and Protocol Guide for Researchers and Formulators Introduction The persistence of a scent is a defining characteristic of high-quality perfumes and soaps. This longevity is largely governed by the vo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers and Formulators

Introduction

The persistence of a scent is a defining characteristic of high-quality perfumes and soaps. This longevity is largely governed by the volatility of the aromatic compounds used. To enhance the tenacity of a fragrance, formulators employ fixatives—less volatile substances that slow the evaporation rate of more volatile scent components.[1] 1-Phenoxy-2-propanol (CAS: 770-35-4), also known as Propylene Glycol Phenyl Ether, is a versatile high-boiling solvent and preservative that also functions as an effective fragrance fixative.[2][3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and development professionals on the application of 1-phenoxy-2-propanol as a fixative. Its multifunctionality—acting as a solvent, antimicrobial agent, and stabilizer—makes it a valuable ingredient for creating stable, safe, and long-lasting scented products.[5][6] We will explore its mechanism of action and provide detailed, validated protocols for its incorporation into both perfume and soap formulations.

Physicochemical Properties and Mechanism of Action

Understanding the properties of 1-phenoxy-2-propanol is crucial for its effective application. It is a colorless to pale yellow liquid with a mild, pleasant odor, exhibiting excellent solubility in water, alcohol, and various organic solvents.

Key Physicochemical Data

The following table summarizes the essential properties of 1-phenoxy-2-propanol, which underpin its function as a fragrance fixative.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Boiling Point 243 °C (lit.)[2][7]
Melting Point 11 °C[3][7]
Density 1.064 g/mL at 20 °C (lit.)[2]
Flash Point 113 °C (closed cup)[8]
Vapor Pressure 0.01 hPa at 20 °C[8]
Water Solubility 15.1 - 198 g/L at 20 °C[3]
LogP (Kow) 1.41 - 1.50[3][7]
Mechanism of Fragrance Fixation

The primary mechanism by which 1-phenoxy-2-propanol extends fragrance life is physical. Due to its high boiling point and low vapor pressure, it is significantly less volatile than most aromatic top and middle notes. When blended into a fragrance, it forms a homogenous mixture that, upon application to a substrate like skin, creates a film. This film entraps the more volatile fragrance molecules, reducing their collective vapor pressure and slowing their rate of release into the air.[1][9] This process ensures a more linear and prolonged scent experience.

Caption: Mechanism of fragrance fixation by 1-phenoxy-2-propanol.

Application in Perfume Formulation

In perfumery, 1-phenoxy-2-propanol serves as a carrier, solvent, and fixative, making it ideal for alcohol-based sprays and oil-based perfumes.[4][10][11] It helps to solubilize crystalline aroma chemicals and seamlessly blends with essential oils and synthetic fragrances, ensuring a stable and uniform final product.[6]

Recommended Concentration and Effects

The concentration of 1-phenoxy-2-propanol can be adjusted to achieve the desired balance between scent profile and longevity. In the European Union, its use in cosmetic formulations is typically restricted to a maximum of 1.0%.[2][7][12]

Concentration (w/w in final product)Primary FunctionExpected Effect on Fragrance
0.1% - 0.5% Co-solvent, Preservative BoosterMinimal impact on scent profile; primarily enhances stability and provides antimicrobial protection.[5]
0.5% - 1.0% Fixative, Solvent, PreservativeNoticeably extends the duration of top and middle notes. Ensures fragrance clarity and stability.[6]
Protocol 2.1: Incorporation into an Eau de Parfum (EDP) Formulation

This protocol details the steps for creating a lab-scale batch of an EDP, incorporating 1-phenoxy-2-propanol as a fixative.

Objective: To formulate a stable EDP with enhanced fragrance longevity.

Materials:

  • Fragrance Concentrate (a pre-blended accord of essential oils/aroma chemicals)

  • 1-Phenoxy-2-propanol

  • Perfumer's Alcohol (e.g., SDA 40-B)

  • Glass beakers and stirring rods

  • Calibrated digital scale

  • Airtight glass storage bottles

Workflow:

Perfume_Workflow start Start: EDP Formulation step1 Step 1: Prepare Fixative Blend Weigh Fragrance Concentrate. Add and weigh 1-Phenoxy-2-propanol. Stir until fully homogenized. start->step1 step2 Step 2: Dilution Weigh Perfumer's Alcohol in a separate beaker. Slowly add the Fixative Blend to the alcohol while stirring. step1->step2 step3 Step 3: Maceration Transfer the final mixture to an airtight glass bottle. Store in a cool, dark place for at least 48 hours to allow notes to mature. step2->step3 step4 Step 4: Quality Control Evaluate for clarity, stability, and scent profile. Perform longevity testing using scent blotters. step3->step4 end End: Final Product step4->end

Caption: Workflow for incorporating 1-phenoxy-2-propanol in perfume.

Procedure:

  • Preparation of Fixative Blend:

    • In a glass beaker, accurately weigh your desired amount of Fragrance Concentrate. (e.g., 20g for a 100g, 20% EDP).

    • To this, add 1-phenoxy-2-propanol at a target concentration of 0.5-1.0% of the total final formulation (e.g., 1g for a 100g batch).

    • Stir the mixture gently until the 1-phenoxy-2-propanol is completely dissolved and the solution is homogenous. This step is critical as it pre-solubilizes the fragrance oils with the fixative.

  • Dilution with Alcohol:

    • In a larger beaker, weigh the required amount of Perfumer's Alcohol (e.g., 79g for the 100g batch).

    • Slowly pour the Fixative Blend from Step 1 into the alcohol while stirring continuously to prevent shocking the solution, which can cause cloudiness.

  • Maceration and Maturation:

    • Transfer the final solution into an airtight, light-resistant glass bottle.

    • Allow the perfume to macerate in a cool, dark environment for a minimum of 48 hours. This allows the fragrance chemistry to stabilize and the scent profile to mature.

  • Validation (Self-Validating System):

    • Prepare a control sample following the same protocol but omitting the 1-phenoxy-2-propanol.

    • Dip two scent blotters, one in the test sample and one in the control.

    • Evaluate the scent intensity and character at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr). A successful outcome will be a noticeably longer retention of the top and middle notes in the test sample.[9]

Application in Soap Making

Retaining fragrance in cold process (CP) soap is challenging due to the harsh, high-pH environment of saponification, which can degrade or accelerate the evaporation of delicate aroma compounds.[13][14] 1-Phenoxy-2-propanol's stability, solvent action, and low volatility help to "anchor" the fragrance, protecting it during the saponification process and improving its longevity in the final cured bar.

Protocol 3.1: Incorporation into Cold Process (CP) Soap

Objective: To improve fragrance retention in CP soap.

Materials:

  • Saponified oils and lye solution (your base soap recipe)

  • Essential oil or fragrance oil blend

  • 1-Phenoxy-2-propanol

  • Small beaker for fragrance blending

  • Soap mold

Workflow:

Soap_Workflow start Start: CP Soap Formulation step1 Step 1: Prepare Scent-Fixative Blend In a separate beaker, weigh the fragrance/essential oil. Add 1-Phenoxy-2-propanol (typically 1% of total oil weight). Mix thoroughly. start->step1 step2 Step 2: Make Soap Batter Prepare lye solution and oils according to your recipe. Combine and mix to a light trace. step1->step2 step3 Step 3: Incorporation Add the Scent-Fixative Blend to the soap batter at light trace. Stir or stick blend just until incorporated to avoid over-acceleration. step2->step3 step4 Step 4: Pour and Cure Pour the soap into the mold. Allow it to go through the gel phase (optional). Cure for 4-6 weeks as per standard procedure. step3->step4 end End: Cured Soap step4->end

Caption: Workflow for using 1-phenoxy-2-propanol in cold process soap.

Procedure:

  • Prepare Scent-Fixative Blend:

    • Before starting your soap-making process, prepare your fragrance blend. In a small glass beaker, weigh your fragrance or essential oil.

    • Add 1-phenoxy-2-propanol. A common usage rate is 1% of the total weight of your soaping oils . For example, in a recipe with 1000g of oils, you would use 10g of 1-phenoxy-2-propanol.

    • Stir this mixture well and set it aside. This allows the fixative to fully integrate with the fragrance.

  • Prepare Soap Batter:

    • Follow your standard procedure for making CP soap. Prepare your lye solution and melt your hard oils.

    • Combine the lye solution and oils, and stick blend until you reach a light trace.

  • Incorporate the Fragrance:

    • Pour the Scent-Fixative Blend into the soap batter.

    • Stir gently with a spatula or pulse the stick blender briefly to ensure the fragrance is evenly distributed. Be cautious, as some fragrance oils can accelerate trace.

  • Pour, Insulate, and Cure:

    • Pour the soap batter into your prepared mold.

    • Insulate as you normally would to encourage or prevent the gel phase, depending on your desired outcome.

    • After 24-48 hours, unmold and cut the soap.

    • Cure the soap bars in a well-ventilated area for 4-6 weeks.

  • Validation (Self-Validating System):

    • Make a control batch of soap using the same recipe and fragrance but without the 1-phenoxy-2-propanol.

    • After the 4-6 week curing period, compare the scent strength of the test batch and the control batch. The soap containing 1-phenoxy-2-propanol is expected to have a significantly stronger and more true-to-character scent.

Safety and Handling

While 1-phenoxy-2-propanol is generally considered safe for topical use in concentrations up to 1%, proper laboratory safety practices must be observed when handling the pure substance.[12]

Hazard InformationPrecautionary Measures
Classification Eye Irritant (H319), Combustible Liquid.[15]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., butyl rubber), lab coat.[8]
Handling Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[15]
Storage Store in a tightly closed container in a cool, dry place.[7]
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][16]

Always refer to the manufacturer's latest Safety Data Sheet (SDS) for complete and detailed information.[8][15][16][17]

Conclusion

1-Phenoxy-2-propanol is a highly effective and multifunctional ingredient for modern cosmetic and personal care formulations. Its primary physical properties—low volatility and excellent solvency—make it a reliable fixative for prolonging the scent life in both perfumes and soaps. By following the detailed protocols in this guide, formulators can leverage its benefits to create products with superior fragrance stability and longevity, enhancing the end-user experience. Its additional preservative properties further add to its value as a cost-effective, all-in-one solution for product integrity.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol | 770-35-4.
  • PubChem. (n.d.). 1-Phenoxy-2-propanol | C9H12O2 | CID 92839.
  • Sigma-Aldrich. (n.d.). 1-Phenoxy-2-propanol | 770-35-4.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol CAS#: 770-35-4.
  • CPAChem. (n.d.). Safety data sheet: 1-Phenoxy-2-propanol.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol - Safety Data Sheet.
  • ChemicalBook. (2022). 1-PHENOXY-2-PROPANOL - Safety Data Sheet.
  • Unknown. (n.d.). 1-Phenoxy-2-Propanol in Cosmetics: Preservative & Solvent Benefits.
  • ECHEMI. (n.d.). 1-Phenoxy-2-propanol SDS, 770-35-4 Safety Data Sheets.
  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.
  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether).
  • Tristar Intermediates. (2024). Phenoxy Propanol: Applications and Benefits in Various Industries.
  • Sakha International. (2025). Propylene Glycol in Perfumery: Backbone of Fragrance Formulation.
  • Scentspiracy. (n.d.). Propylene Glycol (57-55-6) – Solvent for Perfumery, Cosmetics, Food and Flavours.
  • Tristar Intermediates. (2025). The Science of Scent: How Fragrance Fixatives Work.
  • BenchChem. (2025). Application Notes and Protocols: Investigating 3-Phenoxy-1-propanol and 3-Phenyl-1-propanol as Fragrance Fixatives.
  • Soapmaking Forum. (2016). Fixature In soap.
  • Soapmaking Forum. (2020). Natural fixtators for lye soap.

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Application

Application Notes and Protocols for the Synthesis of 1-Phenoxy-2-propanol Derivatives in Anticancer Research

Introduction: The Therapeutic Potential of 1-Phenoxy-2-propanol Scaffolds in Oncology The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1-Phenoxy-2-propanol Scaffolds in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1-phenoxy-2-propanol scaffold has emerged as a privileged structure, demonstrating significant promise in the development of new therapeutic leads. These derivatives have been shown to exhibit a range of cytotoxic and cytostatic effects against various cancer cell lines, often through the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2] Their synthetic tractability allows for the systematic modification of their structure, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-phenoxy-2-propanol derivatives for anticancer research. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for advancing research in this promising area.

Synthetic Pathways to 1-Phenoxy-2-propanol and its Derivatives

The synthesis of the 1-phenoxy-2-propanol core can be efficiently achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Ring-Opening of Propylene Oxide with Phenol

A common and atom-economical approach involves the base-catalyzed ring-opening of propylene oxide with a substituted or unsubstituted phenol.[3] The phenoxide ion, generated in situ, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.[3]

Phenol Phenol Intermediate Phenoxide Ion Phenol->Intermediate Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Intermediate PropyleneOxide Propylene Oxide Product 1-Phenoxy-2-propanol PropyleneOxide->Product Intermediate->Product Nucleophilic Attack

Caption: Synthesis of 1-phenoxy-2-propanol via ring-opening of propylene oxide.

Experimental Protocol: Synthesis of 1-Phenoxy-2-propanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Epoxide Addition: Add propylene oxide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 1-phenoxy-2-propanol.

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including the 1-phenoxy-2-propanol scaffold.[4][5][6] This Sₙ2 reaction involves the reaction of a sodium phenoxide with an appropriate alkyl halide, such as 1-chloro-2-propanol.

SodiumPhenoxide Sodium Phenoxide Product 1-Phenoxy-2-propanol SodiumPhenoxide->Product SN2 Reaction AlkylHalide 1-Chloro-2-propanol AlkylHalide->Product Byproduct NaCl Product->Byproduct Cells Cancer Cells Treatment Treat with 1-Phenoxy-2-propanol Derivative Cells->Treatment Staining Stain with Annexin V-FITC and PI Treatment->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Results Quantify Apoptotic Cells (Early, Late, Necrotic) FlowCytometry->Results cluster_0 1-Phenoxy-2-propanol Derivative cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway Compound Derivative p21 p21 (CDK inhibitor) Compound->p21 Upregulation CyclinB1_CDK1 Cyclin B1/CDK1 Complex Compound->CyclinB1_CDK1 Downregulation Bcl2 Bcl-2 family (e.g., Bcl-xL) Compound->Bcl2 Downregulation p21->CyclinB1_CDK1 Inhibition G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Leads to Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Inhibition PARP PARP Cleavage Caspases->PARP Activation Apoptosis Apoptosis PARP->Apoptosis Execution

Sources

Method

Application Notes and Protocols: The Utility of 1-Phenoxy-2-propanol as a Versatile Chiral Building Block in the Exploratory Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors

Abstract Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] The development of novel NNRTIs with improved resistance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] The development of novel NNRTIs with improved resistance profiles and pharmacokinetic properties is a continuous effort in medicinal chemistry. This document explores the utility of 1-phenoxy-2-propanol, a readily available and chiral glycol ether, as a versatile starting material for the synthesis of unique chemical fragments and scaffolds for NNRTI drug discovery programs. While not a direct precursor in the established manufacturing routes of marketed NNRTIs such as Doravirine, Etravirine, or Rilpivirine, its inherent structure offers a valuable platform for generating analogues and exploring structure-activity relationships (SAR). We provide detailed protocols for key chemical transformations of 1-phenoxy-2-propanol, explaining the rationale behind the methodologies and illustrating how the resulting intermediates can be incorporated into hypothetical NNRTI scaffolds.

Introduction: The Role of Scaffolds in NNRTI Development

NNRTIs function by binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1] The NNRTI binding pocket is predominantly hydrophobic but contains key residues, such as Lys101 and Lys103, that can form hydrogen bonds. Successful NNRTIs, like the diarylpyrimidine (DAPY) drugs Etravirine and Rilpivirine, adopt a characteristic "butterfly" conformation to interact with this pocket.[2][3]

The discovery of new NNRTIs often relies on scaffold hopping and fragment-based drug design, where novel chemical building blocks are used to create libraries of compounds for screening.[3] 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is an attractive, yet underexplored, starting material for this purpose.[4] Its key features include:

  • Aromatic Moiety: The phenyl group can serve as a core fragment or a "wing" in an NNRTI structure.

  • Chiral Center: The secondary alcohol at the C2 position provides a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical for specificity in drug action.

  • Reactive Handle: The hydroxyl group is a versatile functional group that can be readily converted into other functionalities (ethers, esters, amines, etc.), enabling the attachment of diverse chemical fragments.

This guide details validated protocols for manipulating the structure of 1-phenoxy-2-propanol to generate valuable intermediates for NNRTI synthesis.

Physicochemical Profile of 1-Phenoxy-2-propanol

Understanding the fundamental properties of a starting material is critical for designing successful synthetic protocols. 1-Phenoxy-2-propanol is a colorless oily liquid with a faint odor.[4] Its key properties are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [5]
Boiling Point 243 °C (lit.)[4]
Melting Point 11.4 °C[5]
Density 1.064 g/mL at 20 °C (lit.)
Refractive Index (n20/D) 1.523 (lit.)[4]
Water Solubility 15.1 - 198 g/L at 20 °C[5]
LogP 1.50[5]
CAS Number 770-35-4

Core Synthetic Protocols for Fragment Generation

The true potential of 1-phenoxy-2-propanol in a drug discovery context is realized through its chemical transformations. The following protocols detail three fundamental reactions to convert this simple starting material into more complex, high-value intermediates.

Protocol 1: Acid-Catalyzed Ether Cleavage

The cleavage of the phenyl ether bond is a powerful method to unmask a phenol and generate a chiral 1-bromo-2-propanol or related species. This reaction is essential for synthetic routes where the phenoxy group is used as a temporary protecting group or where the resulting phenol is the desired building block. The reaction with a strong acid like hydrobromic acid (HBr) typically proceeds via an Sₙ2 mechanism at the less hindered primary carbon.[6][7]

Causality Behind Experimental Choices:

  • Strong Acid (HBr/HI): A strong acid is required to protonate the ether oxygen, converting it into a good leaving group (an alcohol).[7]

  • Nucleophilic Anion (Br⁻/I⁻): The conjugate base of the acid must be a competent nucleophile to attack the electrophilic carbon and displace the phenoxide or alcohol.

  • Heat: Ether linkages are generally stable, and elevated temperatures are necessary to overcome the activation energy for cleavage.[7]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenoxy-2-propanol (1.0 eq).

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0-5.0 eq). Acetic acid can be used as a co-solvent to improve solubility if needed.

  • Reaction: Heat the mixture to reflux (typically 120-125 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether (or another suitable organic solvent).

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude products (phenol and 1-bromo-2-propanol).

  • Purification: Purify the products via column chromatography or distillation as required.

G Workflow for Acid-Catalyzed Ether Cleavage A 1-Phenoxy-2-propanol + HBr (48% aq.) B Heat to Reflux (120-125 °C, 4-8h) A->B C Aqueous Workup (H₂O, Diethyl Ether) B->C D Neutralization & Washing (NaHCO₃, Brine) C->D E Drying & Concentration (Na₂SO₄, Rotovap) D->E F Purification (Chromatography) E->F G Isolated Products: Phenol & 1-Bromo-2-propanol F->G

Caption: Experimental workflow for the cleavage of 1-phenoxy-2-propanol.
Protocol 2: Mitsunobu Reaction for C2-Etherification

The secondary alcohol of 1-phenoxy-2-propanol is a prime site for introducing diversity. The Mitsunobu reaction allows for the stereospecific inversion of the alcohol's configuration while forming a new C-O bond under mild conditions. This is particularly useful for coupling with acidic phenols or other hydroxyl-containing fragments common in NNRTI structures.

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents form a phosphonium salt intermediate that activates the alcohol, turning the hydroxyl group into an excellent leaving group.

  • Nucleophile (Phenol/Acid): The deprotonated nucleophile attacks the activated alcohol center, displacing the triphenylphosphine oxide.

  • Stereoinversion: The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the C2 position.

Step-by-Step Methodology:

  • Setup: To a solution of 1-phenoxy-2-propanol (1.0 eq), a substituted phenol (e.g., 4-hydroxy-3,5-dimethylbenzonitrile, a common NNRTI fragment) (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the reagents.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise via syringe. The characteristic red-orange color may fade upon reaction completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can be removed by column chromatography on silica gel to yield the desired diaryl ether product.

Protocol 3: Conversion of Alcohol to Amine via Azide Intermediate

Converting the C2 alcohol to an amine introduces a basic center capable of forming critical hydrogen bonds with the NNRTI binding pocket. A reliable method involves a two-step process: activation of the alcohol as a sulfonate ester followed by nucleophilic substitution with azide and subsequent reduction.

Causality Behind Experimental Choices:

  • Tosylation (TsCl): Converting the alcohol to a tosylate (or mesylate) transforms the poor -OH leaving group into an excellent -OTs leaving group. Pyridine acts as a base to neutralize the HCl byproduct.

  • Azide Substitution (NaN₃): Sodium azide is an effective nucleophile for the Sₙ2 displacement of the tosylate, which also proceeds with inversion of stereochemistry.

  • Reduction (H₂/Pd-C or LiAlH₄): The resulting azide is safely and efficiently reduced to the primary amine using catalytic hydrogenation or a hydride reducing agent.

Step-by-Step Methodology:

  • Tosylation: Dissolve 1-phenoxy-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise. If using DCM, add pyridine or triethylamine (1.5 eq) as a base. Stir at room temperature until the reaction is complete (monitor by TLC). Perform an aqueous workup to isolate the crude tosylate.

  • Azide Substitution: Dissolve the crude tosylate in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃) (2.0-3.0 eq). Heat the mixture to 60-80 °C and stir for 6-12 hours. Cool, pour into water, and extract with an organic solvent to isolate the crude 1-phenoxy-2-azidopropane.

  • Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the desired 1-phenoxy-2-aminopropane. Further purification can be achieved by acid-base extraction or chromatography.

G Synthetic Pathway: Alcohol to Amine Conversion cluster_0 Step 1: Activation cluster_1 Step 2: Substitution cluster_2 Step 3: Reduction A 1-Phenoxy-2-propanol B Tosylation (TsCl, Pyridine) A->B C 1-Phenoxy-2-propyl tosylate B->C D Azide Displacement (NaN₃, DMF) C->D E 1-Phenoxy-2-azidopropane D->E F Hydrogenation (H₂, Pd/C) E->F G 1-Phenoxy-2-aminopropane (Final Product) F->G

Caption: Logical workflow for the synthesis of an amino-propanol derivative.

Illustrative Application: Synthesis of a Hypothetical NNRTI Analogue

To demonstrate the utility of these protocols, we propose a hypothetical synthesis of a novel NNRTI analogue. The design incorporates a central pyrimidine core, characteristic of the DAPY class of drugs, with fragments derived from 1-phenoxy-2-propanol.

Target Scaffold: A diarylpyrimidine structure where one "wing" is a standard cyanophenylamino group and the other is a novel phenoxy-aminopropane moiety, introduced to probe interactions in a different region of the NNRTI binding pocket.

Synthetic Logic:

  • Fragment Generation: Prepare 1-phenoxy-2-aminopropane using Protocol 3.

  • Core Synthesis: Start with a commercially available dichloropyrimidine. Perform a nucleophilic aromatic substitution (SₙAr) with 4-aminobenzonitrile to install the first "wing."

  • Coupling: React the resulting chloropyrimidine intermediate with the 1-phenoxy-2-aminopropane from step 1 in a second SₙAr reaction, likely requiring heat and a non-nucleophilic base (e.g., DIPEA) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dioxane.

This approach allows for the modular and convergent synthesis of new analogues, enabling rapid exploration of the SAR around the C2-substituent of the phenoxypropyl fragment.

Conclusion

1-Phenoxy-2-propanol is a cost-effective, chiral, and synthetically tractable starting material that holds significant potential in the field of NNRTI discovery. While not a component of currently marketed drugs, its strategic application allows researchers to generate a diverse array of novel fragments and molecular scaffolds. The protocols detailed herein for ether cleavage, C2-etherification, and conversion to an amine provide a robust toolkit for medicinal chemists. By leveraging these transformations, drug development professionals can efficiently build libraries of unique NNRTI analogues, accelerating the search for next-generation antiretroviral therapies with improved potency and resistance profiles.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Feng, D., Wei, F., Wang, Z., Kang, D., Zhan, P., & Liu, X. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. Available from: [Link]

  • Zhang, M., Li, D., Wang, Z., Kang, D., Zhan, P., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. Available from: [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • Zhang, M., Li, D., Wang, Z., Kang, D., Zhan, P., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. PubMed. Available from: [Link]

  • Zhang, M., Li, D., Wang, Z., Kang, D., Zhan, P., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Available from: [Link]

  • PubMed. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2021). The Development of An Effective Synthetic Route of Rilpivirine. Available from: [Link]

  • De Clercq, E., & Liu, X. (2019). Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Acta Pharmaceutica Sinica B, 9(5), 891-913. Available from: [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). GB1532380A - Phenoxy-amino-propanols and processes for their preparation.
  • Google Patents. (n.d.). IL53063A - Phenoxy-amino-propanols,processes for their preparation and pharmaceutical compositions comprising them.
  • Science. (2023). Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. Science Advances. Available from: [Link]

  • Molecules. (2020). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). MDPI. Available from: [Link]

Sources

Application

Application Notes and Protocols: 1-Phenoxy-2-Propanol as a High-Performance Coalescing Agent in Water-Based Architectural Coatings

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 1-phenoxy-2-propanol as a coalescing agent in water-based architectur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 1-phenoxy-2-propanol as a coalescing agent in water-based architectural coatings. This document elucidates the fundamental principles of film formation, the specific mechanism of action of 1-phenoxy-2-propanol, and detailed protocols for its evaluation and optimization within a coating formulation. The protocols are designed to be self-validating, enabling users to generate robust and reproducible data for critical performance metrics, including Minimum Film Formation Temperature (MFFT), film hardness, and overall coating integrity.

Introduction: The Critical Role of Coalescence in Water-Based Coatings

The transition from solvent-based to water-based coatings has been driven by increasingly stringent environmental regulations targeting the reduction of Volatile Organic Compounds (VOCs).[1][2][3][4] Water-based coatings, primarily those utilizing latex or emulsion polymers, rely on a physical drying process known as coalescence to form a continuous, protective film.[5][6]

This process involves three primary stages:

  • Evaporation of Water: As water leaves the system, polymer particles are forced into close proximity.

  • Particle Deformation: Capillary forces overcome the repulsive forces between particles, causing them to deform and pack tightly.

  • Interdiffusion: Polymer chains from adjacent particles intermingle, creating a continuous and cohesive film.

A critical parameter governing this process is the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which a latex polymer will form a continuous film.[7][8] If the ambient temperature is below the MFFT, the polymer particles are too rigid to deform and fuse, resulting in a cracked, powdery, and non-protective coating.[7][8] To overcome this, coalescing agents are introduced. These temporary plasticizers soften the polymer particles, effectively lowering the MFFT and allowing for proper film formation over a wider range of application temperatures.[9][10][11]

1-phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a high-boiling point, low-toxicity organic solvent that has proven to be a highly effective coalescing agent in a variety of water-based coating formulations.[12][13][14] Its unique chemical structure provides an optimal balance of properties, including high polymer solvency, a slow evaporation rate, and low water solubility, which contribute to its efficiency in reducing the MFFT and enhancing final film properties.[11][14]

Mechanism of Action: 1-Phenoxy-2-Propanol in Latex Film Formation

The efficacy of a coalescing agent is largely dependent on its ability to partition into the polymer phase of the latex emulsion. 1-phenoxy-2-propanol, with its relatively hydrophobic nature, preferentially migrates into the polymer particles.[11] Once inside, it temporarily disrupts the intermolecular forces between polymer chains, increasing their mobility and effectively lowering the glass transition temperature (Tg) of the polymer.[9] This plasticizing effect allows the polymer particles to deform and fuse at temperatures below their native MFFT.

The slow evaporation rate of 1-phenoxy-2-propanol is a key attribute. It remains in the film long enough to facilitate complete coalescence but eventually evaporates, allowing the film to develop its ultimate hardness and mechanical properties.[11]

Diagram 1: Mechanism of Coalescence with 1-Phenoxy-2-Propanol

Coalescence_Mechanism cluster_0 Stage 1: Water Evaporation cluster_1 Stage 2: Particle Deformation (Coalescence) cluster_2 Stage 3: Film Formation & Curing A Latex Particles in Water B Particles Concentrate A->B Water Evaporates C 1-Phenoxy-2-Propanol Partitions into Polymer B->C D Polymer Particles Soften and Deform C->D Lowers Tg E Continuous Film Formed D->E F Coalescent Evaporates E->F G Hard, Protective Film F->G

Caption: Workflow of 1-phenoxy-2-propanol assisted coalescence.

Physicochemical Properties of 1-Phenoxy-2-Propanol

Understanding the physical and chemical properties of 1-phenoxy-2-propanol is essential for its effective use in coating formulations.

PropertyValueSource
CAS Number 770-35-4[15]
Molecular Formula C9H12O2[12][15]
Molecular Weight 152.19 g/mol [12]
Boiling Point 241.2 °C[12]
Flash Point 113 °C (closed cup)[15]
Vapor Pressure 0.02 mmHg at 20 °C[12]
Density 1.0622 g/cm³ at 20 °C[12]
Water Solubility 15.1 g/L at 20 °C[12]

Experimental Protocols for Evaluation

The following protocols provide a systematic approach to evaluating the performance of 1-phenoxy-2-propanol in a water-based acrylic coating formulation.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

Objective: To quantify the efficiency of 1-phenoxy-2-propanol in reducing the MFFT of a latex emulsion. This is a critical measure of a coalescent's performance.[7][16][17][18]

Standard: This protocol is based on ASTM D2354.[16][17]

Materials & Equipment:

  • Latex emulsion (e.g., styrene-acrylic)

  • 1-Phenoxy-2-Propanol

  • MFFT Bar instrument

  • Adjustable film applicator (75-100 µm wet film thickness)

  • Precision balance

  • Glass beakers and stir rods

Procedure:

  • Preparation of Samples:

    • Prepare a series of latex-coalescent blends with varying concentrations of 1-phenoxy-2-propanol (e.g., 0%, 2%, 4%, 6%, 8% by weight on polymer solids).

    • For each sample, weigh the required amount of latex into a beaker.

    • Slowly add the calculated amount of 1-phenoxy-2-propanol while stirring gently to ensure uniform mixing without entrapping air.[9]

    • Allow the samples to equilibrate for at least 1 hour before testing.

  • MFFT Instrument Setup:

    • Turn on the MFFT instrument and allow the temperature gradient across the platen to stabilize. A typical range is 0°C to 18°C.

    • Ensure the platen is clean and dry.

  • Film Application:

    • Using the film applicator, draw down a uniform wet film of each sample across the temperature gradient on the MFFT bar.

    • Start with the control (0% coalescent) and progress through the increasing concentrations.

  • Observation and Data Recording:

    • Allow the films to dry. A stream of dry, compressed air over the surface can facilitate uniform drying.

    • Observe the transition point where the film changes from a white, cracked, or powdery appearance (below MFFT) to a clear, continuous film (at or above MFFT).[8]

    • Record the temperature at this transition point as the MFFT for each sample.

Data Analysis and Interpretation: Plot the MFFT as a function of the concentration of 1-phenoxy-2-propanol. A steep downward slope indicates high coalescing efficiency. The optimal concentration will be the one that reduces the MFFT to the desired application temperature (e.g., 5°C) with a minimal amount of coalescent.

Diagram 2: MFFT Determination Workflow

MFFT_Workflow A Prepare Latex/ Coalescent Blends (0-8% PPh) B Equilibrate Samples (1 hour) A->B C Apply Wet Film on MFFT Bar B->C D Dry Film Under Controlled Airflow C->D E Observe Transition (Cracked to Clear) D->E F Record MFFT Temperature E->F G Plot MFFT vs. % PPh Concentration F->G

Caption: Step-by-step workflow for MFFT evaluation.

Protocol 2: Evaluation of Film Hardness Development

Objective: To assess the impact of 1-phenoxy-2-propanol on the hardness development of the coating film over time. The coalescent should facilitate film formation without permanently plasticizing the film.

Standard: This protocol is based on ASTM D4366 (König Pendulum Hardness Test).[19][20][21]

Materials & Equipment:

  • Fully formulated water-based acrylic paint containing varying levels of 1-phenoxy-2-propanol (as determined from Protocol 1).

  • Glass or steel test panels.

  • Film applicator (to achieve a consistent dry film thickness).

  • König pendulum hardness tester.[22][23]

  • Constant temperature and humidity chamber (e.g., 23°C and 50% RH).

Procedure:

  • Sample Preparation:

    • Prepare paint formulations with the optimal concentration of 1-phenoxy-2-propanol and a control (no coalescent, if film formation is possible under curing conditions).

    • Apply the paints to the test panels at a specified wet film thickness.

  • Curing:

    • Allow the coated panels to dry and cure in the controlled environment chamber.

  • Hardness Measurement:

    • At specified time intervals (e.g., 24 hours, 48 hours, 7 days, 14 days), measure the König hardness of each film.

    • Place the panel on the instrument stage and gently lower the pendulum onto the coating surface.

    • Deflect the pendulum to the starting angle (6°) and release it.

    • The instrument will automatically count the number of oscillations (or time in seconds) it takes for the amplitude to decrease from 6° to 3°.[19][23]

    • Perform at least three measurements for each panel and calculate the average.

Data Analysis and Interpretation: Plot the König hardness (in seconds) versus curing time for each formulation. The paint containing 1-phenoxy-2-propanol should exhibit a steady increase in hardness over time, ideally approaching the hardness of the control formulation (if a film could be formed) after full curing. This indicates that the coalescent is effectively leaving the film, allowing for proper hardness development.

Regulatory Considerations: Volatile Organic Compounds (VOCs)

1-phenoxy-2-propanol is classified as a VOC and will contribute to the total VOC content of a coating formulation.[1][2][4] Formulators must be aware of the applicable regional regulations (e.g., EPA in the United States, European Decopaint Directive) that limit the VOC content in architectural coatings.[3][24] The high efficiency of 1-phenoxy-2-propanol allows for its use at lower concentrations compared to some less efficient coalescents, which can aid in formulating VOC-compliant coatings.

Conclusion

1-phenoxy-2-propanol is a highly effective coalescing agent for water-based coatings, offering excellent efficiency in reducing the Minimum Film Formation Temperature. Its slow evaporation rate and strong partitioning into the polymer phase ensure the formation of a continuous, defect-free film over a broad range of application conditions. The protocols outlined in these application notes provide a robust framework for formulators to systematically evaluate and optimize the concentration of 1-phenoxy-2-propanol, thereby balancing the requirements for excellent film formation, proper hardness development, and regulatory compliance.

References

Method

Application Notes and Protocols: 1-Phenoxy-2-propanol as a High-Performance Dye Carrier in the Textile Industry

Introduction The coloration of synthetic hydrophobic fibers, particularly polyester (polyethylene terephthalate, PET), presents a significant challenge in the textile industry. The highly crystalline and compact structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The coloration of synthetic hydrophobic fibers, particularly polyester (polyethylene terephthalate, PET), presents a significant challenge in the textile industry. The highly crystalline and compact structure of polyester, coupled with its lack of ionic dye sites, restricts the penetration of conventional water-soluble dyes under standard atmospheric conditions.[1][2] To overcome this, dyeing processes typically require high temperatures (around 130°C) and high pressure, which are energy-intensive.[3] An alternative and widely adopted approach is the use of chemical accelerants known as dye carriers.[1][4]

A dye carrier is an organic compound that acts as a swelling and plasticizing agent for the fiber, facilitating the transport of dye molecules from the dyebath into the fiber matrix at lower temperatures, often at the boil (approx. 100°C).[1][3] 1-Phenoxy-2-propanol (CAS No. 770-35-4), also known as Propylene Glycol Phenyl Ether (PPH), has emerged as a highly effective and versatile dye carrier.[5][6] Its unique combination of properties, including excellent solvency, compatibility with a wide range of dyes, and a more favorable environmental profile compared to older phenolic or chlorinated carriers, makes it a valuable component in modern textile dyeing.[7][8][9][10]

This document provides a detailed technical guide on the application of 1-phenoxy-2-propanol as a dye carrier. It covers the fundamental mechanism of action, core applications, detailed experimental protocols for dyeing and evaluation, and critical safety considerations for researchers and textile chemists.

The Chemistry and Function of 1-Phenoxy-2-propanol (PPH)

1-Phenoxy-2-propanol is a high-boiling, colorless liquid belonging to the glycol ether family.[5][11] Its chemical structure, featuring both a hydrophilic hydroxyl group and a hydrophobic phenoxy group, imparts amphiphilic properties, making it an excellent solvent and coupling agent. These characteristics are central to its function as a dye carrier.

Table 1: Physicochemical Properties of 1-Phenoxy-2-propanol

PropertyValueReference(s)
CAS Number 770-35-4[11]
Molecular Formula C₉H₁₂O₂[5][10]
Molecular Weight 152.19 g/mol [10]
Appearance Clear, colorless liquid[11]
Boiling Point 243 °C[11][12]
Flash Point >110 °C (>230 °F)[11][13]
Density 1.064 g/mL at 20 °C[11][12]
Water Solubility 15.1 g/L at 20 °C[11][12]
LogP (Octanol/Water) 1.41[11][13]

In the dyebath, PPH performs several critical functions simultaneously:

  • Dye Solubilizer: It improves the solubility and dispersion of sparingly soluble disperse dyes in the aqueous bath, preventing aggregation and ensuring a stable, uniform dye liquor.[8][14]

  • Fiber Swelling Agent: It is absorbed by the hydrophobic fiber, reducing the intermolecular forces between polymer chains.[1]

  • Penetration Enhancer: By plasticizing the fiber, it increases the mobility of the polymer chains and opens up "free volume" or channels within the fiber structure, allowing dye molecules to diffuse from the surface into the core more readily.[1][8][15]

Mechanism of Action: Facilitating Dye Penetration

The effectiveness of a dye carrier is fundamentally linked to its ability to lower the glass transition temperature (Tg) of the polyester fiber. The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For polyester, the Tg is typically around 80-100°C. Below this temperature, the polymer chains are immobile, and dye diffusion is negligible.

1-Phenoxy-2-propanol acts by temporarily disrupting the secondary forces (van der Waals forces) between the polyester chains. It penetrates the amorphous regions of the fiber, effectively lubricating the polymer chains and lowering the energy required for them to move. This plasticization effect lowers the Tg, creating the necessary segmental mobility for dye molecules to find and enter voids within the fiber structure, even at temperatures around 100°C.

Diagram 1: Mechanism of 1-Phenoxy-2-propanol as a dye carrier.

Core Applications and Advantages

1-Phenoxy-2-propanol is primarily utilized for dyeing hydrophobic fibers that are otherwise difficult to color.

  • Primary Substrates :

    • Polyester (PET) : The most common application, for both 100% polyester and polyester-rich blends.[16][17]

    • Aramid Fibers : Used in dyeing specialty blends containing aramid fibers.[18]

    • Cellulose Acetate & Polyamide : Effective for other hydrophobic synthetic fibers.[2]

  • Compatible Dye Classes :

    • Disperse Dyes : The primary dye class used for polyester, for which PPH is an ideal carrier.[2]

    • Cationic Dyes : Can be used as a formulating aid or carrier for cationic-dyeable polyester.[7][19]

Key Advantages:

  • Enables Low-Temperature Dyeing : Allows for dyeing at atmospheric pressure (98-110°C), saving energy and avoiding the need for high-pressure equipment.[16][17]

  • Enhanced Color Yield : Improves dye uptake, making it possible to achieve deep, vibrant shades that would be unattainable at the boil without a carrier.[8][20]

  • Superior Leveling and Uniformity : Promotes even dye migration and penetration, preventing common defects like streaks or color spots.[8][16]

  • Defect Correction : Can be used to repair unevenly dyed fabrics by promoting the redistribution of dye molecules.[16][17]

  • Reduced Odor : Compared to traditional carriers like benzyl alcohol or o-phenylphenol, 1-phenoxy-2-propanol is noted for having a less objectionable odor.[7]

Detailed Experimental Protocols

The following protocols provide a framework for laboratory-scale application and evaluation. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[21]

Protocol 1: Exhaust Dyeing of 100% Polyester Fabric with Disperse Dyes

Objective: To dye a 100% polyester fabric to a medium-dark shade using 1-phenoxy-2-propanol as a carrier under atmospheric boiling conditions.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • Disperse dye (e.g., C.I. Disperse Blue 56)

  • 1-Phenoxy-2-propanol (PPH)

  • Anionic dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and Sodium hydroxide (for reduction clearing)

  • Laboratory beaker dyeing machine or water bath with stirrer

  • pH meter, beakers, graduated cylinders

  • Drying oven

Table 2: Typical Dyeing Recipe for Medium Shade on Polyester

ComponentConcentrationPurpose
Disperse Dye2.0% (o.w.f.)*Colorant
1-Phenoxy-2-propanol 3-6 g/L Dye Carrier [16]
Anionic Dispersing Agent1.0 g/LPrevents dye aggregation
Acetic AcidAs needed (to pH 4.5-5.5)Optimizes dye stability/uptake[17]
Liquor Ratio1:20 (Fabric:Water)-
o.w.f. = on weight of fabric

Step-by-Step Procedure:

  • Pre-treatment: Ensure the polyester fabric is thoroughly scoured to remove any oils, waxes, or sizing agents. A clean fabric is essential for level dyeing.

  • Dye Bath Preparation:

    • Fill the dyepot with the required volume of water based on a 1:20 liquor ratio.

    • Set the pH of the bath to 4.5-5.5 using acetic acid.

    • Add the dispersing agent and stir to dissolve.

    • In a separate beaker, paste the disperse dye powder with a small amount of water and the dispersing agent, then add it to the main bath.

    • Add the required amount of 1-phenoxy-2-propanol to the bath and stir to ensure a fine, stable dispersion.

  • Dyeing Cycle:

    • Introduce the wetted polyester fabric into the cold dyebath.

    • Start agitation and raise the temperature from ambient to 60°C at a rate of 2°C/minute.

    • Hold at 60°C for 10 minutes.

    • Raise the temperature to 100°C at 1.5°C/minute.

    • Hold at 100°C (a rolling boil) for 45-60 minutes, depending on the desired shade depth.

    • Cool the bath down to 70°C at 2°C/minute.

  • Rinsing: Remove the fabric and perform a rinse with hot water (approx. 70°C) followed by a cold water rinse to remove residual carrier and unfixed surface dye.

  • Reduction Clearing (Crucial for Fastness):

    • Prepare a fresh bath at 70-80°C.

    • Add 2 g/L Sodium Hydrosulfite and 2 g/L Sodium Hydroxide.

    • Treat the dyed fabric in this bath for 15-20 minutes to strip any dye from the fiber surface.[22]

    • Rinse thoroughly with hot water, then cold water, and neutralize with a weak solution of acetic acid if necessary.

  • Drying: Squeeze the excess water from the fabric and dry it in an oven or air dry.

Diagram 2: Experimental workflow for polyester dyeing and evaluation.
Protocol 2: Quality Control and Performance Evaluation

Objective: To quantitatively and qualitatively assess the quality of the dyed fabric.

  • Assessment of Color Yield (K/S Measurement):

    • Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed fabric.

    • The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the K/S value, which is directly proportional to the concentration of dye in the fabric. A higher K/S value indicates a higher color yield.

  • Evaluation of Colorfastness Properties:

    • Washing Fastness (ISO 105-C06): Test the resistance of the color to washing. The dyed sample is washed with a standard detergent solution, and the color change of the sample and the staining of adjacent undyed fabrics are assessed using standard grey scales.[23]

    • Rubbing Fastness (ISO 105-X12): Evaluate the resistance of the color to rubbing off onto other surfaces. A standard white crocking cloth is rubbed against the dyed sample under controlled conditions (dry and wet), and the degree of color transfer is assessed.

    • Light Fastness (ISO 105-B02): Determine the resistance of the color to fading upon exposure to a standardized artificial light source that simulates sunlight. The change in color is compared against a set of blue wool standards. Poor removal of the carrier can negatively impact light fastness.[4]

Troubleshooting

Table 3: Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Dyeing / Streaks - Improper scouring of fabric.- Dye aggregation in the bath.- Too rapid temperature rise.- Insufficient carrier or dispersing agent.- Ensure thorough pre-treatment.- Improve dye dispersion; check dispersing agent efficacy.- Slow the heating rate.- Optimize carrier/dispersant concentration.
Poor Color Yield - Insufficient carrier concentration.- Incorrect pH.- Dyeing time too short or temperature too low.- Increase PPH concentration within the recommended range (e.g., to 6 g/L for dark shades).- Verify dyebath pH is 4.5-5.5.- Extend dyeing time at 100°C.
Poor Wash/Rub Fastness - Incomplete reduction clearing.- Dye precipitation on the fiber surface.- Ensure reduction clearing is performed correctly (temperature, time, chemical concentration).- Improve dye dispersion in the initial bath.
Poor Light Fastness - Residual carrier left in the fabric.- Inherent property of the selected dye.- Ensure thorough rinsing and reduction clearing after dyeing.- Select a disperse dye with a higher light fastness rating.
Unpleasant Odor on Fabric - Residual carrier due to insufficient washing.- Implement a thorough hot rinse and clearing process post-dyeing.

Safety and Environmental Profile

While 1-phenoxy-2-propanol is considered a safer alternative to many traditional carriers, proper handling is essential.[9]

  • Toxicological Summary :

    • It is moderately toxic by ingestion and skin contact.[11] The oral LD50 in rats is approximately 2830 mg/kg.[12][13]

    • It can cause serious eye irritation.[13] Mucosal irritation may also occur.[11]

    • It is not reported to be a skin sensitizer.[11]

    • Good ventilation is mandatory during use to avoid inhalation of vapors.[20]

  • Environmental Considerations :

    • The textile dyeing industry is a major source of water pollution.[24][25][26][27][28] The use of any carrier adds to the chemical load of the effluent.

    • 1-Phenoxy-2-propanol is considered more biodegradable and has lower environmental risks compared to chlorinated aromatic (e.g., dichlorobenzene) or phenolic (e.g., o-phenylphenol) carriers, which are now largely phased out due to toxicity concerns.[1][9][10]

    • Effluent from the dyeing process must be treated properly in an effluent treatment plant (ETP) to degrade the carrier and other auxiliary chemicals before discharge.

Conclusion

1-Phenoxy-2-propanol is a high-performance dye carrier that offers a robust and efficient solution for dyeing polyester and other hydrophobic fibers. Its ability to lower the fiber's glass transition temperature allows for effective dyeing at atmospheric pressure, resulting in significant energy savings and operational flexibility. By improving dye solubility, enhancing penetration, and promoting level dyeing, it enables the production of high-quality textiles with deep, vibrant, and uniform colors.[8][16] When used in conjunction with proper post-dyeing clearing processes, it helps achieve excellent fastness properties. While safety and environmental regulations must be strictly followed, its profile represents a marked improvement over older carrier technologies, aligning with the industry's move towards more sustainable practices.

References

  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. Available at: [Link]

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available at: [Link]

  • springerprofessional.de. Textile Dyes and Their Impact on the Natural Environment. Available at: [Link]

  • MDPI. Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods. Available at: [Link]

  • Cikis Studio. Fabric dyeing processes and their impact on the environment. Available at: [Link]

  • Fashion Revolution. The true cost of colour: The impact of textile dyes on water systems. Available at: [Link]

  • Ayerhs Magazine. The Impact of Textile Dyes on the Environment and What's Being Done. (2025, April 14). Available at: [Link]

  • Ataman Kimya. PHENOXYPROPANOL. Available at: [Link]

  • Google Patents. WO2006122887A2 - 1-phenoxy-2-propanol as a formulating aid for dyes.
  • CourseHero. Phenoxy Propanol_ A Helper for Textile Dyes.pdf. Available at: [Link]

  • BLUELAKECHEM. Dye Carrier Dyeing Auxiliaries for Polyester Fabric. Available at: [Link]

  • Google Patents. US20020142686A1 - Fabric blends of aramid fibers and flame resistant cellulosic fibers.
  • Tristar Intermediates. Phenoxy Propanol: Benefits and Safety Information. Available at: [Link]

  • BLUELAKECHEM. Dye Carriers: Essential for High-Quality Textile Dyeing. (2025, January 19). Available at: [Link]

  • Google Patents. US2991145A - Dye carrier.
  • MDPI. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. (2019, November 20). Available at: [Link]

  • Google Patents. US4192648A - Cationic dye carrier and selective process for dyeing polyesters.
  • Textile Today. Carrier dyeing: pros and cons. (2013, December 12). Available at: [Link]

  • bluelakechem.com. 22108 Dyeing Carrier for Polyester – Effective Repair and Dyeing Solution wholesale. Available at: [Link]

  • Tristar Intermediates. Phenoxy Propanol: Properties, Applications, and Industry Insights. Available at: [Link]

  • Ookto. 1-Methoxy-2-Propanol (PM) for Textile Bleaching for Industrial. Available at: [Link]

  • ResearchGate. (PDF) Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. (2025, October 16). Available at: [Link]

  • Textile Learner. Commercial Name, Factors and Mechanism of Dyeing Carriers. (2021, August 29). Available at: [Link]

  • bluelakechem. Low-Temperature Dyeing Carrier for Polyester and Blends, Disperse Dyes. Available at: [Link]

  • PRO Chemical and Dye. Dye Carrier NSC. Available at: [Link]

  • PRO Chemical and Dye. Direct Application on Polyester. Available at: [Link]

  • Knowledge. The Factors Affecting the Color Fastness of Textiles. (2023, October 11). Available at: [Link]

  • NIH. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. (2019, November 20). Available at: [Link]

  • P2 InfoHouse. Chapter 8: Disperse Dyes and Their Application to Polyester. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Textile Dyeing with Glycol Ether PPH: A Dye Carrier Guide. (2025, November 22). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Achieve Lasting Colors: Fabric Color Fastness Enhancement Solutions. (2025, August 31). Available at: [Link]

  • Patsnap. Method for testing color fastness to benzoyl peroxide of textiles - Eureka. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Efficacy of 1-Phenoxy-2-Propanol in Topical Formulations

Abstract: This document provides a comprehensive technical guide for researchers, formulation scientists, and drug development professionals on the utilization and evaluation of 1-phenoxy-2-propanol as an antimicrobial p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, formulation scientists, and drug development professionals on the utilization and evaluation of 1-phenoxy-2-propanol as an antimicrobial preservative in topical formulations. It delves into the material's mechanism of action, spectrum of activity, and provides detailed, field-proven protocols for efficacy testing in accordance with pharmacopeial standards. The causality behind experimental design and potential formulation challenges are discussed to ensure robust and reliable product preservation.

Introduction: The Role of 1-Phenoxy-2-Propanol in Topical Preservation

1-Phenoxy-2-propanol (CAS 770-35-4), also known as propylene glycol phenyl ether, is a versatile aromatic alcohol widely employed in the cosmetic and pharmaceutical industries.[1] Its dual functionality as both a preservative and a solvent makes it a valuable excipient in a variety of formulations, including creams, lotions, shampoos, and other topical medications.[1][2] As a preservative, 1-phenoxy-2-propanol offers broad-spectrum antimicrobial activity, effectively preventing the growth of bacteria, yeast, and mold that can lead to product spoilage and pose a risk to consumer safety.[3]

This guide provides the scientific framework and methodologies required to expertly evaluate the antimicrobial efficacy of 1-phenoxy-2-propanol. The protocols described herein are designed as self-validating systems, incorporating principles from authoritative standards to ensure trustworthy and reproducible results.

Physicochemical Profile and Mechanism of Action

Understanding the fundamental properties of a preservative is crucial to predicting its behavior in a complex formulation. 1-Phenoxy-2-propanol is a clear, colorless liquid with a mild odor and a high boiling point, contributing to its stability in formulations.[3][4]

PropertyValueSource
Chemical Name 1-Phenoxy-2-propanol[5]
CAS Number 770-35-4[5]
Molecular Formula C₉H₁₂O₂[5][6]
Molecular Weight 152.19 g/mol [5][6]
Boiling Point ~241-243 °C[4][6]
Water Solubility 15.1 g/L (at 20 °C)[4][6]
log Kow (LogP) 1.41 - 1.50[4][6]

Mechanism of Antimicrobial Action

The antimicrobial activity of 1-phenoxy-2-propanol is primarily attributed to its ability to disrupt microbial cell membranes. This mechanism is common among phenolic ether compounds. The molecule's amphiphilic nature, derived from its aromatic ring (lipophilic) and the hydroxyl and ether groups (hydrophilic), allows it to partition into the lipid bilayer of the microbial cell membrane. This integration disrupts membrane fluidity and integrity, leading to increased permeability.[7] The subsequent leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force ultimately result in cell death.[7] Studies on structurally similar compounds confirm that extensive membrane damage is a key mode of action against both Gram-negative and Gram-positive bacteria.[7]

cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_molecule 1-Phenoxy-2-Propanol cluster_cell Bacterial Cell Interior p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid ions Ions, Metabolites p3->ions Disrupts Integrity, Causes Leakage mol Aromatic Ring + Propanol Backbone mol->p2 Partitions into Lipid Bilayer death Cell Death ions->death Leads to

Caption: Proposed mechanism of 1-phenoxy-2-propanol action on bacterial membranes.

Spectrum of Activity and Use Concentrations

1-Phenoxy-2-propanol demonstrates a broad spectrum of activity, making it an effective standalone preservative in many applications. Its efficacy is particularly notable against common spoilage organisms found in topical products.

Microorganism TypeRepresentative SpeciesGeneral Efficacy
Gram-Positive Bacteria Staphylococcus aureusEffective
Gram-Negative Bacteria Pseudomonas aeruginosaEffective
Escherichia coliEffective
Yeast Candida albicansEffective
Mold Aspergillus brasiliensisEffective

Recommended Use Concentration: In cosmetic and topical formulations, 1-phenoxy-2-propanol is typically used at concentrations up to 1.0%.[3][8] The final concentration should be optimized based on the specific formulation, its susceptibility to contamination, and the results of preservative efficacy testing.

Core Protocol: Preservative Efficacy Test (PET) for Topical Formulations

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Testing".[9] It serves to demonstrate that the antimicrobial activity of the formulation is sufficient to protect it from microbial contamination during storage and use.[10]

Causality Statement: The choice of a challenge test is fundamental. It does not merely detect the presence of a preservative; it actively challenges the formulation's ability to eliminate a high concentration of specific microorganisms over time, simulating a significant contamination event. This provides a robust measure of preservation adequacy.

Preservative_Efficacy_Test_Workflow prep_inoc 1. Prepare & Standardize Inoculum of 5 Test Organisms (~1x10^8 CFU/mL) inoc_prod 3. Inoculate Product Samples (Challenge formulation with each organism separately) prep_inoc->inoc_prod neut_val 2. Neutralizer Validation (Confirm preservative can be inactivated to allow microbial recovery) sampling 5. Sample & Plate Aliquots at Specified Intervals (Day 0, 7, 14, 28) neut_val->sampling Informs plating media incubate 4. Incubate at 20-25°C for 28 Days inoc_prod->incubate incubate->sampling count 6. Incubate Plates & Enumerate Surviving Microorganisms (CFU/g) sampling->count calc 7. Calculate Log Reduction from Initial Inoculum count->calc compare 8. Compare Results to Acceptance Criteria calc->compare

Caption: Standard workflow for a Preservative Efficacy Test (PET).

Materials and Reagents
  • Test Product: The final topical formulation in its final packaging.

  • Challenge Microorganisms (ATCC Strains):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Growth Media: Soybean-Casein Digest Broth and Agar (for bacteria), Sabouraud Dextrose Broth and Agar (for fungi).

  • Sterile Saline Solution (0.9% NaCl)

  • Neutralizing Broth/Agar: e.g., D/E Neutralizing Broth, Letheen Broth, or other validated neutralizer. The choice is critical and depends on the preservative system. Polysorbate and lecithin are common neutralizers for organic preservatives.[11]

  • Standard laboratory equipment (incubators, autoclave, pipettes, spreaders, etc.).

Step-by-Step Methodology

Step 1: Preparation of Inoculum

  • Grow bacterial cultures in Soybean-Casein Digest Broth at 30-35°C for 18-24 hours.

  • Grow C. albicans in Sabouraud Dextrose Broth at 20-25°C for 48 hours.

  • Grow A. brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 7-10 days to generate spores. Harvest spores using a sterile saline solution containing 0.05% polysorbate 80.

  • Wash each culture with sterile saline and centrifuge to pellet the cells. Resuspend in fresh sterile saline.

  • Adjust the concentration of each microbial suspension to achieve approximately 1 x 10⁸ CFU/mL.

Step 2: Neutralizer Validation (Trustworthiness Pillar)

  • Rationale: This step is essential to prove that the recovery method effectively inactivates the 1-phenoxy-2-propanol in the sample, ensuring that any observed lack of microbial growth is due to the preservative's action in the product, not its residual action on the agar plate.[12]

  • Combine a sample of the product with the chosen neutralizing diluent.

  • Inoculate this mixture with a small number of microorganisms (<100 CFU).

  • Plate the mixture and incubate.

  • Acceptance: Recovery should be between 50% and 200% of a control without the product.[11]

Step 3: Inoculation of Product

  • Prepare five separate containers of the test product, one for each challenge organism.

  • Inoculate each container with one of the standardized microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the product's volume.

  • Mix thoroughly to ensure even distribution. The target initial concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/g or CFU/mL.

Step 4: Incubation and Sampling

  • Store the inoculated containers at a controlled temperature of 20-25°C for 28 days, protected from light.

  • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a 1g or 1mL aliquot from each container using aseptic technique.

Step 5: Enumeration of Survivors

  • Serially dilute the withdrawn aliquot in the validated neutralizing broth.

  • Plate the dilutions onto the appropriate agar medium (Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the conditions used for inoculum preparation until colonies are visible.

  • Count the colonies and calculate the number of CFU per gram or mL of the product for each time point.

Acceptance Criteria (USP <51> for Category 2 Products - Topicals)

The performance of 1-phenoxy-2-propanol is evaluated by calculating the log reduction in microbial concentration from the initial count.

Test OrganismDay 7Day 14Day 28
Bacteria (S. aureus, P. aeruginosa, E. coli)No less than a 2.0 log₁₀ reductionNo less than a 3.0 log₁₀ reductionNo increase from Day 14
Yeast & Mold (C. albicans, A. brasiliensis)No increaseNo increaseNo increase*

*No increase is defined as not more than a 0.5 log₁₀ unit higher than the previous value measured.

Formulation Insights: Factors Influencing Efficacy

The efficacy of a preservative is not an intrinsic property alone; it is highly dependent on the formulation matrix.[10][13]

  • pH Stability: 1-phenoxy-2-propanol is stable across a wide pH range, a significant advantage in formulation development.[2]

  • Phase Partitioning: In emulsion systems (creams, lotions), the preservative will partition between the oil and water phases. Because microbial growth occurs almost exclusively in the aqueous phase, it is the concentration of 1-phenoxy-2-propanol in the water that determines antimicrobial efficacy. Formulators must account for its logP value to ensure a sufficient aqueous concentration is maintained.

  • Ingredient Interactions: The efficacy of 1-phenoxy-2-propanol can be diminished by interactions with other formulation components. High concentrations of non-ionic surfactants or proteins can encapsulate the preservative molecule, reducing its bioavailability. Conversely, it can act synergistically with other preservatives, such as parabens or isothiazolinones, potentially allowing for lower overall preservative concentrations.[14]

Advanced Application: Evaluating Preservative Synergy

Combining preservatives can broaden the spectrum of activity and reduce the concentration of individual components, enhancing the safety profile. The checkerboard assay is a standard method to quantify these interactions.

Principle: Serial dilutions of two preservatives (e.g., Preservative A: 1-phenoxy-2-propanol; Preservative B: another agent) are made along the X and Y axes of a microtiter plate. Each well is inoculated with a target microorganism. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

FIC Index Calculation: FIC Index = FICₐ + FIC₈ = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Synergy origin x_axis [Preservative A] origin->x_axis y_axis [Preservative B] origin->y_axis p_add_x MIC A p_add_y MIC B p_add_x->p_add_y Additivity (FIC = 1) p_syn_x p_syn_y p_syn_x->p_syn_y Synergy (FIC < 1) p_ant_x p_ant_y p_ant_x->p_ant_y Antagonism (FIC > 1)

Caption: Isobologram illustrating synergy, additivity, and antagonism.

Safety and Regulatory Profile

1-Phenoxy-2-propanol is generally considered safe for use in topical products when used within recommended concentration limits.[8][15] It has a low potential for skin irritation or sensitization in most individuals.[8]

  • Regulatory Status: The use of 1-phenoxy-2-propanol in cosmetics is restricted to a maximum concentration of 1.0% in both the European Union and Japan.

  • Handling: As with any chemical, it is essential to handle 1-phenoxy-2-propanol in accordance with good industrial hygiene and safety practices. Users should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and personal protective equipment.[1][4]

References

  • The usage of 1-Phenoxy-2-Propanol CAS 770-35-4 - Shandong Minglang Chemical Co., Ltd. (n.d.).
  • 5.1.3. EFFICACY OF ANTIMICROBIAL PRESERVATION. (2010). EUROPEAN PHARMACOPOEIA 7.0.
  • Preservative Efficacy Testing: USP 51 Vs. PCPC. (n.d.). Consumer Product Testing Company.
  • USP 51: Efficacy Testing of Preservatives in Soaps, Cosmetics,and Pharmaceuticals. (2020). Twin Arbor Labs.
  • Antimicrobial Preservatives Part Two: Choosing a Preservative. (2012). American Pharmaceutical Review.
  • 1-PHENOXY-2-PROPANOL. (n.d.). Ataman Kimya.
  • 1-Phenoxy-2-Propanol in Cosmetics: Preservative & Solvent Benefits. (n.d.).
  • 5.1.3. Efficacy of antimicrobial preservation. (2008). EUROPEAN PHARMACOPOEIA 6.0.
  • 5.1.3. Efficacy of antimicrobial preservation (EP 5.0). (n.d.). Slideshare.
  • USP 51 Antimicrobial Preservative Efficacy. (n.d.). FOCUS Laboratories.
  • Microbiology chapters. (2020). European Directorate for the Quality of Medicines & HealthCare.
  • USP 51 Antimicrobial Effectiveness Test. (n.d.). Microchem Laboratory.
  • Preservative Efficacy Testing USP 51 | PET | AET. (n.d.). Alliance Analytical Laboratories.
  • 1-PHENOXY-2-PROPANOL. (n.d.). atamankimya.com.
  • Phenoxy Propanol: Applications and Benefits in Various Industries. (2024). Tristar Intermediates.
  • Van den Driessche, F., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology.
  • Antimicrobial Activity of Novel 1-[(2,4-(di-tert-butylphenoxy))- 3-dialkylamino-2-propanol] Derivatives. (2021). One Health & Risk Management.
  • (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2021). ResearchGate.
  • Liebens, V., et al. (2018). 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage. Frontiers in Microbiology.
  • Lee, S., et al. (2019). Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics. Regulatory Toxicology and Pharmacology.
  • 1-Phenoxy-2-propanol. (n.d.). PubChem.
  • Phenoxy Propanol: Benefits and Safety Information. (n.d.).
  • Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli. (2021). Molecules.
  • 1-Phenoxy-2-propanol - Safety Data Sheet. (n.d.). ChemicalBook.
  • 1-Phenoxypropan-2-ol. (n.d.). NIST WebBook.
  • Soto, C., et al. (2017). Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli. PLoS One.
  • Optimal Effective Concentration Combinations and synergy evaluations for binary antimicrobial combinations in vitro. (2023). Frontiers in Microbiology.
  • synergistic antibiotic combinations: Topics. (n.d.). Science.gov.
  • Tyers, M., & Wright, G. D. (2019). Drug combinations: a strategy to extend the life of antibiotics in the 21st century. Nature Reviews Microbiology.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2021). Frontiers in Microbiology.

Sources

Method

Application Notes and Protocols: 1-Phenoxy-2-propanol as a Versatile Intermediate for High-Performance Plasticizer Synthesis

Abstract Plasticizers are essential additives that impart flexibility and durability to polymeric materials. The growing demand for high-performance and safer plasticizers has driven research into novel chemical architec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Plasticizers are essential additives that impart flexibility and durability to polymeric materials. The growing demand for high-performance and safer plasticizers has driven research into novel chemical architectures. 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a versatile and high-boiling point solvent that serves as an excellent intermediate in the synthesis of specialized plasticizers.[1][2] Its unique structure, featuring a reactive secondary hydroxyl group and a bulky phenoxy group, allows for the creation of plasticizer molecules with desirable properties, including good compatibility with polar polymers like polyvinyl chloride (PVC), thermal stability, and low volatility. This document provides a comprehensive guide for researchers and chemical development professionals on the use of 1-phenoxy-2-propanol as a precursor for plasticizer synthesis, including detailed protocols for its own synthesis and its subsequent conversion to a model adipate plasticizer.

Introduction to 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is a colorless, viscous liquid with a mild odor.[1] It is a member of the glycol ether family and is widely used as a solvent in coatings, inks, and cleaning agents, as well as a coalescing agent in water-based paints.[3][4] Its utility as a chemical intermediate is attributed to the presence of a secondary hydroxyl group that can readily undergo esterification or transesterification reactions.[5] The incorporation of the phenoxypropyl group into a plasticizer molecule can enhance its compatibility with PVC and other polymers, improve its thermal properties, and reduce its migration from the polymer matrix.

Physicochemical Properties of 1-Phenoxy-2-propanol

A thorough understanding of the physical and chemical properties of 1-phenoxy-2-propanol is crucial for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 241.2 °C[1]
Melting Point 11.4 °C[1]
Density 1.0622 g/cm³ at 20 °C[1]
Solubility in Water 15.1 g/L at 20 °C[1]
Flash Point 115 °C (Setaflash Closed Cup)[6]
Vapor Pressure <0.01 mmHg at 20 °C[6]

Synthesis of 1-Phenoxy-2-propanol Intermediate

The most common industrial synthesis of 1-phenoxy-2-propanol involves the reaction of phenol with propylene oxide.[6] This reaction is typically catalyzed by a base or a solid acid catalyst. The use of a solid catalyst is often preferred for ease of separation and potential for recycling.[7]

Workflow for 1-Phenoxy-2-propanol Synthesis

A Phenol D Reaction Vessel (Heated & Stirred) A->D B Propylene Oxide B->D C Catalyst (e.g., Al2O3-MgO/Fe3O4) C->D E Crude 1-Phenoxy-2-propanol D->E F Purification (Distillation) E->F G Pure 1-Phenoxy-2-propanol F->G A 1-Phenoxy-2-propanol D Reaction Vessel with Dean-Stark Trap A->D B Adipic Acid B->D C Catalyst (e.g., p-Toluenesulfonic acid) C->D E Esterification Reaction (Heated & Stirred) D->E F Crude Plasticizer E->F Water Removal G Purification (Neutralization, Washing, Drying) F->G H Pure Di(1-phenoxy-2-propyl) Adipate G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Phenoxy-2-Propanol by Vacuum Distillation

Welcome to the technical support center for the purification of 1-phenoxy-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing vacuum distillation for th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-phenoxy-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing vacuum distillation for this purpose. Here, we will delve into the nuances of this purification technique, addressing common challenges and providing practical, field-tested solutions. Our approach is grounded in scientific principles to ensure the integrity and success of your experiments.

Understanding the "Why": The Rationale Behind Vacuum Distillation for 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol, a high-boiling point solvent and synthetic intermediate, presents a unique purification challenge.[1][2] Its atmospheric boiling point is approximately 243 °C.[3][4] At such elevated temperatures, the risk of thermal decomposition becomes a significant concern, potentially leading to the formation of impurities such as aldehydes, ketones, and organic acids.[1][5] Vacuum distillation is the preferred method for purifying such compounds because it lowers the boiling point, thereby mitigating the risk of thermal degradation.[6][7][8][9][10] By reducing the pressure within the distillation apparatus, the temperature required to achieve vaporization is significantly decreased, preserving the integrity of the molecule.[6][10][11][12]

Physical and Chemical Properties of 1-Phenoxy-2-Propanol

A thorough understanding of the physical properties of 1-phenoxy-2-propanol is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C9H12O2[3]
Molecular Weight 152.19 g/mol [3][4]
Boiling Point (atm) 243 °C[3][4]
Melting Point 11 °C[3]
Density (20 °C) 1.064 g/cm³[3][4]
Vapor Pressure (20 °C) 0.01 hPa[3]
Flash Point 113 °C (closed cup)[3][4]
Autoignition Temperature 480 °C at 1,013 hPa[3]
Water Solubility (20 °C) 15.1 g/L[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing vacuum distillation of 1-phenoxy-2-propanol.

Q1: What is the expected boiling point of 1-phenoxy-2-propanol under vacuum?

Q2: What are the common impurities in technical-grade 1-phenoxy-2-propanol?

A2: Commercial 1-phenoxy-2-propanol typically has a purity of at least 93%.[1][13][14] The primary impurity is often di(propylene glycol) phenyl ether (up to 7%).[4][13][14] Other potential impurities include residual starting materials from its synthesis, such as phenol and propylene oxide, as well as byproducts like the isomeric 2-phenoxy-1-propanol.[13][14][15] Phenol, in particular, can be an undesirable impurity that may require specific removal techniques.[16]

Q3: Can I use a simple distillation setup, or is fractional distillation necessary?

A3: For removing high-boiling impurities like di(propylene glycol) phenyl ether, a simple vacuum distillation setup may be sufficient. However, if you need to separate isomers or other impurities with boiling points close to that of 1-phenoxy-2-propanol, a fractional distillation column (e.g., a Vigreux or packed column) is recommended to enhance separation efficiency.[17] Fractional distillation provides a temperature gradient, allowing for multiple theoretical plates of separation.[17]

Q4: What type of vacuum pump is most suitable for this application?

A4: The choice of vacuum pump depends on the desired vacuum level.[18] For many laboratory-scale distillations of high-boiling point compounds, a rotary vane pump is a common and effective choice, capable of achieving pressures low enough to significantly reduce the boiling point.[19][20] Diaphragm pumps are another option, particularly if an oil-free system is desired to prevent contamination of the product.[19][20][21] For very high vacuum applications, diffusion or turbo pumps can be used, though they are often unnecessary for this specific purification.[19]

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides a systematic approach to troubleshooting common problems.

Problem 1: Inability to Achieve a Sufficiently Low Vacuum

  • Symptom: The pressure reading on the vacuum gauge remains high, and the boiling point of the compound is not significantly reduced.

  • Potential Causes & Solutions:

    • System Leaks: This is the most common cause.[22]

      • Troubleshooting: Systematically check all joints and connections for leaks. Ensure all ground glass joints are properly greased with a suitable high-vacuum grease. Check for cracks in the glassware. A "leak-up test" can be performed by isolating the system from the pump and monitoring the rate of pressure increase.[23]

    • Worn or Contaminated Pump: The vacuum pump oil may be old or contaminated, or the pump seals may be worn.

      • Troubleshooting: Check the condition and level of the vacuum pump oil. If it appears cloudy or discolored, change it according to the manufacturer's instructions. If the problem persists, the pump may require professional servicing.

    • Inadequate Cold Trap: The cold trap may not be cold enough or may be full.

      • Troubleshooting: Ensure the cold trap is filled with a suitable coolant (e.g., a dry ice/acetone slurry or liquid nitrogen). An inefficiently trapped volatile substance can contaminate the vacuum pump oil and degrade its performance.

Problem 2: "Bumping" or Uncontrolled Boiling

  • Symptom: The liquid in the distillation flask boils violently and erratically, potentially carrying undistilled material into the receiving flask.

  • Potential Causes & Solutions:

    • Lack of Nucleation Sites: Smooth glass surfaces can lead to superheating followed by sudden, violent boiling.

      • Troubleshooting: Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. Note that boiling chips can become less effective under reduced pressure.[17] A magnetic stirrer is generally more reliable for vacuum distillations.

    • Heating Too Rapidly: Applying heat too quickly can cause the liquid to boil uncontrollably.

      • Troubleshooting: Heat the distillation flask gradually using a heating mantle connected to a variable transformer. This allows for precise temperature control.

Problem 3: Product Decomposition

  • Symptom: The distillate or the residue in the distillation flask darkens, or an unexpected odor is produced.

  • Potential Causes & Solutions:

    • Excessive Temperature: Even under vacuum, 1-phenoxy-2-propanol can decompose if heated to excessively high temperatures.[1][5]

      • Troubleshooting: Ensure the vacuum is as low as your system allows to minimize the required distillation temperature. Use a heating mantle and monitor the temperature of the distilling vapor, not the heating mantle itself. The pot temperature should be kept as low as possible while maintaining a steady distillation rate.

    • Presence of Contaminants: Certain impurities can catalyze decomposition.

      • Troubleshooting: Consider a pre-purification step, such as a wash with a dilute base to remove acidic impurities, if significant decomposition is observed.

Problem 4: Low Product Yield

  • Symptom: The amount of purified product collected is significantly less than expected.

  • Potential Causes & Solutions:

    • Inefficient Condensation: The condenser may not be adequately cooled, allowing some of the product vapor to pass through to the vacuum pump.

      • Troubleshooting: Ensure a steady flow of cold coolant through the condenser. Check the temperature of the coolant.

    • Hold-up in the Apparatus: A significant amount of material can be lost due to wetting the surfaces of a complex distillation apparatus, especially in small-scale distillations.

      • Troubleshooting: Use an appropriately sized apparatus for the amount of material being distilled. A short-path distillation apparatus can minimize losses due to hold-up.[8]

Experimental Protocol: Vacuum Distillation of 1-Phenoxy-2-Propanol

This protocol provides a step-by-step methodology for the purification of 1-phenoxy-2-propanol.

Materials and Equipment:

  • Round-bottom flask (distillation flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with a variable transformer

  • Magnetic stirrer and stir bar

  • Vacuum pump (e.g., rotary vane pump)

  • Cold trap

  • Vacuum tubing

  • Vacuum grease

  • Clamps and support stand

Procedure:

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

    • Fill the cold trap with a suitable coolant (e.g., dry ice/acetone slurry).

  • Charging the Flask:

    • Charge the distillation flask with the crude 1-phenoxy-2-propanol. Do not fill the flask more than two-thirds full to prevent bumping.

  • Initiating the Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Turn on the coolant flow to the condenser.

    • Slowly and carefully apply the vacuum. You may observe some initial bubbling as dissolved gases are removed.

    • Once the system is under a stable vacuum, begin to heat the distillation flask gently with the heating mantle.

  • Collecting the Fractions:

    • Increase the temperature gradually until the 1-phenoxy-2-propanol begins to distill.

    • Record the temperature at which the vapor condenses and the pressure of the system.

    • It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

    • Once the distillation temperature is stable and the distillate appears clear and colorless, switch to a clean receiving flask to collect the main product fraction.

  • Terminating the Distillation:

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise, indicating the distillation of higher-boiling impurities.

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system, as this can cause air to rush in and potentially shatter the glassware or ignite flammable vapors.

    • Turn off the vacuum pump, stirrer, and coolant flow.

  • Product Analysis:

    • Analyze the purified product for purity using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Process

Diagram of a Vacuum Distillation Setup:

VacuumDistillation cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System cluster_cooling Cooling System DistillationFlask Distillation Flask (with stir bar and crude product) HeatingMantle Heating Mantle DistillationHead Distillation Head DistillationFlask->DistillationHead Vapor HeatingMantle->DistillationFlask Heat Thermometer Thermometer Condenser Condenser DistillationHead->Condenser ReceivingFlask Receiving Flask (purified product) Condenser->ReceivingFlask Distillate VacuumConnection Vacuum Connection CoolantOut Coolant Out Condenser->CoolantOut ColdTrap Cold Trap VacuumConnection->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump CoolantIn Coolant In CoolantIn->Condenser

Caption: A schematic of a standard laboratory vacuum distillation setup.

Troubleshooting Logic Flow:

TroubleshootingFlow cluster_symptoms cluster_causes1 cluster_causes2 cluster_causes3 cluster_causes4 cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_solutions4 Start Distillation Issue Occurs Symptom1 High Vacuum Reading Start->Symptom1 Symptom2 Bumping/ Uncontrolled Boiling Start->Symptom2 Symptom3 Product Decomposition Start->Symptom3 Symptom4 Low Yield Start->Symptom4 Cause1a System Leaks Symptom1->Cause1a Cause1b Pump Issue Symptom1->Cause1b Cause1c Cold Trap Inefficient Symptom1->Cause1c Cause2a No Nucleation Symptom2->Cause2a Cause2b Heating Too Fast Symptom2->Cause2b Cause3a Excessive Temp Symptom3->Cause3a Cause3b Contaminants Symptom3->Cause3b Cause4a Poor Condensation Symptom4->Cause4a Cause4b Apparatus Hold-up Symptom4->Cause4b Sol1a Check Joints & Grease Cause1a->Sol1a Sol1b Change Pump Oil Cause1b->Sol1b Sol1c Refill Cold Trap Cause1c->Sol1c Sol2a Add Stir Bar Cause2a->Sol2a Sol2b Heat Gradually Cause2b->Sol2b Sol3a Lower Heat/Improve Vacuum Cause3a->Sol3a Sol3b Pre-purify Cause3b->Sol3b Sol4a Check Coolant Flow Cause4a->Sol4a Sol4b Use Short-Path Cause4b->Sol4b

Caption: A logical flow diagram for troubleshooting common vacuum distillation issues.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[3]

  • Implosion Hazard: Vacuum distillation involves a significant risk of implosion. Always work in a fume hood with the sash down and use a blast shield if available. Inspect all glassware for cracks or defects before use.

  • Thermal Burns: Heating mantles can reach high temperatures. Handle with care to avoid burns.

  • Chemical Exposure: 1-Phenoxy-2-propanol can cause serious eye irritation.[24] Avoid inhalation of vapors and contact with skin and eyes.

By understanding the principles of vacuum distillation and anticipating potential challenges, you can effectively and safely purify 1-phenoxy-2-propanol to a high degree of purity. This guide serves as a starting point; always adapt procedures to your specific equipment and experimental goals.

References

  • Beaker & Wrench. (2025, May 15). Choosing the Right Vacuum Pump for Distillation. [Link]

  • Vacculex. (2023, August 11). Vacuum Pump for Distillation (Type & Application). [Link]

  • H2O GmbH. Vacuum distillation pumps: Which pump for which purpose?. [Link]

  • Britannica. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking. [Link]

  • Slideshare. (2024, October 1). What is vacuum fractional distillation.pdf. [Link]

  • Lab Tech Digest. (2025, October 15). What Type of Vacuum Pump is Suitable for a Short Path Distillation Setup?. [Link]

  • Blower & Vacuum Best Practices. (2019, September 2). How to Choose Vacuum Pumps for Chemical Distillation. [Link]

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

  • PubChem. 1-Phenoxy-2-propanol. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Lab Society. Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]

  • Quora. (2019, January 30). What is vacuum and fractional distillation?. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]

  • ResearchGate. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. [Link]

  • The Good Scents Company. phenoxyisopropanol. [Link]

  • Google Patents. CN104292083A - Method for removing phenol in refining process of propylene glycol monophenyl ether.
  • BevZero. (2024, October 8). Vacuum Distillation: Gentle And Efficient Dealcoholization. [Link]

  • Cheresources.com Community. (2008, May 29). Vacuum Column Troubleshooting. [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]

  • Stenutz. 1-phenoxy-2-propanol. [Link]

  • Issuu. (2020, January 21). VACUUM DISTILLATION SIMPLIFIED. [Link]

  • Empirical. (2023, November 2). Traditional vs Vacuum Distillation. [Link]

  • YouTube. (2022, April 8). Vacuum Distillation. [Link]

  • Google Patents. CN102924242B - The method of purifying propylene glycol compounds.
  • OECD Existing Chemicals Database. (2004, January 14). PROPYLENE GLYCOL PHENYL ETHER CAS N°:. [Link]

  • Google Patents. WO2009091380A1 - Purification of propylene glycol monoalkyl ether.
  • Patent Alert. Purification of propylene glycol monoalkyl ether. [Link]

  • Google Patents. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • NIST WebBook. 1-Phenoxypropan-2-ol. [Link]

  • Ataman Kimya. PHENOXYPROPANOL (Propylene glycol phenyl ether). [Link]

Sources

Optimization

Removal of di(propylene glycol) phenyl ether impurity from 1-phenoxy-2-propanol

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 1-phenoxy-2-propanol. Specifically, it addresses the identification, quantification, and r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 1-phenoxy-2-propanol. Specifically, it addresses the identification, quantification, and removal of the common high-boiling impurity, di(propylene glycol) phenyl ether. The following sections provide in-depth, field-proven insights in a question-and-answer format to troubleshoot and resolve this specific purification challenge.

Section 1: Frequently Asked Questions (FAQs) on Di(propylene glycol) phenyl ether Impurity

This section addresses foundational questions regarding the nature of the di(propylene glycol) phenyl ether impurity and its relationship with the primary product, 1-phenoxy-2-propanol.

Q1: What is di(propylene glycol) phenyl ether and how is it formed during the synthesis of 1-phenoxy-2-propanol?

Answer: Di(propylene glycol) phenyl ether is a higher molecular weight byproduct formed during the synthesis of 1-phenoxy-2-propanol. The primary synthesis route involves the base-catalyzed reaction of phenol with propylene oxide.[1]

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the propylene oxide molecule. However, the hydroxyl group of the newly formed 1-phenoxy-2-propanol product is also nucleophilic. It can compete with the phenoxide ion and react with another molecule of propylene oxide. This secondary reaction extends the glycol ether chain, resulting in the formation of di(propylene glycol) phenyl ether. This process is a common side reaction in alkoxylation chemistry.

G cluster_0 Primary Reaction cluster_1 Side Reaction (Impurity Formation) Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol Product 1-Phenoxy-2-propanol (Desired Product) Phenoxide->Product Nucleophilic Attack PO1 Propylene Oxide PO1->Product Product2 1-Phenoxy-2-propanol Product->Product2 Competes in reaction mixture Impurity Di(propylene glycol) phenyl ether (Impurity) Product2->Impurity Nucleophilic Attack by product's -OH group PO2 Propylene Oxide PO2->Impurity G cluster_workflow Vacuum Fractional Distillation Workflow cluster_fractions Fraction Collection Start Crude Product: 1-Phenoxy-2-propanol + Di-glycol Impurity Distill Charge to Reboiler with Fractionating Column Start->Distill Heat Heat under Vacuum (e.g., 10-20 mmHg) Distill->Heat Vaporize Vapors Ascend Column Heat->Vaporize Separate Separation occurs on packing/trays Vaporize->Separate Condense Vapors reach Condenser Separate->Condense Collect Collect Fractions Condense->Collect F1 Fore-run: Low-boiling impurities Collect->F1 Low Temp F2 Heart Cut: Pure 1-Phenoxy-2-propanol Collect->F2 Mid Temp F3 Residue: Di-glycol Impurity Collect->F3 High Temp/Bottoms Analyze Analyze Fractions by GC-FID F2->Analyze

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 1-phenoxy-2-propanol

Welcome to the technical support center for the synthesis of 1-phenoxy-2-propanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenoxy-2-propanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for this versatile solvent and synthetic intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot effectively and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-phenoxy-2-propanol?

A1: There are two predominant and industrially relevant methods for the synthesis of 1-phenoxy-2-propanol:

  • The Williamson Ether Synthesis: This classic method involves the reaction of a sodium phenoxide (the deprotonated form of phenol) with an appropriate three-carbon electrophile, such as 1-chloro-2-propanol, via an SN2 mechanism.[1] While reliable, it is critical to select reactants that minimize competing elimination reactions.[2]

  • Catalytic Ring-Opening of Propylene Oxide: This is a highly atom-economical method where phenol directly attacks propylene oxide in the presence of a catalyst.[3] The choice of catalyst is paramount as it dictates the regioselectivity of the ring-opening, determining the ratio of the desired 1-phenoxy-2-propanol to its isomer, 2-phenoxy-1-propanol.[4][5]

Q2: Which synthesis route is generally preferred?

A2: The catalytic ring-opening of propylene oxide is often favored in industrial settings due to its high atom economy and the avoidance of halide waste streams. However, the Williamson ether synthesis can offer more straightforward control over regioselectivity, provided a suitable primary electrophile is used. The "best" method depends on the specific scale, available starting materials, and the purity requirements of the final product.

Q3: What is the most critical parameter for controlling the formation of the correct isomer (1-phenoxy-2-propanol vs. 2-phenoxy-1-propanol) in the propylene oxide route?

A3: The most critical parameter is the pH of the reaction medium, which is controlled by the choice of catalyst. A base-catalyzed reaction is essential for maximizing the yield of the desired 1-phenoxy-2-propanol. Under basic conditions, the phenoxide nucleophile preferentially attacks the less sterically hindered carbon (C1) of the propylene oxide ring.[4] In contrast, acid catalysis can lead to a mixture of isomers or favor the formation of the undesired 2-phenoxy-1-propanol.[5]

Q4: What safety precautions should be taken when working with propylene oxide?

A4: Propylene oxide is a volatile, flammable, and carcinogenic compound with a low boiling point (34 °C). All manipulations must be conducted in a certified chemical fume hood. Ensure proper personal protective equipment (PPE), including safety goggles, solvent-resistant gloves, and a flame-retardant lab coat, is worn at all times. The reaction should be performed in a well-ventilated area, away from ignition sources.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of 1-phenoxy-2-propanol, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The underlying cause can often be traced back to reagent quality, reaction setup, or suboptimal conditions.[6][7]

Possible Cause A: Incomplete Deprotonation of Phenol (Williamson Synthesis)

  • The Chemistry: The Williamson ether synthesis requires the formation of a potent nucleophile, the phenoxide anion.[8] If the phenol is not fully deprotonated, the reaction will be sluggish or fail, as neutral phenol is a poor nucleophile.

  • Solution:

    • Choice of Base: Use a sufficiently strong base to deprotonate phenol quantitatively (pKa ≈ 10). Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common and effective. For reactions sensitive to water, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) are excellent choices.[9]

    • Anhydrous Conditions: Water can consume the base and protonate the phenoxide, reducing its effective concentration. Ensure your solvent is anhydrous and the glassware is flame- or oven-dried, especially when using water-sensitive bases like NaH.[10]

    • Confirmation of Deprotonation: Allow sufficient time for the deprotonation to complete before adding the electrophile. This can often be visually confirmed by the dissolution of the base and formation of the sodium phenoxide salt.

Possible Cause B: Suboptimal Catalyst Activity (Propylene Oxide Route)

  • The Chemistry: In the base-catalyzed ring-opening of propylene oxide, the catalyst's role is to facilitate the deprotonation of phenol, making it nucleophilic enough to attack the epoxide.[4]

  • Solution:

    • Catalyst Selection: Basic catalysts are preferred for high selectivity towards 1-phenoxy-2-propanol.[5] While simple bases like NaOH can work, heterogeneous catalysts such as mixed metal oxides (e.g., Al₂O₃-MgO/Fe₃O₄) or basic zeolites are often used to improve recovery and purity.[3]

    • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. A typical starting point for catalyst loading is 1-5 mol% relative to the limiting reagent. This may need to be optimized for your specific system.

    • Reaction Temperature: The reaction is often performed at elevated temperatures (e.g., 80-150 °C) to ensure a reasonable reaction rate.[11][12] Refer to the table below for guidance.

Problem 2: Formation of Isomeric Impurity (2-Phenoxy-1-propanol)

The presence of the 2-phenoxy-1-propanol isomer is a hallmark of poor regiocontrol during the ring-opening of propylene oxide.

  • The Chemistry: The propylene oxide ring has two electrophilic carbons. Nucleophilic attack can occur at the less substituted C1 (leading to the desired product) or the more substituted C2 (leading to the isomer). Under basic conditions, the SN2-type attack is governed by sterics, favoring attack at the less hindered C1 position.[4]

  • Solution:

    • Ensure Basic Conditions: Strictly avoid any acidic catalysts or acidic impurities in your reagents. Acids protonate the epoxide oxygen, giving the transition state carbocation-like character, which favors nucleophilic attack at the more substituted C2 position.

    • Optimize Catalyst: Employ catalysts with well-defined basic sites. Magnesium oxide (MgO) has been shown to be highly selective for the formation of 1-methoxy-2-propanol from methanol and propylene oxide, a closely related reaction, by favoring the anti-Markovnikov addition pathway.[5]

    • Temperature Control: While higher temperatures increase the reaction rate, excessively high temperatures can sometimes decrease selectivity. It is crucial to find an optimal temperature that balances reaction speed with product purity.

G cluster_0 Regioselective Epoxide Ring-Opening phenol Phenol + Propylene Oxide base Base Catalyst (e.g., NaOH, MgO) phenol->base Favors Sₙ2 at C1 (Less Hindered) acid Acid Catalyst (e.g., H₂SO₄) phenol->acid Favors Sₙ2 at C2 (More Stable Carbocation-like Transition State) product_1 1-Phenoxy-2-propanol (Major Product) base->product_1 product_2 2-Phenoxy-1-propanol (Minor/Undesired Product) acid->product_2

Caption: Control of regioselectivity in the reaction of phenol and propylene oxide.

Problem 3: Formation of an Alkene Byproduct (Williamson Synthesis)

The appearance of allyl phenyl ether or other elimination products indicates a competing E2 reaction.

  • The Chemistry: The alkoxide base required for the Williamson synthesis can also act as a base to promote an E2 elimination reaction, especially if the electrophile is sterically hindered (e.g., a secondary or tertiary halide).[2][13]

  • Solution:

    • Choice of Electrophile: The SN2 reaction works best with primary alkyl halides.[8] Using a secondary halide like 2-chloropropane with sodium phenoxide is highly likely to produce elimination byproducts. The ideal electrophile for this synthesis is a propylene derivative with a leaving group on a primary carbon, such as 1-chloro-2-propanol.

    • Temperature Management: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[14] Running the reaction at the lowest temperature necessary for a reasonable rate can significantly improve the SN2/E2 ratio.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions and are often good choices.[15]

G cluster_0 Primary Halide (e.g., 1-Chloro-2-propanol) cluster_1 Secondary Halide (e.g., 2-Chloropropane) start Phenoxide (Nucleophile/Base) primary_halide Primary Halide start->primary_halide Attack secondary_halide Secondary Halide start->secondary_halide Attack sn2_product Sₙ2 Product (1-Phenoxy-2-propanol) primary_halide->sn2_product Major Pathway e2_product E2 Product (Propene) secondary_halide->e2_product Major Pathway sn2_product_minor Sₙ2 Product (Isopropyl Phenyl Ether) secondary_halide->sn2_product_minor Minor Pathway

Caption: SN2 vs. E2 competition in the Williamson ether synthesis.

Experimental Protocols & Data

Protocol 1: Base-Catalyzed Synthesis from Phenol and Propylene Oxide

This protocol is adapted for laboratory scale and emphasizes safety and regioselectivity.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add phenol (1.0 eq) and a suitable solvent (e.g., toluene, 2 mL per g of phenol).

  • Catalyst Addition: Add the base catalyst (e.g., NaOH, 0.05 eq or Al₂O₃-MgO/Fe₃O₄, 2 mol%).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring.

  • Substrate Addition: Slowly add propylene oxide (1.1 eq) dropwise via the dropping funnel over 1-2 hours. Caution: The reaction can be exothermic; maintain control of the internal temperature.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or GC analysis of aliquots. Continue heating until the phenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. If using a solid catalyst, filter it off. Neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Summary: Optimizing Reaction Parameters

The following table summarizes general trends and starting points for optimization. Optimal conditions must be determined empirically for each specific setup.

ParameterRecommended RangeRationale & Considerations
Phenol:Propylene Oxide Ratio 1 : 1.05 - 1.2A slight excess of propylene oxide ensures complete conversion of phenol. A large excess can complicate purification.[16]
Catalyst Loading (Base) 1 - 5 mol%Balances reaction rate with cost and potential side reactions. Higher loading may be needed for less active catalysts.
Temperature 80 - 140 °CHigher temperatures increase the reaction rate but may reduce selectivity. A temperature of 80 °C is a good starting point.[11]
Solvent Toluene, Xylene, or NoneA high-boiling solvent can help control the temperature. Some industrial processes run neat (solvent-free).

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Reddit. (2022). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
  • Zhang, Y., et al. (2019). Highly efficient synthesis of 1-methoxy-2-propanol using ionic liquid catalysts in a micro-tubular circulating reactor. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2023). What are some common causes of low reaction yields? Retrieved from [Link]

  • Kim, M., et al. (2004). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 1-Phenoxy-2-propanol in Formulation

Welcome to the technical support guide for 1-phenoxy-2-propanol. As a key excipient in pharmaceutical and research applications—valued for its role as a preservative, solvent, and stabilizer—a thorough understanding of i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-phenoxy-2-propanol. As a key excipient in pharmaceutical and research applications—valued for its role as a preservative, solvent, and stabilizer—a thorough understanding of its stability profile is critical for successful formulation development.[1][2] This guide addresses common questions and troubleshooting scenarios related to the stability of 1-phenoxy-2-propanol in acidic and basic environments, providing both theoretical explanations and practical, field-tested protocols.

Frequently Asked Questions (FAQs): General Stability

Q1: What is the general stability profile of 1-phenoxy-2-propanol?

1-phenoxy-2-propanol is a glycol ether that is generally stable under neutral, ambient conditions of use and storage. Its structure, featuring a robust phenyl ether linkage and a secondary alcohol, confers good thermal stability at typical use temperatures.[3][4] However, its stability is significantly impacted by pH, temperature, and the presence of oxidizing agents. The primary points of chemical vulnerability are the ether bond and the secondary hydroxyl group. While stable in the presence of air and moisture, it is incompatible with strong acids, strong bases, and strong oxidizing agents, which can catalyze its degradation.[3]

Q2: What are the primary degradation pathways for 1-phenoxy-2-propanol?

The two most probable degradation pathways are acid-catalyzed hydrolysis of the ether linkage and oxidation of the secondary alcohol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon susceptible to nucleophilic attack. This leads to the cleavage of the C-O bond, yielding phenol and propylene glycol as the primary degradation products. This is the most significant instability concern in acidic formulations.

  • Oxidation: The secondary alcohol group on the propanol moiety can be oxidized, especially in the presence of oxidizing agents, heat, or metal ions. This reaction would initially form a ketone, 1-phenoxy-2-propanone. Further degradation can lead to a variety of other compounds, including aldehydes and organic acids.[3][4]

Troubleshooting Stability in Acidic Media

Q3: I've observed a loss of assay for 1-phenoxy-2-propanol in my acidic formulation (pH < 4). What is the likely cause?

A loss of assay in acidic media is almost certainly due to the acid-catalyzed hydrolysis of the ether bond. The ether oxygen acts as a Lewis base, accepting a proton from the acidic medium. This protonation weakens the C-O bond, making it susceptible to cleavage. The process results in the formation of phenol and propylene glycol, neither of which will be detected at the retention time of the parent compound in a typical reversed-phase HPLC assay.

The mechanism is illustrated below. The rate of this degradation is dependent on both pH (lower pH leads to faster degradation) and temperature.

Acid_Catalyzed_Hydrolysis cluster_0 cluster_1 PPOH 1-Phenoxy-2-propanol H3O H₃O⁺ ProtonatedPPOH Protonated Intermediate PPOH->ProtonatedPPOH + H⁺ H2O_1 H₂O ProtonatedPPOH_2 Protonated Intermediate ProtonatedPPOH->ProtonatedPPOH_2 H2O_2 H₂O Products Phenol + Propylene Glycol ProtonatedPPOH_2->Products SN1 or SN2 Pathway H2O_2->Products SN1 or SN2 Pathway

Caption: Acid-catalyzed hydrolysis of 1-phenoxy-2-propanol.

Q4: My analytical chromatogram shows a new peak eluting earlier than 1-phenoxy-2-propanol. Could this be a degradant?

Yes, this is a common observation. In reversed-phase HPLC, phenol is significantly more polar than the parent 1-phenoxy-2-propanol and will therefore elute earlier. Propylene glycol is highly polar and may not be retained at all, often eluting in the solvent front.

Troubleshooting Steps:

  • Confirm Identity: Spike your sample with a phenol standard to confirm if the new peak co-elutes.

  • Mass Spectrometry: Use LC-MS to confirm the mass of the new peak. Phenol has a molecular weight of 94.11 g/mol .

  • Review Formulation: Assess the pH of your formulation. If it is strongly acidic, hydrolysis is the most probable cause.

Troubleshooting Stability in Basic Media

Q5: Is 1-phenoxy-2-propanol stable in basic conditions? I've noticed a slight yellowing of my solution (pH > 9) over time.

Ethers are generally considered stable to bases, so direct base-catalyzed hydrolysis of the ether linkage is not a common degradation pathway under typical formulation conditions. However, instability in basic media can still occur, primarily through two mechanisms:

  • Oxidation: The phenoxy group can be susceptible to oxidation, especially at higher pH, in the presence of oxygen (from air), and potentially catalyzed by trace metal ions. This can form colored quinone-type structures, which could explain the yellowing of the solution.

  • Base-Catalyzed Oxidation of the Alcohol: The secondary alcohol can be deprotonated to form an alkoxide. This species can be more susceptible to oxidation than the neutral alcohol, leading to the formation of 1-phenoxy-2-propanone and other subsequent products.

The yellowing is a key indicator of a chemical change. While the primary structure may be largely intact, the formation of even small amounts of highly colored degradants can be a significant quality issue.

Q6: How can I prevent discoloration in my basic formulation?
  • Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester trace metal ions that can catalyze oxidative degradation.

  • Antioxidants: Consider the inclusion of a compatible antioxidant in the formulation.

  • Temperature Control: Store the product at controlled, lower temperatures, as oxidation rates are highly temperature-dependent.

Caption: Troubleshooting workflow for 1-phenoxy-2-propanol degradation.

Quantitative Data & Experimental Protocols

Forced Degradation Study Summary

Forced degradation studies are essential for understanding stability and developing stability-indicating analytical methods.[5][6][7] The table below summarizes typical conditions.

Stress ConditionTypical Reagents & ConditionsPrimary Degradation PathwayPotential Major Degradants
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24-48hEther CleavagePhenol, Propylene Glycol
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24-48hGenerally Stable; Potential Oxidation1-Phenoxy-2-propanone (minor), colored species
Oxidation 3% H₂O₂ at room temp for 24hAlcohol Oxidation1-Phenoxy-2-propanone
Thermal 80 °C for 7 daysDecomposition at high tempAldehydes, ketones, organic acids[3][4]
Photolytic ICH Q1B conditions (UV/Vis light)Photochemical reactionsVaries; potential for complex reactions
Protocol: Forced Degradation Study for 1-Phenoxy-2-propanol

This protocol is a self-validating system designed to assess the stability-indicating nature of an analytical method.

1. Objective: To generate potential degradation products of 1-phenoxy-2-propanol under various stress conditions and to verify that these products can be separated from the parent compound by the proposed analytical method.

2. Materials:

  • 1-phenoxy-2-propanol reference standard[8]

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • Class A volumetric glassware

3. Stock Solution Preparation:

  • Prepare a stock solution of 1-phenoxy-2-propanol at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Sample Preparation:

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Analyze at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Store a solid sample of 1-phenoxy-2-propanol and a solution sample at 80°C. Analyze after 7 days.

5. Sample Analysis (Example HPLC Method):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[9]

  • Injection Volume: 10 µL.

6. System Validation & Data Interpretation:

  • Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main 1-phenoxy-2-propanol peak.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples. The peak should be spectrally pure.

  • Mass Balance: The sum of the assay of 1-phenoxy-2-propanol and all degradation products should be close to 100% of the initial concentration, accounting for differences in UV response.

References

  • Shandong Minglang Chemical Co., Ltd. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4.
  • Phenoxy Propanol: Properties, Applic
  • ECHEMI.
  • Tristar Intermediates. Phenoxy Propanol: Applications and Benefits in Various Industries.
  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MedCrave online. (2016).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • NIH.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. Preventing degradation of 3-Phenoxy-1-propanol during storage.
  • LGC Standards. 1-Phenoxy-2-propanol | CAS 770-35-4.

Sources

Troubleshooting

Minimizing side-product formation in 1-phenoxy-2-propanol synthesis

Welcome to the Technical Support Center for the synthesis of 1-phenoxy-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic rou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-phenoxy-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of common side-products. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1-phenoxy-2-propanol?

A1: The most common and industrially relevant method for synthesizing 1-phenoxy-2-propanol is the base-catalyzed reaction of phenol with propylene oxide.[1] This reaction involves the nucleophilic attack of the phenoxide ion on the propylene oxide ring. An alternative, though often less direct, method is a variation of the Williamson ether synthesis, where sodium phenoxide is reacted with 1-chloro-2-propanol.

Q2: What are the major side-products I should be aware of during the synthesis of 1-phenoxy-2-propanol?

A2: The primary side-products of concern are:

  • 2-Phenoxy-1-propanol: This is the structural isomer of the desired product and is the most common impurity. Its formation is highly dependent on the reaction conditions, particularly the type of catalyst used.

  • Dipropylene Glycol Phenyl Ethers (DiPPH): These are higher molecular weight ethers formed from the reaction of the 1-phenoxy-2-propanol product with another molecule of propylene oxide.[2]

  • C-Alkylation Products: Under certain conditions, alkylation can occur on the aromatic ring of phenol instead of the hydroxyl group, leading to the formation of various isopropylphenol isomers.[3]

Q3: How can I detect and quantify 1-phenoxy-2-propanol and its isomeric side-product, 2-phenoxy-1-propanol?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for both identifying and quantifying the product and its isomer.[2][4] The two isomers have distinct retention times and fragmentation patterns, allowing for accurate determination of their relative amounts in a reaction mixture. High-performance liquid chromatography (HPLC) can also be employed for this purpose.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 1-phenoxy-2-propanol and provides actionable solutions to improve your reaction outcomes.

Issue 1: High Percentage of the 2-Phenoxy-1-propanol Isomer
  • Possible Cause: The reaction conditions are favoring the "abnormal" ring-opening of the propylene oxide, leading to the formation of the primary alcohol isomer. This is typically due to the presence of an acidic catalyst or acidic impurities. In an acid-catalyzed mechanism, the epoxide oxygen is protonated, and the subsequent nucleophilic attack by phenol can occur at either the more substituted or less substituted carbon, leading to a mixture of isomers.

  • Solution:

    • Catalyst Selection: Strictly use a basic catalyst such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or a solid basic catalyst like magnesium oxide.[5] Basic conditions promote the formation of the phenoxide ion, which then attacks the less sterically hindered carbon of the propylene oxide ring in an SN2 fashion, yielding the desired 1-phenoxy-2-propanol.

    • Ensure Anhydrous and Base-Washed Glassware: Any residual acid on your glassware can catalyze the undesired reaction. Ensure all equipment is thoroughly cleaned and, if necessary, rinsed with a dilute base solution followed by distilled water and drying.

    • Purity of Starting Materials: Use high-purity phenol and propylene oxide to avoid introducing acidic contaminants.

Issue 2: Formation of Dipropylene Glycol Phenyl Ethers (DiPPH)
  • Possible Cause: The hydroxyl group of the 1-phenoxy-2-propanol product is reacting with unreacted propylene oxide. This is more likely to occur when there is a localized excess of propylene oxide or at higher reaction temperatures.

  • Solution:

    • Control Stoichiometry: Use a molar excess of phenol relative to propylene oxide. This ensures that the propylene oxide is consumed by the more abundant phenoxide, minimizing its reaction with the product.

    • Slow Addition of Propylene Oxide: Add the propylene oxide to the reaction mixture slowly and at a controlled rate. This prevents a buildup of its concentration and favors the reaction with phenol.

    • Temperature Management: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the secondary reaction leading to DiPPH.

Issue 3: Presence of C-Alkylation Byproducts
  • Possible Cause: The reaction conditions are promoting electrophilic substitution on the phenol ring. While O-alkylation is generally favored under basic conditions for this reaction, C-alkylation can become a competing pathway, especially at higher temperatures or with certain catalysts.[3]

  • Solution:

    • Optimize Base and Solvent: The choice of base and solvent can influence the O/C alkylation ratio. The use of a strong base to generate the phenoxide, in conjunction with a suitable solvent, will favor O-alkylation.

    • Temperature Control: Lowering the reaction temperature can help to disfavor the C-alkylation pathway, which often has a higher activation energy.

Optimized Experimental Protocol: Base-Catalyzed Synthesis of 1-Phenoxy-2-propanol

This protocol is designed to maximize the yield of 1-phenoxy-2-propanol while minimizing the formation of the aforementioned side-products.

Materials:

  • Phenol

  • Propylene oxide

  • Sodium hydroxide (or potassium hydroxide)

  • Anhydrous toluene (or another suitable solvent)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

Procedure:

  • Preparation of Sodium Phenoxide: In a dry round-bottom flask, dissolve phenol (1.0 equivalent) and sodium hydroxide (1.05 equivalents) in anhydrous toluene. Heat the mixture to reflux with vigorous stirring to azeotropically remove the water formed during the acid-base reaction.

  • Reaction with Propylene Oxide: Once the formation of sodium phenoxide is complete (indicated by the cessation of water removal), cool the reaction mixture to a specified temperature (e.g., 80-100 °C).

  • Slow Addition: Slowly add propylene oxide (0.95 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain a constant temperature and vigorous stirring throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

  • Work-up: Once the reaction has reached completion, cool the mixture to room temperature. Wash the reaction mixture with water to remove any unreacted phenoxide and salts.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by fractional distillation under reduced pressure to separate the desired 1-phenoxy-2-propanol from any unreacted starting materials and higher boiling side-products.

Data Summary Table

ParameterRecommended ConditionRationale
Catalyst Basic (e.g., NaOH, KOH)Promotes phenoxide formation, favoring SN2 attack at the less hindered carbon of propylene oxide.
Reactant Ratio Molar excess of phenolMinimizes the formation of dipropylene glycol phenyl ethers.
Temperature Moderate (e.g., 80-120 °C)Balances reaction rate while minimizing side reactions like C-alkylation and DiPPH formation.
Propylene Oxide Addition Slow, dropwisePrevents localized high concentrations, reducing the likelihood of reaction with the product.
Solvent Anhydrous, non-proticFacilitates the SN2 reaction and can influence the O/C alkylation ratio.

Reaction Pathway Visualizations

reaction_pathway phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base isomer 2-Phenoxy-1-propanol (Isomeric Side-product) phenol->isomer + Propylene Oxide (Acid-catalyzed or high temp) c_alk C-Alkylated Phenol (Side-product) phenol->c_alk + Propylene Oxide (High temp/Certain catalysts) po Propylene Oxide base Base (e.g., NaOH) product 1-Phenoxy-2-propanol (Desired Product) phenoxide->product + Propylene Oxide (Attack at less hindered carbon) dipph Dipropylene Glycol Phenyl Ether (Side-product) product->dipph + Propylene Oxide troubleshooting_logic start High Side-Product Formation Observed in GC-MS check_isomer High 2-Phenoxy-1-propanol? start->check_isomer check_dipph High DiPPH? check_isomer->check_dipph No solution_isomer Use Basic Catalyst Ensure Anhydrous Conditions Check Glassware for Acidity check_isomer->solution_isomer Yes check_c_alk Presence of C-Alkylation Products? check_dipph->check_c_alk No solution_dipph Use Phenol Excess Slow Propylene Oxide Addition Moderate Temperature check_dipph->solution_dipph Yes solution_c_alk Lower Reaction Temperature Optimize Base/Solvent System check_c_alk->solution_c_alk Yes

References

Optimization

Troubleshooting low yield in the Williamson ether synthesis of 1-phenoxy-2-propanol

Welcome to the technical support guide for the synthesis of 1-phenoxy-2-propanol via the Williamson ether synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-phenoxy-2-propanol via the Williamson ether synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during this procedure. The following information is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of 1-phenoxy-2-propanol is consistently low. What are the most common culprits?

Low yield in this synthesis is a frequent issue that can typically be traced back to one of several competing factors. The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[1][2] For the synthesis of 1-phenoxy-2-propanol, the most viable pathway involves the reaction of a phenoxide salt with a propylene-based alkylating agent, such as 1-chloro-2-propanol or propylene oxide.

The primary reasons for low yield include:

  • Competing E2 Elimination: This is the most significant side reaction. The phenoxide is not only a nucleophile but also a base, which can abstract a proton from the alkylating agent, leading to an alkene byproduct instead of the desired ether.[1][3] This is especially problematic because 1-chloro-2-propanol is a secondary alkyl halide, where Sₙ2 and E2 reactions are highly competitive.[3][4]

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion, which is a much stronger nucleophile than neutral phenol. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.[5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. Protic solvents (like water or ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[1][6]

  • Inappropriate Temperature: High temperatures tend to favor the elimination (E2) reaction over substitution (Sₙ2), as elimination pathways often have a higher activation energy.[1][3]

A logical workflow for troubleshooting these issues is essential for optimizing the reaction yield.

G start Low Yield Observed check_reactants Verify Purity & Stoichiometry of Phenol & Alkylating Agent start->check_reactants check_base Incomplete Reaction? (Unreacted Phenol) check_reactants->check_base check_side_products Major Side Product? (e.g., Alkene) check_base->check_side_products No base_issue Incomplete Phenol Deprotonation check_base->base_issue Yes elimination_issue E2 Elimination is Dominant check_side_products->elimination_issue Yes (Alkene) c_alkylation_issue C-Alkylation Detected check_side_products->c_alkylation_issue Yes (Alkylated Phenol) base_solution Solution: 1. Use stronger base (NaH, KH). 2. Use anhydrous solvent. 3. Ensure stoichiometric amount of base. base_issue->base_solution optimized Optimized Yield base_solution->optimized elimination_solution Solution: 1. Lower reaction temperature. 2. Use less sterically hindered base. 3. Switch to a polar aprotic solvent. elimination_issue->elimination_solution elimination_solution->optimized c_alkylation_solution Solution: 1. Use less coordinating cation (K+, Cs+). 2. Employ phase-transfer catalyst. c_alkylation_issue->c_alkylation_solution c_alkylation_solution->optimized

Caption: A troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of unreacted phenol in my post-reaction analysis. What is the cause and the solution?

This is a clear indication of incomplete phenoxide formation. Phenol itself is not nucleophilic enough to effectively attack the alkyl halide. You must deprotonate it to form the highly reactive phenoxide ion.

Probable Cause: The base you are using is either not strong enough to fully deprotonate the phenol (pKa ≈ 10) or is being consumed by trace amounts of water in the reaction.

Solutions:

  • Choice of Base: While bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases will ensure complete deprotonation.[7][8] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they react irreversibly with the phenol to generate the phenoxide and hydrogen gas.[4][7] Potassium carbonate (K₂CO₃) is a milder and safer alternative that is often effective, especially at elevated temperatures in a polar aprotic solvent.[7][9]

  • Anhydrous Conditions: If using highly reactive bases like NaH or KH, it is critical to use anhydrous (dry) solvents.[10] Any water present will quench the base, reducing the amount available to deprotonate the phenol.

Table 1: Comparison of Common Bases for Phenol Deprotonation

Base Strength (pKa of Conj. Acid) Solvent Compatibility Key Considerations
NaOH / KOH ~15.7 Protic or Aprotic Equilibrium may not fully favor phenoxide; water is a byproduct.
K₂CO₃ / Cs₂CO₃ ~10.3 Polar Aprotic (DMF, Acetonitrile) Milder, safer option; often requires heat. Effective for aryl ethers.[7]

| NaH / KH | ~35 | Anhydrous Aprotic (THF, DMF) | Very strong, drives reaction to completion; produces H₂ gas (requires caution).[4][7] |

Q3: My primary impurity is an alkene (propene derivatives). How do I minimize this elimination side reaction?

Alkene formation is the result of the competing E2 elimination pathway, which is a major challenge when using secondary alkyl halides.[2][3][4]

G cluster_sn2 Desired SN2 Pathway cluster_e2 Competing E2 Pathway SN2_Reactants Phenoxide + 1-Chloro-2-propanol SN2_TS [Transition State] SN2_Reactants->SN2_TS Nucleophilic Attack at C1 SN2_Product 1-Phenoxy-2-propanol SN2_TS->SN2_Product E2_Reactants Phenoxide + 1-Chloro-2-propanol E2_TS [Transition State] E2_Reactants->E2_TS Base abstracts proton from C2 E2_Product Propylene Glycol + Propene Derivatives E2_TS->E2_Product

Caption: Sₙ2 substitution vs. E2 elimination.

Strategies to Favor Sₙ2 over E2:

  • Lower the Reaction Temperature: As a general rule, substitution is favored at lower temperatures, while elimination is favored at higher temperatures.[3][5] Running the reaction at the lowest temperature that still allows for a reasonable rate (e.g., 50-70°C) can significantly improve the Sₙ2/E2 ratio.[1][8]

  • Optimize the Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][6][7] These solvents solvate the counter-ion (e.g., Na⁺) but leave the phenoxide nucleophile relatively "bare" and highly reactive, which accelerates the Sₙ2 reaction.

  • Consider Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide can be highly effective. The catalyst transports the phenoxide ion into an organic phase to react with the alkyl halide, often allowing for milder conditions and improved yields by minimizing side reactions.[1][11][12]

Q4: What are the optimal reaction conditions to maximize my yield of 1-phenoxy-2-propanol?

While the ideal conditions depend on the specific alkylating agent used (e.g., propylene oxide vs. 1-chloro-2-propanol), a robust starting point can be established.

Table 2: Recommended Starting Conditions for Synthesis

Parameter Recommendation Rationale
Nucleophile Sodium Phenoxide Generated in situ from phenol.
Alkylating Agent Propylene Oxide or 1-chloro-2-propanol Propylene oxide is often used industrially.[13] 1-chloro-2-propanol is a common lab reagent.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) K₂CO₃ is safer and often sufficient.[7] NaH ensures complete reaction but requires more care.[7]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile Polar aprotic solvents accelerate Sₙ2 reactions.[1][6][8]
Temperature 50 - 80°C A balance to ensure a reasonable reaction rate while minimizing E2 elimination.[1][6] Monitor by TLC/GC.

| Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | A phase-transfer catalyst can improve reaction rates and yield under milder conditions.[1] |

Optimized Experimental Protocol (Example)

This protocol is a guideline and should be adapted based on laboratory safety standards and reaction monitoring.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Base Addition: Carefully add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Caution: NaH reacts with DMF at elevated temperatures and produces flammable hydrogen gas upon reaction with phenol. Ensure proper ventilation and safety measures.

  • Phenoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases (if using NaH) or until the phenol is fully dissolved and reacted.

  • Alkylating Agent Addition: Slowly add 1-chloro-2-propanol (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete in 4-8 hours.[1][8]

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-phenoxy-2-propanol.[14]

References

Troubleshooting

Technical Support Center: Stabilizing Emulsions Containing 1-Phenoxy-2-Propanol

Welcome to the technical support center for formulation development. This guide is designed for researchers, scientists, and drug development professionals encountering phase separation and stability issues in emulsions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formulation development. This guide is designed for researchers, scientists, and drug development professionals encountering phase separation and stability issues in emulsions containing 1-phenoxy-2-propanol (also known as propylene glycol phenyl ether). Here, we provide in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common challenges in your experiments.

Introduction: The Role of 1-Phenoxy-2-Propanol in Emulsions

1-phenoxy-2-propanol is a versatile excipient valued in cosmetic and pharmaceutical formulations for its multiple functions. It serves as an excellent solvent, a preservative with broad-spectrum antimicrobial activity, and a fixative for fragrances.[1][2] Its chemical structure, featuring both a hydrophilic hydroxyl group and a hydrophobic phenoxy group, gives it amphiphilic properties, allowing it to act as a coupling agent or co-emulsifier. However, like any functional ingredient, its unique properties can also contribute to emulsion instability if not properly accounted for in the formulation. Emulsions are thermodynamically unstable systems, and their destabilization can manifest in several ways, including creaming, flocculation, coalescence, and ultimately, phase separation.[3][4]

This guide will help you understand how 1-phenoxy-2-propanol interacts within your emulsion and provide systematic approaches to overcome instability.

Troubleshooting Guide: Diagnosing and Solving Phase Separation

This section addresses common emulsion failure modes. For each issue, we explore the potential role of 1-phenoxy-2-propanol and provide actionable solutions.

Q1: My emulsion is exhibiting creaming or sedimentation. How could 1-phenoxy-2-propanol be involved?

Answer:

Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is a common sign of instability driven by density differences between the oil and water phases. The rate of this separation is governed by Stokes' Law, where viscosity of the continuous phase is a critical factor.

Potential Causality Related to 1-Phenoxy-2-Propanol:

  • Viscosity Reduction: 1-phenoxy-2-propanol is an effective solvent and can significantly lower the viscosity of the continuous phase (typically the aqueous phase in O/W emulsions).[5] This reduction in viscosity allows dispersed droplets to move and aggregate more freely under gravity, accelerating creaming or sedimentation.

  • Droplet Size Increase: If the emulsifier system is not optimal, 1-phenoxy-2-propanol might indirectly contribute to a larger initial droplet size during homogenization, which also increases the rate of separation.

Recommended Solutions:

  • Increase Continuous Phase Viscosity: Introduce or increase the concentration of a suitable rheology modifier (thickener) like xanthan gum, carbomer, or cellulosic polymers. This will impede droplet movement and enhance stability.[4]

  • Optimize Homogenization: Increase the energy input during emulsification (higher speed, longer time) to reduce the initial droplet size. A smaller droplet size distribution significantly slows down separation processes.

  • Re-evaluate Emulsifier System: Ensure your emulsifier concentration is adequate. An insufficient amount will lead to larger droplets and instability.

// Nodes start [label="Emulsion Instability Observed:\nCreaming or Sedimentation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the viscosity of the\ncontinuous phase low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the droplet size large\nor non-uniform?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Primary Cause:\nReduced Viscosity by\n1-Phenoxy-2-Propanol", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Secondary Cause:\nSuboptimal Emulsification", fillcolor="#F1F3F4", fontcolor="#202124"];

act1 [label="Action:\nIncrease concentration of\nrheology modifier (e.g., Xanthan Gum).", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; act2 [label="Action:\nOptimize homogenization process\n(increase speed/time).", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; act3 [label="Action:\nRe-evaluate and potentially increase\nemulsifier concentration.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"];

sol1 -> act1;

q2 -> sol2 [label="Yes"]; sol2 -> act2; sol2 -> act3;

q2 -> start [label="No\n(Re-evaluate problem)", style=dashed, color="#5F6368"]; } .enddot Caption: Troubleshooting workflow for creaming and sedimentation.

Q2: I'm observing flocculation and coalescence in my emulsion. What is the cause?

Answer:

Flocculation is the reversible clumping of droplets, while coalescence is the irreversible merging of droplets, leading to larger droplets and eventual phase separation.[3] This indicates a failure of the interfacial film stabilized by the emulsifier.

Potential Causality Related to 1-Phenoxy-2-Propanol:

  • Inadequate Emulsifier System (HLB Mismatch): The primary cause is often an incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system for your specific oil phase.[6] While 1-phenoxy-2-propanol has some surface activity, it is not a primary emulsifier and cannot compensate for a poorly chosen main surfactant system.

  • Interfacial Film Disruption: At high concentrations, 1-phenoxy-2-propanol, due to its amphiphilic nature and solvent properties, can interfere with the tight packing of primary emulsifier molecules at the oil-water interface.[7][8] This weakens the protective film around the droplets, making them susceptible to merging.

  • Electrolyte Effects: If your formulation contains electrolytes (salts, buffers), they can disrupt the stability of certain emulsifiers, particularly ionic ones.[9][10] 1-phenoxy-2-propanol itself does not ionize, but its presence can alter the dielectric constant of the aqueous phase, potentially modifying electrolyte effects.

Recommended Solutions:

  • Optimize the HLB System: Calculate the required HLB for your oil phase and select an emulsifier or a blend of emulsifiers that matches this value. Using a combination of a low-HLB and a high-HLB emulsifier often creates a more robust and stable interfacial film.[6]

  • Adjust 1-Phenoxy-2-Propanol Concentration: Systematically reduce the concentration of 1-phenoxy-2-propanol in your formulation to see if stability improves. There is often an optimal concentration range where it provides its benefits (e.g., preservation) without compromising the emulsion structure.

  • Choose a Salt-Tolerant Emulsifier: If electrolytes are necessary, consider using non-ionic or polymeric surfactants, which are generally less sensitive to the presence of salts compared to ionic surfactants.[11]

Parameter Typical Range Rationale
1-Phenoxy-2-Propanol Conc. 0.5% - 1.0%Effective for preservation without significantly disrupting the interfacial film in many systems.[1]
Primary Emulsifier Conc. 2.0% - 5.0%Sufficient to cover the surface of all droplets and form a stable film.
Required HLB for O/W 8 - 18This range is typical for creating oil-in-water emulsions. The exact value depends on the oil phase components.[6]

Table 1: General concentration and HLB guidelines for stable O/W emulsions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing via Centrifugation

This protocol helps to quickly assess the physical stability of your emulsion formulations against creaming, sedimentation, and coalescence.

Methodology:

  • Sample Preparation: Prepare a series of emulsion samples (e.g., with varying 1-phenoxy-2-propanol concentrations or different emulsifier systems).

  • Initial Observation: Visually inspect each sample for initial homogeneity, color, and consistency. Record these observations.

  • Centrifugation: Transfer 10-15 mL of each emulsion into separate, graduated centrifuge tubes.

  • Execution: Centrifuge the samples at 3000-5000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).

  • Analysis: After centrifugation, carefully remove the tubes and visually inspect for:

    • Cream Layer: A concentrated layer of droplets at the top. Measure and record the height of this layer.

    • Sedimentation: A concentrated layer at the bottom.

    • Phase Separation: A clear, distinct layer of separated oil or water.

  • Interpretation: A stable emulsion will show minimal to no change in appearance. The formation of a significant cream layer or outright phase separation indicates poor stability.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep1 Prepare Emulsion Variants prep2 Initial Visual Inspection prep1->prep2 test1 Transfer to Centrifuge Tubes prep2->test1 test2 Centrifuge (3000 RPM, 30 min) test1->test2 analysis1 Measure Cream Layer & Phase Separation test2->analysis1 analysis2 Compare Variants to Control analysis1->analysis2

Frequently Asked Questions (FAQs)

Q3: What is the primary role of 1-phenoxy-2-propanol in my emulsion? Is it an emulsifier?

Answer: 1-phenoxy-2-propanol is best described as a multifunctional ingredient rather than a primary emulsifier.[2][12] Its main roles are:

  • Preservative: It has broad-spectrum antimicrobial properties, protecting the formulation from bacteria and fungi.[1][13]

  • Solvent: It is a high-boiling, effective solvent that can help dissolve other ingredients, such as active pharmaceutical ingredients (APIs), dyes, or fragrance components, ensuring they are uniformly dispersed in the formulation.[14][15]

  • Co-emulsifier/Coupling Agent: Due to its amphiphilic nature, it can situate itself at the oil-water interface alongside primary emulsifiers to help reduce interfacial tension and improve the stability of the emulsion.[16] However, its emulsifying capacity is weak and it cannot stabilize an emulsion on its own.

Q4: How does 1-phenoxy-2-propanol affect the sensory properties (feel) of a topical emulsion?

Answer: 1-phenoxy-2-propanol can contribute to a more elegant and smooth skin feel in topical products like creams and lotions. As an emollient and solvent, it helps create a uniform product texture and can reduce the greasy or tacky feeling that some other ingredients might impart.[1][7]

Q5: Can 1-phenoxy-2-propanol trigger phase inversion (e.g., from an O/W to a W/O emulsion)?

Answer: While less common than other causes, it is theoretically possible under specific conditions. Phase inversion is often dictated by the geometry of the surfactant at the interface and the volume ratio of the phases. If a high concentration of 1-phenoxy-2-propanol significantly alters the polarity of the aqueous phase, it could potentially shift the effective HLB of the surfactant system or the packing of surfactants at the interface, favoring a different emulsion type.[17] This is more likely to occur if the formulation is already near an inversion point.

Q6: Is 1-phenoxy-2-propanol compatible with all types of emulsifiers?

Answer: 1-phenoxy-2-propanol generally exhibits broad compatibility with non-ionic, anionic, and cationic emulsifiers.[15] However, its solvent action can sometimes "shock" the system, especially if added too quickly or at a high concentration to an already-formed emulsion, which can cause localized coagulation.[16] It is always best practice to incorporate it into the appropriate phase (it has solubility in both water and oil phases) before the final emulsification step.[14][18]

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Tradeasia. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from [Link]

  • Silver Fern Chemical Inc. (n.d.). 1-Phenoxy-2-Propanol in Cosmetics: Preservative & Solvent Benefits. Retrieved from [Link]

  • King, A., & Wrzeszinski, G. W. (1939). THE INFLUENCE OF EMULSION TYPE ELECTROLYTES AND STABILITY. ON. Transactions of the Faraday Society, 35, 741-752. [Link]

  • Jo, Y. J., et al. (2023). Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion. Food Science and Biotechnology, 32(1), 1-10. [Link]

  • Weiner, B., et al. (1983). Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability. Journal of Pharmaceutical Sciences, 72(12), 1427-36. [Link]

  • Malkin, A. Y., et al. (2018). Influence of electrolyte on interfacial and rheological properties and shear stability of highly concentrated W/O emulsions. Colloid Journal, 80, 44-51. [Link]

  • Microtrac. (n.d.). TURBISCAN APPLICATION NOTE PARENTERAL EMULSION STABILITY IMPACT OF ELECTROLYTES. Retrieved from [Link]

  • Fengqi. (2025). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006122887A2 - 1-phenoxy-2-propanol as a formulating aid for dyes.
  • De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 10(49), 16193-16210. [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • Tristar Intermediates. (2024). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]

  • Garti, N., et al. (2023). Effect of 2-Propanol on surface properties and wetting behavior of surfactants on the glass surface. Scientific Reports, 13(1), 1-13. [Link]

  • Jordan, A., et al. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Processes, 11(1), 1-22. [Link]

  • Dow Inc. (n.d.). DOWANOL™ PPh Glycol Ether. Retrieved from [Link]

  • Majeed, A., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Drug Delivery and Therapeutics, 9(5-s), 1-10. [Link]

  • Binks, B. P., & Rodrigues, J. A. (2013). Influence of propylene glycol on aqueous silica dispersions and particle-stabilized emulsions. Langmuir, 29(20), 5967-77. [Link]

  • Sasaki, D. Y., et al. (2003). Synthesis of ether-linked fluorocarbon surfactants and their aggregational properties in organic solvents. Journal of Colloid and Interface Science, 261(2), 488-94. [Link]

  • Salager, J. L. (n.d.). SURFACTANTS Types and Uses. Laboratorio FIRP. Retrieved from [Link]

  • Chemists Corner. (2020). Unstable emulsion advise/troubleshooting ideas. Retrieved from [Link]

  • Al-Roomi, Y., & Hussain, A. (2024). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. Energies, 17(1), 1-33. [Link]

  • Google Patents. (n.d.). US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods.
  • OECD. (2004). PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4. OECD Existing Chemicals Database. Retrieved from [Link]

  • Binks, B. P., & Rodrigues, J. A. (2013). Influence of Propylene Glycol on Aqueous Silica Dispersions and Particle-Stabilized Emulsions. Langmuir, 29(20), 5967-77. [Link]

  • Slideshare. (n.d.). Instability Of Emulsions.pptx. Retrieved from [Link]

  • Al-Saleh, M., et al. (2017). Most common surfactants employed in chemical enhanced oil recovery. Journal of Petroleum Science and Engineering, 157, 1-13. [Link]

Sources

Optimization

Technical Support Center: Interference of 1-phenoxy-2-propanol in Biological Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and understanding the interfere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and understanding the interference of 1-phenoxy-2-propanol in biological assays. As a widely used solvent and preservative in cosmetic, pharmaceutical, and industrial applications, its presence, even in trace amounts, can lead to unexpected and misleading results in sensitive biological experiments.[1][2] This resource offers a structured approach to identifying, mitigating, and understanding the mechanistic basis of this interference.

Section 1: Understanding 1-Phenoxy-2-Propanol and Its Potential for Interference

What is 1-phenoxy-2-propanol?

1-Phenoxy-2-propanol (CAS 770-35-4), also known as propylene glycol phenyl ether, is a synthetic organic compound.[3] It is a colorless to pale yellow liquid with a mild odor and is soluble in water, alcohol, and various organic solvents. Its amphiphilic nature, possessing both hydrophobic and hydrophilic properties, makes it a versatile ingredient in a wide array of formulations.[4]

Why is it a concern in biological assays?

The primary mechanisms of its biological action include:

  • Cell Membrane Disruption: Its hydrophobic nature allows it to interact with and disrupt the lipid bilayer of cell membranes, increasing permeability and leading to leakage of cellular contents.

  • Inhibition of Enzyme Activity: It can interfere with the function of various enzymes, which is a critical concern for enzyme-based assays.

  • Neural Activity Inhibition: Studies have shown that it can reversibly eliminate action potentials in neurons.[6]

Section 2: Troubleshooting Guides in a Question-and-Answer Format

This section addresses specific issues that researchers may encounter due to the presence of 1-phenoxy-2-propanol in their experiments.

Scenario 1: Unexpected Cytotoxicity in Cell-Based Assays

Q1: I'm observing higher-than-expected cell death in my control wells treated only with the vehicle for my test compound. Could 1-phenoxy-2-propanol be the cause?

A1: Yes, this is a strong possibility. 1-Phenoxy-2-propanol can exhibit cytotoxic effects, particularly at higher concentrations. Its ability to disrupt cell membranes is a likely cause of this toxicity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Protocol: Cytotoxicity Assessment using MTT Assay [7][8]

  • Cell Seeding: Plate your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution of 1-phenoxy-2-propanol in your cell culture medium, covering a range of concentrations that includes and exceeds the concentration present in your experimental vehicle.

  • Treatment: Remove the old medium from the cells and add the 1-phenoxy-2-propanol dilutions. Include a medium-only control.

  • Incubation: Incubate the plate for the same duration as your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the medium-only control.

Scenario 2: Inconsistent Results in Enzyme Assays

Q2: My enzyme-linked immunosorbent assay (ELISA) or other enzyme-based assay is showing high background or variable results. Could 1-phenoxy-2-propanol be interfering?

A2: Yes, 1-phenoxy-2-propanol can interfere with enzyme activity, which is the basis of many biological assays. It can also affect protein conformation and binding kinetics, which are crucial for immunoassays.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting enzyme assay interference.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay.[9] However, ensure that your analyte of interest remains within the detectable range.

  • Matrix Matching: Prepare your standards in the same vehicle (containing the same concentration of 1-phenoxy-2-propanol) as your samples. This can help to normalize the matrix effects.

  • Alternative Solvents: If possible, reformulate your test compound in a solvent that is known to be inert in your assay system.

  • Sample Pre-treatment: Depending on the nature of your analyte and the assay, you may be able to use techniques like solid-phase extraction (SPE) or protein precipitation to remove the interfering substance.[10]

Scenario 3: Altered Cellular Signaling Pathways

Q3: I am studying a specific signaling pathway, and my results are inconsistent when using a compound formulated with 1-phenoxy-2-propanol. Can it directly affect signaling?

A3: While direct modulation of specific signaling pathways by 1-phenoxy-2-propanol is not extensively documented in readily available literature, its effects on cell membrane integrity and potential for off-target enzyme inhibition suggest that it could indirectly interfere with signaling cascades. For example, disruption of membrane potential could affect ion-channel-mediated signaling.

Investigative Approach:

  • Pathway-Specific Controls: Run controls with 1-phenoxy-2-propanol alone at the relevant concentration and measure key readouts of your signaling pathway (e.g., phosphorylation of a specific protein, reporter gene expression).

  • Upstream and Downstream Analysis: If interference is detected, investigate at which level of the pathway it is occurring. Is it at the receptor level, or further downstream?

  • Consult Literature on Similar Compounds: Research the effects of other glycol ethers or phenolic compounds on your pathway of interest, as they may have similar mechanisms of action.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is a typical concentration of 1-phenoxy-2-propanol used in formulations?

A4: In cosmetics, it is considered safe for topical use in concentrations up to 1%. In pharmaceutical formulations, the concentration can vary depending on its purpose (e.g., solvent, preservative).

Q5: Are there any regulatory guidelines regarding the use of 1-phenoxy-2-propanol as an excipient?

A5: Regulatory bodies like the FDA and EMA have guidelines for the use of excipients in pharmaceutical products.[11][12] If an excipient is not listed in the FDA's Inactive Ingredients Database (IID) for a specific route of administration and concentration, it is considered "novel" and requires qualification.[13]

Q6: How can I detect and quantify 1-phenoxy-2-propanol in my samples?

A6: Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for the quantitative analysis of volatile organic compounds like 1-phenoxy-2-propanol.[14] High-performance liquid chromatography (HPLC) can also be used.[15]

Q7: Can 1-phenoxy-2-propanol interfere with immunoassays by cross-reacting with antibodies?

A7: While direct cross-reactivity is less likely than with larger molecules, 1-phenoxy-2-propanol could non-specifically interact with assay components, including antibodies, altering their conformation and binding characteristics. This is a form of matrix effect.[9]

Q8: What are some less disruptive alternatives to 1-phenoxy-2-propanol as a solvent?

A8: The choice of an alternative solvent is highly dependent on the specific assay and the compound being tested. Common alternatives include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). However, it is crucial to test any new solvent for its own potential to cause assay interference.

Section 4: Data Summary

The following table summarizes key properties and potential interferences of 1-phenoxy-2-propanol.

Property/EffectDescriptionPotential Impact on Assays
Chemical Formula C9H12O2-
Molecular Weight 152.19 g/mol -
Solubility Soluble in water, alcohol, and organic solventsCan be present in both aqueous and organic phases of an assay.
Mechanism of Action Cell membrane disruption, enzyme inhibitionCytotoxicity, altered enzyme kinetics, high background, false positives/negatives.
Cytotoxicity Can induce cell death, particularly at higher concentrationsSkewed results in cell viability, proliferation, and apoptosis assays.
Enzyme Inhibition Can non-specifically inhibit various enzymesInaccurate results in ELISAs, kinase assays, and other enzyme-based readouts.
Neural Activity Reversibly eliminates neuronal action potentials[6]Interference in neurobiology assays and studies of ion channel function.

Section 5: Concluding Remarks

The presence of 1-phenoxy-2-propanol in biological assays, while often unintentional, can be a significant source of experimental error. A thorough understanding of its properties and potential for interference is essential for any researcher working with formulations that may contain this compound. By following the troubleshooting guides and best practices outlined in this technical support center, scientists can more effectively identify, mitigate, and account for the effects of 1-phenoxy-2-propanol, thereby enhancing the reliability and accuracy of their experimental data. Always remember to conduct appropriate vehicle controls and to critically evaluate any unexpected results, as they may be indicative of assay interference.

References

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

  • Pharma Stability. Troubleshooting Interference: Matrix and Excipient Effects. [Link]

  • Shandong Minglang Chemical Co., Ltd. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4. [Link]

  • SIELC Technologies. 1-Phenoxy-2-propanol. [Link]

  • Ataman Kimya. PHENOXYPROPANOL. [Link]

  • Chembdr. Phenoxy Propanol: Benefits and Safety Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 1-Phenoxy-2-Propanol: A Deep Dive into its Preservative Power. [Link]

  • ResearchGate. 1-Phenoxy-2-propanol (PP) reversibly eliminates neural activity. (A)... [Link]

  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

  • myadlm.org. How to Detect and Solve Immunoassay Interference. [Link]

  • CASSS. Analytical Considerations for Excipients Used in Biotechnology Products. [Link]

  • PubChem. 1-Phenoxy-2-propanol. [Link]

  • NIST. 1-Phenoxypropan-2-ol. [Link]

  • ResearchGate. Biological monitoring of occupational exposure to 1-methoxy-2- propanol. [Link]

  • OECD Existing Chemicals Database. PROPYLENE GLYCOL PHENYL ETHER. [Link]

  • PubMed Central. Interferences in Immunoassay. [Link]

  • European Medicines Agency. Quality: excipients. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. [Link]

  • Science Publishing Group. Interferences in Immunological Assays: Causes, Detection, and Prevention. [Link]

  • Springer. The regulation of pharmaceutical excipients. [Link]

  • Premier Research. A Roadmap for Introducing Novel Excipients: How to Approach Excipient Qualification with the FDA. [Link]

  • Semantic Scholar. Minimizing target interference in PK immunoassays: new approaches for low-pH-sample treatment. [Link]

  • FDA. Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]

  • ResearchGate. (PDF) Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. [Link]

  • atamankimya.com. PHENOXYPROPANOL (Propylene glycol phenyl ether). [Link]

  • SciSpace. Interferences in immunoassay. [Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity. [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • PubMed. Kinetic modeling of lipase catalyzed hydrolysis of (R/S)-1-methoxy-2-propyl-acetate as a model reaction for production of chiral secondary alcohols. [Link]

  • ResearchGate. Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratoargentate(III) in Alkaline Medium. [Link]

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  • The Good Scents Company. propylene glycol propyl ether. [Link]

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Troubleshooting

Technical Support Center: Optimizing 1-Phenoxy-2-Propanol Concentration for Preservative Efficacy

Welcome to our dedicated technical support center for 1-phenoxy-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on effectively util...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 1-phenoxy-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on effectively utilizing 1-phenoxy-2-propanol as a preservative in your formulations. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and field-proven insights to ensure the microbiological safety and stability of your products.

Understanding 1-Phenoxy-2-Propanol as a Preservative

1-Phenoxy-2-propanol is a versatile glycol ether known for its broad-spectrum antimicrobial activity, making it an effective preservative in a wide range of cosmetic, personal care, and pharmaceutical products.[1] Its primary mechanism of action involves disrupting the cell membranes of microorganisms, leading to the leakage of cellular contents and ultimately, cell death. It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for 1-phenoxy-2-propanol in a formulation?

The effective concentration of 1-phenoxy-2-propanol typically ranges from 0.5% to 1.0% in most cosmetic and personal care formulations.[2] However, the optimal concentration is highly dependent on the specific formulation, including its water content, pH, and the presence of other ingredients that could support microbial growth.[3] Regulatory guidelines in regions like the European Union also restrict its concentration in cosmetics to a maximum of 1.0%. It is crucial to conduct preservative efficacy testing (PET), also known as a challenge test, to determine the minimum effective concentration for your specific product.

Q2: How does the pH of my formulation affect the efficacy of 1-phenoxy-2-propanol?

1-phenoxy-2-propanol is known for its stability and efficacy across a wide pH range. However, extreme pH values can influence the growth rate of microorganisms and potentially the activity of the preservative. For optimal performance, it is generally recommended to maintain the formulation's pH between 4.0 and 8.0. It's important to note that the efficacy of some co-preservatives or boosters used in conjunction with 1-phenoxy-2-propanol may be more pH-dependent. For instance, the boosting effect of chelating agents can be more pronounced at a slightly acidic pH for certain bacteria.[3]

Q3: Can I use 1-phenoxy-2-propanol as a standalone preservative?

While 1-phenoxy-2-propanol has broad-spectrum activity, whether it can be used as a standalone preservative depends on the complexity and microbial susceptibility of your formulation. In simple aqueous solutions, it may be sufficient. However, in complex formulations such as emulsions or those containing a high level of natural ingredients, its efficacy can be enhanced by combining it with other preservatives or multifunctional ingredients.[4] This approach, known as synergistic blending, can provide a more robust preservative system.

Q4: What are some common ingredients that can be used to boost the efficacy of 1-phenoxy-2-propanol?

The antimicrobial activity of 1-phenoxy-2-propanol can be significantly enhanced through synergistic combinations with other ingredients. Some effective boosters include:

  • Caprylyl Glycol: This multifunctional ingredient not only acts as a skin-conditioning agent but also demonstrates antimicrobial properties. When combined with 1-phenoxy-2-propanol, it can potentiate its preservative action, allowing for lower overall preservative concentrations.[4][5][6]

  • Chelating Agents (e.g., EDTA and its salts): These ingredients sequester metal ions that are essential for the survival and growth of microorganisms. By weakening the microbial cell walls, chelating agents make them more susceptible to the effects of 1-phenoxy-2-propanol.[3][7][8]

  • Ethylhexylglycerin: This ingredient can enhance the antimicrobial activity of phenoxyethanol and related compounds.[9]

The following table provides a general guideline for concentrations when using these boosters:

IngredientTypical Use Level
1-Phenoxy-2-propanol0.5% - 1.0%
Caprylyl Glycol0.3% - 1.5%[6]
Ethylhexylglycerin0.3% - 1.0%
Tetrasodium EDTA0.1% - 0.2%[3]

Troubleshooting Guide

Problem 1: My product failed the preservative efficacy test (challenge test) despite using 1-phenoxy-2-propanol at 1.0%.

Start Challenge Test Failure Step1 Review Formulation Components Start->Step1 Step2 Check for Preservative Antagonists (e.g., nonionic surfactants, high pigment/solid content) Step1->Step2 Step3 Analyze Formulation pH Step2->Step3 Step4 Investigate Raw Material Contamination Step3->Step4 Step5 Evaluate Manufacturing Process Step4->Step5 Step6 Consider Packaging Interactions Step5->Step6 Solution Optimize Formulation or Process Step6->Solution Prep Prepare Inoculum of Test Microorganisms Inoc Inoculate Product Samples with a Known Concentration of Microorganisms Prep->Inoc Incub Incubate Samples at Room Temperature for 28 Days Inoc->Incub Sample Sample at Day 7, 14, and 28 Incub->Sample Count Enumerate Surviving Microorganisms Sample->Count Eval Evaluate Log Reduction Against Acceptance Criteria Count->Eval

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 1-Phenoxy-2-Propanol in Cosmetics

In the competitive landscape of cosmetic formulation, ensuring product safety and quality is paramount. 1-Phenoxy-2-propanol, a widely used preservative, requires accurate quantification to comply with regulatory limits...

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of cosmetic formulation, ensuring product safety and quality is paramount. 1-Phenoxy-2-propanol, a widely used preservative, requires accurate quantification to comply with regulatory limits and guarantee consumer safety. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the determination of 1-phenoxy-2-propanol in cosmetic matrices. It further presents a critical comparison with alternative analytical techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction to 1-Phenoxy-2-Propanol and the Imperative for its Quantification

1-Phenoxy-2-propanol (also known as propylene phenoxetol) is a glycol ether that serves as a preservative in a wide array of cosmetic and personal care products, from lotions and creams to shampoos. Its primary function is to prevent the growth of harmful microorganisms, thereby extending the shelf life and ensuring the safety of the product. However, regulatory bodies in various regions have set maximum permissible concentration limits for its use to mitigate potential risks of skin irritation or other adverse effects. This necessitates the development and validation of robust analytical methods for its precise quantification in complex cosmetic formulations.

High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for this purpose due to its high sensitivity, specificity, and reproducibility for analyzing non-volatile and thermally unstable compounds commonly found in cosmetics.[1]

A Validated HPLC Method for 1-Phenoxy-2-Propanol Quantification

This section details a comprehensive, validated HPLC method for the quantification of 1-phenoxy-2-propanol in a cream-based cosmetic matrix. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Due to the close structural and chemical similarity between 1-phenoxy-2-propanol and 2-phenoxyethanol, and their analogous chromatographic behavior, validation data from well-documented 2-phenoxyethanol methods can be reliably extrapolated.[4] Both are ether alcohols with aromatic properties, leading to similar retention characteristics on reversed-phase columns and comparable UV absorbance.[5]

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • 1-Phenoxy-2-propanol reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Cosmetic cream matrix (placebo, without 1-phenoxy-2-propanol)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v), isocratic elution[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 270 nm[6]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to disperse the sample and extract the analyte.[7]

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Standard Preparation:

  • Prepare a stock solution of 1-phenoxy-2-propanol (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1 mg/mL to 0.4 mg/mL).[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Weigh 1g of Cosmetic Cream Extraction Add Methanol & Sonicate Sample->Extraction Standard Prepare 1-Phenoxy-2-Propanol Standards HPLC Inject into HPLC System (C18 Column, ACN:H2O 50:50) Standard->HPLC Dilution Dilute to Volume Extraction->Dilution Centrifuge Centrifuge Dilution->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->HPLC Detection UV Detection at 270 nm HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification Validation Perform Method Validation (ICH Q2(R1)) Quantification->Validation Report Final Report Validation->Report

Caption: HPLC analysis workflow for 1-phenoxy-2-propanol.

Method Validation Results

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below, with data extrapolated from validated methods for the structurally similar compound, 2-phenoxyethanol.[6]

Validation ParameterAcceptance Criteria (ICH Q2(R1))Result
Specificity No interference from placebo at the analyte's retention time.No interference observed.
Linearity (r²) r² ≥ 0.990.999
Range 80-120% of the test concentration.0.125 - 0.375 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.99% - 102.86%
Precision (RSD%)
- RepeatabilityRSD ≤ 2%< 1%
- Intermediate PrecisionRSD ≤ 2%< 1%
LOD Signal-to-Noise ratio of 3:131.25 ng/mL
LOQ Signal-to-Noise ratio of 10:1125.0 ng/mL
Robustness No significant impact on results from minor variations.Method is robust.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column was chosen due to its non-polar stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds like 1-phenoxy-2-propanol through hydrophobic interactions.

  • Isocratic Elution with Acetonitrile/Water: An isocratic mobile phase of acetonitrile and water offers a balance of simplicity, robustness, and adequate resolving power for this specific analyte in a cosmetic matrix. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.

  • UV Detection at 270 nm: 1-phenoxy-2-propanol contains a phenyl group, which exhibits strong UV absorbance. The wavelength of 270 nm was selected to maximize sensitivity while minimizing potential interference from other components in the cosmetic matrix.

  • Methanol for Extraction: Methanol is an effective solvent for extracting 1-phenoxy-2-propanol from a cream base due to its polarity and ability to precipitate some of the matrix components, simplifying the sample cleanup process.[7]

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of 1-phenoxy-2-propanol. The choice of method often depends on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for confirmatory analysis.

Tech_Comparison cluster_hplc HPLC cluster_gc GC-MS cluster_mekc MEKC HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - High Precision & Accuracy - Robust & Reliable - Suitable for Non-Volatile Analytes HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Higher Solvent Consumption - Slower than GC for Volatile Compounds HPLC_Node->HPLC_Disadv GC_Node Gas Chromatography- Mass Spectrometry GC_Adv Advantages: - High Sensitivity & Specificity (MS) - Fast Analysis for Volatile Compounds - Lower Solvent Cost GC_Node->GC_Adv GC_Disadv Disadvantages: - Requires Volatile Analytes - Potential for Thermal Degradation - Derivatization may be needed GC_Node->GC_Disadv MEKC_Node Micellar Electrokinetic Chromatography MEKC_Adv Advantages: - High Efficiency & Resolution - Low Sample & Reagent Consumption - Can analyze neutral & charged analytes MEKC_Node->MEKC_Adv MEKC_Disadv Disadvantages: - Lower Sensitivity than HPLC/GC-MS - Susceptible to Matrix Effects - Less Common Instrumentation MEKC_Node->MEKC_Disadv

Caption: Comparison of HPLC, GC-MS, and MEKC for preservative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for its high sensitivity and the structural confirmation provided by the mass spectrometer.

  • Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer.[1]

  • Performance: For preservatives like 1-phenoxy-2-propanol, GC-MS can offer very low detection limits. However, the analyte must be thermally stable and sufficiently volatile. While 1-phenoxy-2-propanol is amenable to GC analysis, derivatization may sometimes be employed to improve peak shape and thermal stability, adding a step to the sample preparation process.

  • Comparison with HPLC: GC is often faster than HPLC for volatile compounds and uses less expensive carrier gases instead of liquid solvents.[1] However, HPLC is more suitable for a wider range of cosmetic ingredients that are not volatile or are thermally labile.[1] The initial instrumentation cost for GC-MS can also be higher than for a standard HPLC-UV system.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that can separate both neutral and charged molecules.

  • Principle: MEKC uses a surfactant above its critical micelle concentration in the running buffer. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these differential interactions and their electrophoretic mobility.

  • Performance: MEKC methods have been successfully developed for the simultaneous determination of multiple preservatives in cosmetics. This technique is characterized by very high separation efficiency and low consumption of samples and reagents.

  • Comparison with HPLC: MEKC can offer faster analysis times and higher resolution than conventional HPLC for some applications. However, it can be more susceptible to matrix effects from complex cosmetic formulations, and its concentration sensitivity is often lower than that of HPLC-UV or GC-MS. Additionally, MEKC instrumentation is less common in routine quality control laboratories compared to HPLC.

Performance Comparison Summary
FeatureHPLC-UVGC-MSMEKC
Analyte Compatibility Non-volatile, thermally (un)stableVolatile, thermally stableNeutral & charged analytes
Sensitivity Good to ExcellentExcellentModerate
Specificity Good (retention time)Excellent (mass spectrum)Good (migration time)
Analysis Speed ModerateFast (for volatile compounds)Very Fast
Solvent/Reagent Cost HighLowVery Low
Robustness HighHighModerate
Initial Cost ModerateHighModerate to High

Conclusion

The validated HPLC-UV method presented in this guide offers a robust, reliable, and accurate approach for the routine quantification of 1-phenoxy-2-propanol in cosmetic products. Its adherence to ICH Q2(R1) guidelines ensures the integrity of the generated data, making it suitable for quality control and regulatory submission purposes.

While alternative techniques such as GC-MS and MEKC have their own distinct advantages, particularly in terms of specificity (GC-MS) and efficiency (MEKC), HPLC remains the workhorse for most cosmetic analysis laboratories due to its versatility, robustness, and applicability to a wide range of analytes without the need for volatilization or derivatization. The choice of the optimal analytical technique should be based on a careful consideration of the specific analytical needs, available resources, and the nature of the cosmetic matrix being investigated.

References

Comparative

A Comparative Analysis of 1-Phenoxy-2-Propanol and Phenoxyethanol as Preservatives in Scientific Formulations

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. An ideal preservative must exhibit broad-spectrum an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. An ideal preservative must exhibit broad-spectrum antimicrobial activity, maintain stability within the formulation, and possess a favorable safety profile for the end-user. For decades, phenoxyethanol has been a gold standard, a reliable workhorse in the formulator's toolkit. However, the continuous drive for innovation and improved sensory attributes has led to the emergence of alternative molecules, such as 1-phenoxy-2-propanol.

This guide provides a detailed comparative study of these two glycol ether preservatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, antimicrobial efficacy, safety, and formulation considerations. While phenoxyethanol is extensively documented, this guide also sheds light on the properties of 1-phenoxy-2-propanol, a multifunctional ingredient gaining traction in the industry.

Chemical and Physical Properties: A Snapshot

A fundamental comparison begins with the distinct chemical structures and resulting physical properties of 1-phenoxy-2-propanol and phenoxyethanol. These differences influence their solubility, volatility, and interaction with other formulation components.

Property1-Phenoxy-2-propanol Phenoxyethanol
Synonyms Phenoxyisopropanol, Propylene Glycol Phenyl Ether2-Phenoxyethanol, Ethylene Glycol Monophenyl Ether
CAS Number 770-35-4122-99-6
Molecular Formula C₉H₁₂O₂C₈H₁₀O₂
Molecular Weight 152.19 g/mol 138.17 g/mol
Appearance Colorless to pale yellow liquidColorless oily liquid
Odor Mild, pleasantFaint, rose-like
Solubility in Water 15.1 g/L at 20°C[1]26 g/kg[2]
Boiling Point ~241-243°C[1][3]~247°C[2]
LogP (Octanol/Water) 1.50[1]1.16

Mechanism of Antimicrobial Action

Both preservatives function by disrupting microbial viability, though their specific interactions are subtly influenced by their molecular structures.

Phenoxyethanol primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane. Its mechanism involves increasing the permeability of the cell membrane, which leads to the leakage of essential intracellular components, such as potassium ions and ATP, ultimately resulting in cell death.

1-Phenoxy-2-propanol employs a multifaceted approach. Similar to phenoxyethanol, its lipophilic nature allows it to integrate into the lipid bilayer of bacterial and fungal cell membranes, disrupting their structure and increasing permeability[4]. This leads to the leakage of cellular contents and cell death[4]. Beyond membrane disruption, 1-phenoxy-2-propanol is also suggested to interfere with vital enzymatic processes within the microbial cell, halting growth and reproduction[4]. Some studies also suggest it may inhibit protein synthesis, further impeding microbial proliferation[4].

Comparative Antimicrobial Efficacy

A direct comparison of antimicrobial efficacy relies on standardized testing, most notably the determination of the Minimum Inhibitory Concentration (MIC) and the Preservative Efficacy Test (PET), or Challenge Test.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. While extensive MIC data is available for phenoxyethanol, specific, publicly available MIC values for 1-phenoxy-2-propanol against the standard battery of cosmetic-relevant microorganisms are limited. General literature describes 1-phenoxy-2-propanol as having "broad-spectrum antimicrobial activity" and being effective at concentrations of 0.5-1%[5][6]. It is also often cited as a "preservative booster," enhancing the efficacy of other preservatives in a formulation[4].

The table below presents typical MIC values for Phenoxyethanol against the five standard microorganisms stipulated in many preservative efficacy tests.

MicroorganismStrain (Example)TypePhenoxyethanol MIC (%)
Escherichia coliATCC 8739Gram-negative Bacteria0.32 - 0.36
Pseudomonas aeruginosaATCC 9027Gram-negative Bacteria0.32
Staphylococcus aureusATCC 6538Gram-positive Bacteria0.64 - 0.85
Candida albicansATCC 10231Yeast0.32 - 0.54
Aspergillus brasiliensisATCC 16404Mold0.32 - 0.33

(Data compiled from sources providing typical MIC values. Actual values can vary based on test conditions.)

Note on 1-Phenoxy-2-propanol Efficacy: The absence of standardized, comparative MIC data for 1-phenoxy-2-propanol in the public domain represents a current knowledge gap. Formulators should rely on supplier-provided data or conduct their own internal testing to determine the precise efficacy of 1-phenoxy-2-propanol in their specific formulations.

Preservative Efficacy Testing (Challenge Test)

The ISO 11930 standard is a globally recognized method for assessing the antimicrobial protection of a cosmetic product. This test "challenges" the product by inoculating it with a high concentration of specific microorganisms and monitoring the reduction in their population over 28 days. A passing result requires a significant log reduction in bacteria and no increase in yeast or mold counts. Both phenoxyethanol and 1-phenoxy-2-propanol, when formulated correctly at their typical use levels (up to 1.0%), are capable of passing this test.

Formulation and Performance Considerations

Beyond antimicrobial efficacy, the choice of preservative impacts the final product's physical and sensory characteristics.

  • Multifunctionality: 1-Phenoxy-2-propanol is often marketed as a multifunctional ingredient. It acts as a solvent for fragrances and other lipophilic components, and as an emollient, contributing to a smoother skin feel in the final product[5][7]. This can be an advantage in streamlining ingredient lists.

  • Odor Profile: 1-Phenoxy-2-propanol is described as having a mild, pleasant odor, which can be beneficial in fragrance-free formulations or where the base odor is critical[7]. Phenoxyethanol has a characteristic faint rose-like scent that is generally not overpowering but may need to be considered.

  • Synergy and "Preservative Boosting": Both molecules are often used in combination with other preservatives to achieve a synergistic, broad-spectrum effect at lower concentrations. Phenoxyethanol is famously boosted by ingredients like ethylhexylglycerin and caprylyl glycol. 1-Phenoxy-2-propanol is also recognized as a "preservative booster," suggesting it can enhance the performance of other antimicrobial agents[4].

  • Emulsion Stability: As a solvent, 1-phenoxy-2-propanol can influence the viscosity of an emulsion's continuous phase. This must be considered during formulation development to avoid potential stability issues like creaming or sedimentation.

Safety and Regulatory Profile

Both phenoxyethanol and 1-phenoxy-2-propanol have undergone safety assessments and are regulated for use in cosmetic products in major markets.

  • 1-Phenoxy-2-propanol: This ingredient is also permitted for use in cosmetic formulations up to a concentration of 1.0% in regions like the European Union and Korea[3][8]. It is generally considered to have a low risk of skin irritation or sensitization when used at appropriate concentrations.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized methods for evaluating preservative efficacy are crucial. Below are detailed protocols for the Minimum Inhibitory Concentration (MIC) test and the ISO 11930 Preservative Efficacy Test.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a broth medium.

Figure 2: Workflow for ISO 11930 Preservative Efficacy Test.

Step-by-Step Methodology:

  • Preparation of Product and Inocula: Prepare five separate, weighed portions (e.g., 20g) of the test product in sterile containers. Prepare standardized inocula of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[9]

  • Inoculation (Challenge): At Day 0, inoculate each product portion with one of the five microbial suspensions to achieve a final concentration between 10⁵ and 10⁶ colony-forming units (CFU) per gram or mL.[10] Mix thoroughly to ensure even distribution.

  • Initial Count: Immediately after inoculation, perform a baseline microbial count (Day 0) from each inoculated product to confirm the initial challenge level.

  • Incubation: Store the inoculated products in their closed containers at a controlled room temperature (20-25°C), protected from light, for 28 days.[10]

  • Sampling and Enumeration: At specified intervals—Day 7, Day 14, and Day 28—remove an aliquot (e.g., 1g) from each container.[9] Neutralize the preservative's activity using a suitable neutralizing broth and perform serial dilutions. Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and Counting: Incubate the plates under appropriate conditions and count the number of colonies to determine the concentration of surviving microorganisms at each time point.

  • Evaluation: Calculate the log reduction of microorganisms from the initial Day 0 count for each time point. Compare these results against the acceptance criteria outlined in the ISO 11930 standard (Criteria A for full protection, Criteria B for acceptable protection) to determine if the product passes the test.[10]

Conclusion

Both phenoxyethanol and 1-phenoxy-2-propanol are effective and safe preservatives for use in cosmetic and pharmaceutical applications when used within regulatory limits.

Phenoxyethanol remains the industry benchmark, supported by a wealth of efficacy and safety data. Its broad-spectrum activity and long history of use make it a reliable and cost-effective choice for a wide range of formulations.

1-Phenoxy-2-propanol presents itself as a compelling modern alternative, offering not just preservative action but also valuable formulation benefits such as solvent and emollient properties, and a favorable sensory profile. Its role as a "preservative booster" makes it a strategic choice for formulators looking to create synergistic preservative systems and potentially reduce the concentration of other preservatives.

The ultimate selection between these two molecules, or their use in combination, will depend on the specific requirements of the formulation. Key decision factors will include the desired antimicrobial spectrum, the need for multifunctional ingredients, the sensory profile of the final product, and cost considerations. As the demand for innovative and consumer-friendly products grows, a thorough understanding of the nuances of each preservative is essential for the development of safe, stable, and effective formulations.

References

  • The Science Behind 1-Phenoxy-2-Propanol: A Deep Dive into its Preservative Power. (n.d.). Retrieved from [Link]

  • ISO 11930 - Preservative Effectiveness Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • 1-PHENOXY-2-PROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • ISO 11930 Preservative Effectiveness Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Preservative Efficacy (Challenge) Test. (n.d.). Certified Cosmetics. Retrieved from [Link]

  • What is a Challenge Test for Cosmetic Products and Why is it Important?. (2025, March 25). BeLab Services. Retrieved from [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries. (2024, November 22). Tristar Intermediates. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich. (n.d.). KIT - IBG. Retrieved from [Link]

  • INTERNATIONAL STANDARD ISO 11930. (n.d.). Retrieved from [Link]

  • 1-Phenoxy-2-propanol. (n.d.). PubChem. Retrieved from [Link]

  • Lee, J. D., et al. (2019). Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics. Regulatory Toxicology and Pharmacology, 103, 56-62. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

  • Kim, K., et al. (2016). Percutaneous absorption of 1-phenoxy-2-propanol, a preservative in cosmetics for exposure assessment. Toxicology Letters, 258, S207. Retrieved from [Link]

  • Phenoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) g% of 2-PE for E. coli and P. aeruginosa strains. (n.d.). ResearchGate. Retrieved from [Link]

  • Natural Preservative Solutions for Personal Care Products. (n.d.). Hexis Lab. Retrieved from [Link]

  • Article - SciELO. (n.d.). Retrieved from [Link]

  • Minimum inhibitory concentration against E. coli and S. aureus bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reller, L. B., et al. (1983). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. Antimicrobial Agents and Chemotherapy, 23(3), 394-399. Retrieved from [Link]

  • Minimal inhibitory concentration [MIC (g mL À1 )]. (n.d.). ResearchGate. Retrieved from [Link]

  • DeLeo, P. C., et al. (2024). Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Antimicrobial Efficacy of Preservatives used in Skin Care Products on Skin Micro Biota. (n.d.). Retrieved from [Link]

  • 1-Phenoxy-2-propanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 1-Phenoxy-2-Propanol Versus Parabens in Antimicrobial Testing

For professionals in research, scientific, and drug development fields, the selection of an appropriate preservative system is a critical decision that impacts product integrity and consumer safety. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, scientific, and drug development fields, the selection of an appropriate preservative system is a critical decision that impacts product integrity and consumer safety. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of 1-phenoxy-2-propanol and the widely used class of preservatives, parabens. The information presented herein is supported by established scientific principles and experimental data to aid in making informed formulation choices.

Introduction to Preservatives in Formulations

The inclusion of preservatives in aqueous-based and multi-use products is essential to prevent the growth of harmful microorganisms such as bacteria, yeast, and mold.[1][2] An ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations, be compatible with other formulation components, and maintain its efficacy across a range of pH values and temperatures.[3][4] This guide focuses on a comparative analysis of two prominent preservative options: 1-phenoxy-2-propanol and parabens.

1-Phenoxy-2-Propanol: A glycol ether, 1-phenoxy-2-propanol is a clear, colorless liquid with a mild odor.[5] It is utilized in a variety of cosmetic and personal care products for its broad-spectrum antimicrobial activity, as well as its function as a solvent and emollient.[5][6] It is often considered a gentler alternative to some traditional preservatives.[5]

Parabens: Parabens are a family of alkyl esters of p-hydroxybenzoic acid.[2][7] The most commonly used parabens in cosmetics are methylparaben, propylparaben, butylparaben, and ethylparaben.[2][8] They are known for their effectiveness against a broad range of microorganisms, particularly fungi and Gram-positive bacteria.[1][9]

Mechanism of Antimicrobial Action

The efficacy of a preservative is intrinsically linked to its mechanism of action against microbial cells.

1-Phenoxy-2-Propanol: As a member of the glycol ether family, the antimicrobial action of 1-phenoxy-2-propanol is primarily attributed to its ability to disrupt the cell membrane of microorganisms. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some studies on related aminopropanol derivatives have also highlighted their potential to inhibit biofilm formation.[10][11]

Parabens: The antimicrobial mechanism of parabens is multifaceted. It is widely thought that they disrupt microbial membrane transport processes, interfering with the uptake of essential nutrients and the expulsion of waste products.[1][7] Additionally, some evidence suggests that parabens can inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in certain bacterial species.[1][7] The antimicrobial activity of parabens generally increases with the length of the alkyl chain, with butylparaben being more potent than propylparaben, which is in turn more potent than methylparaben.[9][12] This increased efficacy is linked to greater solubility in the bacterial membrane, allowing for higher concentrations to reach cytoplasmic targets.[7]

Comparative Antimicrobial Efficacy

Direct, side-by-side comparative studies on the efficacy of 1-phenoxy-2-propanol versus a range of parabens using standardized antimicrobial effectiveness tests are not extensively available in the public domain. However, a comparative analysis can be constructed based on their known individual properties and performance against different classes of microorganisms.

PreservativeGram-Positive BacteriaGram-Negative BacteriaYeastMoldOptimal pH Range
1-Phenoxy-2-Propanol EffectiveEffectiveEffectiveEffective4-9[13]
Methylparaben Moderately EffectiveLess EffectiveEffectiveEffective4-8[14][15]
Propylparaben EffectiveModerately EffectiveEffectiveEffective4-8[14][15]
Butylparaben Highly EffectiveEffectiveEffectiveEffective4-8[14][15]

Key Efficacy Insights:

  • Spectrum of Activity: Both 1-phenoxy-2-propanol and parabens offer broad-spectrum antimicrobial coverage.[5][7] However, the efficacy of individual parabens can vary against different microbial types. Parabens are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[9][15] The antimicrobial activity of parabens increases with the length of the alkyl chain.[9][12]

  • pH Influence: The efficacy of parabens can be influenced by pH. They are most effective in the pH range of 4-8.[14][15] Above this range, their efficacy can decrease due to the formation of the less active phenolate ion.[14] 1-phenoxy-2-propanol is reported to be stable and effective over a wider pH range of 4 to 9.[13]

  • Formulation Compatibility: The effectiveness of any preservative can be impacted by interactions with other ingredients in a formulation.[4][16] For instance, the efficacy of some preservatives can be reduced in the presence of non-ionic surfactants.[13] It is crucial to conduct antimicrobial effectiveness testing on the final product formulation.

Standardized Antimicrobial Effectiveness Testing (AET)

To empirically determine the efficacy of a preservative system within a specific formulation, a standardized challenge test, such as the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test, is employed.[17][18]

USP <51> Antimicrobial Effectiveness Test Protocol

This test evaluates the ability of a product's preservative system to control the growth of a standardized panel of microorganisms over a 28-day period.[19][20]

Mandatory Test Strains: [18][21]

  • Staphylococcus aureus (ATCC No. 6538) - Gram-positive bacteria

  • Escherichia coli (ATCC No. 8739) - Gram-negative bacteria

  • Pseudomonas aeruginosa (ATCC No. 9027) - Gram-negative bacteria

  • Candida albicans (ATCC No. 10231) - Yeast

  • Aspergillus brasiliensis (ATCC No. 16404) - Mold

Experimental Workflow:

AET_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_incubation Incubation & Sampling Phase cluster_analysis Analysis Phase P1 Prepare and sterilize product samples P2 Culture and harvest challenge microorganisms P1->P2 P3 Standardize microbial suspensions to ~1 x 10^8 CFU/mL P2->P3 I1 Inoculate separate product samples with each microorganism (10^5 to 10^6 CFU/mL) P3->I1 S0 Day 0: Determine initial microbial concentration I1->S0 Incubate Incubate at 22.5 ± 2.5°C S0->Incubate S7 Day 7: Plate and enumerate S14 Day 14: Plate and enumerate S7->S14 A1 Calculate log reduction at each time point S7->A1 S28 Day 28: Plate and enumerate S14->S28 S14->A1 S28->A1 Incubate->S7 A2 Compare results to USP <51> acceptance criteria A1->A2

Caption: USP <51> Antimicrobial Effectiveness Test Workflow.

Step-by-Step Methodology:

  • Preparation of Microbial Inocula:

    • The specified microorganisms are cultured on appropriate solid or liquid media.[20]

    • The microorganisms are harvested by washing the surface of the solid medium or by centrifugation of a broth culture.[20]

    • The harvested microorganisms are resuspended in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.[17]

  • Inoculation of Product Samples:

    • The product to be tested is divided into five separate sterile containers, one for each test microorganism.[19]

    • Each container is inoculated with one of the standardized microbial suspensions to achieve an initial concentration of between 10⁵ and 10⁶ CFU/mL.[19]

    • The volume of the inoculum should not exceed 1% of the total volume of the product.[19]

  • Incubation and Sampling:

    • The inoculated product samples are incubated at 22.5 ± 2.5°C for 28 days.[17]

    • The number of viable microorganisms is determined at specified intervals, typically at 7, 14, and 28 days.[17]

  • Enumeration and Interpretation:

    • At each time point, a sample is taken from each inoculated container, and the concentration of viable microorganisms is determined using standard plate count methods.[20]

    • The log reduction in microbial concentration from the initial count is calculated for each time point.

    • The results are then compared against the acceptance criteria outlined in USP <51> for the specific product category to determine the effectiveness of the preservative system.[18]

Conclusion

Both 1-phenoxy-2-propanol and parabens are effective broad-spectrum preservatives. The choice between them will depend on a multitude of factors including the specific formulation, desired pH range, target microbial contaminants, and regulatory considerations. While parabens have a long history of use and a well-documented efficacy profile, particularly against fungi, 1-phenoxy-2-propanol offers the advantage of being effective over a wider pH range and is often perceived as a milder alternative. For any given formulation, the definitive measure of preservative efficacy can only be ascertained through rigorous antimicrobial effectiveness testing, such as the USP <51> challenge test, on the final product.

References

  • Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.
  • Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Paraben. Retrieved from [Link]

  • Microbe Investigations. (n.d.). USP 51 - Antimicrobial Effectiveness Test. Retrieved from [Link]

  • Haag, T., & Löffel, K. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics, 13(3), 342.
  • Ferreira, V., et al. (2024).
  • Say Goodbye to Parabens: Why Phenoxyethanol Ethylhexylglycerin is the Safer Choice. (n.d.). Retrieved from [Link]

  • American Pharmaceutical Review. (2017, October 15). Antimicrobial Preservatives Part Two: Choosing a Preservative. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Factors Affecting The 'Availability' of Preservatives - Microbial Spoilage. Retrieved from [Link]

  • Alliance Analytical Laboratories. (n.d.). Preservative Efficacy Testing USP 51 | PET | AET. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, January 1). Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51> Antimicrobial Effectiveness Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). USP 51 Antimicrobial Effectiveness Test. Retrieved from [Link]

  • UL Prospector. (2017, July 7). Parabens and their alternatives: A preservative deep dive. Retrieved from [Link]

  • News - What are the factors that affect the performance of cosmetic preservatives. (n.d.). Retrieved from [Link]

  • Geneva Labs. (n.d.). Antimicrobial Effectiveness Test. Retrieved from [Link]

  • Mukti Organics. (n.d.). Phenoxyethanol vs Parabens: Is This “Clean” Preservative Actually Safe. Retrieved from [Link]

  • Cosmetics & Toiletries. (2024, August 13). Preservatives: More than parabens, phenoxyethanol and benzyl alcohol. Retrieved from [Link]

  • Wydro, P., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. International Journal of Molecular Sciences, 24(7), 6663.
  • ResearchGate. (n.d.). (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. Retrieved from [Link]

  • Liebens, V., et al. (2018). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 9, 2139.
  • Kim, M., et al. (2019). Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics. Regulatory Toxicology and Pharmacology, 103, 56-62.
  • U.S. Food and Drug Administration. (2022, November 18). Parabens in Cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, January 1). Antimicrobial Preservatives Part Two: Choosing a Preservative. Retrieved from [Link]

  • ASEAN Cosmetic Committee. (n.d.). ASEAN Cosmetic Committee (ACC) Statement on Parabens. Retrieved from [Link]

  • Critical Catalyst. (2022, March 14). Parabens in Cosmetic Products. Retrieved from [Link]

  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficacy tests of alternative preservatives in combination with phenoxyethanol for development of safe cosmetic products for children. Retrieved from [Link]

  • MDPI. (2023, August 29). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Retrieved from [Link]

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Comparative

A Comparative Guide to P-Series and E-Series Glycol Ethers as Solvents for Researchers and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product efficacy, and laboratory...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product efficacy, and laboratory safety. Among the diverse classes of organic solvents, glycol ethers stand out for their exceptional solvency, miscibility with both aqueous and organic phases, and versatile performance characteristics.[1][2] This guide provides a comprehensive, data-driven comparison of the two primary families of glycol ethers: the Propylene-series (P-series) and the Ethylene-series (E-series). Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to make informed solvent selections tailored to their specific applications.

Fundamental Structural and Physicochemical Distinctions

The core difference between P-series and E-series glycol ethers lies in their molecular backbone. E-series glycol ethers are derived from ethylene oxide, resulting in an ethylene glycol core, while P-series are synthesized from propylene oxide, yielding a propylene glycol structure.[1][3] This seemingly subtle variation in chemical architecture gives rise to significant differences in their physical properties, solvency characteristics, and, most critically, their toxicological profiles.[1]

P-series glycol ethers are recognized for their high performance in industrial applications and are commonly found in paints, coatings, cleaners, and inks.[2][3] Conversely, E-series glycol ethers have historically been used in pharmaceuticals, sunscreens, and cosmetics.[1][3] However, a notable shift towards P-series alternatives has occurred due to safety concerns associated with certain E-series compounds.[1][4]

G cluster_E E-Series Glycol Ethers cluster_P P-Series Glycol Ethers E_Structure Ethylene Oxide Precursor (-O-CH₂-CH₂-)n E_Properties Generally more polar Higher water solubility E_Structure->E_Properties Dictates Solvent_Choice Solvent Selection E_Properties->Solvent_Choice Informs P_Structure Propylene Oxide Precursor (-O-CH(CH₃)-CH₂-)n P_Properties Generally less polar Good solvency for organic resins P_Structure->P_Properties Dictates P_Properties->Solvent_Choice Informs

Caption: Structural basis of P-series and E-series glycol ethers and their influence on properties.

Performance Comparison: A Data-Driven Analysis

The efficacy of a solvent is determined by a combination of its physical and chemical properties. This section provides a quantitative comparison of key performance indicators for representative P-series and E-series glycol ethers.

Table 1: Comparative Physical Properties of Selected Glycol Ethers
Glycol EtherSeriesChemical NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)Evaporation Rate (n-BuAc=1)Surface Tension (mN/m @ 25°C)
PGME P-SeriesPropylene Glycol Methyl Ether107-98-290.121218.10.7527.7
DPGME P-SeriesDipropylene Glycol Methyl Ether34590-94-8148.201880.20.0228.8
PGBE P-SeriesPropylene Glycol n-Butyl Ether5131-66-8132.201710.60.1326.3
EGME E-SeriesEthylene Glycol Methyl Ether109-86-476.091246.20.8231.0
EGEE E-SeriesEthylene Glycol Ethyl Ether110-80-590.121353.80.4728.3
EGBE E-SeriesEthylene Glycol n-Butyl Ether111-76-2118.171710.60.0827.4

Note: The data presented is compiled from various chemical supplier technical data sheets and should be considered typical values.

Analysis of Performance Metrics:

  • Solvency Power: Both series exhibit excellent solvency for a wide range of substances due to the presence of both ether and alcohol functionalities.[3][5] P-series ethers, with their additional methyl group, often show enhanced solvency for non-polar materials and a variety of resins like acrylics, epoxies, and polyurethanes.[2] E-series ethers, being slightly more polar, demonstrate strong compatibility with water.[2]

  • Evaporation Rate: The rate of evaporation is a critical parameter in applications such as coatings and cleaning formulations, as it influences drying time and film formation.[6] As indicated in Table 1, the evaporation rates can be tailored by selecting different glycol ethers within each series. The standard test method for determining evaporation rates is ASTM D3539.[6][7][8][9][10]

  • Surface Tension: Lower surface tension is desirable in many applications as it promotes wetting and penetration. Both P-series and E-series glycol ethers effectively reduce the surface tension of aqueous solutions. The choice between the series will depend on the specific surface tension requirements of the formulation.

Health and Safety Profile: The Decisive Factor

The most significant distinction between P-series and E-series glycol ethers lies in their toxicological profiles, a direct consequence of their metabolic pathways.[1]

E-Series Metabolism and Toxicity: Certain E-series glycol ethers, particularly those with shorter alkyl chains like ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE), are metabolized in the body to toxic alkoxyacetic acids.[1][11] These metabolites are linked to adverse health effects, including reproductive and developmental toxicity.[1][12] Due to these concerns, the use of some E-series glycol ethers is restricted under regulations such as REACH in Europe.[12][13] For instance, 2-(2-methoxyethoxy)ethanol (DEGME) is restricted for supply to the general public in certain products at concentrations of 0.1% or greater by weight.[13]

P-Series Metabolism and Safety: In contrast, P-series glycol ethers are primarily metabolized to propylene glycol, a significantly less toxic compound.[1] This metabolic difference is the primary reason for the widespread replacement of E-series with P-series glycol ethers in many applications.[1][4] The robust toxicity database for P-series glycol ethers supports their lack of significant health effects with proper use.[14]

G cluster_E E-Series Metabolism cluster_P P-Series Metabolism E_Glycol_Ether E-Series Glycol Ether (e.g., EGME, EGEE) Alkoxyacetic_Acid Toxic Alkoxyacetic Acids E_Glycol_Ether->Alkoxyacetic_Acid Metabolized to Adverse_Effects Reproductive & Developmental Toxicity Alkoxyacetic_Acid->Adverse_Effects Leads to P_Glycol_Ether P-Series Glycol Ether Propylene_Glycol Propylene Glycol (Less Toxic) P_Glycol_Ether->Propylene_Glycol Metabolized to Safer_Profile Safer Toxicological Profile Propylene_Glycol->Safer_Profile Results in

Caption: Contrasting metabolic pathways of E-series and P-series glycol ethers.

Experimental Protocols for Solvent Performance Evaluation

To ensure the selection of the optimal solvent, it is crucial to perform empirical testing. The following are standardized protocols for evaluating key solvent performance characteristics.

Experimental Protocol 1: Determination of Solvency (Water Solubility)

This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals.[15][16][17]

Objective: To determine the water solubility of a glycol ether.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath (20 ± 0.5 °C)

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Suitable analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[15][17]

  • Sample Preparation: Add a known excess amount of the glycol ether to a flask containing a known volume of deionized water.

  • Equilibration: Place the flask in the constant temperature bath and stir the mixture vigorously for a predetermined time (based on the preliminary test) to ensure saturation.

  • Phase Separation: After equilibration, stop the stirring and allow the phases to separate. If an emulsion forms, use centrifugation or filtration to separate the aqueous phase.

  • Quantification: Carefully take a sample from the aqueous phase and determine the concentration of the dissolved glycol ether using a calibrated analytical method.

  • Replicates: Repeat the experiment at least twice to ensure the reproducibility of the results.

Experimental Protocol 2: Measurement of Evaporation Rate

This protocol is based on the ASTM D3539 standard test method.[6][7][8][9][10]

Objective: To determine the relative evaporation rate of a glycol ether compared to a standard solvent (n-butyl acetate).

Apparatus:

  • Thin-film evaporometer (e.g., Shell Thin-Film Evaporometer)

  • Constant temperature cabinet (25 ± 0.5 °C)

  • Syringe (1 mL)

  • Filter paper

  • Analytical balance

Procedure:

  • Apparatus Setup: Place the evaporometer in the constant temperature cabinet and allow it to equilibrate.

  • Sample Preparation: Bring the glycol ether sample to the test temperature.

  • Measurement: a. Suspend a piece of filter paper from the balance inside the cabinet. b. Using the syringe, dispense a known volume (e.g., 0.70 mL) of the glycol ether evenly onto the filter paper. c. Record the weight loss of the sample over time as it evaporates.

  • Data Analysis: Determine the time required for 90% of the sample to evaporate.

  • Relative Evaporation Rate (RER) Calculation: RER = (90% evaporation time of n-butyl acetate) / (90% evaporation time of the test solvent)

Conclusion and Recommendations for Solvent Selection

The choice between P-series and E-series glycol ethers is a critical decision for researchers and drug development professionals. While both series offer excellent solvency and a range of useful physical properties, the significantly more favorable toxicological profile of the P-series makes them the preferred choice for the majority of applications.

Key Recommendations:

  • Prioritize Safety: Given the well-documented reproductive and developmental toxicity of certain E-series glycol ethers, it is strongly recommended to substitute them with P-series alternatives whenever possible.[1][4]

  • Performance-Based Selection: Within the P-series, the specific glycol ether should be chosen based on the required solvency, evaporation rate, and surface tension for the particular application. The data provided in Table 1 can serve as a starting point for this selection process.

  • Regulatory Compliance: Always adhere to the latest regulatory guidelines, such as those established by REACH, regarding the use of specific glycol ethers.[13][18]

  • Empirical Verification: The provided experimental protocols should be utilized to validate the performance of the selected solvent in the context of the specific experimental or formulation conditions.

By carefully considering the data and recommendations presented in this guide, researchers can make informed and responsible decisions regarding solvent selection, thereby enhancing both the efficacy of their work and the safety of their laboratory environment.

References

  • ASTM D3539-11 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film. (n.d.).
  • Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer1. (n.d.).
  • A Comparative Analysis of E-Series and P-Series Glycol Ethers for Research Applications - Benchchem. (n.d.).
  • D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer - ASTM. (n.d.).
  • D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer - ASTM. (n.d.).
  • ASTM D3539-11 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer - ANSI Webstore. (n.d.).
  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility - Google Books. (1995, July 27).
  • toxicological categorization of p- and e-series glycol ethers. (n.d.).
  • Authorisation and Restriction - Glycol Ethers Online. (n.d.).
  • Solubility testing in accordance with the OECD 105 - FILAB. (n.d.).
  • Propylene Glycol Ethers: A Comprehensive Technical Review for Researchers - Benchchem. (n.d.).
  • Glycol Ethers Regulations. (n.d.).
  • Test No. 105: Water Solubility - OECD. (n.d.).
  • What are Glycol Ethers?. (n.d.).
  • OECD GUIDELINES FOR TESTING CHEMICALS - Pure. (2009, September 7).
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
  • An In-depth Technical Guide to the Viscosity and Surface Tension of Propylene Glycol n-Propyl Ether - Benchchem. (n.d.).
  • GLYCOL ETHERS | - atamankimya.com. (n.d.).
  • GLYCOL ETHERS - Ataman Kimya. (n.d.).
  • Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. (2024, March 10).
  • Glycol Ethers Properties & Examples, Organic Solvents. (n.d.).
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  • Glycol ethers: a ubiquitous family of toxic chemicals: a plea for REACH regulation - PubMed. (n.d.).
  • Glycol ethers - SIN List - ChemSec. (n.d.).
  • Surface Tension of Poly (ethylene glycol), Poly (propylene glycol) and Their Methyl Ether Homologous - J-Stage. (n.d.).
  • Glycol Ethers REACH Consortium - ReachCentrum. (n.d.).
  • The Role of Ethylene Glycol Diethyl Ether in Pharmaceutical Extraction. (n.d.).
  • Ethers of Propylene, Butylene Glycols, and Other Glycol Derivatives - ResearchGate. (n.d.).
  • Glycol Ethers Properties & Examples, Organic Solvents. (n.d.).
  • Glycol ethers - Wikipedia. (n.d.).
  • Experimental surface tension σ for b, ref 7, x ethylene glycol dimethyl... - ResearchGate. (n.d.).
  • E-Series Glycol Ether Market By Size, Share, Trends, Growth, and Forecast 2030. (n.d.).
  • Various applications of propylene glycol methyl ether in industries - TK Group. (n.d.).
  • Glycol Ethers Research and in-depth Studies. (n.d.).
  • Characterization of Propylene Glycol n-Propyl Ether - Publikationsserver der Universität Regensburg. (2010, January 12).
  • Propylene Glycol Ether Market Anticipated to Reach US$ 2.44 Bn - openPR.com. (2025, February 25).
  • Recommended Correlations for the Surface Tension of Ethers - AIP Publishing. (n.d.).
  • Deriving Biomonitoring Equivalents for selected E- and P-series glycol ethers for public health risk assessment - PubMed. (n.d.).
  • Glycol Ethers | EPA. (n.d.).
  • Determining Solvent Evaporation Rates Faster with Science based Tool - SpecialChem. (2019, June 3).
  • Evaporation Rate of Solvents PDF | PDF | Ethanol | Ether - Scribd. (n.d.).
  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air usin: Annual Thresholds and Classifications for the Workplace - ResearchGate. (2019, February 1).

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Validation

A Comparative Guide to Gastropod Anesthesia: Evaluating 1-Phenoxy-2-Propanol and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals The study of gastropods, a diverse and neurologically significant class of mollusks, has provided invaluable insights into neurobiology, pharmacology, and t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The study of gastropods, a diverse and neurologically significant class of mollusks, has provided invaluable insights into neurobiology, pharmacology, and toxicology. Central to the ethical and effective execution of this research is the appropriate use of anesthetics for immobilization, surgical procedures, and tissue fixation. This guide provides an in-depth, comparative analysis of 1-phenoxy-2-propanol as a gastropod anesthetic, alongside a critical evaluation of common alternatives, supported by experimental data and detailed protocols.

The Imperative for Effective Gastropod Anesthesia

The selection of an appropriate anesthetic for gastropods is a critical experimental decision. An ideal anesthetic should induce a smooth and rapid onset of anesthesia, provide adequate muscle relaxation and analgesia, allow for a swift and complete recovery, and have a wide margin of safety with minimal side effects. Furthermore, for neurophysiological studies, the anesthetic's mechanism of action should be well-understood to avoid confounding experimental results. This guide will explore the performance of 1-phenoxy-2-propanol and compare it with magnesium chloride, eugenol, menthol, and Tricaine Methanesulfonate (MS-222) to empower researchers in making informed decisions.

1-Phenoxy-2-Propanol: A Versatile Anesthetic for Gastropod Neurobiology

1-Phenoxy-2-propanol (PP) has emerged as a valuable anesthetic agent in gastropod research due to its efficacy and favorable properties.[1][2][3] It is a bath-applied, biodegradable compound with low toxicity.[1]

Mechanism of Action

The primary anesthetic effect of 1-phenoxy-2-propanol is achieved through the reversible elimination of neural activity.[1][2][3] It has been demonstrated to eliminate action potentials and reduce muscular contraction force in various gastropod species, including Hermissenda crassicornis and Tritonia diomedea.[1][3] This suppression of neuronal excitability leads to a state of anesthesia suitable for a range of experimental procedures.

Performance and Applications

Studies have shown that 1-phenoxy-2-propanol is an effective anesthetic in at least three species of gastropods.[1] It has proven useful in neurophysiological dissections, surgical interventions, and for preventing tissue contraction during fixation, which is crucial for anatomical studies.[1][3] Research on Lymnaea stagnalis has demonstrated that PP reduces contraction during tissue fixation, leading to flatter tissue preparations for clearer anatomical interpretation.[1][3] Furthermore, its use has been associated with longer survival rates after surgery in Tritonia diomedea compared to procedures without anesthesia.[1][3]

While effective, a notable characteristic of 1-phenoxy-2-propanol is its relatively long induction time, which can range from one to two hours.[4]

Comparative Analysis of Gastropod Anesthetics

The choice of anesthetic should be tailored to the specific gastropod species, the experimental requirements, and ethical considerations. Below is a comparative overview of 1-phenoxy-2-propanol and its common alternatives.

AnestheticEffective ConcentrationInduction TimeRecovery TimeAdvantagesDisadvantagesKey Gastropod Species Studied
1-Phenoxy-2-Propanol 8 mM (in seawater)[3][4]; 125 μL in 100 mL distilled H₂O[4]1-2 hours[4]Reversible with washing[1][3]Low toxicity, biodegradable, improves tissue fixation[1][3]Long induction time[4]Hermissenda crassicornis, Tritonia diomedea, Lymnaea stagnalis[1][2][3]
Magnesium Chloride (MgCl₂) 10% solution (in distilled water)[5]~1 hour[5]~30 minutes[5]Readily available, cost-effective, no apparent side effects at effective concentrations[5]Can be less effective in some species; primarily a muscle relaxantLittoraria angulifera[5]
Eugenol 0.5% - 1.5% (in distilled water)[5]Variable; Ineffective in Littoraria angulifera at tested concentrations[5]Not applicable for L. anguliferaNatural product, rapid action in some speciesEfficacy is highly species-dependent; can be an irritantLittoraria angulifera (ineffective)[5]
Menthol 1% - 2% (in distilled water)[5]Variable; Ineffective in Littoraria angulifera at tested concentrations[5]Not applicable for L. anguliferaNatural product, can be effective for relaxation[2][6]Low water solubility, efficacy varies significantly with genetics[2][6]Potamopyrgus antipodarum[6], Lymnaea[2], Helisoma trivolvis[2]
Tricaine Methanesulfonate (MS-222) 150 mg/L[7]Not specified for gastropodsNot specified for gastropodsWidely used for aquatic vertebrates[8][9]Efficacy in gastropods is not well-established and can be low; requires buffering[10][11]Cipangopaludina cathayensis[7]

Experimental Protocols

Adherence to detailed and validated protocols is paramount for ensuring animal welfare and the reproducibility of experimental results.

Protocol 1: Anesthesia with 1-Phenoxy-2-Propanol

This protocol is adapted from studies on various marine and freshwater gastropods.[1][4]

Materials:

  • 1-Phenoxy-2-Propanol (analytical grade)

  • Seawater or appropriate saline for the species

  • Glass or plastic container of appropriate size for the gastropod

  • Aeration system (optional but recommended for long procedures)

Procedure:

  • Prepare the Anesthetic Solution: For marine gastropods, prepare an 8 mM solution of 1-phenoxy-2-propanol in seawater. For freshwater species, a concentration of 125 μL in 100 mL of distilled water has been used.[4] Ensure the solution is well-mixed.

  • Acclimation: Place the gastropod in a container with its normal housing water for a brief acclimation period (10-15 minutes).

  • Induction: Gently replace the housing water with the prepared 1-phenoxy-2-propanol solution.

  • Monitoring: Observe the gastropod for signs of anesthesia, which include cessation of locomotion, relaxation of the foot and tentacles, and lack of response to a gentle tactile stimulus (e.g., touching the foot with a blunt probe). Induction can take 1-2 hours.[4]

  • Maintenance: For prolonged procedures, maintain the gastropod in the anesthetic solution. Ensure adequate oxygenation if the procedure is lengthy.

  • Recovery: After the procedure, transfer the gastropod to a container with fresh, well-aerated housing water. Recovery is typically complete upon full return of normal behavior and responsiveness.

Anesthesia_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_recovery Recovery Prep Prepare Anesthetic Solution Acclimate Acclimate Gastropod Prep->Acclimate Induce Induce Anesthesia Acclimate->Induce Monitor Monitor Anesthetic Depth Induce->Monitor Maintain Maintain Anesthesia Monitor->Maintain If procedure is ongoing Recover Transfer to Fresh Water Monitor->Recover Procedure complete Maintain->Monitor Observe Observe for Full Recovery Recover->Observe

General workflow for gastropod anesthesia.
Protocol 2: Anesthesia with Magnesium Chloride

This protocol is based on a study that found a 10% solution to be effective for Littoraria angulifera.[5]

Materials:

  • Magnesium chloride (MgCl₂) hexahydrate (analytical grade)

  • Distilled water

  • Container for anesthesia

  • Recovery container with appropriate water for the species

Procedure:

  • Prepare the Anesthetic Solution: Dissolve 10g of MgCl₂ hexahydrate in 100 mL of distilled water to make a 10% solution.

  • Induction: Place the gastropod directly into the 10% MgCl₂ solution.

  • Monitoring: Observe the animal for signs of anesthesia. Complete anesthesia is indicated by full relaxation of the body and no response to tactile stimulation. This may take up to 1 hour.

  • Procedure: Once the desired level of anesthesia is reached, the experimental procedure can be performed.

  • Recovery: Transfer the gastropod to a container with its normal housing water. Full recovery, indicated by the return of normal posture and movement, is expected within approximately 30 minutes.[5]

Protocol 3: Anesthesia with Menthol

The efficacy of menthol can be variable, and this protocol is a general guideline.[2][6]

Materials:

  • Menthol crystals

  • Container with the gastropod's housing water

  • Fine mesh or cloth to contain the crystals (optional)

Procedure:

  • Preparation: Place the gastropod in a container with a sufficient volume of its housing water.

  • Application: Add crushed menthol crystals directly to the water surface. The amount will depend on the volume of water and the size of the gastropod; a common approach is to add enough to form a thin layer on the surface.

  • Induction: Allow the menthol to dissolve and diffuse into the water. The gastropod will gradually become relaxed and unresponsive. The induction time can be highly variable.

  • Monitoring: Regularly check the depth of anesthesia by gently probing the animal.

  • Recovery: Once the procedure is complete, transfer the gastropod to fresh, menthol-free water. Recovery may take 40-60 minutes.[2]

Mechanistic Insights and Causality in Anesthetic Choice

The selection of an anesthetic should be guided by an understanding of its mechanism of action to ensure that it does not interfere with the experimental paradigm.

  • 1-Phenoxy-2-Propanol: Its primary action of reversibly blocking action potentials makes it a suitable choice for neurophysiological studies where temporary silencing of neural circuits is desired.[1][3]

  • Magnesium Chloride: Acts as a muscle relaxant by competing with calcium ions at the neuromuscular junction, thereby inhibiting muscle contraction.[12] Its central anesthetic effects are less pronounced, making it more of a narcotizing agent. This is a crucial consideration for studies investigating neural processes, as the animal may be immobilized but still capable of sensory perception.

  • Eugenol and Menthol: These agents are known to modulate GABA-A receptors, which are major inhibitory neurotransmitter receptors in the central nervous system.[13][14] This mechanism is similar to that of some general anesthetics used in vertebrates. However, their efficacy in gastropods is highly variable and appears to be species- and even genotype-dependent.[5][6]

  • MS-222 (Tricaine Methanesulfonate): This anesthetic acts by blocking voltage-gated sodium channels, thereby preventing the propagation of action potentials.[9][15] While this is a well-established mechanism, its effectiveness in gastropods is not as consistently documented as in vertebrates.

Simplified mechanisms of action for common gastropod anesthetics.

Conclusion and Future Directions

1-phenoxy-2-propanol stands out as a reliable and effective anesthetic for a range of applications in gastropod research, particularly in neurobiology. Its low toxicity, biodegradability, and ability to improve tissue fixation are significant advantages. However, its long induction time may not be suitable for all experimental designs.

Magnesium chloride offers a cost-effective and readily available alternative, especially for procedures primarily requiring muscle relaxation. The use of eugenol and menthol should be approached with caution due to their high species-specific variability in efficacy. The application of MS-222 in gastropods requires further investigation to establish standardized and effective protocols.

Future research should focus on comparative studies that evaluate a wider range of anesthetics across multiple gastropod species to provide more comprehensive guidelines. Additionally, investigations into the potential sublethal and long-term effects of these anesthetics on gastropod physiology and behavior are warranted to ensure the highest standards of animal welfare and data integrity in this important field of research.

References

  • Applegate, K., C. Hadfield, and J. Sykes. "Tricaine methanesulfonate (MS-222) sedation and anesthesia in the purple-spined sea urchin (Arbacia punctulata)." Journal of Zoo and Wildlife Medicine 47.4 (2016): 1051-1056.
  • Butler-Struben, H. M., et al. "Intraspecific genetic variation for anesthesia success in a New Zealand freshwater snail." Journal of Molluscan Studies 84.4 (2018): 459-462.
  • Wyeth, Russell C., et al. "1-Phenoxy-2-propanol is a useful anaesthetic for gastropods used in neurophysiology." Journal of neuroscience methods 176.2 (2009): 121-128.
  • Wang, Y., et al.
  • Winlow, W., et al. "Sense and Insensibility – An Appraisal of the Effects of Clinical Anesthetics on Gastropod and Cephalopod Molluscs as a Step to Improved Welfare of Cephalopods." Frontiers in physiology 9 (2018): 1147.
  • Wyeth, R. C., et al. "1-Phenoxy-2-propanol (PP) reversibly eliminates neural activity." ResearchGate, 2008, [Link].

  • Wyeth, R. C., et al. "(PDF) 1-Phenoxy-2-propanol is a useful anaesthetic for gastropods used in neurophysiology." ResearchGate, 2008, [Link].

  • East Carolina University. "guidelines for the preparation and the use of ms-222 | iacuc | ecu." East Carolina University, [Link].

  • Applegate, K., et al. "Tricaine methanesulfonate (MS-222) sedation and anesthesia in the purple-spined sea urchin (Arbacia punctulata)." ResearchGate, 2016, [Link].

  • Washington State University Institutional Animal Care and Use Committee. "13: Tricaine Methanesulfonate (MS-222) Preparation, Storage and Use." Washington State University, [Link].

  • St. Cloud State University. "Guidelines for the Preparation and Use of MS-222 (Tricaine Methanesulfonate) for Anesthesia and Euthanasia in the African Clawed Frog (Xenopus laevis)." St. Cloud State University, 2021, [Link].

  • Rosado, D., et al. "Evaluation of Tricaine (MS-222) and Eugenol for Sedation of Peruvian Grunt Anisotremus scapularis." Fishes 8.11 (2023): 536.
  • Perrot-Minnot, M. J., et al. "Optimization of anesthetic procedure in crustaceans: Evidence for sedative and analgesic-like effect of MS-222 using a semi-automated device for exposure to noxious stimulus.
  • Wyeth, Russell C., et al. "1-Phenoxy-2-propanol is a useful anaesthetic for gastropods used in neurophysiology." Core, 2008, [Link].

  • "Tricaine mesylate." Wikipedia, [Link].

  • Svobodova, Z., et al. "The comparison of anesthetic potency and toxicity of 2-phenoxyethanol and 1-phenoxy-2-propanol for juvenile common carp.
  • Zeidan, G. C., et al. "(PDF) Efficiency of anesthetics on female gastropod Littoraria angulifera." ResearchGate, 2018, [Link].

  • UC Davis Office of Research. "Tricaine Methanesulfonate (MS-222) Preparation and Use." UC Davis, 2022, [Link].

  • Ramlochansingh, C., et al. "Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles." PLoS ONE 9.7 (2014): e101606.
  • Dijkstra, J. A., and B. P. O'Mullan. "Alternative menthol sources for ascidian relaxation.
  • Öğretmen, F., et al. "Use of Clove Oil and Eugenol to Anesthetize Fingerling Shabut Barbus grypus." North American Journal of Aquaculture 76.1 (2014): 8-12.
  • Butler-Struben, H. M., et al. "Anesthetic Efficacy of Magnesium Chloride and Ethyl Alcohol in Temperate Octopus and Cuttlefish Species." Journal of the American Association for Laboratory Animal Science 57.5 (2018): 522-532.
  • Azizan, S. A. B., et al. "Schematic diagram highlighting: A mechanism of magnesium chloride..." ResearchGate, 2021, [Link].

  • Green, S. L. "Eugenol Anesthesia in African Clawed Frogs (Xenopus laevis) of Different Body Weights.
  • Cowing, D., et al. "Investigating clove oil and its derivatives as anaesthetic agents for decapod crustaceans to improve welfare commercially and at slaughter." Frontiers in Animal Science 4 (2023): 1141331.
  • Simões, L. N., and L. C. Gomes. "Salinity does not alter the effectiveness of menthol as an anesthetic and sedative during the handling and transport of juvenil." Brazilian Journal of Biology 73 (2013): 641-647.
  • Ninwichian, P., et al. "Effects of agricultural-grade magnesium chloride as an anesthetic agent and a gonad sampling technique on white scar oysters (Crassostrea belcheri)." Anais da Academia Brasileira de Ciências 97 (2025).
  • Barber, D. M., and A. C. B. D'Have. "A Nonlethal Anesthesia Protocol for Accessing the Mantle Cavity of Olympia Oysters in the Laboratory or Field." Journal of Shellfish Research 36.1 (2017): 159-165.
  • Guenette, S. A., et al. "Pharmacokinetics and anesthetic activity of eugenol in male Sprague-Dawley rats." Journal of veterinary pharmacology and therapeutics 29.4 (2006): 265-270.
  • Pérez-Casanova, J. C., et al. "Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour." Animals 14.17 (2024): 2187.
  • Kasai, M., et al. "Menthol Induces Surgical Anesthesia and Rapid Movement in Fishes." PLoS ONE 9.7 (2014): e101651.

Sources

Comparative

A Guide to the Synergistic Antimicrobial Effects of 1-Phenoxy-2-propanol with Other Preservatives

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synergistic antimicrobial properties of 1-phenoxy-2-propanol when combined with other common pre...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synergistic antimicrobial properties of 1-phenoxy-2-propanol when combined with other common preservatives. It explores the mechanisms of synergy, presents supporting experimental data, and offers detailed protocols for in-house validation.

Introduction: 1-Phenoxy-2-propanol as a Preservative Booster

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a glycol ether widely used in cosmetics, personal care products, and pharmaceuticals.[1][2][3] While possessing inherent broad-spectrum antimicrobial properties, its primary value in preservation often lies in its role as a "preservative booster." This means it can enhance the efficacy of other antimicrobial agents, allowing for lower concentrations of primary preservatives, thereby reducing the potential for irritation and improving product safety while maintaining robust protection against microbial contamination.[1]

The fundamental principle behind its boosting effect is synergy , where the combined antimicrobial effect of two or more compounds is greater than the sum of their individual effects. This guide will delve into the synergistic combinations of 1-phenoxy-2-propanol, the underlying mechanisms, and the methodologies to quantify these interactions.

The Principle and Quantification of Antimicrobial Synergy

In antimicrobial science, synergy is a highly desirable outcome. It allows for a multi-pronged attack on microbial cells, which can broaden the spectrum of activity (e.g., covering Gram-positive bacteria, Gram-negative bacteria, yeast, and mold) and potentially reduce the development of microbial resistance.

The most common method for quantifying synergy in a laboratory setting is the checkerboard assay , which generates a Fractional Inhibitory Concentration (FIC) Index .[4][5]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of a single antimicrobial agent that prevents the visible growth of a microorganism.

  • Fractional Inhibitory Concentration (FIC): The MIC of an agent in combination, divided by its MIC when used alone.

  • FIC Index (FICI): The sum of the FICs of the agents in combination (FICI = FIC of Agent A + FIC of Agent B).

The interpretation of the FIC Index is as follows[4][5]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Key Synergistic Combinations and Their Mechanisms

While direct quantitative synergistic data for 1-phenoxy-2-propanol is not always present in publicly available literature, extensive research on the structurally analogous compound 2-phenoxyethanol provides a strong basis for understanding its synergistic behavior. The mechanisms are rooted in their shared chemical properties as phenoxy ethers.

Synergy with Glycols and Glycol Ethers (e.g., Ethylhexylglycerin, Caprylyl Glycol)

This is one of the most effective and widely utilized synergistic combinations. Glycols like caprylyl glycol and ethers like ethylhexylglycerin act as potentiating agents that enhance the efficacy of 1-phenoxy-2-propanol.

Proposed Mechanism of Synergy: The primary antimicrobial action of phenoxy ethers like 1-phenoxy-2-propanol is the disruption of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[6] Ethylhexylglycerin and caprylyl glycol are surface-active agents (surfactants) that also integrate into and destabilize the lipid bilayer of the cell membrane.[7] This dual attack on the cell membrane is the foundation of their synergy. Ethylhexylglycerin essentially creates "openings" in the membrane, allowing for enhanced penetration and more potent action of 1-phenoxy-2-propanol on the already-weakened cell structure.

Mechanism of synergy between 1-phenoxy-2-propanol and potentiating glycols.

Supporting Experimental Data (Illustrative Example with Phenoxyethanol): The following table presents data for the combination of phenoxyethanol and caprylyl glycol, which is expected to be highly representative of the performance of 1-phenoxy-2-propanol.

MicroorganismPreservativeMIC Alone (%)MIC in Combination (%)FIC Index (FICI)Interpretation
S. aureusPhenoxyethanol0.300.15\multirow{2}{}{0.5 }\multirow{2}{}{Synergy}
(Gram+)Caprylyl Glycol> 0.300.075
E. coliPhenoxyethanol0.250.125\multirow{2}{}{≤0.5 }\multirow{2}{}{Synergy}
(Gram-)Caprylyl Glycol0.20<0.05
A. nigerPhenoxyethanol0.150.075\multirow{2}{}{0.5 }\multirow{2}{}{Synergy}
(Mold)Caprylyl Glycol0.100.05
(Note: Data is illustrative, based on typical values for phenoxyethanol and caprylyl glycol blends. Actual values may vary.)
Synergy with Organic Acids (e.g., Sorbic Acid, Benzoic Acid)

Organic acids are effective against yeast and mold and can be synergistic with preservatives that are typically stronger against bacteria.

Proposed Mechanism of Synergy: The antimicrobial efficacy of organic acids is pH-dependent. In their undissociated (uncharged) state, they can freely pass through the microbial cell membrane. Once inside the higher-pH environment of the cytoplasm, they dissociate, releasing protons (H+) and acidifying the cell's interior. This disrupts metabolic functions and forces the cell to expend energy pumping out excess protons. 1-Phenoxy-2-propanol, by concurrently damaging the cell membrane, can exacerbate this effect in two ways: it may facilitate easier entry of the undissociated acid and further weaken the cell, making it less able to cope with the internal pH stress.

Mechanism of synergy between 1-phenoxy-2-propanol and organic acids.

Experimental Protocols for Synergy Assessment

To validate these synergistic effects, two primary methods are employed: the checkerboard assay for determining the FIC Index and time-kill analysis for understanding the rate and nature of the antimicrobial action.

Protocol: Checkerboard Broth Microdilution Assay

This protocol determines the MIC of each agent alone and in combination to calculate the FIC Index.

Causality and Rationale:

  • Two-fold dilutions: This standard dilution scheme allows for a systematic and reproducible assessment across a wide range of concentrations.

  • 96-well plate format: Enables high-throughput testing of multiple concentration combinations simultaneously.

  • Standardized inoculum: Using a specific microbial concentration (e.g., 5 x 10⁵ CFU/mL) ensures that results are comparable and not skewed by an overly high or low bacterial load.

  • Growth/Sterility Controls: These are critical for a self-validating system. The growth control ensures the microbes are viable, while sterility controls ensure the media and test articles are not contaminated.

Checkerboard_Workflow cluster_dilution Serial Dilution prep_A Prepare Stock of Agent A (4x highest conc.) plate Dispense Growth Media into 96-well plate dilute_A Dilute Agent A horizontally (e.g., Columns 1-10) prep_A->dilute_A prep_B Prepare Stock of Agent B (4x highest conc.) dilute_B Dilute Agent B vertically (e.g., Rows A-G) prep_B->dilute_B prep_inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate all wells with microbial suspension prep_inoculum->inoculate plate->dilute_A plate->dilute_B controls Add Controls: - Agent A only (Row H) - Agent B only (Col 11) - Growth Control (H12) dilute_A->controls dilute_B->controls controls->inoculate incubate Incubate plate (e.g., 35°C for 24-48h) inoculate->incubate read Read plate visually or with a plate reader for turbidity incubate->read calculate Determine MICs and Calculate FIC Index read->calculate

Workflow for the checkerboard antimicrobial synergy assay.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of 1-phenoxy-2-propanol (Agent A) and the second preservative (Agent B) in a suitable sterile broth (e.g., Mueller-Hinton Broth) at four times the highest concentration to be tested. Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL).

  • Plate Setup: Add 50 µL of broth to each well of a 96-well microtiter plate.

  • Agent A Dilution: Dispense 50 µL of Agent A stock into the first column. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, across the plate to column 10. Discard the final 50 µL from column 10. This creates horizontal dilutions.

  • Agent B Dilution: Add 50 µL of Agent B stock to the wells in row A (columns 1-11). Perform a two-fold serial dilution down the columns, transferring 50 µL from row A to row B, and so on, to row G. Discard the final 50 µL from row G. This creates vertical dilutions on top of the horizontal ones.

  • Controls:

    • Agent A MIC: Row H will contain only the serial dilutions of Agent A.

    • Agent B MIC: Column 11 will contain only the serial dilutions of Agent B.

    • Growth Control: Well H12 should contain only broth and the inoculum.

    • Sterility Control: A separate well with only broth can be included.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control). The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or longer for fungi.

  • Analysis: After incubation, determine the MIC for each agent alone (the lowest concentration with no visible growth in Row H and Column 11) and the MIC of the combination (the well with the lowest concentration of both agents showing no growth). Calculate the FIC Index using the formula described previously.[4]

Protocol: Time-Kill Curve Analysis

This dynamic assay assesses the rate at which a preservative combination kills a microbial population over time.

Causality and Rationale: This method provides more detailed information than the static checkerboard assay. It reveals whether a combination is bacteriostatic (inhibits growth) or bactericidal (actively kills) and how quickly the killing occurs. A synergistic combination is typically defined as a ≥2-log₁₀ (99%) decrease in CFU/mL between the combination and its most active single component at a specific time point.

Step-by-Step Methodology:

  • Preparation: Grow a liquid culture of the test microorganism to the exponential growth phase.

  • Inoculation: Dilute the culture in flasks containing fresh broth to a starting concentration of ~5 x 10⁵ CFU/mL. Each flask will contain a different test condition:

    • Growth Control (no preservative)

    • 1-phenoxy-2-propanol alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Preservative B alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • The combination of both preservatives at the same sub-MIC concentrations.

  • Sampling: Incubate the flasks under appropriate conditions (e.g., 37°C with shaking). At defined time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot in a neutralizing broth and plate onto agar plates.

  • Incubation & Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU) to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is demonstrated if the curve for the combination shows a ≥2-log₁₀ reduction in CFU/mL compared to the most active single agent.

Conclusion and Future Perspectives

The use of 1-phenoxy-2-propanol in synergistic combination with other preservatives, particularly glycols like ethylhexylglycerin and caprylyl glycol, represents a sophisticated and effective strategy in formulation preservation. By leveraging multi-target mechanisms that primarily focus on the disruption of the microbial cell membrane, these combinations allow for broad-spectrum protection at lower use levels. This approach not only ensures product safety and stability but also enhances the toxicological profile of the final formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to validate existing synergistic blends and explore novel combinations, paving the way for the next generation of safe and effective preservative systems.

References

Validation

A Comparative Analysis of the Skin Irritation Potential of 1-Phenoxy-2-Propanol

This guide provides a comprehensive comparative analysis of the skin irritation potential of 1-phenoxy-2-propanol against two commonly used alternatives in the cosmetic and pharmaceutical industries: phenoxyethanol and p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the skin irritation potential of 1-phenoxy-2-propanol against two commonly used alternatives in the cosmetic and pharmaceutical industries: phenoxyethanol and propylene glycol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data and the scientific methodologies used to assess skin irritation.

Introduction: The Need for Well-Tolerated Excipients

1-Phenoxy-2-propanol, a glycol ether, serves multiple functions in various formulations, acting as a solvent, preservative, and stabilizer. Its application in personal care products, pharmaceuticals, and industrial agents necessitates a thorough understanding of its toxicological profile, particularly its potential to cause skin irritation. As regulatory and consumer demands for safer ingredients intensify, a critical evaluation of the skin compatibility of excipients like 1-phenoxy-2-propanol is paramount. This guide synthesizes available data to provide a comparative perspective on its skin irritation potential relative to phenoxyethanol and propylene glycol, two prevalent ingredients with extensive histories of use and documented skin safety profiles.

Methodologies for Assessing Skin Irritation

The evaluation of a substance's skin irritation potential relies on a range of standardized in vivo and in vitro testing protocols. Understanding the principles behind these methods is crucial for interpreting and comparing the resulting data.

In Vitro Assessment: The Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

The OECD Test Guideline 439 describes an in vitro method that utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[1][2] This method is a cornerstone of modern, animal-free safety testing.

The core principle of this test is the measurement of cell viability in the RhE tissue after topical application of a test substance.[3] A reduction in cell viability below a specific threshold (≤ 50%) indicates that the substance has the potential to be a skin irritant.[3][4] The viability is typically assessed using the MTT assay, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Workflow: OECD TG 439 EpiDerm™ Skin Irritation Test

The following diagram illustrates the key steps involved in the EpiDerm™ Skin Irritation Test, a validated RhE model-based assay.

OECD_TG_439_Workflow cluster_prep Day 0: Preparation cluster_exposure Day 1: Exposure cluster_post_exposure Day 1-3: Post-Exposure cluster_analysis Day 3: Analysis tissue_receipt Receipt of EpiDerm™ Tissues pre_incubation Overnight Pre-incubation (Release transport-related stress factors) tissue_receipt->pre_incubation dosing Topical Application of Test Substance (and Positive/Negative Controls) incubation 60-minute Incubation dosing->incubation washing Thorough Rinsing to Remove Substance incubation->washing post_incubation 42-hour Post-incubation (Allows for recovery or progression of cytotoxic effects) washing->post_incubation mtt_assay MTT Assay (3-hour incubation with MTT reagent) post_incubation->mtt_assay extraction Formazan Extraction (Isopropanol) mtt_assay->extraction readout Spectrophotometric Reading (Optical Density Measurement) extraction->readout viability_calc Calculate % Cell Viability (Relative to Negative Control) readout->viability_calc classification Classification (Irritant if Viability ≤ 50%) viability_calc->classification

Experimental workflow for the OECD TG 439 in vitro skin irritation test.
In Vivo Assessment: The Draize Rabbit Skin Test (OECD TG 404)

Historically, the Draize test has been the standard for assessing skin irritation. This in vivo method involves applying a test substance to the shaved skin of rabbits and observing the site for signs of erythema (redness) and edema (swelling) over a period of time. While it has been a regulatory standard for many years, ethical considerations and the availability of reliable in vitro alternatives have led to a significant reduction in its use.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to cause both irritation and allergic contact sensitization in humans. The test involves repeated application of the substance to the skin of volunteers over several weeks. While primarily a sensitization test, the induction phase can provide valuable information on the cumulative irritation potential of a substance.

Comparative Analysis of Skin Irritation Potential

Substance In Vitro Data (RhE Models) In Vivo Animal Data (Draize Test) Human Data (HRIPT/Patch Tests) Summary of Irritation Potential
1-Phenoxy-2-propanol Data not publicly available in detail. Generally considered to have a low risk of skin irritation at typical use concentrations (up to 1%).Not significantly irritating to the skin after acute exposure.Generally well-tolerated in cosmetic formulations.Low . Considered safe for topical use in appropriate concentrations, with a low likelihood of causing skin irritation in the general population.
Phenoxyethanol Data from various studies exist, but a standardized OECD TG 439 result is not readily available in the provided search results.Considered a mild irritant to rabbit skin when applied undiluted.[5]Can cause skin irritation and, in rare cases, allergic reactions like contact dermatitis and hives, particularly in sensitive individuals or at concentrations above 1%.[6]Low to Mild . Generally considered safe for use in cosmetics at concentrations up to 1%, but has a recognized potential for mild irritation and rare allergic reactions.[5][6]
Propylene Glycol Data not publicly available in detail.Can cause slight skin irritation in animal studies.Can produce eczematous skin reactions of both toxic and, more rarely, allergic nature. Irritation is more likely at higher concentrations and under occlusive conditions.Variable (Concentration and Individual Dependent) . Generally considered safe, but has a well-documented potential for both irritant and allergic contact dermatitis, especially in individuals with sensitive skin or pre-existing skin conditions.

Discussion and Interpretation

Based on the available data, 1-phenoxy-2-propanol appears to have a low skin irritation potential , particularly at the concentrations typically used in cosmetic and pharmaceutical formulations (up to 1%). It is often positioned as a gentle alternative to other preservatives.

Phenoxyethanol , while also widely regarded as safe at concentrations up to 1%, is described as a mild irritant in its undiluted form.[5] The literature contains case reports of skin reactions, including contact dermatitis, though such occurrences are considered infrequent.[6]

Propylene glycol presents a more complex profile. Its potential for skin irritation is well-documented and appears to be more dependent on concentration and individual susceptibility. It can act as both a primary irritant and, less commonly, an allergen. The occlusive nature of a formulation can also exacerbate its irritant effects.

Causality and Experimental Choices

The choice of methodology for assessing skin irritation is critical. The move from in vivo methods like the Draize test to in vitro RhE models is driven by both ethical considerations and scientific advancements. RhE models are mechanistically relevant as they assess keratinocyte viability, a key initiating event in skin irritation. For a comprehensive safety assessment, especially for ingredients intended for widespread consumer use, data from human studies like the HRIPT are invaluable. They provide insights into both irritation and sensitization under real-world relevant exposure conditions, albeit exaggerated in the test design.

Conclusion

In the comparative context of this guide, 1-phenoxy-2-propanol emerges as an ingredient with a favorable skin irritation profile, presenting a low risk of irritation at typical use concentrations. Phenoxyethanol also has a long history of safe use, though it carries a slightly higher, yet still low, potential for mild irritation. Propylene glycol's irritation potential is more variable and dependent on factors such as concentration and the skin condition of the end-user.

For researchers and formulators, this analysis underscores the importance of not only considering the inherent irritation potential of an ingredient but also its concentration, the overall formulation, and the target consumer population when developing safe and well-tolerated products.

References

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available from: [Link].

  • European Commission. Opinion on Phenoxyethanol. Scientific Committee on Consumer Safety. 2016. Available from: [Link].

  • OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. 2021. Available from: [Link].

  • OECD. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. 2013. Available from: [Link].

  • OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Available from: [Link].

  • Institute for In Vitro Sciences, Inc. Skin Irritation Test (SIT, OECD 439). Available from: [Link].

  • ResearchGate. (PDF) Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan). 2018. Available from: [Link].

  • OUCi. Final Report on the Safety Assessment of Propylene Glycol and Polypropylene Glycols. 2006. Available from: [Link].

  • MatTek Corporation. OECD TG 439 - Skin irritation validation studies. 2024. Available from: [Link].

  • PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Available from: [Link].

  • PubMed. Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics. 2019. Available from: [Link].

  • DGUV. MACHBARKEITSPRÜFUNG FÜR EINEN TOXIKOLOGISCH-ARBEITSMEDIZINISCH BEGRÜNDETEN KÜHLSCHMIERSTOFF- GRENZWERT: DATENDOKUMENTATION U. 2021. Available from: [Link].

  • ResearchGate. Fragrance material review on 2-phenoxyethanol. 2017. Available from: [Link].

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Comparative

A Comparative Environmental Assessment of 1-Phenoxy-2-Propanol as a Sustainable Solvent Alternative

In the continuous pursuit of greener and more sustainable practices within scientific research and drug development, the selection of solvents has emerged as a critical focal point. Solvents, while indispensable for a va...

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of greener and more sustainable practices within scientific research and drug development, the selection of solvents has emerged as a critical focal point. Solvents, while indispensable for a vast array of applications, contribute significantly to the environmental footprint of laboratory and industrial processes. This guide provides an in-depth, objective comparison of the environmental impact of 1-phenoxy-2-propanol against a selection of conventional solvents. Our analysis is grounded in standardized experimental data, offering researchers, scientists, and process chemists the critical information needed to make informed, environmentally conscious decisions.

The Imperative of Solvent Selection: A Green Chemistry Perspective

The principles of Green Chemistry advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials. Solvents are a primary target for optimization due to their large-volume usage and potential for environmental release. An ideal "green" solvent should exhibit low toxicity, high biodegradability, low volatility, and be sourced from renewable feedstocks. This guide assesses 1-phenoxy-2-propanol, a glycol ether utilized as a coalescent, a solvent for inks and dyes, and a preservative, through this critical environmental lens.[1]

Key Parameters for Environmental Impact Assessment

To establish a scientifically rigorous comparison, we will evaluate the solvents based on the following internationally recognized environmental endpoints:

  • Ready Biodegradability: The potential for a substance to be rapidly and completely broken down by microorganisms in an aquatic environment. This is a crucial indicator of persistence.

  • Aquatic Toxicity: The potential harm a substance can cause to aquatic life. This is typically measured by determining the concentration that is lethal to a certain percentage of a population (LC50) or causes an effect, such as immobilization (EC50).

  • Bioaccumulation Potential: The propensity of a substance to accumulate in the tissues of living organisms. The octanol-water partition coefficient (log Kow) is a key indicator, with lower values suggesting lower potential to bioaccumulate.

  • Mobility in Soil: This predicts whether a substance will remain in the soil or leach into groundwater. It is estimated using the soil organic carbon-water partitioning coefficient (Koc).

  • Volatility: A measure of a substance's tendency to vaporize. High volatility, indicated by high vapor pressure, is a primary contributor to the formation of Volatile Organic Compounds (VOCs), which are regulated air pollutants.

Environmental Profile of 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol (CAS: 770-35-4) is a high-boiling, colorless liquid with a mild odor.[1][2] Its environmental characteristics are summarized below.

  • Biodegradability: 1-Phenoxy-2-propanol is classified as readily biodegradable .[2][3][4] Studies following the OECD Guideline 301F show 72% degradation in 28 days, surpassing the 60% threshold required for this classification.[2][3] This rapid breakdown minimizes its persistence in the environment.

  • Aquatic Toxicity: It exhibits low to moderate acute toxicity to aquatic organisms.

    • Fish (Pimephales promelas): 96-hour LC50 is 280 mg/L.[2][4]

    • Aquatic Invertebrates (Daphnia magna): 24-hour LC50 is 471 mg/L, and the 48-hour EC50 (immobilization) is 370 mg/L.[2][4]

    • Algae (Desmodesmus subspicatus): 72-hour EC50 is >100 mg/L.[2][3][4]

  • Bioaccumulation Potential: The potential for bioconcentration in aquatic organisms is low.[2] This is supported by a low octanol-water partition coefficient (log Kow = 1.41 - 1.50) and an estimated Bioconcentration Factor (BCF) of 2.5.[2][4]

  • Mobility in Soil: The substance is expected to have very high mobility in soil.[2] An estimated soil adsorption coefficient (Koc) of 23 suggests it is not likely to adsorb to soil particles and may leach into groundwater.[2]

  • Volatility: With a very low vapor pressure of 0.01 hPa (0.0075 mmHg) at 20°C, 1-phenoxy-2-propanol is not considered a significant VOC source under normal conditions.[2] This is a distinct advantage over many common, more volatile solvents.

Comparative Analysis with Alternative Solvents

The true measure of a solvent's environmental performance is its profile relative to other available options. The following table provides a comparative summary of 1-phenoxy-2-propanol against common laboratory and industrial solvents.

SolventReady BiodegradabilityAquatic Toxicity (Daphnia magna, 48h EC50)Bioaccumulation (log Kow)Vapor Pressure (20°C)
1-Phenoxy-2-propanol Yes (72% in 28d) [2][3]370 mg/L [4]1.41 [2][4]0.01 hPa [2]
EthanolYes5,012 mg/L-0.3559.3 hPa
IsopropanolYes13,299 mg/L0.0544 hPa
AcetoneYes8,800 mg/L-0.24240 hPa
Ethyl AcetateYes560 mg/L0.7397.3 hPa
TolueneNo (Inherently Biodegradable)3.78 mg/L2.7329.1 hPa
DichloromethaneNo1,930 mg/L1.25470 hPa

Data for alternative solvents is compiled from various public chemical databases and safety data sheets.

This comparison highlights that while common alcohols and ketones are also readily biodegradable, 1-phenoxy-2-propanol possesses a significantly lower vapor pressure, drastically reducing its contribution to VOC emissions. Its aquatic toxicity is moderate, and while higher than that of simple alcohols, it is considerably less toxic than aromatic solvents like toluene.

Experimental Methodologies: Ensuring Data Integrity

The data presented in this guide is derived from standardized testing protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Understanding these methods is key to interpreting the results.

Workflow for Environmental Impact Assessment

The logical flow for assessing a solvent involves a tiered approach, starting with fundamental properties and moving to specific environmental endpoints.

G cluster_0 Initial Screening cluster_1 Environmental Fate & Ecotoxicity Testing cluster_2 Risk Characterization A Identify Solvent & Applications B Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) A->B C Biodegradability Test (OECD 301F) B->C D Aquatic Toxicity Tests (OECD 201, 202, 203) B->D E Mobility Assessment (Koc Estimation) B->E F Compare Data to Alternatives C->F D->F E->F G Overall Environmental Impact Profile F->G G start Start: Prepare Test & Control Vessels incubate Incubate for 28 days at 22±2°C Measure O2 Consumption start->incubate calc Calculate % Biodegradation vs. ThOD incubate->calc decision Result ≥ 60% within 10-day window? calc->decision pass Pass: Readily Biodegradable decision->pass Yes fail Fail: Not Readily Biodegradable (Consider inherent biodegradability tests) decision->fail No

Caption: Decision workflow for the OECD 301F biodegradability test.

Protocol 2: Acute Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test determines the concentration of a substance that is acutely toxic to the freshwater invertebrate Daphnia magna. [5][6] Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to calculate the EC50, the concentration estimated to immobilize 50% of the daphnids. [5][7] Step-by-Step Methodology:

  • Test Organisms: Daphnia magna neonates (<24 hours old) are used for the test.

  • Test Solutions: A series of at least five test concentrations, typically in a geometric series, are prepared by dissolving the test substance in a suitable medium. A control group with no test substance is also prepared.

  • Exposure: A minimum of 20 daphnids, divided into at least four replicate groups of five, are introduced into vessels containing each test concentration and the control.

  • Incubation: The vessels are maintained at 20±2°C with a defined light-dark cycle for 48 hours. The daphnids are not fed during the test. [5]5. Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.

  • Data Analysis: The percentage of immobilized daphnids at each concentration is plotted against the logarithm of the concentration. Statistical methods (e.g., probit analysis) are used to calculate the 48-hour EC50 value and its confidence limits.

G A Prepare concentration series + Control B Introduce Daphnia neonates (<24h old) A->B C Incubate 48h (20±2°C) B->C D Count immobilized Daphnia at 24h & 48h C->D E Calculate 48h EC50 Value D->E

Caption: Experimental workflow for the OECD 202 Daphnia immobilization test.

Protocol 3: Volatile Content - ASTM D2369

This method is used to determine the weight percentage of volatile content in coatings, which is essential for calculating VOC emissions. [8] Principle: A weighed specimen of the coating is heated in an oven at a specified temperature for a set time to drive off the volatile components. The weight loss is then used to calculate the percentage of volatile matter. [9][10] Step-by-Step Methodology:

  • Sample Preparation: A disposable aluminum foil dish is weighed. A specified amount of the liquid coating sample is added to the dish and weighed precisely.

  • Dispersion: For some coatings, a small amount of a suitable solvent is added to help spread the sample and facilitate volatilization.

  • Heating: The dish is placed in a forced-draft oven and heated at 110 ± 5°C for 60 minutes. [8][9]4. Cooling & Weighing: After heating, the dish is removed, cooled to room temperature in a desiccator, and weighed again.

  • Calculation: The volatile content is calculated as the percentage of weight loss based on the initial sample weight.

Conclusion: An Expert Assessment

1-phenoxy-2-propanol presents a compelling environmental profile for consideration as a sustainable solvent alternative. Its key advantages are its ready biodegradability and very low vapor pressure . The former ensures it does not persist in the environment, while the latter makes it an excellent choice for formulations where reducing VOC emissions is a primary goal.

However, a complete assessment requires acknowledging its potential drawbacks. Its very high mobility in soil indicates a potential for groundwater contamination if significant spills occur. Furthermore, while its aquatic toxicity is moderate, it is more toxic to aquatic life than simple alcohols like ethanol and isopropanol.

Recommendation: 1-phenoxy-2-propanol is a superior alternative to non-biodegradable and highly volatile solvents such as toluene and dichloromethane. It is particularly well-suited for applications where low volatility is paramount, such as in coatings, inks, and cleaning formulations. When selecting this solvent, users should implement robust containment and disposal procedures to mitigate the risk associated with its high soil mobility. In applications where direct release to wastewater is possible and sensitive aquatic ecosystems are a concern, lower-toxicity alternatives like ethanol or isopropanol might be preferable, provided their high volatility can be managed. Ultimately, the choice of solvent requires a balanced consideration of performance, safety, and the specific environmental risks associated with the intended application.

References

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • CPAChem. (2025). Safety data sheet: 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2). Retrieved from [Link]

  • ASTM International. (2024). D2369 Standard Test Method for Volatile Content of Coatings. Retrieved from [Link]

  • ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

  • Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test. Retrieved from [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

  • Infinita Lab. (n.d.). Determination of Volatile Content in Coatings – ASTM D2369. Retrieved from [https://infinitalab.com/astm-test/astm-d2369-volatile-content-of-coatings/]([Link] coatings/)

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link]

  • Concrete Sealer Supply. (2025). ASTM D2369: Why It Matters For Coatings. Retrieved from [Link]

  • QYResearch. (2026). 1-Phenoxy-2-Propanol Market, Global Outlook and Forecast 2026-2032. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 301F - Biodegradation Test - O2 Consumption. Retrieved from [Link]

  • University of Southern California EHS. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]

  • Scribd. (n.d.). Astm D2369 20. Retrieved from [Link]

  • ECHA. (n.d.). Short-term toxicity to aquatic invertebrates. Registration Dossier. Retrieved from [Link]

  • European Environmental Bureau. (n.d.). CHEMICAL EVALUATION. Retrieved from [Link]

  • BiotecnologieBT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Organic Solvent Use Study: Final Report. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. PMC. Retrieved from [Link]

  • Touchstone Research Laboratory. (n.d.). VOC Testing – ASTM D2369 & EPA Method 24. Retrieved from [Link]

  • American Petroleum Institute. (n.d.). Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Catalytic Cracked Gas Oil. Retrieved from [Link]

  • ECHA. (n.d.). 2-Phenoxyethanol - Substance Information. Retrieved from [Link]

  • Fera. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link]

  • ECHA. (n.d.). Substance Evaluation. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Detecting 1-Phenoxy-2-propanol Metabolites

For researchers, scientists, and drug development professionals, the rigorous quantification of xenobiotic metabolites is a cornerstone of toxicokinetic and biomonitoring studies. 1-Phenoxy-2-propanol, a glycol ether wid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quantification of xenobiotic metabolites is a cornerstone of toxicokinetic and biomonitoring studies. 1-Phenoxy-2-propanol, a glycol ether widely used as a solvent and preservative in cosmetics, pharmaceuticals, and industrial products, requires meticulous analytical oversight to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides an in-depth comparison of the predominant analytical methodologies for detecting its metabolites, grounded in the principles of scientific integrity and the stringent validation requirements of global regulatory bodies.

The objective is not merely to present protocols, but to dissect the causality behind experimental choices, enabling you to select and validate the most appropriate method for your research. We will explore the metabolic fate of 1-phenoxy-2-propanol and compare the two leading analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—within the validation framework established by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

The Metabolic Fate of 1-Phenoxy-2-propanol

Understanding the biotransformation of 1-phenoxy-2-propanol is critical for selecting appropriate analytical targets. Metabolism primarily aims to increase the water solubility of the compound to facilitate its excretion. The major metabolic pathways include both Phase I and Phase II reactions.[1][5]

  • Phase I Metabolism: The parent compound can undergo oxidation to form 1-phenoxy-2-propanone. Additionally, O-dealkylation can cleave the ether bond, yielding phenol and propylene glycol. The aromatic ring can also be hydroxylated.[1]

  • Phase II Metabolism: The parent molecule and its Phase I metabolites, particularly the hydroxylated intermediates and phenol, are conjugated with endogenous molecules. The most common conjugations are with glucuronic acid (glucuronidation) and sulfate (sulfation) to form highly polar, excretable compounds.[1]

The primary analytical targets in biological matrices (e.g., urine, plasma) are therefore the parent compound, phenol, and their respective glucuronide and sulfate conjugates.

cluster_0 Phase I Biotransformation cluster_1 Phase II Conjugation 1-Phenoxy-2-propanol 1-Phenoxy-2-propanol 1-Phenoxy-2-propanone 1-Phenoxy-2-propanone 1-Phenoxy-2-propanol->1-Phenoxy-2-propanone Oxidation Phenol Phenol 1-Phenoxy-2-propanol->Phenol O-dealkylation Ring-Hydroxylated PPh Ring-Hydroxylated PPh 1-Phenoxy-2-propanol->Ring-Hydroxylated PPh Hydroxylation PPh_Glucuronide PPh-Glucuronide Conjugate 1-Phenoxy-2-propanol->PPh_Glucuronide UGT PPh_Sulfate PPh-Sulfate Conjugate 1-Phenoxy-2-propanol->PPh_Sulfate SULT Phenol_Glucuronide Phenol-Glucuronide Conjugate Phenol->Phenol_Glucuronide UGT Phenol_Sulfate Phenol-Sulfate Conjugate Phenol->Phenol_Sulfate SULT cluster_val Validation Parameters (ICH M10) Dev Method Development FullVal Full Validation Dev->FullVal New Method SampleAnalysis Routine Sample Analysis FullVal->SampleAnalysis Method Approved Selectivity Selectivity FullVal->Selectivity Calibration Calibration Curve FullVal->Calibration Accuracy Accuracy FullVal->Accuracy Precision Precision FullVal->Precision LLOQ LLOQ FullVal->LLOQ Matrix Matrix Effect FullVal->Matrix Stability Stability FullVal->Stability PartVal Partial Validation PartVal->SampleAnalysis SampleAnalysis->PartVal Method Modified

Sources

Comparative

A Comparative Analysis of 1-Phenoxy-2-Propanol and Traditional Ingredients as Tartar Control Agents

For the attention of Researchers, Scientists, and Drug Development Professionals in Oral Care. This guide provides an in-depth technical comparison of the efficacy of 1-phenoxy-2-propanol against traditional tartar contr...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals in Oral Care.

This guide provides an in-depth technical comparison of the efficacy of 1-phenoxy-2-propanol against traditional tartar control agents such as pyrophosphates and zinc salts. As the landscape of oral care formulation evolves, understanding the mechanistic actions and comparative performance of novel ingredients is paramount for innovation in developing superior anti-tartar products.

Introduction: The Challenge of Dental Calculus

Dental calculus, or tartar, is a hardened deposit of mineralized bacterial plaque that forms on teeth. Its formation is a significant concern in oral hygiene as it can lead to gingivitis, periodontitis, and other oral health issues. The process begins with the formation of a soft plaque biofilm, which then mineralizes through the deposition of calcium and phosphate salts from saliva. Effective tartar control agents in dentifrices and mouthwashes are crucial for inhibiting this mineralization process.

Traditional Tartar Control Agents: Mechanisms of Action

For decades, pyrophosphates and zinc salts have been the cornerstone of anti-tartar formulations in oral care products. Their efficacy is well-documented in numerous clinical and in-vitro studies.

Pyrophosphates

Soluble pyrophosphates, such as tetrasodium pyrophosphate and disodium pyrophosphate, are widely used as crystal growth inhibitors. Their primary mechanism involves the chelation of calcium ions in saliva, making them unavailable for incorporation into the plaque matrix and subsequent crystallization into calculus. By binding to calcium, pyrophosphates effectively inhibit the formation and growth of hydroxyapatite crystals, the primary mineral component of tartar.

Zinc Salts

Zinc salts, including zinc citrate and zinc chloride, exhibit a multi-faceted approach to tartar control. They interfere with crystal growth by adsorbing onto the surface of calcium phosphate crystals, thereby preventing their aggregation and maturation into calculus. Furthermore, zinc ions possess antimicrobial properties that can inhibit the growth of plaque bacteria, addressing the root cause of tartar formation.

1-Phenoxy-2-Propanol: A Novel Approach to Tartar Control

1-Phenoxy-2-propanol, a propylene glycol ether derivative, is recognized for its use as a preservative and solvent in cosmetic and pharmaceutical applications due to its antimicrobial properties.[1] Its emergence as a potential tartar control agent is attributed to several proposed mechanisms of action.

Proposed Mechanisms of Action of 1-Phenoxy-2-Propanol

While direct, comparative clinical studies on the anti-tartar efficacy of 1-phenoxy-2-propanol are not extensively available in peer-reviewed literature, its chemical properties suggest potential mechanisms for tartar inhibition:

  • Chelating and Dispersing Properties: Similar to pyrophosphates, 1-phenoxy-2-propanol may act as a chelating agent, binding to divalent cations like calcium and magnesium present in saliva. This action would reduce the concentration of these ions available for plaque mineralization. Additionally, its properties as a dispersing agent could interfere with the aggregation of crystalline particles, preventing the hardening of plaque.

  • Antimicrobial and Anti-Biofilm Activity: The established antimicrobial and anti-biofilm activity of 1-phenoxy-2-propanol against a range of microorganisms is a key attribute.[2][3] By inhibiting the growth and maturation of the plaque biofilm, it can indirectly reduce the substrate available for mineralization. This preventative approach at the biofilm level is a significant advantage in tartar control.

Comparative Efficacy: A Mechanistic and Data-Driven Analysis

A direct quantitative comparison of the in-vivo anti-tartar efficacy of 1-phenoxy-2-propanol with pyrophosphates and zinc salts is challenging due to the limited publicly available clinical data for the former. However, a comparative analysis based on their mechanisms of action and available in-vitro data can provide valuable insights for research and development.

FeaturePyrophosphatesZinc Salts1-Phenoxy-2-Propanol (Inferred)
Primary Mechanism Crystal Growth Inhibition (Chelation of Ca2+)Crystal Growth Inhibition, AntimicrobialAntimicrobial/Anti-Biofilm, Potential Chelation & Dispersion
Mode of Action Binds to calcium ions in saliva, preventing their incorporation into plaque.Adsorbs to calcium phosphate crystals, inhibiting their growth; kills plaque bacteria.Inhibits plaque biofilm formation; may chelate salivary calcium and disperse mineral deposits.
Supporting Evidence Extensive clinical and in-vitro studies demonstrating significant reduction in tartar formation.[4][5][6]Numerous clinical and in-vitro studies confirming anti-tartar and anti-plaque efficacy.[7]Documented antimicrobial and anti-biofilm properties; use in oral care formulations.[1][2] Lack of direct anti-tartar clinical studies.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the comparative efficacy of 1-phenoxy-2-propanol, standardized in-vitro experimental models are essential. The following protocols can be adapted to evaluate and compare its performance against traditional tartar control agents.

In-Vitro Tartar Formation Model

This protocol aims to simulate the formation of dental calculus in a laboratory setting to test the inhibitory effects of different agents.

Methodology:

  • Preparation of Substrates: Use standardized hydroxyapatite discs or prepared enamel slabs to mimic the tooth surface.

  • Artificial Saliva Formulation: Prepare an artificial saliva solution containing calcium and phosphate ions at concentrations that mimic human saliva.

  • Biofilm Formation: Inoculate the substrates with a standardized culture of oral bacteria (e.g., Streptococcus mutans, Actinomyces naeslundii) and incubate to form a biofilm.

  • Treatment Application: Expose the biofilm-coated substrates to solutions of the test agents (1-phenoxy-2-propanol, pyrophosphates, zinc salts) and a negative control at relevant concentrations and durations.

  • Mineralization Induction: Immerse the treated substrates in the artificial saliva solution and incubate to induce mineralization.

  • Quantification of Calculus: After a set period, quantify the amount of calculus formed on the substrates. This can be done gravimetrically, by measuring the calcium content via atomic absorption spectroscopy, or through imaging techniques like scanning electron microscopy (SEM).

Causality Explanation: This model allows for a controlled comparison of the ability of each agent to inhibit the mineralization of a pre-formed bacterial biofilm, directly assessing their anti-tartar efficacy.

Crystal Growth Inhibition Assay

This assay directly measures the ability of an agent to inhibit the precipitation of calcium phosphate, the main component of tartar.

Methodology:

  • Supersaturated Solution Preparation: Prepare a supersaturated solution of calcium phosphate that is prone to precipitation.

  • Inhibitor Addition: Add the test agents (1-phenoxy-2-propanol, pyrophosphates, zinc salts) at various concentrations to the supersaturated solution.

  • Monitoring Precipitation: Monitor the precipitation of calcium phosphate over time. This can be done by measuring the turbidity of the solution using a spectrophotometer or by quantifying the decrease in calcium or phosphate concentration in the solution.

  • Data Analysis: Calculate the percentage of inhibition for each agent at different concentrations.

Causality Explanation: This assay isolates the chemical effect of the agents on crystal formation, providing a direct measure of their mineralization-inhibiting potential, independent of their antimicrobial properties.

Visualizing the Mechanisms

To better understand the distinct and potentially overlapping mechanisms of these tartar control agents, the following diagrams illustrate their modes of action.

Figure 1: The Process of Dental Tartar Formation

Tartar_Formation Plaque Soft Plaque Biofilm (Bacteria in an organic matrix) Mineralization Mineralization Plaque->Mineralization Saliva Saliva (Contains Calcium and Phosphate ions) Saliva->Mineralization Tartar Hardened Tartar (Mineralized Plaque) Mineralization->Tartar

Caption: A simplified workflow of dental tartar formation.

Figure 2: Mechanisms of Traditional Tartar Control Agents

Traditional_Agents cluster_pyro Pyrophosphates cluster_zinc Zinc Salts Pyrophosphate Pyrophosphate Ca_Ions Calcium Ions in Saliva Pyrophosphate->Ca_Ions Chelates Plaque_Mineralization Plaque Mineralization Ca_Ions->Plaque_Mineralization Zinc Zinc Salt Plaque_Bacteria Plaque Bacteria Zinc->Plaque_Bacteria Inhibits Crystal_Growth Crystal Growth Zinc->Crystal_Growth Inhibits Plaque_Bacteria->Plaque_Mineralization Crystal_Growth->Plaque_Mineralization

Caption: Distinct mechanisms of pyrophosphates and zinc salts in tartar control.

Figure 3: Proposed Mechanism of 1-Phenoxy-2-Propanol

Phenoxypropanol_Mechanism Phenoxypropanol 1-Phenoxy-2-Propanol Biofilm Plaque Biofilm Formation Phenoxypropanol->Biofilm Inhibits (Antimicrobial) Ca_Mg_Ions Calcium & Magnesium Ions Phenoxypropanol->Ca_Mg_Ions Potentially Chelates Mineral_Deposition Mineral Deposition Phenoxypropanol->Mineral_Deposition Potentially Disperses Plaque_Mineralization Plaque Mineralization Biofilm->Plaque_Mineralization Ca_Mg_Ions->Plaque_Mineralization Mineral_Deposition->Plaque_Mineralization

Caption: The inferred multi-modal action of 1-phenoxy-2-propanol.

Conclusion and Future Directions

Traditional tartar control agents like pyrophosphates and zinc salts have a long history of proven efficacy. While 1-phenoxy-2-propanol shows promise as a multi-functional ingredient with potential anti-tartar benefits stemming from its antimicrobial and potential chelating/dispersing properties, there is a clear need for direct comparative studies. Future research should focus on conducting robust in-vitro and in-vivo evaluations to quantify the anti-tartar efficacy of 1-phenoxy-2-propanol and compare it directly with traditional agents. Such studies will be invaluable for formulating the next generation of advanced oral care products.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Yadav, P., et al. (2020). Comparative Evaluation of 5% Pyrophosphate-containing Toothpaste with a Standard Fluoridated Toothpaste in the Inhibition of Calculus Formation: A Randomized Clinical Trial. Journal of Contemporary Dental Practice, 21(10), 1139-1144.
  • Cha, J. Y., et al. (2025). In vitro biomimetic development of artificial dental calculus: a proof of concept study. BMC Oral Health, 25(1), 1694.
  • Intertek. (n.d.). Anti-plaque, Anti-microbial and Anti-calculus Oral Care Product Testing and Claim Support. Retrieved from [Link]

  • MBM Fashion. (2025, June 13). The Role of Propylene Glycol in Toothpaste and Mouthwash. Retrieved from [Link]

  • van der Mei, H. C., et al. (2019). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 10, 1053.
  • He, T., et al. (2015). In Vitro and In Vivo Evaluations of the Anticalculus Effect of a Novel Stabilized Stannous Fluoride Dentifrice. The Journal of Clinical Dentistry, 26(2 Suppl), S13-S17.
  • Frontiers in Microbiology. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • Addy, M., & Moran, J. (1997). A systematic review of the effectiveness of anticalculus dentifrices. Journal of Clinical Periodontology, 24(2), 79-91.
  • White, D. J. (1997). In Vitro Studies of the Anticalculus Efficacy of an Improved Whitening Dentifrice. The Journal of Clinical Dentistry, 8(2 Spec No), 51-55.
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  • PubMed Central (PMC). (2016). In vitro assessment of a toothpaste range specifically designed for children. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Phenoxy-2-propanol: From Laboratory Bench to Final Disposition

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a cornerstone of this commitment.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a cornerstone of this commitment. 1-Phenoxy-2-propanol (CAS 770-35-4), a versatile glycol ether used as a solvent and preservative, requires meticulous handling and disposal to ensure a safe laboratory environment and compliance with regulatory standards.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-phenoxy-2-propanol, grounded in authoritative safety data and best practices.

Core Directive: Hazard Profile and Safety Imperatives

Understanding the inherent risks of a chemical is the foundation of its safe management. 1-Phenoxy-2-propanol is not benign; it is classified as a substance that causes serious eye irritation and is a combustible liquid. The primary directive for its disposal is to always treat it as a hazardous chemical waste . It must never be discharged into drains, sewers, or regular trash, as this can harm aquatic life and interfere with wastewater treatment processes.[2][3][4][5]

The causality behind this directive stems from its physical and toxicological properties. While it has low acute toxicity, its classification as an eye irritant necessitates robust personal protection.[2] Its high flash point means it is combustible, posing a fire risk if handled or stored improperly near ignition sources.[2] Furthermore, as a glycol ether, preventing its release into the environment is a key aspect of responsible chemical management.[6]

Table 1: Key Properties and Hazard Data for 1-Phenoxy-2-propanol

PropertyValue / ClassificationSignificance for DisposalSource
CAS Number 770-35-4Unique identifier for proper waste profiling.[2]
GHS Hazard Class Eye Irritation, Category 2AMandates the use of eye protection during all handling and disposal steps.[7]
Physical State Colorless to pale yellow liquidRequires liquid-tight containment for waste collection.
Flash Point 113 °C (235 °F) - closed cupClassifies the material as combustible; waste must be stored away from heat and ignition sources.[2]
Acute Oral Toxicity LD50 (Rat) > 2,000 mg/kgLow acute toxicity, but good hygiene practices are still essential.[2]
Incompatible Materials Strong acids, strong bases, and strong oxidizing agentsWaste must be segregated to prevent dangerous chemical reactions.[3]
Environmental Fate Slightly hazardous for water; do not let product enter drains.Prohibits drain disposal and mandates containment to prevent environmental release.[2][5]

Immediate Protocols for Waste Handling and Spill Management

Safe disposal begins at the point of generation. Adherence to proper handling procedures for waste is as critical as for the pure chemical.

Personal Protective Equipment (PPE)

Before handling waste containers of 1-phenoxy-2-propanol, the following PPE is mandatory:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[2][4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves as hazardous waste.[2]

  • Protective Clothing : A standard lab coat is required to prevent skin contact.

Accidental Spill Response

In the event of a spill, immediate containment is crucial to prevent wider contamination and environmental release.

  • Ensure Safety : Alert personnel in the area and ensure the space is well-ventilated. Remove all sources of ignition.[3]

  • Contain the Spill : Use an inert, absorbent material such as vermiculite, sand, or earth to dike the spill.[2][8]

  • Collect Waste : Carefully scoop or sweep the absorbed material into a suitable, sealable container. Use non-sparking tools if necessary.[2][9]

  • Label and Dispose : The container with the cleanup material must be labeled and disposed of as hazardous waste, following the procedure in Section 3.[2]

  • Decontaminate : Clean the affected area thoroughly with soap and water.

Step-by-Step Disposal Protocol for Laboratory Waste

The disposal of 1-phenoxy-2-propanol waste must follow a systematic, documented procedure in compliance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]

Step 1: Waste Characterization

It is the legal responsibility of the waste generator (the laboratory) to correctly identify and classify the waste.[4][9] All solutions containing 1-phenoxy-2-propanol and any materials contaminated with it should be classified as hazardous chemical waste.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and ensures efficient disposal.

  • Do Not Mix : Do not mix 1-phenoxy-2-propanol waste with other waste streams, especially incompatible materials like strong oxidizers.[12]

  • Use a Compatible Container : Collect the waste in a designated, leak-proof container that is chemically compatible with the material. Plastic containers are often preferred.[11][13] The container must have a secure, tightly-fitting lid to prevent the escape of vapors.[4]

Step 3: Proper Labeling

Accurate labeling is a critical safety and compliance requirement. The container must be clearly labeled with:

  • The words "Hazardous Waste" [11]

  • The full chemical name: "1-Phenoxy-2-propanol" (avoiding formulas or abbreviations)[11]

  • A list of all chemical constituents in the container, including solvents and solutes.

  • The date when waste was first added to the container (accumulation start date).[11]

  • The name and contact information of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[13]

  • Location : The SAA must be under the control of laboratory personnel. Do not move waste between different rooms for storage.[13]

  • Containment : Keep the waste container closed at all times, except when adding waste.[12][13]

  • Volume Limits : Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (typically 55 gallons for total hazardous waste and smaller limits for acutely toxic wastes).[13]

Step 5: Arranging for Professional Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed and approved channel.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Licensed Disposal Company : The waste will be transferred to a licensed chemical destruction facility for final disposition, typically via controlled incineration with flue gas scrubbing.[3][14]

Disposal of Empty Containers

An improperly handled "empty" container can still pose a hazard.

  • Thoroughly Empty : Ensure all liquid has been removed from the container.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water or ethanol). Crucially, the rinsate from this process must be collected and disposed of as hazardous waste .[3][15]

  • Deface Label : Completely remove or obliterate the original chemical label to prevent misuse.[15]

  • Final Disposal : Once rinsed and dried, the container can typically be disposed of with regular laboratory glass or plastic recycling, according to your institution's specific policies.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different waste streams of 1-phenoxy-2-propanol in the laboratory.

G cluster_start cluster_decision cluster_liquid Liquid Waste Stream cluster_solid Contaminated Solid Stream cluster_container Empty Container Stream start Waste Generation: 1-Phenoxy-2-propanol decision Identify Waste Form start->decision liquid_collect Collect in a labeled, sealed, compatible container decision->liquid_collect  Liquid Waste (pure or in solution) solid_collect Place in a labeled, sealed waste bag or container decision->solid_collect Contaminated Solids (gloves, wipes, absorbent) container_rinse Triple-rinse container decision->container_rinse  Empty Original  Container liquid_store Store in designated Satellite Accumulation Area liquid_collect->liquid_store liquid_dispose Contact EHS for professional disposal liquid_store->liquid_dispose solid_store Store with chemical waste in Satellite Accumulation Area solid_collect->solid_store solid_dispose Contact EHS for professional disposal solid_store->solid_dispose container_collect_rinsate Collect all rinsate as liquid hazardous waste container_rinse->container_collect_rinsate container_deface Deface original label container_rinse->container_deface container_collect_rinsate->liquid_collect Add to liquid waste stream container_dispose Dispose of rinsed container per institutional policy container_deface->container_dispose

Caption: Disposal workflow for 1-phenoxy-2-propanol waste streams.

By implementing these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment, allowing scientific discovery to proceed responsibly.

References

  • 1-Phenoxy-2-propanol - Safety Data Sheet . ChemicalBook.

  • SAFETY DATA SHEET - 1-Phenoxy-2-propanol . Sigma-Aldrich.

  • 1-PHENOXY-2-PROPANOL - Product Information . Ataman Kimya.

  • 1-Phenoxy-2-propanol SDS, 770-35-4 Safety Data Sheets . ECHEMI.

  • 1-Phenoxy-2-propanol | C9H12O2 . PubChem, National Center for Biotechnology Information.

  • Safeguarding Your Laboratory: Proper Disposal of 1-Propoxy-2-propanol . Benchchem.

  • SAFETY DATA SHEET - 1-Amino-3-phenoxy-2-propanol hydrochloride . Fisher Scientific.

  • Material Safety Data Sheet - 1-Phenyl-2-propanol, 99% . Cole-Parmer.

  • Safety data sheet - 1-Phenoxy-2-propanol . CPAChem.

  • How to Dispose of Propylene Glycol . Oreate AI Blog.

  • Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management . U.S. Environmental Protection Agency (EPA).

  • Hazardous Substance Fact Sheet - Propylene Glycol Monomethyl Ether . New Jersey Department of Health.

  • Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol . Go Glycol Pros.

  • Safety Data Sheet - Propylene Glycol . ChemWorld.

  • 1-PHENOXY-2-PROPANOL - Safety Data Sheet . ChemicalBook.

  • phenoxyisopropanol, 770-35-4 . The Good Scents Company.

  • Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Laboratory Professionals . Benchchem.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health & Radiation Safety, University of Pennsylvania.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenoxy-2-propanol

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides drug development professionals, researchers, and sc...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, immediate, and actionable information for the safe handling of 1-Phenoxy-2-propanol, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by minimizing exposure risks.

Understanding the Risks: The "Why" Behind the "What"

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, is a versatile solvent utilized in various applications, including as a latex coalescent in coatings, a carrier solvent for dyes, and a fixative in soaps and perfumes.[1] While generally stable, it presents specific hazards that necessitate a robust PPE strategy. The primary routes of occupational exposure are through skin contact, eye contact, and inhalation. The most consistently reported hazard is its potential to cause serious eye irritation.[2][3] Some safety data sheets also classify it as a flammable liquid and vapor, requiring precautions against ignition sources.[4]

A thorough understanding of these risks is the foundation of a proactive safety culture. The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between you and potential harm.

Core Personal Protective Equipment (PPE) Recommendations

The following table summarizes the essential PPE for handling 1-Phenoxy-2-propanol. It is crucial to recognize that this represents a baseline; a site-specific risk assessment should always be conducted to address the unique conditions of your laboratory and experimental procedures.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.To prevent direct contact with the liquid, which can cause serious eye irritation.[2][5] Goggles should conform to EN166 (EU) or NIOSH (US) standards.
Skin/Body Chemical-resistant gloves (e.g., butyl rubber) and impervious protective clothing (e.g., lab coat).To prevent skin contact.[2][5] The type of protective equipment must be selected based on the concentration and amount of the substance handled.[2] For tasks with a higher risk of splashing, flame-retardant and antistatic clothing may be necessary.[5][6]
Respiratory A full-face respirator is recommended if ventilation is inadequate or if exposure limits are exceeded.To protect against the inhalation of vapors or mists, especially in poorly ventilated areas or during procedures that may generate aerosols.[5]

Operational Protocols: A Step-by-Step Guide to Safety

Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself to prevent cross-contamination.

Donning PPE Sequence
  • Hand Hygiene: Begin by thoroughly washing and drying your hands.

  • Protective Clothing: Put on your lab coat or other protective garments.

  • Respiratory Protection (if required): Perform a seal check for your respirator before entering the work area.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the sleeves of your protective clothing.

Doffing PPE Sequence (to minimize cross-contamination)
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Protective Clothing: Unfasten and remove the lab coat by rolling it down and away from your body, turning it inside out as you go.

  • Hand Hygiene: Wash your hands immediately.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Decision Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task being performed with 1-Phenoxy-2-propanol.

PPE_Selection_Workflow cluster_start Task Assessment cluster_procedure Procedure Type cluster_ppe_level PPE Level cluster_ventilation Ventilation Assessment cluster_respiratory Respiratory Protection start Start: Handling 1-Phenoxy-2-propanol procedure_check Small scale, low splash potential? start->procedure_check ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves procedure_check->ppe_standard Yes ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Impervious Clothing - Chemical-resistant Gloves procedure_check->ppe_enhanced No (Large scale or high splash potential) ventilation_check Adequate Ventilation? ppe_standard->ventilation_check ppe_enhanced->ventilation_check respirator_no No Respirator Needed ventilation_check->respirator_no Yes respirator_yes Full-face Respirator Required ventilation_check->respirator_yes No

Caption: PPE selection workflow for handling 1-Phenoxy-2-propanol.

Emergency Procedures and Disposal

In the event of exposure, immediate and appropriate first aid is crucial.

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[5]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][5]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][5]

  • After swallowing: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Proper disposal of 1-Phenoxy-2-propanol and contaminated PPE is a critical aspect of laboratory safety and environmental responsibility. It must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4][7] Collect waste in a suitable, properly labeled, and tightly sealed container.[7] Do not mix with other wastes unless approved by your institution's environmental health and safety department.[7]

Conclusion

The safe handling of 1-Phenoxy-2-propanol is predicated on a comprehensive understanding of its properties and a diligent application of safety protocols. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, you can significantly mitigate the risks associated with this chemical. This commitment to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.

References

  • Safety data sheet - CPAChem. (2025, January 27). Retrieved from [Link]

  • 1-PHENOXY-2-PROPANOL - Ataman Kimya. (n.d.). Retrieved from [Link]

  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem. (n.d.). Retrieved from [Link]

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